L-phenylalanine benzyl ester p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
962-39-0 (Parent) | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-78-9 | |
| Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of L-phenylalanine benzyl ester p-toluenesulfonate, a critical reagent in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, characterization, and key applications, with a focus on the underlying scientific principles and best practices for its use in a research and development setting. The CAS number for this compound is 1738-78-9 .[1][2][3][4][5][6]
Compound Profile and Physicochemical Properties
This compound is the tosylate salt of the benzyl ester of L-phenylalanine. This salt form enhances the stability and handling of the otherwise less stable free amino acid ester. The presence of the tosylate counterion also improves its solubility in organic solvents, a crucial factor for its utility in various synthetic protocols.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1738-78-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₇NO₂ · C₇H₈O₃S (or C₂₃H₂₅NO₅S) | [1][2][3][4] |
| Molecular Weight | 427.51 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [2][4][5] |
| Melting Point | 143-150 °C; 155-158°C; 166-172 °C | [2][4][5] |
| Optical Rotation | [α]D20 = -5.0 to -7.0° (c=2, methanol); -7 ± 1º (c=1, 80% Acetic Acid) | [2][4] |
| Purity | ≥ 95% to ≥ 98% (HPLC) | [2][4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [8] |
Note: The reported melting point range can vary between suppliers, likely due to differences in purity and crystalline form.
Synthesis and Purification: A Mechanistic Perspective
The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification.[9] This acid-catalyzed reaction involves the treatment of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. The acid serves a dual purpose: it protonates the carboxylic acid group of the amino acid, activating it towards nucleophilic attack by benzyl alcohol, and it provides the tosylate counterion for the final salt product.[10]
A critical aspect of this synthesis is the removal of water, a byproduct of the esterification, to drive the reaction to completion. This is typically achieved by azeotropic distillation using a suitable solvent.[9][10] Historically, hazardous solvents like benzene and carbon tetrachloride were used.[9] However, modern, safer protocols advocate for the use of solvents like cyclohexane, which forms a low-boiling azeotrope with water and minimizes the risk of racemization that can occur at higher temperatures with solvents like toluene.[9][10]
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1-1.2 eq), benzyl alcohol (~5 eq), and cyclohexane.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water-cyclohexane azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue reflux until no more water is collected.
-
Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate to induce the precipitation of the tosylate salt.[10]
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethyl acetate or diethyl ether) to remove residual benzyl alcohol and other impurities.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its successful application. A combination of analytical techniques should be employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination. | A single major peak corresponding to the product. Chiral HPLC can be used to confirm enantiomeric purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation. | The spectra should show characteristic peaks for the phenyl, benzyl, and tosyl groups, as well as the amino acid backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for the ester carbonyl, amine salt, and sulfonate groups. |
| Melting Point Analysis | Purity assessment. | A sharp melting point range consistent with literature values. |
| Optical Rotation | Confirmation of stereochemistry. | A specific rotation value consistent with the L-enantiomer. |
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a protected amino acid derivative, particularly in peptide synthesis.[4][5][] The benzyl ester group effectively protects the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide bond formation.[5] This protection is crucial for the stepwise and controlled assembly of peptide chains.
Role in Peptide Synthesis
Caption: The role of this compound in peptide synthesis.
Beyond peptide synthesis, this compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly those targeting neurological disorders.[4][12] Its application extends to the development of novel therapeutic agents and in neuropharmacology research.[4] For instance, L-phenylalanine benzyl ester has been investigated for its anti-sickling properties in erythrocytes.[13] The ester is hydrolyzed within the red blood cells to L-phenylalanine and benzyl alcohol, both of which inhibit the gelation of deoxyhemoglobin S.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]
-
Handling: Avoid creating dust.[14][16] Ensure adequate ventilation.[14][16] Avoid contact with skin, eyes, and clothing.[14][16]
-
Storage: Store in a cool, dry, and well-ventilated area.[15][16] Keep the container tightly closed and stored under an inert atmosphere, as it can be air-sensitive.[14][16] Recommended long-term storage is at 2-8°C.[2][4]
-
In case of exposure:
Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information.[14][15][16]
Conclusion
This compound is a cornerstone reagent for researchers and scientists in organic synthesis and drug development. Its enhanced stability, solubility, and role as a protected amino acid make it an invaluable tool. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- ChemBK.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- CP Lab Safety.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]
- MySkinRecipes.
- J&K Scientific LLC.
- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
- MySkinRecipes.
- PubChem. L-Phenylalanine. [Link]
- Asakura, T., et al. (1987). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 927(2), 209-216. [Link]
Sources
- 1. This compound | 1738-78-9 [sigmaaldrich.com]
- 2. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. 1738-78-9 this compound salt AKSci I498 [aksci.com]
- 7. innospk.com [innospk.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 12. jk-sci.com [jk-sci.com]
- 13. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.es [fishersci.es]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
L-phenylalanine benzyl ester p-toluenesulfonate molecular weight
An In-Depth Technical Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Abstract
This compound is a critical intermediate in the fields of peptide synthesis and pharmaceutical development. This guide provides a comprehensive technical overview of its core attributes, including its physicochemical properties, synthesis, and analytical validation. We delve into the causality behind synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as a practical resource, emphasizing experimental integrity and providing detailed protocols for immediate application.
Introduction: The Strategic Importance of a Protected Amino Acid
In the intricate world of synthetic chemistry, particularly in the assembly of peptides and complex pharmaceutical agents, the precise control of reactive functional groups is paramount. L-Phenylalanine, an essential amino acid, is a frequent building block in these syntheses. However, its native structure, containing both a reactive carboxylic acid and an amino group, necessitates a protection strategy to ensure selective reactivity.
This compound (L-Phe-OBzl·TosOH) represents an elegant and highly effective solution. It serves two primary functions:
-
Carboxyl Group Protection: The carboxylic acid is converted into a benzyl ester. The benzyl group is a robust protecting group that is stable under various reaction conditions, yet it can be readily removed under specific, mild conditions (typically hydrogenolysis), ensuring the integrity of the final molecule.
-
Enhanced Handling and Solubility: The formation of a p-toluenesulfonate (tosylate) salt with the free amino group significantly improves the compound's crystallinity, making it a stable, easy-to-handle solid.[1][2] This salt form also enhances solubility in various organic solvents, a crucial factor for its use in synthesis.[2][][4]
This dual-functionality makes L-Phe-OBzl·TosOH a preferred choice in both solution-phase and solid-phase peptide synthesis, as well as in the development of novel therapeutics targeting a range of conditions, including neurological disorders.[2]
Physicochemical & Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1738-78-9 | [2][5][6][7] |
| Molecular Formula | C₂₃H₂₅NO₅S or C₁₆H₁₇NO₂ · C₇H₈O₃S | [2][5][6][7] |
| Molecular Weight | 427.51 g/mol | [2][6][7][8][9] |
| Appearance | White to off-white crystalline powder/solid | [1][2][7] |
| Melting Point | 143-172 °C (range varies by purity) | [2][7] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1][] | [1][] |
| Optical Rotation | [α]D²⁰ = -5.0 to -7.0° (c=2 in methanol) or -7 ± 1º (c=1 in 80% Acetic Acid) | [2][7] |
The molecular formula is often represented as the salt C₁₆H₁₇NO₂ · C₇H₈O₃S, which clearly distinguishes the amino acid ester component from the tosylate counterion.[2][5][7] This distinction is crucial for understanding its stoichiometry and reactivity.
Synthesis Protocol: Fischer-Speier Esterification
The most common and efficient method for preparing this compound is a direct Fischer-Speier esterification.[10][11] This one-step process involves reacting L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH). The TsOH serves a dual role: it acts as the acid catalyst for the esterification and subsequently forms the crystalline salt with the product.
The Causality Behind Reagent and Solvent Choice
A critical aspect of this synthesis is the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards the product. This is achieved by azeotropic distillation.
-
Solvent Selection: Historically, hazardous solvents like benzene and carbon tetrachloride were used.[10][11] However, due to their toxicity, safer alternatives are now standard practice. Cyclohexane is an excellent choice because its water azeotrope has a boiling point and composition similar to that of benzene, allowing for efficient water removal without requiring excessively high temperatures that could lead to racemization.[11] Toluene, while a common solvent, can cause significant racemization of the chiral center, particularly for sensitive amino acids, due to its higher boiling point.[10][11]
-
Stoichiometry: A slight excess of p-toluenesulfonic acid (approx. 1.2 equivalents) is used to ensure complete catalysis and salt formation.[11] A larger excess of benzyl alcohol (approx. 5 equivalents) helps to drive the reaction forward.[11]
Experimental Workflow Diagram
Caption: Fischer-Speier synthesis workflow.
Step-by-Step Laboratory Protocol
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add L-phenylalanine (1 equiv.), p-toluenesulfonic acid monohydrate (1.2 equiv.), benzyl alcohol (5 equiv.), and cyclohexane in sufficient volume to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours or until no more water is collected.[11]
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature.
-
Isolation: Add ethyl acetate to the cooled mixture and stir vigorously for at least one hour to induce precipitation of the tosylate salt.[11]
-
Filtration and Drying: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol, and dry the product under vacuum.
Analytical Validation: A Self-Validating System
Ensuring the purity and identity of this compound is critical for its use in GMP environments and sensitive research. A multi-pronged analytical approach provides a self-validating system.
Key Quality Control Assays
| Analysis Method | Parameter Measured | Significance |
| HPLC (High-Performance Liquid Chromatography) | Chemical Purity (%) | Quantifies the presence of the main compound versus impurities (e.g., unreacted starting materials). |
| Chiral HPLC | Enantiomeric Purity / Excess (% e.e.) | Confirms the stereochemical integrity of the L-enantiomer, crucial for biological activity. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Verifies the chemical structure by identifying the characteristic protons of the phenylalanine, benzyl, and tosyl groups. |
| Melting Point | Purity Indication | A sharp melting point within the specified range indicates high purity. |
| Optical Rotation | Stereochemical Identity | Confirms the presence of the correct enantiomer (L-form gives a negative rotation).[7] |
Quality Control Workflow
Caption: Quality control validation workflow.
Applications in Drug Development and Research
The utility of this compound extends across several high-value scientific domains.
-
Peptide Synthesis: It is a cornerstone reagent for introducing a phenylalanine residue into a growing peptide chain. The tosylate salt is often used directly in solution-phase synthesis or can be converted to the free base for use in solid-phase peptide synthesis (SPPS).
-
Pharmaceutical Intermediates: The compound serves as a key starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its chirality is transferred to the final drug molecule, which is often essential for therapeutic efficacy.
-
Protein Engineering: Researchers use this and similar protected amino acids to modify proteins, enhancing their stability, bioactivity, or to introduce non-natural functionalities for advanced biopharmaceutical applications.[2]
-
Neurobiology Research: As a derivative of phenylalanine, a precursor to neurotransmitters, it is utilized in studies related to neurotransmitter synthesis and brain function.[2]
Storage and Handling
To maintain the integrity and purity of this compound, proper storage is essential.
-
Temperature: Store in a cool environment, typically between 2-8°C, to minimize degradation over time.[2][7]
-
Atmosphere: Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.
-
Safety: While toxicity data is limited, standard laboratory safety procedures should be followed. Avoid direct contact with skin and eyes, and use appropriate personal protective equipment (PPE).[1]
Conclusion
This compound is more than just a chemical reagent; it is a meticulously designed tool that enables precision and efficiency in advanced chemical synthesis. Its properties as a stable, crystalline solid with a protected carboxyl group make it invaluable for drug development professionals and peptide chemists. By understanding the rationale behind its synthesis and the rigorous analytical methods used for its validation, researchers can confidently incorporate this high-purity building block into their workflows, accelerating the discovery and development of novel therapeutics.
References
- ChemBK.
- Bolchi, C. et al. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- CP Lab Safety.
- Abound.
- Seedion.
- Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]
- MySkinRecipes.
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. This compound | 1738-78-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 8. This compound - 氨基酸 - 西典实验 [seedior.com]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. L-Phenylalanine benzyl ester p-toluenesulfonate serves as a critical building block in this domain, offering a stable, crystalline, and highly pure form of L-phenylalanine with its carboxylic acid moiety protected by a benzyl group.[1][2] This protection strategy is fundamental to the stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[3] This in-depth technical guide provides a comprehensive overview of the structure, synthesis, characterization, and applications of this compound, with a focus on the underlying chemical principles and practical considerations for its use in research and development.
The Molecular Architecture: Structure and Functionality
This compound is an organic salt composed of two ionic components: the L-phenylalanine benzyl ester cation and the p-toluenesulfonate anion.
Caption: Ionic structure of this compound.
The benzyl ester group provides a robust protecting group for the carboxylic acid of phenylalanine. This protection is crucial during peptide coupling reactions, where a free carboxylic acid would interfere with the desired amide bond formation. The p-toluenesulfonate counter-ion is not merely an inert spectator; it imparts several advantageous properties to the compound. It facilitates the isolation and purification of the product as a stable, crystalline solid, which is often easier to handle and store than the corresponding free base or hydrochloride salt.[4]
Synthesis: The Fischer-Speier Esterification Approach
The most common and efficient method for preparing this compound is the Fischer-Speier esterification.[5][6] This method involves the direct esterification of L-phenylalanine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid.[4][6] The p-toluenesulfonic acid serves a dual role: it acts as a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by benzyl alcohol, and it also serves as the counter-ion for the final product salt.[7]
A critical aspect of this reaction is the removal of water, a byproduct of the esterification, to drive the equilibrium towards the product side.[5][6] This is typically achieved by azeotropic distillation using a suitable solvent.[4][5] The choice of solvent is crucial to prevent racemization of the chiral center of the amino acid. While historically, solvents like benzene and carbon tetrachloride were used, safer alternatives such as cyclohexane are now preferred.[4][5] Toluene, although a common azeotroping agent, can lead to racemization due to its higher boiling point.[5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound, adapted from literature procedures.[4]
Materials:
-
L-Phenylalanine
-
Benzyl alcohol (5 equivalents)
-
p-Toluenesulfonic acid monohydrate (1.2 equivalents)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.
-
Heat the mixture to reflux and continue heating for approximately 4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture and stir for 1 hour to induce precipitation of the product.
-
Collect the white solid precipitate by filtration.
-
Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and p-toluenesulfonic acid.
-
Dry the product under vacuum to yield this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
| Property | Typical Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 166-172 °C[1] |
| Molecular Formula | C₂₃H₂₅NO₅S[8] |
| Molecular Weight | 427.51 g/mol [2][8] |
| Optical Rotation | [α]D20 = -7 ± 1º (c=1 in 80% Acetic Acid)[1] |
| Purity (HPLC) | ≥ 98%[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenylalanine and benzyl groups, the benzylic protons of the ester, the methine and methylene protons of the phenylalanine backbone, and the methyl protons of the p-toluenesulfonate group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group, C=O stretching of the ester, and the S=O stretching of the sulfonate group.
Applications in Peptide Synthesis
The primary application of this compound is as a carboxyl-protected amino acid in peptide synthesis.[2][3] The benzyl ester is stable to the conditions used for the removal of common N-terminal protecting groups such as Fmoc and Boc.
Caption: Role of benzyl ester protection in peptide synthesis.
Once the peptide chain has been fully assembled, the benzyl ester can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) to reveal the free C-terminal carboxylic acid. This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, allowing for the selective unmasking of the C-terminus at the desired stage.[3]
Conclusion
This compound is a cornerstone reagent in the synthesis of peptides and other complex organic molecules. Its synthesis via Fischer-Speier esterification is a well-established and efficient process, with careful consideration of solvent choice being critical for maintaining enantiomeric purity. The p-toluenesulfonate salt form offers significant advantages in terms of stability, crystallinity, and ease of handling. A thorough understanding of its properties and reactivity is essential for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Retrieved from [https://air.unimi.it/retrieve/handle/2434/496033/800147/Articolo Pallavicini et al.pdf]([Link] Pallavicini et al.pdf)
- ChemBK. (2024). This compound.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Peptide Synthesis: The Importance of L-Phenylalanine Benzyl Ester Hydrochloride.
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 8. scbt.com [scbt.com]
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of L-phenylalanine benzyl ester p-toluenesulfonate, a critical building block in synthetic organic chemistry. Drawing upon established methodologies and spectral data, this document serves as a practical resource for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, purification, and diverse applications.
Introduction: The Strategic Importance of a Protected Amino Acid
This compound is a salt of the benzyl ester of the essential amino acid L-phenylalanine with p-toluenesulfonic acid. Its significance in the laboratory stems from the strategic protection of the carboxylic acid group of L-phenylalanine as a benzyl ester. This protection is crucial in multi-step syntheses, particularly in peptide chemistry, where it prevents the carboxylic acid from undergoing unwanted reactions during peptide bond formation. The p-toluenesulfonate (tosylate) counter-ion confers crystallinity to the otherwise often oily free amine, facilitating its handling, purification, and storage. This guide will delve into the technical details that underpin the utility of this versatile compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use. These properties are summarized in the table below, compiled from various chemical suppliers and scientific literature.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₅NO₅S | [1][2] |
| Molecular Weight | 427.51 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 169-172 °C | [3][4] |
| Optical Rotation | [α]D²⁵ = -7.48° (c=1, MeOH) | [3] |
| Solubility | Soluble in some organic solvents such as ethanol, acetone, and dichloromethane. |
Spectroscopic Profile
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected chemical shifts for the L-enantiomer in DMSO-d₆ are as follows: a singlet for the methyl protons of the tosylate group around 2.27 ppm, methylene protons of the benzyl group as a singlet around 5.14 ppm, and aromatic protons from both the phenylalanine and tosylate moieties in the range of 6.66-7.48 ppm. The methine proton of the amino acid backbone typically appears around 4.26 ppm.[3]
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the carbon framework of the molecule. Based on analogous structures, the carbonyl carbon of the ester is expected to appear around 171 ppm. The aromatic carbons will resonate in the region of 125-145 ppm, while the aliphatic carbons of the amino acid backbone and the benzyl group will be found at higher field strengths.[5]
Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. Key absorption bands are expected for the N-H stretching of the primary amine salt (around 3000-3300 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), the S=O stretching of the sulfonate group (around 1150-1250 cm⁻¹ and 1000-1080 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.[6]
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the free ester, the molecular ion peak [M+H]⁺ would be expected around m/z 256.13.[7]
Synthesis: A Robust and Optimized Protocol
The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between L-phenylalanine and benzyl alcohol is driven to completion by the removal of water, typically through azeotropic distillation. The following protocol is adapted from a peer-reviewed procedure that utilizes a safer solvent, cyclohexane, in place of more hazardous alternatives like benzene.[3]
Fischer-Speier Esterification Workflow
Caption: Fischer-Speier esterification workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-phenylalanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[3]
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing for approximately 4 hours, or until no more water is collected.[3]
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to induce precipitation.[3]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol or p-toluenesulfonic acid.
-
Dry the product under vacuum to yield this compound as a white crystalline solid. A typical yield for this procedure is around 94%.[3]
-
Causality Behind Experimental Choices:
-
Excess Benzyl Alcohol: Using an excess of benzyl alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.
-
Azeotropic Removal of Water: The removal of water is critical as the reaction is reversible. The Dean-Stark apparatus efficiently removes water, preventing the hydrolysis of the ester back to the starting materials.
-
Cyclohexane as Solvent: Cyclohexane forms a low-boiling azeotrope with water, allowing for its removal at a relatively low temperature, which helps to minimize potential side reactions and racemization. It is also a safer alternative to benzene.[3]
-
Precipitation with Ethyl Acetate: The product is sparingly soluble in ethyl acetate, allowing for its effective precipitation and separation from the reaction mixture.
Applications in Synthetic Chemistry
The unique structural features of this compound make it a valuable tool in several areas of synthetic chemistry.
Peptide Synthesis
The primary application of this compound is in peptide synthesis, particularly in the solution-phase synthesis of peptides. The benzyl ester serves as a robust protecting group for the carboxylic acid functionality of the phenylalanine residue.
Caption: General workflow for the use of this compound in solution-phase peptide synthesis.
The benzyl ester is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc, but it can be readily cleaved under mild conditions, such as catalytic hydrogenation, which preserves the integrity of the peptide backbone.
Chiral Resolving Agent
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. L-phenylalanine benzyl ester, being an enantiomerically pure amine, can be used as a resolving agent for racemic carboxylic acids. The principle behind this application is the formation of diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][9]
General Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic carboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (to neutralize the tosylate) and then an acid to protonate the carboxylic acid and liberate the resolved enantiomer of the carboxylic acid. The L-phenylalanine benzyl ester can then be recovered and potentially reused.
Conclusion
This compound is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules and peptides. Its well-defined properties, straightforward synthesis, and versatility in protecting group strategies and chiral resolutions underscore its importance. This guide has provided a comprehensive overview of its key characteristics and applications, complete with detailed, field-proven protocols. By understanding the principles behind its use, researchers can confidently and effectively incorporate this valuable building block into their synthetic endeavors.
References
- 1H and 13C NMR spectra of compound 2a. (n.d.).
- L-Phenylalanine benzyl ester hydrochloride(2462-32-0) MS spectrum. (n.d.).
- L-Phenylalanine benzyl ester hydrochloride(2462-32-0)IR1. (n.d.).
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 148(10), 1843–1851.
- This compound salt | CAS 1738-78-9. (n.d.).
- This compound | 1738-78-9. (n.d.).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.).
- Chiral resolution. (2023, December 1). In Wikipedia.
- Recrystallization solvent for boc-L-Phenylalanine. (2019, October 19).
- L-Phenylalanine(63-91-2) 13C NMR spectrum. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2013). Molecules, 18(12), 14699–14709.
- Racemic Mixtures Separation Of Enantiomers. (n.d.).
- 1738-78-9 this compound salt. (n.d.).
- Recrystallization method of L-phenylalanine crude product. (2015).
- Application Notes and Protocols for the Chiral Resolution of Racemic 1-Phenyl-2-pentanol. (n.d.).
- FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. (n.d.).
- L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0. (n.d.).
- This compound, 95%, Thermo Scientific 5 g. (n.d.).
- D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 1738-78-9 [sigmaaldrich.com]
- 3. air.unimi.it [air.unimi.it]
- 4. 1738-78-9 this compound salt AKSci I498 [aksci.com]
- 5. rsc.org [rsc.org]
- 6. L-Phenylalanine benzyl ester hydrochloride(2462-32-0) IR Spectrum [chemicalbook.com]
- 7. L-Phenylalanine benzyl ester hydrochloride(2462-32-0) MS [m.chemicalbook.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
Solubility Profile of L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Senior Application Scientist’s Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine benzyl ester p-toluenesulfonate is a critical intermediate in peptide synthesis and the development of complex chiral molecules.[1] Its utility is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings that govern its solubility, synthesize qualitative data from existing literature, and present a robust, field-proven protocol for its quantitative determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this important compound.
Introduction: The Compound in Context
This compound (Phe-OBzl·TosOH) is the tosylate salt of the benzyl ester of L-phenylalanine. This salt form is frequently preferred in synthesis for several key reasons:
-
Protection: The benzyl ester group protects the carboxylic acid moiety of phenylalanine, allowing for selective reactions at the amino group during peptide bond formation.
-
Stability and Handling: The tosylate salt form often results in a stable, crystalline solid with a well-defined melting point, making it easier to handle, purify, and store compared to the free amino acid ester.[1][2]
-
Enhanced Properties: Salt formation can favorably alter the physicochemical properties of the parent molecule, including its solubility profile, which is a critical factor in both reaction engineering and formulation chemistry.[2][3]
Understanding the solubility of Phe-OBzl·TosOH is not merely an academic exercise. It dictates the choice of solvent systems for synthesis and purification, influences reaction kinetics, and is a cornerstone for developing formulations for preclinical and clinical studies.
Physicochemical Properties
A foundational understanding of a compound's physical properties is prerequisite to any solubility analysis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₂·C₇H₈O₃S | [2] |
| Molecular Weight | 427.5 g/mol | [2] |
| Appearance | White solid / powder | [1][2] |
| Melting Point | 166-172 °C | [2] |
| CAS Number | 1738-78-9 | [2] |
Theoretical Principles Governing Solubility
The solubility of Phe-OBzl·TosOH is a multifactorial phenomenon governed by the interplay between its ionic and organic components and the properties of the solvent. The molecule is comprised of the L-phenylalanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.
The "Like Dissolves Like" Paradigm
-
Polar, Protic Solvents: Solvents like water, methanol, ethanol, and acetic acid are capable of hydrogen bonding and have high dielectric constants. These solvents are expected to effectively solvate both the cation and the anion through ion-dipole interactions and hydrogen bonds with the ammonium group (N-H) of the cation and the sulfonate group (S=O) of the anion. Indeed, the compound's use in methanolic and acetic acid solutions for optical rotation measurements confirms its solubility in these media.[2][4]
-
Polar, Aprotic Solvents: Solvents such as DMSO and DMF can accept hydrogen bonds and have significant dipole moments, suggesting they would also be effective at dissolving this salt.
-
Nonpolar Solvents: Solvents like cyclohexane, hexane, and toluene lack the ability to form strong interactions with the ionic components of the salt. Consequently, the solubility in these solvents is expected to be very low. This is strongly supported by its synthesis, where the product is precipitated from a cyclohexane reaction mixture by the addition of ethyl acetate, a solvent of moderate polarity.[1]
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This principle can be leveraged to prepare supersaturated solutions for crystallization or to increase concentrations for a reaction. For L-phenylalanine, the parent amino acid, solubility in water demonstrably increases with temperature.[5] It is highly probable that the tosylate salt exhibits similar behavior in polar solvents.
Effect of pH
The solubility of amino acids and their derivatives is highly dependent on pH.[6] While Phe-OBzl·TosOH is a salt of a strong acid (p-toluenesulfonic acid) and a weakly basic amine, the pH of the medium can still influence the equilibrium. In highly basic solutions, the ammonium cation could be deprotonated to the free amine (L-phenylalanine benzyl ester). This neutral, more organic-soluble species might have different solubility characteristics than the salt form, potentially leading to phase changes. Conversely, in strongly acidic solutions, the equilibrium will heavily favor the protonated salt form.
The Role of the Constituent Ions
-
L-Phenylalanine Benzyl Ester Cation: This ion possesses a significant nonpolar character due to the two phenyl rings (one from phenylalanine's side chain and one from the benzyl ester). This large hydrophobic surface area limits its solubility in water but enhances it in organic solvents compared to simpler amino acid esters.[6][7]
-
p-Toluenesulfonate Anion: The tosylate anion is a large, charge-diffuse anion. Its presence helps to form a stable crystal lattice but also contributes to the overall solubility in polar media.
The interplay of these factors is visually summarized in the logical relationship diagram below.
Caption: Factors influencing the solubility of Phe-OBzl·TosOH.
Qualitative Solubility Profile
While quantitative public data is scarce, a qualitative profile can be constructed from synthesis and analysis procedures found in the literature.
| Solvent / System | Solubility | Rationale / Evidence | Source(s) |
| Methanol | Soluble | Used as a solvent for optical rotation measurements (c=2). | [4] |
| 80% Acetic Acid | Soluble | Used as a solvent for optical rotation measurements (c=1). | [2] |
| Cyclohexane | Very Low | Used as a reaction solvent from which the product precipitates. | [1] |
| Ethyl Acetate | Low | Used as an anti-solvent to induce precipitation of the product. | [1] |
| Water | Likely Sparingly Soluble | The large hydrophobic groups suggest limited aqueous solubility, though the salt character ensures some dissolution. | [6][7] |
| Toluene | Very Low | Similar nonpolar character to cyclohexane. | [1] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain reliable, quantitative solubility data, a rigorously controlled experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[8]
Principle
This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute at a specific temperature.[9]
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of Phe-OBzl·TosOH to a vial (e.g., 20-50 mg). The key is to ensure solid material remains undissolved at the end of the experiment.
-
Causality: An excess of solid is required to ensure the solution becomes saturated and reaches equilibrium with the solid phase.[8]
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Shake at a moderate speed (e.g., 150 rpm) for a predetermined time.
-
Causality: A 24-hour period is often sufficient to reach equilibrium.[8] For compounds that may undergo phase changes or have slow dissolution kinetics, a time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to confirm that the concentration has reached a plateau. This self-validates that equilibrium has been achieved.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Causality: This step minimizes the amount of undissolved solid that could be drawn during sampling, which would artificially inflate the measured solubility.
-
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration is a critical self-validating step to ensure that only the dissolved solute is analyzed. The filter material must be chemically inert to the solvent to prevent leaching of extractables.
-
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of Phe-OBzl·TosOH.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
The entire workflow is depicted in the diagram below.
Caption: Shake-Flask method workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding can be derived from fundamental chemical principles and qualitative observations from the literature. The compound is a classic example of a pharmaceutical salt whose solubility is dictated by a balance between its large hydrophobic regions and its ionic character. It is readily soluble in polar protic solvents like methanol and acetic acid, but poorly soluble in nonpolar media like cyclohexane. For drug development professionals requiring precise data, the standardized shake-flask protocol detailed herein provides a reliable and self-validating system for generating the necessary quantitative values to guide process development, purification, and formulation activities.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. AIR Unimi.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database.
- Gao, J., et al. (2011). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Serajuddin, A. T. M. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- National Center for Biotechnology Information. (n.d.). Phenyl p-toluenesulfonate. PubChem Compound Database.
- Science.gov. (n.d.). factors affecting solubility. Science.gov.
- Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Melting Point of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
This guide provides a comprehensive technical overview of the melting point of L-phenylalanine benzyl ester p-toluenesulfonate, a critical parameter for its identification, purity assessment, and application in pharmaceutical and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for accurate melting point determination, moving beyond a simple statement of the value to explain the causality behind experimental choices and to establish self-validating analytical systems.
Introduction: The Significance of a Melting Point
This compound is a key intermediate in peptide synthesis and drug development, serving as a protected form of the essential amino acid L-phenylalanine.[1] Its enhanced solubility and stability make it a valuable building block.[1] The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for identification and a sensitive indicator of purity. For a pure, crystalline organic compound, the melting transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Physicochemical Properties and Reported Melting Points
This compound is a white solid powder with the chemical formula C₂₃H₂₅NO₅S.[2][3] It is soluble in organic solvents such as ethanol, acetone, and dichloromethane. The accurate determination of its melting point is crucial for quality control and to ensure its suitability for downstream applications.
A survey of reported data reveals a consensus on the melting point, with minor variations attributable to the purity of the sample and the analytical method employed.
| Reported Melting Point/Range | Source/Notes |
| 169.03 °C | A precise value obtained by Differential Scanning Calorimetry (DSC), representing the peak maximum of the melting endotherm.[4] |
| 166-172 °C | A typical melting range reported by chemical suppliers, reflecting minor variations between batches. |
| 148.39 °C | The melting point of the racemic (DL) form of phenylalanine benzyl ester p-toluenesulfonate.[4] |
The significant difference between the melting point of the L-enantiomer (169.03 °C) and the racemate (148.39 °C) is noteworthy. DSC analyses have shown that the enantiomers of the p-toluenesulfonates of phenylalanine benzyl ester melt at considerably higher temperatures than their respective racemates, suggesting that their enantiomeric systems are conglomerates.[4] This underscores the importance of stereochemical purity in defining the melting point of this compound.
Methodologies for Accurate Melting Point Determination
The determination of the melting point is not merely a measurement but a carefully controlled experiment. This section details two primary methodologies, the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC), with an emphasis on establishing self-validating protocols.
Capillary Melting Point Determination: A Validated Approach
The capillary method remains a widely used and reliable technique for melting point determination.[5] A self-validating protocol for this method involves rigorous calibration, precise sample preparation, and controlled heating.
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range. The slow, controlled heating near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
System Suitability and Calibration:
-
Apparatus Calibration: The accuracy of the melting point apparatus must be verified at regular intervals using certified USP Melting Point Reference Standards.[6][7][8][9][10] Select at least two standards that bracket the expected melting point of this compound (e.g., Phenacetin at ~135 °C and Caffeine at ~235 °C).
-
Acceptance Criteria: The observed melting points of the reference standards must fall within the certified range for the apparatus to be considered calibrated and suitable for use.
Sample Preparation:
-
Drying: Ensure the this compound sample is thoroughly dry. Moisture can act as an impurity and depress the melting point.
-
Grinding: Gently pulverize the sample into a fine powder to ensure uniform packing and efficient heat transfer.
-
Capillary Loading: Pack the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10] This is achieved by tapping the closed end of the tube on a hard surface. Proper packing is essential to avoid air pockets and ensure a sharp, observable melt.
Measurement Procedure:
-
Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (~169 °C).
-
Controlled Heating Rate: Once the initial temperature is reached, reduce the heating rate to 1-2 °C per minute.[11] This slow ramp rate is crucial for accurate determination.
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the first drop of liquid is observed. This may be preceded by "sintering," where the solid pulls away from the capillary walls.[11]
-
Clear Point: Record the temperature at which the last solid particle melts, and the substance is completely a transparent liquid.
-
-
Reporting: Report the full melting range (e.g., 168.5-169.5 °C). A narrow range (1-2 °C) is indicative of high purity.
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC): Advanced Thermal Analysis
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides more quantitative and detailed information than the capillary method, including the enthalpy of fusion (ΔHfus).
As the sample is heated, it undergoes phase transitions that are accompanied by a change in enthalpy. Melting is an endothermic process, meaning the sample absorbs heat. This results in a negative peak on the DSC thermogram. The onset temperature of this peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. DSC can also be used for purity determination based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[13]
System Suitability and Calibration:
-
Temperature and Enthalpy Calibration: Calibrate the DSC instrument using high-purity certified reference materials with known melting points and enthalpies of fusion (e.g., indium). This ensures the accuracy of both the temperature and heat flow measurements.
-
Inert Atmosphere: Conduct the analysis under a dry nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation of the sample at elevated temperatures.
Sample Preparation:
-
Sample Mass: Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of material during the experiment.
Measurement Procedure:
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the melting point (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature well above the melting point (e.g., 200 °C).
-
-
Data Analysis:
-
Melting Point: Determine the onset temperature and the peak maximum of the endothermic melting event from the resulting thermogram. The peak maximum is often reported as the melting point.
-
Enthalpy of Fusion (ΔHfus): Calculate the area under the melting peak to determine the heat of fusion in J/g.
-
Purity Analysis (Optional): Utilize the instrument's software to perform a purity analysis based on the shape of the melting peak, applying the Van't Hoff equation.[13]
-
Caption: Workflow for DSC Thermal Analysis.
Factors Influencing the Melting Point
The observed melting point of this compound is intrinsically linked to its purity and crystalline form. Understanding the factors that can influence this property is crucial for accurate interpretation of results.
The Role of Purity
The presence of impurities disrupts the regular crystalline lattice of the solid.[14] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impure samples exhibit a lower melting point and a broader melting range. Common impurities in this compound can include:
-
Residual Starting Materials: Unreacted L-phenylalanine, benzyl alcohol, or p-toluenesulfonic acid.
-
Byproducts of Synthesis: Any side-products from the esterification reaction.
-
Enantiomeric Impurity: The presence of the D-enantiomer, which would lead to the formation of the lower-melting racemic mixture.
-
Residual Solvents: Solvents used during synthesis or purification that remain trapped in the crystal lattice.
Synthesis and Purification: The Causal Link to Purity
The method of synthesis and subsequent purification directly impacts the purity of the final product and, therefore, its melting point.
Synthesis: A common and efficient method for preparing this compound is through a Fischer-Speier esterification. This involves refluxing a mixture of L-phenylalanine, p-toluenesulfonic acid, and benzyl alcohol in a solvent like cyclohexane, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[4] The choice of a non-polar, water-azeotroping solvent is critical to drive the equilibrium towards the ester product.
Purification by Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is paramount and should be guided by the principle of "like dissolves like," with consideration for the polarity of the compound. For an amino acid salt like this compound, a polar protic solvent such as ethanol or a mixture of ethanol and water could be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The slow cooling is essential for the formation of a well-ordered crystal lattice, leading to a sharp melting point.
Complementary Analytical Techniques
While melting point determination is a primary characterization technique, it should be used in conjunction with other analytical methods for a comprehensive assessment of the compound's identity and purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[11] For this compound, a TGA analysis would reveal its thermal stability and decomposition temperature. A typical TGA protocol would involve heating the sample at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The resulting thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This information is complementary to DSC, as it helps to distinguish melting from decomposition. The tosylate salts of similar organic compounds are often thermally stable up to 200-300 °C.[15]
Spectroscopic Characterization
Spectroscopic techniques provide structural confirmation, which is an essential component of identity verification.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the phenylalanine, benzyl, and p-toluenesulfonate groups, as well as the aliphatic protons of the amino acid backbone.
-
FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the various functional groups present, including N-H stretches from the protonated amine, C=O stretch from the ester, and S=O stretches from the sulfonate group.
Conclusion
The melting point of this compound is a critical quality attribute, with a literature value of approximately 169 °C for the pure L-enantiomer. Accurate and reliable determination of this parameter requires a holistic approach that combines robust, self-validating experimental protocols with a fundamental understanding of the physicochemical principles at play. By employing calibrated instrumentation, meticulous sample preparation, and controlled analytical conditions, researchers can confidently use the melting point as a reliable indicator of the identity and purity of this important synthetic intermediate. The integration of advanced techniques like DSC and TGA further enhances the characterization, providing a comprehensive thermal profile that is indispensable for applications in drug development and scientific research.
References
- METTLER TOLEDO. (n.d.). Melting Point Reference Standards.
- METTLER TOLEDO. (1999). DSC purity determination. TA UserCom 10.
- NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.
- Crea Analytical. (n.d.). Calibration standards for melting point determination.
- PharmaGuideHub. (2024, February 8). CALIBRATION OF MELTING POINT APPARATUS.
- Siddique, S., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules, 27(7), 2316.
- Zhang, Y., et al. (2019).
- Stanford Research Systems. (n.d.). Melting Point Standards per USP Guidelines.
- TutorChase. (n.d.). How do impurities affect the melting point of a substance?.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Beilstein Journal of Organic Chemistry, 13, 1338-1346.
- United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Giani, S., & Towers, N. M. (2019).
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
- Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
- European Patent Office. (2008).
- SSERC. (n.d.). Melting point determination.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- ChemBK. (2024, April 9). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 1738-78-9 this compound salt AKSci I498 [aksci.com]
- 4. air.unimi.it [air.unimi.it]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mt.com [mt.com]
- 7. CALIBRATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]
- 8. scribd.com [scribd.com]
- 9. uspbpep.com [uspbpep.com]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP2398792B1 - Tosylate salt of a 5-pyrazolyl-2-pyridone derivative, useful in the treatment of copd - Google Patents [patents.google.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
L-phenylalanine benzyl ester p-toluenesulfonate safety data sheet
An In-depth Technical Guide to the Safe Handling of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound (CAS: 1738-78-9), a critical intermediate in pharmaceutical and biochemical research. As a key building block in peptide synthesis and drug development, understanding its safety profile is paramount for researchers, scientists, and drug development professionals.[1][2] This guide synthesizes available data to provide a framework for safe laboratory practices, emergency preparedness, and risk mitigation.
Compound Identification and Application
This compound is the salt formed between L-phenylalanine benzyl ester and p-toluenesulfonic acid. This salt form often enhances the stability and solubility of the parent amino acid ester, making it a valuable reagent in synthetic organic chemistry.[1]
-
Primary Applications: It serves as a crucial intermediate in the synthesis of peptides and proteins.[1] Its role as a precursor in neurotransmitter synthesis studies also makes it significant in neuropharmacology research.[1][2]
-
Mechanism of Utility: In peptide synthesis, the benzyl ester serves as a carboxyl protecting group for the phenylalanine residue, preventing unwanted side reactions during peptide bond formation. The tosylate salt form facilitates handling and purification of this otherwise less stable ester.
Hazard Identification and Risk Assessment
The toxicological data for this compound is limited.[3] However, data from various suppliers suggest that the compound should be handled with caution. One supplier has classified the compound with a "Warning" signal word under the Globally Harmonized System (GHS).[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Due to the limited comprehensive toxicological data, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.
Logical Flow for Hazard Assessment
Caption: Hazard assessment workflow for chemicals with limited data.
Physical and Chemical Properties
Understanding the physical properties of a compound is the first step in designing safe handling and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1738-78-9 | [1][4][5][6] |
| Molecular Formula | C₂₃H₂₅NO₅S (or C₁₆H₁₇NO₂·C₇H₈O₃S) | [1][5][6] |
| Molecular Weight | ~427.5 g/mol | [1][6] |
| Appearance | White solid powder | [1][3] |
| Melting Point | 166-172 °C | [1][7] |
| Solubility | Soluble in some organic solvents (e.g., ethanol, acetone, dichloromethane).[3] | [3] |
| Stability | Relatively stable at room temperature, but may be affected by heat and light.[3] Stable under recommended storage conditions.[8] | [3][8] |
Safe Handling and Storage Protocols
Given the identified hazards, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly in any laboratory where this compound is handled.[8]
Administrative Controls
-
Access Control: Only trained and authorized personnel should be permitted to handle this chemical.
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[3][8] Wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct exposure.
Caption: Decision workflow for selecting appropriate PPE.
Storage Requirements
-
Atmosphere: Keep the container tightly sealed and store under an inert atmosphere if possible, as some related compounds are noted as being air-sensitive.[8][9]
-
Location: Store in a dry, well-ventilated area away from heat, light, and incompatible materials.[3][8]
-
Incompatibilities: Keep separate from strong oxidizing agents and strong acids.[8]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
These measures are based on the GHS classifications and general first-aid protocols for similar chemical types.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation occurs or persists, seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or physician.[4]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if symptoms occur.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE as outlined in Section 4.3.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[9]
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[8][9]
-
Place the swept material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towels to remove any remaining residue.
-
For large spills, follow institutional emergency response protocols.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[10]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of unused product and contaminated packaging at an approved waste disposal facility. Do not dispose of down the drain or into the environment. The user, producer, and waste disposal company should collaborate to assign the correct waste code.
Conclusion
This compound is an invaluable tool in modern drug discovery and biochemical research. While comprehensive safety data is not yet available, the existing information mandates a cautious and well-prepared approach to its handling. By implementing robust engineering controls, adhering to strict administrative protocols, and consistently using appropriate personal protective equipment, researchers can safely harness the synthetic utility of this compound. This guide serves as a foundational document to be integrated into broader laboratory-specific safety and training programs.
References
- This compound - ChemBK. (n.d.).
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.
- Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem. (n.d.).
- D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams - CP Lab Safety. (n.d.).
- L-Phenylalanine benzyl ester 4-toluenesulfonate salt | 1738-78-9 - J&K Scientific LLC. (n.d.).
- SAFETY DATA SHEET - Octan-1-ol - Fisher Scientific. (2023, October 20).
- Safety Data Sheet - S738 Heavy Artillery. (2020, March 2).
- SAFETY DATA SHEET - BIOCHEMICA® OLIVE OIL-ULT REF. (2018, April 5).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 5. This compound | 1738-78-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. air.unimi.it [air.unimi.it]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Applications of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within peptide synthesis and drug discovery, the strategic use of protecting groups is paramount. L-Phenylalanine benzyl ester p-toluenesulfonate (L-Phe-OBzl·TsOH) stands out as a quintessential example of a well-designed starting material. It is not merely a protected amino acid; it is a stable, crystalline, and highly versatile chiral building block that facilitates complex molecular construction with precision and efficiency.[1][2]
Structurally, it combines three key features: the essential amino acid L-phenylalanine, a benzyl (Bzl) ester group protecting the carboxylic acid, and a p-toluenesulfonate (tosylate or TsOH) salt. This combination is not accidental. The benzyl ester provides robust protection for the C-terminus, which can be removed under specific and mild conditions, offering an orthogonal strategy to many N-terminal protecting groups.[3] The tosylate counter-ion confers enhanced crystallinity and stability, making the compound easier to handle, purify, and store compared to its free-base or hydrochloride salt counterparts.[1][4] Furthermore, its solubility in various organic solvents is a significant practical advantage.[5]
This guide provides an in-depth exploration of the primary applications of L-Phe-OBzl·TsOH, focusing on the underlying chemical principles, detailed experimental workflows, and its strategic role in the synthesis of peptides and complex pharmaceutical agents.
| Physicochemical Properties of L-Phe-OBzl·TsOH | |
| CAS Number | 1738-78-9[1] |
| Molecular Formula | C₁₆H₁₇NO₂ · C₇H₈O₃S[1] |
| Molecular Weight | 427.51 g/mol [1][2] |
| Appearance | White to off-white crystalline powder[1][3][5] |
| Melting Point | 166-172 °C[1] (Note: Ranges may vary slightly by source) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane[3][5] |
| Storage Conditions | 2-8°C, away from heat and light[1][5][6] |
Core Application: A Cornerstone of Peptide Synthesis
The most prominent application of L-Phe-OBzl·TsOH is in peptide synthesis, where it serves as a C-terminally protected phenylalanine residue.[1][2] During the formation of a peptide bond, the carboxyl group of one amino acid is coupled with the amino group of another. Without protection, the carboxyl group of the incoming amino acid could react with the coupling agents, and the amino group of the C-terminal residue could self-polymerize, leading to a complex mixture of undesired products. The benzyl ester cap on L-Phe-OBzl·TsOH elegantly prevents these side reactions.
Workflow: Solution-Phase Dipeptide Synthesis
Solution-phase peptide synthesis (SPPS), while more labor-intensive than solid-phase methods, offers flexibility for scale-up and purification of intermediates. Here, we detail a representative protocol for the synthesis of a dipeptide, N-Boc-Gly-Phe-OBzl, using L-Phe-OBzl·TsOH.
Experimental Protocol: Synthesis of N-Boc-Gly-Phe-OBzl
-
Neutralization of the Amino Acid Salt:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.1 eq), at 0°C and stir for 15-20 minutes. This step is critical to convert the ammonium tosylate salt into the free amine, which is the active nucleophile required for the coupling reaction.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve N-Boc-Glycine (1.05 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in DCM or dimethylformamide (DMF).
-
Cool the solution to 0°C and add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).
-
Stir for 20-30 minutes. During this time, the coupling agent activates the carboxylic acid of N-Boc-Glycine, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions.
-
-
Coupling Reaction:
-
Slowly add the activated N-Boc-Glycine solution to the neutralized L-phenylalanine benzyl ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the organic solution sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, N-Boc-Gly-Phe-OBzl.
-
Caption: Workflow for solution-phase dipeptide synthesis.
Orthogonal Deprotection Strategy
The utility of the benzyl ester lies in its cleavage conditions, which are orthogonal to many common N-terminal protecting groups.
-
N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is labile to acid, typically removed with trifluoroacetic acid (TFA) in DCM.[7]
-
C-Benzyl Deprotection: The benzyl ester is stable to these acidic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[3]
This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while the C-terminus remains protected until the final peptide is assembled.
Advanced Synthetic Applications in Drug Discovery
Beyond its role in standard peptide synthesis, L-Phe-OBzl·TsOH is a valuable precursor for a wide range of molecules in pharmaceutical and biochemical research.[1][8]
Precursor for Enzyme Inhibitors and Peptidomimetics
The phenylalanine scaffold is a common feature in many enzyme inhibitors, particularly for proteases. L-Phe-OBzl·TsOH serves as an ideal starting point for synthesizing these complex molecules.[4][] Researchers can modify the amino group, the phenyl ring, or use it to build peptidomimetics—molecules that mimic the structure of peptides but have improved properties, such as enhanced stability to enzymatic degradation.[4][10]
Caption: General pathway for elaborating L-Phe-OBzl·TsOH into an enzyme inhibitor.
Synthesis of Radiolabeled Imaging Agents
Radiolabeled amino acids are crucial tools for tumor imaging in nuclear medicine (e.g., PET and SPECT). While direct radiolabeling of L-Phe-OBzl·TsOH is not typical, it is a key starting material for synthesizing the necessary precursors. For instance, derivatives of phenylalanine ester are used to create stannylated precursors that can then be radioiodinated.[11][12] The benzyl ester protects the carboxyl group during the often-complex multi-step synthesis required to install the radiolabel attachment point.
Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of the L-phenylalanine core makes the molecule a useful chiral auxiliary.[4] It can be used to direct the stereochemical outcome of reactions at other parts of a molecule, after which the phenylalanine moiety can be cleaved away, having served its purpose of inducing asymmetry.
Synthesis and Preservation of Chiral Integrity
The reliable use of L-Phe-OBzl·TsOH depends on its synthesis with high enantiomeric purity. The standard method is a Fischer-Speier esterification, but reaction conditions must be carefully controlled to prevent racemization.
Protocol: Optimized Fischer-Speier Esterification
This protocol is adapted from procedures designed to minimize racemization by avoiding high temperatures and problematic solvents.[3]
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.
-
Causality: Cyclohexane forms a low-boiling azeotrope with water (boiling point ~69°C), allowing for the efficient removal of the water byproduct at a temperature low enough to prevent significant racemization.[3] This is superior to hazardous solvents like benzene or higher-boiling solvents like toluene, which can cause racemization.[3][13]
-
-
Esterification:
-
Heat the mixture to reflux. Water will collect in the Dean-Stark trap over 4-6 hours.
-
Monitor the reaction for the disappearance of the starting L-phenylalanine.
-
-
Isolation and Crystallization:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture and stir for 1 hour. The desired this compound salt will precipitate as a white solid.
-
Causality: Ethyl acetate is an effective anti-solvent in this system, reducing the solubility of the ionic tosylate salt and inducing crystallization, which aids in purification.
-
Collect the solid by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.
-
Caption: Fischer-Speier synthesis of L-Phe-OBzl·TsOH.
Impact of Solvents on Enantiomeric Purity
The choice of solvent for azeotropic water removal is critical for maintaining the chiral integrity of the product.
| Solvent | Azeotrope B.P. | Enantiomeric Excess (e.e.) of Product | Reference |
| Cyclohexane | ~69 °C | >99% | [3] |
| Benzene | ~69 °C | High (>95%) but solvent is highly toxic | [3] |
| Toluene | ~85 °C | Can be low (e.g., 27% for some amino acids) due to racemization | [3] |
As the data clearly indicates, the lower reaction temperature afforded by cyclohexane is instrumental in preventing the epimerization of the sensitive α-carbon, ensuring the product is suitable for stereospecific applications.
Conclusion
This compound is far more than a simple derivative; it is a strategically engineered molecule that addresses key challenges in chemical synthesis. Its dual-component structure provides a robustly protected C-terminus and a stable, crystalline salt form, streamlining handling and purification. Its principal role as a building block in peptide synthesis is complemented by its growing utility as a versatile precursor for enzyme inhibitors, complex pharmaceuticals, and other advanced molecular architectures. The well-defined protocols for its own synthesis, which prioritize chiral integrity, further solidify its position as an indispensable tool for researchers and drug development professionals aiming to construct complex, stereochemically pure molecules.
References
- L-Phenylalanine benzyl ester p-toluenesulfon
- Bolchi, C., et al. (2019). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- Vasu, B., et al. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- L-Phenylalanine benzyl ester p-toluenesulfon
- L-Phenylalanine benzyl ester 4-toluenesulfonate salt | 1738-78-9 - J&K Scientific LLC. [Link]
- L-Phenylalanine benzyl ester p-toluenesulfon
- Horn, M. A., & Digenis, G. A. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis.
- Franken, P. R., et al. (2009). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology, 36(8), 923-930. [Link]
- Collet, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 66(10), 6543-6577. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. air.unimi.it [air.unimi.it]
- 4. This compound [myskinrecipes.com]
- 5. chembk.com [chembk.com]
- 6. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 7. peptide.com [peptide.com]
- 8. jk-sci.com [jk-sci.com]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis of L-phenylalanine benzyl ester p-toluenesulfonate, a crucial intermediate in peptide synthesis and pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the causal factors underpinning the experimental design, ensuring both procedural robustness and a high degree of enantiomeric purity. The synthesis is grounded in the principles of Fischer-Speier esterification, with critical modifications to mitigate common side reactions, particularly racemization. This whitepaper offers a detailed protocol, mechanistic insights, characterization data, and safety considerations to empower researchers in achieving a successful and reproducible synthesis.
Foundational Principles: Strategic Approach to the Esterification of L-Phenylalanine
The synthesis of this compound is achieved through the acid-catalyzed esterification of L-phenylalanine with benzyl alcohol, with p-toluenesulfonic acid (PTSA) serving a dual role as both the catalyst and the salt-forming agent for the final product's stable isolation. The primary challenge in this synthesis is the preservation of the stereochemical integrity of the chiral center in L-phenylalanine.
The chosen methodology is a modified Fischer-Speier esterification, a classic and robust method for forming esters from carboxylic acids and alcohols. The reversibility of this reaction necessitates strategic interventions to drive the equilibrium towards the product.[1] This is accomplished by the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus.
A critical determinant of success in this synthesis is the choice of solvent. While solvents like toluene have been historically used, they can lead to significant racemization due to their higher boiling points.[2][3] This guide advocates for the use of cyclohexane, which forms a low-boiling azeotrope with water, effectively removing it from the reaction mixture at a temperature that minimizes the risk of racemization.[2][3]
The Dual Role of p-Toluenesulfonic Acid (PTSA)
p-Toluenesulfonic acid is a strong organic acid that is solid at room temperature, making it easier to handle than many mineral acids.[4] Its function in this synthesis is twofold:
-
Catalyst: PTSA protonates the carbonyl oxygen of the carboxylic acid group of L-phenylalanine. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.[4]
-
Salt Formation: After the esterification is complete, the unreacted PTSA protonates the free amino group of the newly formed L-phenylalanine benzyl ester. This forms a stable, crystalline p-toluenesulfonate salt, which facilitates the isolation and purification of the product.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps in the reaction pathway.
Caption: Reaction mechanism for the synthesis of this compound.
The overall experimental workflow is designed for efficiency and purity, incorporating the reaction, isolation, and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure that emphasizes enantiomeric purity.[2]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| L-Phenylalanine | 165.19 | 8.26 g (0.05 mol) | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 11.41 g (0.06 mol) | 1.2 |
| Benzyl alcohol | 108.14 | 27.04 g (0.25 mol) | 5.0 |
| Cyclohexane | 84.16 | 30 mL | - |
| Ethyl acetate | 88.11 | 80 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add L-phenylalanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for approximately 4 hours, or until no more water is collected in the trap.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Precipitation: Once cooled, add ethyl acetate (80 mL) to the reaction mixture. Stir the resulting suspension for 1 hour to ensure complete precipitation of the product.
-
Isolation: Collect the white, crystalline precipitate by vacuum filtration.
-
Drying: Dry the collected solid under vacuum to obtain the final product, this compound. A typical yield for this procedure is around 94%.[2]
Product Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₅S | [5] |
| Molecular Weight | 427.51 g/mol | [5] |
| Appearance | White solid powder | [6] |
| Melting Point | 169-171.5 °C | [2][6] |
| Optical Rotation | [α]D²⁵ = -7.48 (c=1, MeOH) | [2] |
| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane | [6] |
Spectroscopic Data
-
-
δ ~2.30 (s, 3H): Methyl protons of the p-toluenesulfonate group.
-
δ ~3.1-3.3 (m, 2H): Methylene protons (CH₂) of the phenylalanine side chain.
-
δ ~4.3 (m, 1H): Methine proton (CH) of the phenylalanine backbone.
-
δ ~5.0 (AB quartet or two doublets, 2H): Methylene protons (CH₂) of the benzyl ester group.
-
δ ~7.0-7.8 (m, 14H): Aromatic protons from the phenylalanine side chain, the benzyl ester, and the p-toluenesulfonate group.
-
δ ~8.3 (br s, 3H): Protons of the ammonium group (NH₃⁺).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected characteristic chemical shifts (in ppm) include:
-
~21.0: Methyl carbon of the p-toluenesulfonate.
-
~37.0: Methylene carbon of the phenylalanine side chain.
-
~54.0: Methine carbon of the phenylalanine backbone.
-
~67.0: Methylene carbon of the benzyl ester.
-
~125.0-145.0: Aromatic carbons.
-
~170.0: Carbonyl carbon of the ester.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic absorption bands (in cm⁻¹) are anticipated for the following functional groups:
-
~3000-3300: N-H stretching of the ammonium group.
-
~3030: Aromatic C-H stretching.
-
~2850-2960: Aliphatic C-H stretching.
-
~1730-1750: C=O stretching of the ester carbonyl group.
-
~1600, ~1495: Aromatic C=C stretching.
-
~1150-1250: C-O stretching of the ester.
-
~1000-1050 and ~1120-1220: S=O stretching of the sulfonate group.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
p-Toluenesulfonic Acid: Corrosive. Avoid contact with skin and eyes.
-
Benzyl Alcohol: Harmful if swallowed or inhaled.
-
Cyclohexane and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via a modified Fischer-Speier esterification using cyclohexane as an azeotroping solvent is a highly efficient and reliable method for producing this important chiral building block. By understanding the underlying chemical principles, particularly the role of the catalyst and the critical importance of solvent selection to prevent racemization, researchers can consistently obtain a high yield of enantiomerically pure product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for professionals in drug development and organic synthesis.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 147(4), 757–766. [Link]
- Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
- Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.). China-PTSA. [Link]
- ChemBK. (2024).
- Master Organic Chemistry. (2022).
- Vertex AI Search. (n.d.). Mechanism of p-Toluenesulfonic acid.
Sources
A Senior Application Scientist's Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate: From Sourcing to Synthesis
Abstract
This technical guide provides an in-depth analysis of L-phenylalanine benzyl ester p-toluenesulfonate, a critical raw material for researchers, scientists, and professionals in drug development. The document moves beyond a simple product overview to deliver field-proven insights into supplier qualification, practical application in peptide synthesis, and essential quality control methodologies. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. This guide is structured to serve as a practical resource, enhancing both the procurement and the successful application of this versatile compound.
Introduction: The Strategic Importance of a Protected Amino Acid
In the intricate world of peptide chemistry and pharmaceutical development, the precise assembly of amino acid building blocks is paramount. This compound (Phe-OBn·TsOH) is a cornerstone intermediate, serving as a protected form of L-phenylalanine. Its strategic value lies in the dual-protection mechanism it offers: the benzyl ester group shields the carboxylic acid, while the tosylate salt form enhances crystallinity, stability, and handling properties compared to the free base.
This compound is extensively utilized in Solid Phase Peptide Synthesis (SPPS), where the benzyl ester often acts as an anchor to the resin for the C-terminal amino acid.[1] Its stability under various reaction conditions, coupled with methods for selective deprotection, makes it an invaluable tool for constructing complex peptide chains and other chiral molecules.[2] Understanding the nuances of this reagent, from selecting a high-quality supplier to validating its purity and applying it effectively, is fundamental to achieving reproducible and successful synthetic outcomes.
Core Chemical & Physical Properties
A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1738-78-9 | [3][4][5] |
| Molecular Formula | C₂₃H₂₅NO₅S (or C₁₆H₁₇NO₂·C₇H₈O₃S) | [3][4][6] |
| Molecular Weight | 427.51 - 427.52 g/mol | [4][6][7] |
| Appearance | White to off-white solid powder | [7][8] |
| Melting Point | 155-158°C | [7] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [8] |
| Storage | Typically stored at -20°C to ensure long-term stability. | [7][8] |
Supplier Selection and Qualification: A Risk-Based Approach
The success of any synthesis is inextricably linked to the quality of the starting materials. Sourcing this compound requires a diligent qualification process to ensure consistency, purity, and reliability. Simply choosing the cheapest option can introduce unforeseen variables, leading to failed experiments and costly delays.
Critical Supplier Evaluation Criteria
-
Documentation and Transparency: Reputable suppliers provide comprehensive documentation. A Certificate of Analysis (CoA) is non-negotiable; it should detail the specific lot's purity (typically determined by HPLC or NMR), identity confirmation, and physical properties.[3][9] Safety Data Sheets (SDS) are also mandatory for proper handling and safety assessment.[10]
-
Purity and Analytical Data: Look for suppliers that specify a high purity grade, often 97% or greater.[3] The availability of detailed analytical data, sometimes including copies of NMR or HPLC spectra for a specific batch, is a strong indicator of a quality-focused supplier.
-
Consistency and Scale: For drug development and long-term research projects, batch-to-batch consistency is crucial. Inquire about the supplier's manufacturing capabilities. Can they provide larger, custom, or cGMP-grade quantities if a project moves from research to development?[11]
-
Industry Reputation and Specialization: Suppliers with a long history of serving the pharmaceutical and research communities, such as those specializing in amino acids, peptides, and building blocks, are often more reliable.[12][13][14]
Supplier Qualification Workflow
The process of selecting and qualifying a supplier can be visualized as a systematic workflow.
Caption: A workflow for qualifying a chemical supplier.
Comparative Overview of Prominent Suppliers
The following table summarizes several well-established suppliers known to provide this compound or related research chemicals. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Typical Focus / Specialization | Notes |
| Sigma-Aldrich (Merck) | Broad range of research chemicals, high-purity grades, extensive documentation. | A global leader serving a wide range of scientific disciplines with a strong reputation for quality.[3][13] |
| Thermo Scientific (Alfa Aesar) | Research chemicals and materials, custom synthesis services. | Offers the product and is part of the larger Thermo Fisher Scientific, a major provider of scientific solutions.[13] |
| Santa Cruz Biotechnology (SCBT) | Specialty products for proteomics and biomedical research. | Lists the compound specifically for research use.[4] |
| AK Scientific, Inc. (AKSci) | Building blocks and intermediates for research and development. | Stocks and ships from the USA, providing full quality assurance for all batches.[5][15] |
| Cayman Chemical | Biochemicals, assay kits, and contract services for drug discovery. | Manufactures high-quality biochemicals and offers custom chemical synthesis.[11] |
| Fluorochem | High-quality building blocks and reagents for academia and industry. | Known for a diverse catalog and reliable supply to major research institutions.[14] |
Synthesis and Mechanism of Formation
This compound is typically synthesized via a Fischer-Speier esterification.[16] This acid-catalyzed reaction involves treating L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH).
The mechanism serves a dual purpose:
-
Catalysis: The p-toluenesulfonic acid protonates the carbonyl oxygen of the amino acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.
-
Salt Formation: After esterification, the strongly acidic p-toluenesulfonic acid forms a stable, crystalline salt with the basic amino group of the newly formed ester. This is advantageous because the resulting tosylate salt is typically a solid that is easy to isolate, purify by recrystallization, and handle, as opposed to the often-oily free base form of the amino ester.
A critical aspect of the synthesis is the removal of water, a byproduct of the reaction, to drive the equilibrium towards the product. This is often achieved by azeotropic distillation using a solvent like cyclohexane, which has been shown to be an effective and safer alternative to hazardous solvents like benzene or carbon tetrachloride.[2] Using toluene can sometimes lead to racemization due to higher reflux temperatures.[2]
Applications in Peptide Synthesis and Drug Development
The primary application of Phe-OBn·TsOH is as a protected building block in organic synthesis, particularly in peptide chemistry.[7][17]
-
Solid Phase Peptide Synthesis (SPPS): It is a common choice for the C-terminal residue. The carboxylic acid is protected as a benzyl ester, which can be cleaved under specific conditions (e.g., hydrogenolysis) at the end of the synthesis. The amino group is free to be coupled to a resin, or more commonly, it is further protected (e.g., with Fmoc or Boc) before being used in a synthesis workflow.
-
Pharmaceutical Intermediate: As a chiral building block, it is used in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs), especially in the development of drugs for neurological disorders.[10][17][18]
-
Protein Engineering: The compound can be used in the modification of peptides and proteins to enhance their stability or bioactivity.[10][17]
Experimental Protocol: Peptide Coupling on a Solid Support
This protocol describes a representative workflow for coupling a second amino acid onto a resin-bound phenylalanine, which would have been initially loaded using a derivative of Phe-OBn·TsOH. This illustrates its use within the standard SPPS cycle.
Workflow Overview: The SPPS Cycle
The core of SPPS is a repeated cycle of deprotection, activation, and coupling reactions.
Caption: A standard cycle in Fmoc-based Solid Phase Peptide Synthesis.
Step-by-Step Methodology
(Assumes 0.1 mmol scale synthesis starting with Fmoc-Phe-Wang Resin)
-
Resin Swelling:
-
Place the Fmoc-Phe-Wang resin (0.1 mmol) in a fritted reaction vessel.
-
Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 20 minutes. Drain the solvent.
-
Add 5 mL of dimethylformamide (DMF) and allow to swell for another 20 minutes. Drain the solvent.
-
Causality: Swelling the resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and solvents.
-
-
Fmoc-Deprotection:
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Agitate the vessel for 5 minutes. Drain.
-
Add another 3 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.
-
Causality: The basic piperidine cleaves the acid-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of phenylalanine, exposing the free amine for the next coupling step. A two-step deprotection ensures completeness.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and cleaved Fmoc-dibenzofulvene adducts.
-
Perform a sequence of washes: DMF (3 x 5 mL), DCM (3 x 5 mL), DMF (3 x 5 mL).
-
Causality: Inadequate washing is a common cause of failed syntheses. Residual piperidine will neutralize the activated amino acid in the next step, preventing coupling.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the next amino acid (e.g., Fmoc-Leu-OH, 0.4 mmol, 4 eq.) and an activating agent (e.g., HBTU, 0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add a hindered base (e.g., DIEA, 0.8 mmol, 8 eq.) to the vial. This mixture forms the activated ester.
-
Immediately add the activation mixture to the drained resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Causality: The amino acid is pre-activated to form a highly reactive species (an active ester) that readily couples with the free amine on the resin. Using a stoichiometric excess of the activated amino acid drives the reaction to completion.[1]
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly as in Step 3 (DMF and DCM washes).
-
The resin now contains the dipeptide and is ready for the next coupling cycle or final cleavage.
-
Quality Control and Analytical Validation
Verifying the identity and purity of the incoming this compound is a self-validating step that prevents downstream failures.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A pure sample should show a single major peak at the correct retention time. Chiral HPLC can also be used to confirm the enantiomeric excess (e.e.), ensuring that no racemization has occurred during synthesis or storage.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenylalanine, benzyl, and tosylate groups, as well as the aliphatic protons of the amino acid backbone.[2] The integration of these peaks should correspond to the correct proton count.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Certificate of Analysis (CoA) Review: Always compare your in-house results with the supplier's CoA.[9] Any significant discrepancy warrants contacting the supplier and potentially rejecting the batch.
Safety and Handling
While comprehensive toxicity data may be limited, standard laboratory safety procedures should be followed.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes and prevent inhalation of the powder.[8] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C, away from heat and direct light to ensure stability.[8]
Conclusion
This compound is more than just a chemical on a shelf; it is a precision tool for molecular construction. Its efficacy is directly tied to its quality, which begins with a rigorous supplier qualification process. For the research and drug development professional, a deep understanding of its properties, synthesis, and application protocols is essential. By integrating the technical knowledge and practical workflows outlined in this guide—from validating supplier claims with in-house QC to applying sound synthetic methodologies—scientists can leverage this critical building block to its full potential, ensuring the integrity and success of their research endeavors.
References
- Top 10 Suppliers for Laboratory Chemicals and Supplies.
- l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- This compound, 95%, Thermo Scientific. Fisher Scientific. [Link]
- L-Phenylalanine benzyl ester p-toluenesulfon
- L-PHENYLALANINE BENZYL ESTER P-TOLUENESULFON
- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- Research chemical vendors. CAS.org. [Link]
- L-Phenylalanine benzyl ester p-toluenesulfon
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- General method to prepare amino acids benzyl esters....
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. air.unimi.it [air.unimi.it]
- 3. This compound | 1738-78-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound [myskinrecipes.com]
- 8. chembk.com [chembk.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. jk-sci.com [jk-sci.com]
- 11. caymanchem.com [caymanchem.com]
- 12. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 13. thecalculatedchemist.com [thecalculatedchemist.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. 1738-78-9 this compound salt AKSci I498 [aksci.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate: Synthesis, Applications, and Market Dynamics
Abstract
L-Phenylalanine benzyl ester p-toluenesulfonate (L-Phe-OBzl·TosOH) is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a protected form of the essential amino acid L-phenylalanine, its unique physicochemical properties—notably its solid, crystalline nature and enhanced stability—facilitate precise, controlled incorporation into complex molecular architectures. This guide provides a comprehensive technical overview of L-Phe-OBzl·TosOH, beginning with its fundamental properties and characterization. We will delve into a detailed, field-proven synthesis protocol, emphasizing the critical choice of solvents to maintain enantiomeric purity. The narrative will then explore its key applications, from its foundational role in peptide chemistry to its use as an intermediate in drug discovery. Finally, a transparent analysis of the market landscape and pricing will equip researchers and procurement specialists with the insights needed to make informed sourcing decisions. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this versatile building block.
The Strategic Importance of Protected Amino Acids
In the intricate process of synthesizing peptides and complex pharmaceutical agents, the selective reactivity of functional groups is paramount. Unprotected amino acids, with their reactive amino and carboxyl groups, would lead to uncontrolled polymerization and a myriad of side products. The strategic use of "protecting groups" is the foundational principle that enables modern synthetic chemistry.
This compound is an elegant example of this strategy. The carboxylic acid is masked as a benzyl ester, while the amine group is protonated and stabilized as a salt with p-toluenesulfonic acid. This dual protection confers several critical advantages:
-
Enhanced Stability and Handling: Unlike the free amino acid or its free-base ester, the tosylate salt is a stable, crystalline solid with a defined melting point, making it easy to handle, weigh, and store.[1]
-
Improved Solubility: The salt form often improves solubility in the organic solvents commonly used for peptide coupling reactions.[2][3]
-
Controlled Deprotection: The benzyl ester is selectively cleavable under specific conditions (typically catalytic hydrogenolysis), which do not affect many other protecting groups used in a synthetic sequence.
This guide will explore the synthesis, characterization, and application of this vital reagent, providing the technical depth required for its effective use in a laboratory or manufacturing setting.
Physicochemical Properties and Molecular Structure
A thorough understanding of a reagent's properties is the first step toward its successful application. The key identifiers and characteristics of this compound are summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1738-78-9 | |
| Molecular Formula | C₂₃H₂₅NO₅S | [4] |
| Molecular Weight | 427.52 g/mol | |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 155-158°C or 169.03°C (Varies with purity) | [4][5] |
| Synonyms | L-Phe-OBzl·TosOH, Benzyl (2S)-2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |
| Purity | Typically ≥95%, with higher grades available | [4] |
| Storage | Store at -20°C for long-term stability | [4] |
Molecular Structure
The structure consists of the L-phenylalanine core, where the carboxylic acid is esterified with a benzyl group and the alpha-amino group is ionically bonded to the sulfonate anion of p-toluenesulfonic acid.
Caption: Ionic pair of L-Phenylalanine benzyl ester and p-toluenesulfonate.
Synthesis, Purification, and Characterization
The synthesis of L-Phe-OBzl·TosOH is a classic example of Fischer-Speier esterification, a process that requires careful control of conditions to prevent side reactions, most notably racemization.
Synthesis Principle: Fischer-Speier Esterification
The reaction involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst, p-toluenesulfonic acid (p-TsOH). The p-TsOH serves two roles: it catalyzes the esterification and provides the counter-ion for the final salt precipitation. The key challenge is the removal of water, a byproduct of the reaction, which would otherwise limit the reaction yield due to Le Châtelier's principle. This is achieved by azeotropic distillation.
The Critical Role of Solvent Selection
Historically, hazardous solvents like benzene and carbon tetrachloride were used for azeotropic water removal.[5][6] While effective, their toxicity precludes their use in modern labs. Toluene is a common substitute, but its high boiling point can lead to significant racemization of the chiral center of sensitive amino acids.[5][6]
Field-Proven Insight: The solvent of choice for maintaining high enantiomeric purity is cyclohexane .[5] Its lower boiling point (81°C) is sufficient to form an azeotrope with water, driving the reaction to completion without providing enough thermal energy to cause significant racemization. This choice is a self-validating system; the use of a lower-temperature azeotrope directly protects the stereochemical integrity of the final product.
Experimental Protocol: Enantiopure Synthesis
This protocol is adapted from validated literature procedures.[5]
Materials:
-
L-Phenylalanine (1.0 equiv)
-
Benzyl alcohol (3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (1.1 equiv)
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add L-phenylalanine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane. The volume of cyclohexane should be sufficient to allow for vigorous reflux.
-
Azeotropic Reflux: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as it is removed as a water-cyclohexane azeotrope. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir vigorously for 1 hour. The product, being less soluble in the mixed solvent system, will precipitate out as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with additional cold ethyl acetate or cyclohexane to remove residual benzyl alcohol and p-TsOH.
-
Drying: Dry the crystalline solid under vacuum to a constant weight. A typical yield for this procedure is >90%.
Caption: Workflow for the synthesis and purification of L-Phe-OBzl·TosOH.
Analytical Characterization for Quality Assurance
To ensure the product meets the required standards for subsequent use, the following characterization is essential:
-
¹H NMR: Confirms the molecular structure and checks for residual solvents or starting materials.
-
Chiral HPLC: This is the most critical analysis to determine the enantiomeric excess (e.e.%), verifying that racemization has not occurred.[5]
-
Melting Point: A sharp melting point within the expected range is a strong indicator of high purity.
Key Applications in Research and Drug Development
L-Phe-OBzl·TosOH is not merely a chemical curiosity; it is a workhorse in the synthesis of biologically active molecules.
-
Peptide Synthesis: This is its primary application.[2][4] In both solution-phase and solid-phase peptide synthesis (SPPS), it serves as the C-terminally protected building block. The amino group is deprotected (if necessary, though the salt form is often used directly) and coupled with the N-terminus of a growing peptide chain. The benzyl ester remains intact until the final deprotection step, where it is cleanly removed by catalytic hydrogenolysis.
-
Pharmaceutical Intermediates: The compound is a versatile starting material for a wide range of pharmaceuticals. It is a key building block for drugs targeting neurological disorders and can be incorporated into complex chiral molecules.[2][3] Its role as a precursor underscores its importance in the development of novel therapeutic agents.[2]
-
Biochemical Research: As a stable, protected form of L-phenylalanine, it is used in studies of amino acid metabolism, protein engineering, and the development of drug delivery systems.[2][3]
-
Anti-Sickling Agent Research: The free base, L-phenylalanine benzyl ester, has been investigated for its potential to treat sickle cell disease.[7] Studies have shown it can enter red blood cells and hydrolyze into L-phenylalanine and benzyl alcohol. Both of these hydrolysis products act as inhibitors of the deoxyhemoglobin S gelation that causes cell sickling.[7] This research highlights a novel therapeutic avenue for this class of compounds.
Market Analysis and Price Influencers
The price of this compound is not static; it is influenced by a confluence of technical and market factors. For researchers and procurement professionals, understanding these factors is key to effective sourcing.
Representative Market Pricing
The cost is highly dependent on the quantity purchased and the supplier. Bulk orders for manufacturing will have a significantly lower per-gram cost than small quantities for research.
| Supplier / Source | Quantity | Approximate Price (USD) | Notes |
| MySkinRecipes[4] | 5 g | ~$11 | For research use. |
| MySkinRecipes[4] | 100 g | ~$135 | Demonstrates economy of scale. |
| MySkinRecipes[4] | 500 g | ~$510 | Price per gram continues to drop. |
| Sigma-Aldrich[8] | 5 g | $104.00 | Price for the hydrochloride salt, used as a proxy. Reflects pricing from a major global supplier. |
Note: Prices are for informational purposes and are subject to change. Always obtain a formal quote from suppliers for current pricing.
Core Factors Influencing Price
The final price quoted by a supplier is a function of several variables, which can be visualized as follows:
Caption: Key factors that determine the market price of the reagent.
-
Purity and Grade: The most significant cost driver. A product with >99.5% purity and a detailed Certificate of Analysis (COA) will command a premium over a 95% pure product.
-
Scale: The principle of economy of scale applies directly. The cost per kilogram is substantially lower than the cost per gram.
-
Supplier: Major global suppliers often have higher list prices but may offer superior documentation, quality control, and consistency. Niche or regional suppliers may offer more competitive pricing.
-
Synthesis Route and Raw Material Cost: Fluctuations in the price of L-phenylalanine, benzyl alcohol, and p-TsOH can impact the final cost. The efficiency and yield of the manufacturing process are also critical.
-
Regulatory Status: Material intended for "Research Use Only" (RUO) is significantly less expensive than material manufactured under Good Manufacturing Practice (GMP) standards, which is required for use in clinical trials and commercial drug production.
Conclusion
This compound stands as a testament to the power of strategic chemical design. Its transformation from a simple amino acid into a stable, crystalline, and enantiomerically pure salt provides chemists with a reliable and versatile tool for the construction of complex molecules. By understanding its synthesis, particularly the nuances of solvent selection to preserve chirality, and its diverse applications in peptide synthesis and drug discovery, researchers can fully leverage its potential. While its market price is variable, a clear understanding of the factors that influence cost allows for intelligent and efficient procurement. This reagent will undoubtedly remain a vital component in the synthetic chemist's toolbox for the foreseeable future.
References
- ChemUniverse. (n.d.). This compound.
- Vasu, D., & Varkey, G. (2006). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate.
- Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.
- ChemBK. (2024). This compound - Introduction.
- Papageorgiou, C. (2023). Exploring L-Valine Benzyl Ester p-Toluenesulfonate Salt: Properties and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Amino Acid Derivatives: The Value of Glycine Benzyl Ester p-Toluenesulfonate Salt.
- Abu-Izza, K., et al. (1995). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. PubMed.
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]
Role of p-toluenesulfonate salt in amino acid esters
An In-Depth Technical Guide: The Multifaceted Role of p-Toluenesulfonate Salts in the Chemistry of Amino Acid Esters
Abstract
Amino acid esters are fundamental intermediates in peptide synthesis and the development of active pharmaceutical ingredients (APIs). However, their free base forms are often unstable, oily, and difficult to handle, posing significant challenges for purification, storage, and accurate dispensing. The formation of p-toluenesulfonate (tosylate) salts provides a robust and elegant solution to these problems. This technical guide offers an in-depth exploration of the critical role of p-toluenesulfonate salts, detailing their synthesis, physicochemical advantages, and strategic applications. We will elucidate the underlying chemical principles that make the tosylate counter-ion an indispensable tool for chemists, transforming problematic intermediates into stable, crystalline, and highly versatile building blocks.
The Strategic Imperative for Salt Formation
The Challenge of Free-Base Amino Acid Esters
The journey from a single amino acid to a complex peptide or drug molecule is paved with synthetic intermediates. Among the most crucial are amino acid esters, where the carboxylic acid moiety is protected to allow for selective amide bond formation at the N-terminus.[1] While essential, the free-base form of these esters (with a free -NH2 group) frequently presents significant handling issues:
-
Physical State: Many are low-melting solids or oils, making purification by crystallization difficult and accurate weighing a challenge.
-
Stability: The nucleophilic amino group can be prone to side reactions, such as cyclization to form diketopiperazines or intermolecular condensation, leading to degradation over time.
-
Hygroscopicity: Their tendency to absorb atmospheric moisture can alter their physical state and introduce water into sensitive reactions.
p-Toluenesulfonic Acid: An Ideal Counter-Ion Source
p-Toluenesulfonic acid (TsOH), often used as its stable monohydrate (TsOH·H₂O), is a strong organic acid with a pKa around -2.8, making it comparable in strength to mineral acids.[2][3] Unlike many mineral acids, it is a non-oxidizing, crystalline solid that is easy to handle, weigh, and store.[2][4] These properties make it an exceptional reagent for organic synthesis, particularly for acid catalysis and salt formation.[4][5][6]
The p-Toluenesulfonate Salt Advantage
The reaction between a basic amino acid ester and the strong acid TsOH results in the formation of a stable ammonium salt. This simple acid-base reaction confers a suite of powerful advantages that directly address the challenges of the free-base form:
-
Enhanced Crystallinity: The salt is typically a high-melting, crystalline solid, facilitating easy purification, filtration, and handling.[7]
-
Improved Stability: The protonation of the α-amino group renders it non-nucleophilic, effectively serving as a "temporary" protecting group and preventing unwanted side reactions.[8]
-
Ease of Use: As stable, non-hygroscopic solids, these salts can be weighed accurately and stored for long periods without degradation.
Synthesis and Preparation of Amino Acid Ester p-Toluenesulfonate Salts
The Fischer-Speier Esterification: A Direct Approach
The most common and efficient method for preparing amino acid ester p-toluenesulfonate salts is a direct, one-pot Fischer-Speier esterification.[7][9] In this process, the amino acid is reacted directly with an alcohol (e.g., benzyl alcohol) in the presence of a slight excess of p-toluenesulfonic acid. The TsOH serves a dual purpose: it acts as a catalyst for the esterification reaction and simultaneously forms the salt with the product's amino group.[7]
The Critical Role of Azeotropic Water Removal
Esterification is an equilibrium reaction. To drive it to completion and achieve high yields, the water produced during the reaction must be removed. This is accomplished by refluxing the reaction in a solvent that forms a heterogeneous azeotrope with water, such as cyclohexane or toluene.[7][10] A Dean-Stark apparatus is typically used to trap and separate the water, physically removing it from the reaction mixture and shifting the equilibrium toward the ester product according to Le Chatelier's principle.
dot
Caption: High-level workflow for the synthesis of amino acid ester tosylate salts.
Detailed Experimental Protocol: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate
This protocol is a representative example based on established literature procedures.[7]
Materials:
-
L-Alanine (0.05 mol)
-
p-Toluenesulfonic acid monohydrate (0.06 mol)
-
Benzyl alcohol (0.25 mol)
-
Cyclohexane (30 mL)
-
Ethyl acetate (80 mL)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, vacuum filtration setup.
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add L-alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane. Add a magnetic stir bar.
-
Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until no more water is collected.
-
Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Precipitation: Add ethyl acetate to the cooled mixture while stirring. The product will precipitate as a white solid. Stir for an additional hour to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
-
Drying: Dry the crystalline product under vacuum to a constant weight.
Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Modernization and Greener Approaches
Historically, hazardous solvents like benzene and carbon tetrachloride were used for the azeotropic distillation, and diethyl ether was common for precipitation.[7] Modern protocols prioritize safety and environmental responsibility by substituting these with safer alternatives like cyclohexane and ethyl acetate.[7] Additionally, microwave-assisted synthesis has emerged as a technique to accelerate the esterification, significantly reducing reaction times.[11]
Physicochemical Properties & Key Advantages
The conversion of an amino acid ester from its free base to its tosylate salt fundamentally alters its properties in ways that are highly beneficial for synthetic and pharmaceutical applications.
Crystallinity and Solid-State Characterization
The most immediate advantage is the transition from an oil or low-melting solid to a well-defined crystalline material. This crystalline nature is a direct result of the strong ionic interactions between the protonated ammonium cation of the amino acid ester and the sulfonate anion of the tosylate. This allows for:
-
Efficient Purification: Recrystallization becomes a viable and effective method for achieving high purity.
-
Definitive Characterization: Crystalline solids give sharp, reproducible melting points, which serve as a reliable indicator of purity.
| Compound | Form | Melting Point (°C) |
| L-Alanine Benzyl Ester p-Toluenesulfonate | Solid | 101 - 200 °C |
| Glycine Benzyl Ester p-Toluenesulfonate | Solid | 101 - 200 °C |
| β-Alanine Benzyl Ester p-Toluenesulfonate | Solid | 101 - 200 °C |
| Data sourced from TCI America product listings, providing a representative range for these common salts. |
Amine Protection via In Situ Protonation
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[1][12] The tosylate salt provides an elegant form of temporary, non-covalent protection for the α-amino group. The strong acidity of TsOH ensures that the amine is fully protonated to form an ammonium ion (-NH₃⁺). This positive charge effectively deactivates the nitrogen's nucleophilicity, preventing it from participating in undesired coupling reactions. This "protection by protonation" strategy is highly efficient as the amino group can be easily deprotected for the next coupling step by a simple treatment with a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).
dot
Caption: Formation of the tosylate salt and the resulting amine protection.
Applications in Synthesis and Drug Development
Indispensable Intermediates in Peptide Synthesis
Amino acid ester p-toluenesulfonate salts are workhorse reagents in both solution-phase and solid-phase peptide synthesis (SPPS).[13] In a typical SPPS workflow using Fmoc chemistry, the C-terminal amino acid is first attached to the solid support. For the subsequent coupling step, the desired Nα-Fmoc-protected amino acid is activated, and the resin-bound peptide is deprotected to reveal a free amino group. Alternatively, if building a peptide fragment in solution, an amino acid ester tosylate salt serves as the starting C-terminal residue. Before coupling with the next activated amino acid, the tosylate salt is neutralized in situ with a base like DIEA to liberate the free amine, which then proceeds to form the next peptide bond.
Enhancing Physicochemical Properties of APIs
The principles that make tosylate salts valuable in synthesis also extend to drug development. The salt form of an API can dramatically influence its physicochemical properties, including solubility, stability, and bioavailability.[14] While hydrochloride is a common salt, sulfonic acids like mesylic acid and p-toluenesulfonic acid offer distinct advantages.[15] Tosylate salts can impart desirable solid-state properties to a drug molecule, improving its suitability for formulation into tablets or other dosage forms.[16] For APIs containing a basic nitrogen, forming a tosylate salt is a key strategy to:
-
Improve Aqueous Solubility: The ionic nature of the salt can enhance dissolution rates compared to the neutral free base.[14]
-
Increase Stability: By forming a stable crystalline lattice, tosylate salts can protect the API from degradation due to moisture or chemical reactivity.
-
Facilitate Formulation: The improved handling and stability simplify manufacturing processes.[16]
Conclusion
The use of p-toluenesulfonate salts of amino acid esters is a testament to the power of fundamental chemical principles in solving practical synthetic challenges. By leveraging a simple acid-base reaction, chemists can transform otherwise problematic oily and unstable intermediates into robust, crystalline, and highly versatile building blocks. The tosylate counter-ion provides enhanced stability through amine protonation, facilitates purification and handling via its crystalline nature, and offers a reliable platform for the controlled construction of peptides and complex pharmaceutical agents. For researchers and developers in the chemical and pharmaceutical sciences, a thorough understanding and application of this technique remain a cornerstone of efficient and successful synthesis.
References
- Wikipedia. p-Toluenesulfonic acid. [Link]
- Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
- Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]
- Wiley Online Library. ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
- Bentham Science. Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
- ResearchGate.
- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
- AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. [Link]
- Wikipedia. Tosyl group. [Link]
- PubMed.
- Patsnap Synapse. What is Para-Toluenesulfonamide used for?. [Link]
- Wikipedia. Protecting group. [Link]
- PubChem. Amine-p-toluene sulfonic acid. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- ResearchGate.
- National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
- YouTube. Adding Tosylate Group Mechanism | Organic Chemistry. [Link]
- PHYWE.
- MDPI.
- PubMed.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
- Master Organic Chemistry.
- PubChem. p-Toluenesulfonic acid. [Link]
- AAPPTec.
- Google Patents. Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
- National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
- ResearchGate.
- PubMed. Synthesis, hydrolysis, and skin retention of amino acid esters of alpha-tocopherol. [Link]
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]
- LinkedIn.
- Wikipedia.
- Wikipedia. Peptide synthesis. [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. spegroup.ru [spegroup.ru]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
Introduction to peptide synthesis building blocks
An In-depth Technical Guide to the Building Blocks of Chemical Peptide Synthesis
Authored by a Senior Application Scientist
This guide provides a deep dive into the fundamental building blocks and core principles of chemical peptide synthesis, tailored for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a validated system rooted in chemical principles.
The Strategic Foundation: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide is a story of controlled, sequential addition of amino acids. The most significant advancement in this field was the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, a discovery that earned him the Nobel Prize in Chemistry in 1984. The core principle of SPPS is the covalent attachment of the first amino acid to an insoluble polymer support (the resin), allowing for the subsequent building of the peptide chain. Unreacted reagents and by-products are easily removed by simple filtration and washing, which dramatically simplifies the purification process at each step.
The entire process can be visualized as a recurring cycle of three key steps: deprotection of the N-terminus, activation of the incoming amino acid, and coupling to form a new peptide bond.
Figure 1: A high-level overview of the Solid-Phase Peptide Synthesis (SPPS) workflow.
The Cornerstones: Amino Acid Building Blocks and Protecting Groups
The success of SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under specific chemical conditions without affecting others. This allows for the selective deprotection of the α-amino group at each cycle while the side-chain protecting groups remain intact until the final cleavage step.
There are two predominant strategies in modern SPPS, defined by the type of temporary Nα-protecting group used: Boc and Fmoc chemistry.
Nα-Protection Strategies: Fmoc vs. Boc
The choice between Fmoc and Boc chemistry impacts nearly every aspect of the synthesis, from the choice of resin and linkers to the final cleavage conditions.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This is the most common strategy used today. The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of 20% piperidine in a solvent like DMF or NMP. This mild deprotection condition preserves most acid-labile side-chain protecting groups.
-
Boc (tert-butyloxycarbonyl) Chemistry: The Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal at each cycle. Consequently, the side-chain protecting groups must be stable to TFA but cleavable by a much stronger acid (like hydrofluoric acid, HF) during the final cleavage step. Due to the harshness of HF and the repetitive use of strong acid, Fmoc chemistry is often preferred.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF/NMP (Base) | 25-50% TFA in DCM (Acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Stable to TFA, cleaved by strong acid (e.g., Bzl, Tos) |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF, TFMSA) |
| Advantages | Milder conditions, wider compatibility | Less risk of aggregation for some sequences |
| Disadvantages | Potential for side reactions with piperidine | Harsh repetitive acid use, requires specialized equipment for HF |
Side-Chain Protection: A Symphony of Orthogonality
The side chains of many amino acids contain reactive functional groups that would interfere with the peptide bond formation. Therefore, they must be "masked" with protecting groups that are stable throughout the synthesis cycles but can be removed during the final cleavage step. In the context of Fmoc-SPPS, these are typically acid-labile groups.
The selection of a side-chain protecting group is critical and depends on the specific amino acid. For example, the hydroxyl group of Tyrosine is less sterically hindered than that of Threonine, and the indole nitrogen of Tryptophan is prone to modification during acid cleavage, necessitating a specific protecting group.
Here is a summary of commonly used side-chain protecting groups for Fmoc-SPPS:
| Amino Acid (Code) | Functional Group | Common Protecting Group(s) | Rationale for Choice |
| Arg (R) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Highly acid-sensitive for easy removal with TFA, but stable to piperidine. |
| Asp (D), Glu (E) | Carboxylic Acid | OtBu (tert-butyl ester) | Cleaved by TFA. Prevents aspartimide formation, a common side reaction. |
| Cys (C) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | Trt is standard and TFA-labile. Acm is stable to TFA and used for selective disulfide bridge formation. |
| His (H) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | Protects the imidazole ring from racemization and side reactions during activation. |
| Lys (K) | Amine | Boc (tert-butyloxycarbonyl) | Standard protection for primary amines, cleanly removed by TFA. |
| Ser (S), Thr (T), Tyr (Y) | Hydroxyl | tBu (tert-butyl ether) | Prevents O-acylation and is readily cleaved by TFA. |
| Trp (W) | Indole | Boc (tert-butyloxycarbonyl) | Protects the indole nitrogen from electrophilic attack by carbocations during cleavage. |
The Engine of Synthesis: The SPPS Cycle
The assembly of the peptide chain is a meticulously controlled, cyclical process. Let's examine a standard cycle using the Fmoc/tBu strategy.
Protocol: A Single Fmoc-SPPS Amino Acid Coupling Cycle
-
Resin Preparation: The resin (with the growing peptide chain) is swelled in a suitable solvent like DMF for 15-30 minutes.
-
Fmoc-Deprotection:
-
The swelling solvent is drained.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The reaction is agitated for 5-10 minutes.
-
The solution is drained, and the process is repeated once more to ensure complete removal of the Fmoc group.
-
Causality: The secondary amine of piperidine attacks the dibenzofluvene core of the Fmoc group in a β-elimination reaction, releasing the free N-terminal amine. Two short treatments are often better than one long one to minimize potential side reactions.
-
-
Washing: The resin is thoroughly washed with DMF (e.g., 5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, the next Fmoc-protected amino acid (3-5 equivalents) is dissolved in DMF.
-
A coupling reagent, such as HBTU or HATU (3-5 equivalents), and a base, typically DIPEA (6-10 equivalents), are added.
-
The solution is allowed to pre-activate for 1-5 minutes.
-
Causality: The coupling reagent reacts with the carboxylic acid of the amino acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is susceptible to nucleophilic attack by the free N-terminal amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction is agitated for 30-60 minutes at room temperature.
-
-
Final Wash: The resin is washed with DMF and then typically with a solvent like DCM to prepare for the next cycle or for storage.
Figure 2: The detailed workflow of a single Fmoc-SPPS coupling cycle.
The Final Act: Cleavage and Purification
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved using a "cleavage cocktail" with a high concentration of TFA.
The composition of this cocktail is critical. Cations generated during the cleavage of protecting groups (e.g., the tert-butyl cation from a Boc or tBu group) are highly reactive electrophiles that can modify sensitive residues like Tryptophan, Methionine, or Cysteine. To prevent this, "scavengers" are added to the cocktail to trap these reactive species.
| Scavenger | Target Residue(s) | Mechanism |
| Water (H₂O) | Trp (Boc group) | Competes for tert-butyl cations. |
| Triisopropylsilane (TIS) | General | Reduces carbocations and prevents side reactions. Very effective. |
| 1,2-Ethanedithiol (EDT) | Cys (Trt group) | Reduces disulfide formation and scavenges trityl cations. |
| Phenol | General | Acts as a carbocation scavenger. |
A standard cleavage protocol involves treating the resin with a cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product, which is then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Expanding the Arsenal: Non-Natural Building Blocks
The true power of chemical peptide synthesis lies in the ability to incorporate building blocks beyond the 20 proteinogenic amino acids. These non-natural (or unnatural) amino acids can bestow peptides with enhanced properties, such as:
-
Increased Proteolytic Stability: Introducing D-amino acids or β-amino acids can make peptides resistant to degradation by proteases.
-
Constrained Conformations: Using building blocks that restrict bond rotation can lock a peptide into its bioactive conformation, increasing its potency and selectivity.
-
Novel Functionalities: Amino acids with fluorescent tags, cross-linking groups, or unique chemical handles can be incorporated for a wide range of applications in chemical biology and drug development.
The incorporation of these building blocks follows the same Fmoc-SPPS principles, provided they are properly protected. This opens up a vast chemical space for the design of novel peptide-based therapeutics and research tools.
References
- Orthogonal Protection in SPPS.
- Fmoc Solid Phase Peptide Synthesis.
- Fmoc versus Boc Chemistry for SPPS. CSBio. [Link]
- Boc vs. Fmoc: Which Peptide Synthesis Chemistry is Better? CreoSalus. [Link]
- Arginine protection: the Pbf group.
- Racemization of Histidine.
- Tryptophan protection: the Boc group.
- Cleavage Cocktails for Peptides.
Methodological & Application
Application Note: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
<_ _>
Introduction
L-Phenylalanine benzyl ester p-toluenesulfonate is a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceuticals.[1][2] The benzyl ester serves as a protecting group for the carboxylic acid functionality of L-phenylalanine, while the p-toluenesulfonate (tosylate) salt form enhances its crystallinity and stability, facilitating easier handling and purification. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer-Speier esterification method.[3][4][5] The causality behind experimental choices, safety precautions, and analytical characterization are thoroughly discussed to ensure a reproducible and high-yielding synthesis.
Principle and Mechanism
The synthesis is based on the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] In this specific application, L-phenylalanine reacts with benzyl alcohol in the presence of a strong acid catalyst, p-toluenesulfonic acid (p-TsOH). The reaction is reversible, and to drive the equilibrium towards the product side, the water formed as a byproduct is continuously removed using a Dean-Stark apparatus.[7][8][9][10]
The reaction mechanism involves the following key steps:
-
Protonation of the carboxylic acid: The p-toluenesulfonic acid protonates the carbonyl oxygen of L-phenylalanine, increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon.[6]
-
Proton transfer: A proton is transferred from the oxonium ion intermediate to a molecule of the alcohol or another base.
-
Elimination of water: One of the hydroxyl groups is protonated, forming a good leaving group (water). The subsequent loss of a water molecule and deprotonation of the carbonyl oxygen yields the desired ester.[6]
The use of p-toluenesulfonic acid serves a dual purpose: it acts as the catalyst for the esterification and also forms a stable, crystalline salt with the resulting amino acid ester, which aids in its isolation and purification.[4]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Stoichiometric Ratio |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 8.26 g | 0.05 | 1.0 |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 11.41 g | 0.06 | 1.2 |
| Benzyl alcohol | C₇H₈O | 108.14 | 27.04 g (26 mL) | 0.25 | 5.0 |
| Cyclohexane | C₆H₁₂ | 84.16 | 30 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 80 mL | - | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator (optional)
-
Melting point apparatus
-
NMR spectrometer
-
HPLC system (for enantiomeric excess determination)
Synthesis Workflow Diagram
Sources
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. orickmedicosarl.com [orickmedicosarl.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note: Rapid and Efficient Synthesis of Amino-Acid Benzyl Esters via Microwave-Assisted Esterification
Abstract
This application note provides a comprehensive guide to the synthesis of amino acid benzyl esters utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] We present a detailed, step-by-step protocol for the acid-catalyzed esterification of unprotected amino acids with benzyl alcohol under solvent-free conditions. This guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering field-proven insights into the causality behind experimental choices and a self-validating protocol for robust and reproducible results.
Introduction: The Advantages of Microwave-Assisted Synthesis
Amino acid benzyl esters are crucial intermediates in peptide synthesis and medicinal chemistry, primarily serving as carboxyl-protecting groups.[3] Traditional methods for their synthesis often involve prolonged reaction times, high temperatures, and the use of hazardous solvents, which can lead to side reactions and racemization.[4]
Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[5][6] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating.[1][7] This leads to rapid, uniform, and efficient energy transfer, resulting in:
-
Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[6][7]
-
Higher Yields and Purity: The rapid heating and precise temperature control minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[6][8]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is more energy-efficient than conventional methods.[2]
-
Greener Chemistry: This technique often allows for solvent-free reactions, reducing the use and disposal of hazardous organic solvents.[1][2]
Due to their zwitterionic nature, amino acids interact very efficiently with microwave irradiation, making this an ideal method for their esterification.[9][10] This application note details a robust protocol for the synthesis of amino acid benzyl esters using this advanced methodology.
Reaction Mechanism and Workflow
The microwave-assisted esterification of an amino acid with benzyl alcohol is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MsOH). The reaction proceeds via a Fischer-Speier esterification mechanism.
Workflow Overview
The general workflow for the microwave-assisted synthesis of amino acid benzyl esters is a straightforward process that involves the combination of the amino acid, benzyl alcohol, and an acid catalyst in a microwave-safe reaction vessel, followed by irradiation in a microwave reactor. The product is then isolated and purified.
Figure 1: General workflow for microwave-assisted synthesis of amino acid benzyl esters.
Materials and Equipment
Reagents and Solvents
-
Amino Acid (e.g., L-Alanine, L-Phenylalanine, Glycine)
-
Benzyl Alcohol (ACS grade or higher)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Methanesulfonic acid (MsOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave-safe reaction vials (10 mL or 20 mL) with crimp caps
-
Magnetic stir bars
-
Analytical balance
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Detailed Experimental Protocol
This protocol describes the synthesis of L-Alanine benzyl ester p-toluenesulfonate salt as a representative example. The procedure can be adapted for other amino acids.
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vial, add L-Alanine (1.0 mmol, 89.1 mg).
-
Add a small magnetic stir bar to the vial.
-
Add benzyl alcohol (5.0 mmol, 0.52 mL). An excess of the alcohol is used to drive the reaction to completion.[9]
-
Add p-toluenesulfonic acid monohydrate (1.1 mmol, 209.2 mg). The acid acts as the catalyst for the esterification.[11]
Step 2: Microwave Reaction
-
Securely cap the reaction vial.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 120 °C (The temperature is monitored by an IR sensor on the vial surface).
-
Time: 10 minutes.
-
Power: Dynamic (The instrument will automatically adjust the power to maintain the set temperature).
-
Stirring: On (medium speed).
-
-
Start the microwave irradiation. The reaction progress can be monitored by TLC if desired.
Step 3: Workup and Isolation
-
After the reaction is complete, allow the vial to cool to room temperature (either passively or with compressed air cooling, if available on the instrument).[9]
-
Once cooled, carefully open the vial.
-
Add 10 mL of dichloromethane to dissolve the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10 mL of saturated NaHCO₃ solution (to neutralize the excess acid).
-
10 mL of deionized water.
-
10 mL of brine.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
The resulting amino acid benzyl ester can be purified by recrystallization or column chromatography on silica gel, depending on the purity of the crude product. For many amino acids, the p-toluenesulfonate salt will precipitate upon cooling or with the addition of a non-polar solvent like diethyl ether, and can be collected by filtration.[11]
Typical Results and Discussion
The microwave-assisted protocol typically results in high yields of the desired amino acid benzyl ester in a fraction of the time required by conventional heating methods.
| Amino Acid | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| L-Leucine | p-TsOH | 120-140 | 10-30 | 72-100 | [3][12] |
| L-Alanine | MsOH | 70 | 30 | >95 | [10] |
| Glycine | MsOH | 70 | 30 | >95 | [10] |
| L-Phenylalanine | p-TsOH | 130 | 30-40 | 48-84 | [6] |
Table 1: Representative reaction conditions and yields for microwave-assisted synthesis of amino acid esters.
The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, primarily the zwitterionic amino acid and the polar benzyl alcohol.[9][10] This leads to rapid and uniform heating, which accelerates the rate of the esterification reaction while minimizing thermal decomposition and other side reactions. The use of solvent-free conditions further enhances the green credentials of this method.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring. |
| Water not effectively removed. | While this is a closed-vial reaction, ensure reagents are reasonably dry. | |
| Loss of product during workup. | Ensure pH is basic during NaHCO₃ wash to keep the amine deprotonated and soluble in the organic layer. | |
| Dark-colored product | Overheating or side reactions. | Reduce the reaction temperature. Ensure accurate temperature monitoring. |
| Difficulty in purification | Presence of unreacted starting materials. | Optimize reaction conditions for full conversion. Use column chromatography for purification. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly alternative to conventional methods for the preparation of amino acid benzyl esters. The protocol detailed in this application note is robust and can be readily adapted for a variety of amino acids, making it a valuable tool for researchers in peptide synthesis and drug discovery. The significant reduction in reaction time and the high yields obtained underscore the transformative potential of microwave chemistry in modern organic synthesis.
References
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Cerón-Camacho, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10), 8733-8746.
- Gawande, M. B., et al. (2016). Microwave-Assisted Chemistry: A Rapid and Sustainable Route to Synthesis of Organics and Nanomaterials. Accounts of Chemical Research, 49(9), 1759–1768.
- Babu, V. V. S., & Gopi, H. N. (1998). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Letters in Peptide Science, 5(4), 207-209.
- Nagahata, R., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9(4), 110-122.
- Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Amino Acids, 48(8), 2073–2079.
- Patel, R. P., & Price, S. (1965). Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry, 30(10), 3575–3576.
- MDPI. (2022). Microwave-Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide.
- PubMed Central. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
Application Notes and Protocols for the Fischer-Speier Esterification of Amino Acid Benzyl Esters
Introduction: The Strategic Importance of Benzyl Ester Protection in Synthesis
In the intricate field of peptide synthesis and drug development, the strategic protection and deprotection of reactive functional groups are paramount.[1][2] Amino acid benzyl esters are crucial intermediates, serving as versatile building blocks where the carboxylic acid moiety is masked, allowing for selective reactions at the N-terminus or side chains.[3][4] The Fischer-Speier esterification, a classic acid-catalyzed reaction first described in 1895, remains a direct and widely employed method for preparing these valuable compounds.[5] This guide provides an in-depth exploration of the Fischer-Speier esterification as applied to amino acid benzyl esters, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The Fischer-Speier Esterification: A Mechanistic Overview
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[5][6] The reaction's success hinges on manipulating this equilibrium to favor product formation, typically by using an excess of one reactant or by removing water as it is formed.[7][8]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the amino acid, enhancing the electrophilicity of the carbonyl carbon.[9][10]
-
Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[7]
-
Deprotonation: The protonated ester is deprotonated to yield the final amino acid benzyl ester and regenerate the acid catalyst.[7]
For amino acids, the reaction is typically carried out in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[11][12] The resulting amino acid benzyl ester is often isolated as a stable salt, such as a tosylate salt.[13][14]
Core Protocol: General Procedure for the Fischer-Speier Esterification of an Amino Acid with Benzyl Alcohol
This protocol provides a generalized procedure for the synthesis of amino acid benzyl ester tosylates. Specific modifications for individual amino acids are detailed in the subsequent table.
Materials:
-
Amino Acid (1.0 eq)
-
Benzyl Alcohol (3.0-5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.05-1.2 eq)
-
Azeotropic Solvent (e.g., cyclohexane, 2-methyltetrahydrofuran (Me-THF))
-
Anhydrous diethyl ether or ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the amino acid (1.0 eq), benzyl alcohol (3.0-5.0 eq), p-toluenesulfonic acid monohydrate (1.05-1.2 eq), and the azeotropic solvent.
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or other analytical methods.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Isolation of the Product: Add anhydrous diethyl ether or ethyl acetate to the cooled reaction mixture with vigorous stirring to precipitate the amino acid benzyl ester tosylate salt.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with two portions of cold anhydrous diethyl ether or ethyl acetate to remove any residual benzyl alcohol and other impurities.
-
Drying: Dry the product under vacuum to a constant weight. The product is typically a white, crystalline solid.
Experimental Workflow Diagram
Caption: Experimental workflow for Fischer-Speier esterification.
Tabulated Reaction Conditions and Considerations for Specific Amino Acids
The choice of solvent and reaction conditions can significantly impact the yield and enantiomeric purity of the product.[13][14] High-boiling solvents like toluene can lead to racemization.[13] Cyclohexane and "green" ethers like 2-methyltetrahydrofuran (Me-THF) are often preferred to maintain stereochemical integrity.[14][15]
| Amino Acid | Azeotropic Solvent | Typical Reaction Time (h) | Yield (%) | Key Considerations |
| Alanine (Ala) | Cyclohexane | 4-6 | >90 | Straightforward reaction with good yield and enantiopurity.[3] |
| Phenylalanine (Phe) | Cyclohexane | 4-6 | >90 | Generally high-yielding and maintains enantiopurity.[3] |
| Valine (Val) | Cyclohexane | 6-8 | >85 | Steric hindrance may require slightly longer reaction times.[3] |
| Leucine (Leu) | Cyclohexane | 5-7 | >90 | Behaves similarly to other aliphatic amino acids.[3] |
| Methionine (Met) | Me-THF | 6-8 | 70-80 | Cyclohexane gives modest yields; Me-THF is a better solvent choice.[14][15] |
| Proline (Pro) | Cyclohexane or Me-THF | 4-6 | >95 | The secondary amine does not interfere, and the reaction proceeds in high yield.[14][15] |
| Tryptophan (Trp) | Me-THF | 8-10 | 60-70 | The indole side chain can be sensitive; Me-THF is preferred over cyclohexane.[14][15] |
| Arginine (Arg) | Me-THF | 10-12 | 50-60 | The highly basic guanidinium group requires careful handling; often protected.[14][15] |
| Serine (Ser) | Cyclohexane | 6-8 | 70-80 | The hydroxyl group can potentially undergo side reactions, but the esterification is generally successful.[3] |
| Aspartic Acid (Asp) | Cyclohexane | 5-7 | >90 | Both carboxylic acid groups can be esterified depending on the stoichiometry of benzyl alcohol. |
| Glutamic Acid (Glu) | Cyclohexane | 5-7 | >90 | Similar to aspartic acid, diester formation is possible. |
Troubleshooting and Scientific Integrity
Challenge 1: Racemization
Cause: Racemization is a significant concern in amino acid chemistry, particularly under harsh conditions.[16][17] In Fischer-Speier esterification, high reaction temperatures, especially when using high-boiling azeotropic solvents like toluene or benzyl alcohol itself, can lead to the loss of stereochemical integrity.[13][14]
Solution:
-
Solvent Selection: Employ lower-boiling azeotropic solvents such as cyclohexane or Me-THF.[13][14] These solvents form azeotropes with water at temperatures that are generally not conducive to racemization.
-
Temperature Control: Maintain the reaction at the minimum temperature required for efficient azeotropic removal of water.
-
Chiral Purity Analysis: Always verify the enantiomeric excess of the final product using techniques like chiral HPLC.[13][14]
Challenge 2: Incomplete Reaction or Low Yield
Cause: The Fischer-Speier esterification is an equilibrium-driven process.[5] Incomplete removal of water or insufficient reaction time can lead to low conversion rates. For some "problematic" amino acids, solubility in non-polar azeotropic solvents like cyclohexane can be a limiting factor.[14]
Solution:
-
Efficient Water Removal: Ensure the Dean-Stark apparatus is functioning correctly. For small-scale reactions, a soxhlet extractor filled with 4Å molecular sieves can be an effective alternative.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique to ensure it has gone to completion.
-
Solvent Optimization: For amino acids with poor solubility in cyclohexane (e.g., tryptophan, arginine, methionine), switching to a more polar "green" ether like Me-THF can significantly improve yields.[14][15]
-
Excess Reagent: Using a larger excess of benzyl alcohol can help drive the equilibrium towards the product.[8]
Challenge 3: Side Reactions of Functionalized Side Chains
Cause: The side chains of certain amino acids (e.g., the hydroxyl group of serine, the indole of tryptophan) can be reactive under acidic conditions.
Solution:
-
Optimized Conditions: The use of milder conditions and careful temperature control can minimize side reactions.
-
Side-Chain Protection: For particularly sensitive amino acids or in multi-step syntheses, it may be necessary to protect the side-chain functionality prior to esterification.[18][19]
Mechanistic Pathway and Key Intermediates
Caption: Key steps in the Fischer-Speier esterification mechanism.
Conclusion
The Fischer-Speier esterification is a robust and scalable method for the synthesis of amino acid benzyl esters, essential intermediates in pharmaceutical research and development. By understanding the underlying mechanism, carefully selecting reaction conditions—particularly the azeotropic solvent to mitigate racemization—and employing appropriate workup procedures, researchers can reliably produce these valuable compounds with high yield and enantiomeric purity. This guide serves as a comprehensive resource to empower scientists in the successful application of this venerable yet highly relevant transformation.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Int J Pept Protein Res. 1993 Apr;41(4):323-5.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PubMed. Protecting Groups in Peptide Synthesis.
- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis.
- Wikipedia. Peptide synthesis.
- Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them....
- PubMed. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids. 2018;50(8):1087-1092.
- BenchChem. An In-depth Technical Guide to the Synthesis of BOC-L-Alanine Benzyl Ester.
- BenchChem. Application Notes and Protocols for the Fischer-Speier Esterification of 7-Aminoheptanoic Acid.
- Semantic Scholar. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction.
- Wikipedia. Fischer–Speier esterification.
- SCIRP. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.
- AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.
- ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. 2023.
- Organic Chemistry Portal. Fischer Esterification.
- Master Organic Chemistry. Fischer Esterification.
- Chemistry LibreTexts. Fischer Esterification.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction | Semantic Scholar [semanticscholar.org]
- 16. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. biosynth.com [biosynth.com]
Application Note & Protocols: L-Phenylalanine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis
Introduction: The Strategic Importance of C-Terminal Protection
In the intricate architecture of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount to achieving the desired sequence with high fidelity and yield.[1][2] The carboxylic acid of the C-terminal amino acid must be masked to prevent unwanted side reactions, such as cyclization or polymerization, during the activation of its α-amino group for subsequent coupling.[1] Among the arsenal of protecting groups, the benzyl ester stands out for its unique blend of stability and versatile cleavage conditions.
This application note provides an in-depth guide to the use of L-phenylalanine benzyl ester p-toluenesulfonate, a crystalline, stable, and highly valuable building block for peptide synthesis.[3] We will delve into the mechanistic rationale behind its synthesis, provide detailed, field-proven protocols for its preparation and subsequent deprotection, and offer expert insights into optimizing its application for researchers, scientists, and drug development professionals.
The Reagent: this compound
This compound is the tosylate salt of the benzyl ester of L-phenylalanine. This salt form offers significant advantages over the free base ester, including:
-
Enhanced Stability: The salt is a crystalline solid, which is more stable and easier to handle and store compared to the often-oily free ester.[3][4]
-
Simplified Purification: The formation of the tosylate salt provides an excellent method for the purification of the amino acid ester via crystallization.[3]
-
Improved Solubility: It is soluble in a range of organic solvents commonly used in peptide synthesis.[4]
The p-toluenesulfonate (tosylate) counter-ion is derived from p-toluenesulfonic acid (p-TsOH), a strong organic acid that serves a dual role in the synthesis of the ester itself.[3][5]
Mechanism of Synthesis: Fischer-Speier Esterification
The preparation of this compound is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid.[3][6]
The mechanism proceeds as follows:
-
Protonation of the Carboxyl Group: The p-toluenesulfonic acid protonates the carbonyl oxygen of the L-phenylalanine carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, to form a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated to yield the final benzyl ester product.
To drive the equilibrium towards the ester product, the water generated during the reaction is typically removed azeotropically.[3][6]
Diagram: Synthesis of this compound
Caption: Workflow of using benzyl ester protection in peptide synthesis.
Deprotection of the Benzyl Ester
The removal of the benzyl ester is typically performed at the final stage of the synthesis, often concurrently with the cleavage of side-chain protecting groups. [7][8]The two primary methods for deprotection are catalytic hydrogenolysis and strong acid cleavage.
Protocol: Deprotection by Catalytic Hydrogenolysis
This method is mild, highly efficient, and orthogonal to many other protecting groups, but it is incompatible with peptides containing sulfur (e.g., Cys, Met) as these residues poison the catalyst.
Materials:
-
Protected peptide (e.g., N-Z-Peptide-Phe-OBn)
-
Palladium on carbon (Pd/C), 10% w/w
-
Methanol or similar solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite for filtration
Procedure:
-
Dissolution: Dissolve the protected peptide in a suitable solvent like methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 10-20% by weight of the peptide.
-
Trustworthiness: Pd/C is pyrophoric. Never add it to a solvent in the presence of air. Ensure the system is purged with an inert gas before introducing the catalyst.
-
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-24 hours.
-
Filtration: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
Mechanism Insight: The benzyl C-O bond is cleaved by hydrogenolysis, yielding the free carboxylic acid and toluene as a byproduct. [9][10]If an N-terminal benzyloxycarbonyl (Z or Cbz) group is also present, it will be cleaved simultaneously under these conditions. [10]
Protocol: Deprotection by Strong Acid Cleavage (Boc/Bzl Strategy)
In the context of Boc-based solid-phase peptide synthesis, the final cleavage from the resin and removal of side-chain protecting groups is often accomplished with strong acids like anhydrous hydrogen fluoride (HF). [8]This method simultaneously cleaves the benzyl ester.
Materials:
-
Peptide-resin with C-terminal benzyl ester and Boc-compatible side-chain protection
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated fume hood with appropriate personal protective equipment.
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers. A common scavenger cocktail is anisole.
-
HF Distillation: Cool the reaction vessel to between -5°C and 0°C. Distill the required amount of HF into the vessel.
-
Cleavage: Stir the mixture at 0-5°C for 30-60 minutes. [8]The exact time may vary depending on the peptide sequence.
-
HF Removal: After the reaction, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with a small amount of trifluoroacetic acid (TFA) and filter. Combine the filtrates and add cold diethyl ether to precipitate the crude peptide. [8]6. Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash with cold ether and then purify by preparative HPLC.
Conclusion
This compound is a cornerstone reagent for peptide synthesis, offering a reliable and effective means of C-terminal protection. Its synthesis via Fischer-Speier esterification, particularly with the use of safer solvents like cyclohexane, allows for the production of a high-purity, enantiomerically stable building block. The benzyl ester's compatibility with standard peptide synthesis workflows and its versatile deprotection options—mild hydrogenolysis or robust strong acid cleavage—provide chemists with the flexibility needed to construct complex peptide targets with confidence. By understanding the underlying mechanisms and adhering to validated protocols, researchers can effectively leverage this reagent to advance their scientific and drug development objectives.
References
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]
- MDPI.
- Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
- Química Organica.org. Peptide synthesis - Acid group protection. [Link]
- ChemBK.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]
- Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]
- Toluenesulfonicacid-ptbba. Mechanism of p-Toluenesulfonic acid. [Link]
- Wikipedia. Tosyl group. [Link]
- ResearchGate.
- Journal of the American Chemical Society. Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. [Link]
- MySkinRecipes.
- ResearchGate.
- AAPPTec.
- Globe Thesis. Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids. [Link]
- Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
- PubMed. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. [Link]
- ResearchGate.
- PubMed. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- ResearchGate.
- Google Patents.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. biosynth.com [biosynth.com]
- 3. air.unimi.it [air.unimi.it]
- 4. chembk.com [chembk.com]
- 5. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Peptide synthesis - Acid group protection [quimicaorganica.org]
Application Notes and Protocols: A Guide to the Deprotection of Benzyl Esters in Peptide Synthesis
Abstract
The benzyl ester is a cornerstone carboxyl-protecting group in peptide synthesis, prized for its general stability under both acidic and basic conditions encountered in common coupling and Nα-deprotection steps.[1][2] Its effective and clean removal is a critical final or intermediate step in the generation of a target peptide sequence. This guide provides an in-depth analysis of the primary methodologies for benzyl ester deprotection, focusing on the underlying chemical principles, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and professionals in drug development.
Introduction: The Role of Benzyl Esters in Peptide Chemistry
In the intricate architecture of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[3][4] The C-terminal carboxylic acid is typically protected as an ester to reduce its nucleophilicity and prevent side reactions during peptide coupling. The benzyl ester (OBn) is a frequently employed protecting group due to its robust nature and, most importantly, its susceptibility to cleavage under specific, mild conditions that are often orthogonal to the removal of other protecting groups used for amino acid side chains.[2][5]
The choice of a deprotection strategy is a critical decision, dictated by the overall protecting group scheme of the synthetic peptide, the presence of sensitive amino acid residues, and the desired scale of the reaction.[6] This document will explore the most prevalent and reliable methods for benzyl ester cleavage: catalytic hydrogenolysis, acidolysis, and dissolving metal reduction.
Foundational Principles: Choosing Your Deprotection Path
The selection of a deprotection method is not arbitrary; it is a calculated decision based on the chemical vulnerabilities of the target peptide. The following diagram illustrates a logical decision-making workflow.
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Deprotection Methodologies: Mechanisms and Considerations
Catalytic Hydrogenolysis
This is the most widely used and often cleanest method for benzyl ester removal.[6] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a precious metal, typically palladium on carbon (Pd/C).[5][7] The byproducts are the deprotected carboxylic acid and toluene, which are easily separated.
Mechanism: The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen is adsorbed and activated. The benzyl ester also coordinates to the metal surface, facilitating the cleavage of the C-O bond.[7]
Caption: Simplified mechanism of catalytic hydrogenolysis.
Key Variants & Considerations:
-
Hydrogen Gas (H₂): The standard method involves bubbling hydrogen gas through a solution containing the peptide and catalyst.[8] While effective, it requires specialized glassware and careful handling of flammable H₂ gas.[6]
-
Catalytic Transfer Hydrogenation (CTH): This technique avoids the direct use of hydrogen gas by employing a hydrogen donor molecule in the presence of the catalyst.[9] Common donors include formic acid, ammonium formate, and cyclohexadiene.[6][10][11] CTH can be more convenient for standard laboratory setups and is sometimes milder, offering better selectivity in the presence of other reducible groups.[9][12]
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is the workhorse catalyst. For more difficult deprotections, the more active Pearlman's catalyst (Pd(OH)₂/C) can be effective.[12]
-
Solvent: Alcohols like methanol or ethanol are common. Acetic acid can be used and may prevent catalyst poisoning by basic nitrogen atoms.[12]
-
Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can irreversibly bind to the palladium surface, poisoning the catalyst and halting the reaction.[7][8] In such cases, a higher catalyst loading or alternative methods are necessary.
Acidolysis
Strong acids can cleave benzyl esters, a method that is orthogonal to catalytic hydrogenolysis.[13] This approach is particularly useful when the peptide contains functional groups sensitive to reduction.
Common Reagents:
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A classic and potent reagent for cleaving benzyl esters and other benzyl-based protecting groups.[14]
-
Trifluoromethanesulfonic Acid (TFMSA) / Trifluoroacetic Acid (TFA): These strong acids are also used, often in combination with scavengers like dimethyl sulfide to prevent side reactions.[15]
Mechanism: The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by the counter-ion (e.g., Br⁻) on the benzylic carbon (SN2) or by formation of a stable benzyl cation (SN1), which is then trapped.
Causality Behind Experimental Choices:
-
Scavengers: During acidolysis, the liberated benzyl cation is a potent electrophile that can alkylate sensitive residues like Tryptophan (Trp) and Methionine (Met).[16] Scavengers (e.g., anisole, thiocresol) are added to trap these cations and prevent side product formation.[17]
-
Orthogonality: This method is often used in Boc-based solid-phase peptide synthesis (SPPS), where the final cleavage from the resin and removal of benzyl-based side-chain protecting groups are accomplished simultaneously with a very strong acid like HF.[16][17]
Dissolving Metal Reduction
Reduction with sodium in liquid ammonia provides a powerful method for removing benzyl-type protecting groups, including benzyl esters.[18][19] This method is particularly effective for peptides containing sulfur, which would poison a palladium catalyst.[17]
Mechanism: The reaction involves the generation of solvated electrons from the dissolution of sodium in liquid ammonia. These electrons reduce the aromatic ring of the benzyl group, leading to the ultimate cleavage of the C-O bond.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions, as any water will quench the sodium.[20]
-
Endpoint: The reaction is typically monitored by the persistence of a deep blue color, indicating a slight excess of sodium.[19] However, prolonged exposure to excess sodium can lead to undesired side reactions like the reduction of amide bonds.[19]
Comparative Analysis of Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons & (Potential Side Reactions) | Citation(s) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt | Mild, high yielding, clean byproducts (toluene). | Catalyst can be poisoned by sulfur; may reduce other functional groups (alkenes, NO₂); H₂ gas safety concerns. | [6][7][21] |
| Transfer Hydrogenolysis | 10% Pd/C, HCOOH or HCOONH₄, MeOH, rt to reflux | Avoids H₂ gas; can be milder and more selective. | May require higher catalyst loading or elevated temperatures; potential for formylation with formic acid. | [9][10][11] |
| Strong Acidolysis | HBr in AcOH, 0°C to rt; TFMSA/TFA | Effective for reduction-sensitive substrates; orthogonal to many groups. | Harsh conditions; not suitable for acid-labile peptides (containing Boc, Trt); risk of alkylation of sensitive residues (Trp, Met). | [14][15][22] |
| Dissolving Metal Reduction | Na, liquid NH₃, -78°C | Tolerant of sulfur-containing residues; very powerful. | Requires special equipment and anhydrous conditions; can reduce amide bonds and other functional groups if not carefully controlled. | [18][19][20] |
Detailed Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenolysis
This protocol describes a general procedure for the deprotection of a C-terminal benzyl ester using ammonium formate as the hydrogen donor.[6]
Materials:
-
Peptide-OBn (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (0.2 - 0.5 eq by weight)
-
Ammonium formate (HCOONH₄) (5-10 eq)
-
Methanol (HPLC grade)
-
Celite® or a 0.45 µm syringe filter
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
Procedure:
-
Dissolve the benzyl-protected peptide in methanol (approx. 10-20 mL per gram of peptide) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add ammonium formate and stir until it dissolves.
-
Carefully add the 10% Pd/C catalyst to the flask. Note: Pd/C can be pyrophoric when dry; handle with care.
-
If necessary, gently heat the reaction mixture to 40-50 °C under an inert atmosphere (N₂ or Argon). For many substrates, the reaction proceeds readily at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or HPLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, containing the deprotected peptide and ammonium formate salts, can be further purified by an appropriate method such as recrystallization or chromatography.
Protocol 2: Deprotection via Acidolysis with HBr in Acetic Acid
This protocol is for substrates that are stable to strong acid but may be sensitive to hydrogenation.
Materials:
-
Peptide-OBn (1.0 eq)
-
33% HBr in acetic acid solution
-
Anhydrous diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Place the benzyl-protected peptide in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add a pre-calculated amount of 33% HBr in acetic acid (typically a 5-10 fold molar excess) to the flask with stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred flask of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the solid product thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the product under vacuum.
Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Hydrogenolysis) | Starting material remains after expected reaction time. | 1. Catalyst poisoning (sulfur). 2. Poor catalyst activity. 3. Steric hindrance. | 1. Increase catalyst loading (up to 1:1 weight ratio). 2. Use fresh, high-quality catalyst (or Pearlman's catalyst). 3. Increase H₂ pressure and/or temperature; consider switching to acidolysis.[12] |
| Side Product Formation (Acidolysis) | Additional spots on TLC or peaks in LC-MS. | Alkylation of sensitive residues (Trp, Met) by benzyl cations. | Add a scavenger like anisole or thioanisole (5-10 eq) to the reaction mixture.[17] |
| Low Yield | Product recovery is poor after workup. | 1. Incomplete reaction. 2. Product is soluble in precipitation solvent (ether). 3. Adsorption of product onto catalyst. | 1. Ensure reaction goes to completion. 2. Use a larger volume of ether and ensure it is very cold; try a different non-polar solvent. 3. After filtering the catalyst, wash it extensively with a polar solvent like methanol or acetic acid. |
| Reduction of Other Groups | Desired product formed, but other functional groups are also reduced. | Hydrogenolysis conditions are too harsh for the substrate. | Switch to a milder CTH donor (e.g., 1,4-cyclohexadiene).[13] Alternatively, use a non-reductive method like acidolysis. |
Conclusion
The deprotection of benzyl esters is a fundamental transformation in peptide synthesis. A thorough understanding of the mechanisms and practical considerations of catalytic hydrogenolysis, acidolysis, and dissolving metal reduction allows the synthetic chemist to make informed decisions. By carefully selecting the deprotection method based on the peptide's composition and implementing robust, well-monitored protocols, researchers can ensure the successful and high-yielding synthesis of their target molecules. The protocols and troubleshooting guide provided herein serve as a practical resource for navigating the challenges associated with this critical step.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
- Chem-Station. (2014). Benzyl (Bn) Protective Group.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
- University of Evansville. (n.d.). Alcohol Protecting Groups.
- Bodanszky, M., et al. (1978). Side reactions in peptide synthesis. VI. The acid catalyzed O leads to C migration of the benzyl group in the side chain of tyrosine. International Journal of Peptide and Protein Research, 12(2), 69-76.
- Pozsgay, V., et al. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 22(1), 92-109. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- University of Rochester. (n.d.). Technique 15: Reactions in Liquid Ammonia.
- Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
- Stelakatos, G. C., et al. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199. [Link]
- Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. International Journal of Peptide and Protein Research, 38(4), 320-326.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Stewart, J. M., & Young, J. D. (1969). Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 34(7), 2059-2061.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Química Orgánica. (n.d.). Peptide synthesis - Acid group protection.
- Bowden, N. B., et al. (2008). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Organometallics, 27(21), 5647-5654.
- Chemistry Stack Exchange. (2022). How do ester groups react with Na in liquid NH3?.
- Reist, E. J., Bartuska, V. J., & Goodman, L. (1964). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis. The Journal of Organic Chemistry, 29(11), 3421-3422. [Link]
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1182-1186.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Liu, Y., et al. (2019). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Organic Letters, 21(15), 5940-5944.
Sources
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for L-Phenylalanine Benzyl Ester p-Toluenesulfonate in Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecules
L-Phenylalanine benzyl ester p-toluenesulfonate is a widely utilized crystalline solid in the fields of pharmaceutical development, peptide synthesis, and medicinal chemistry.[1][2] This compound offers a stable, readily handled source of L-phenylalanine with its carboxylic acid functionally protected as a benzyl ester and its α-amino group transiently masked as a tosylate salt. The benzyl ester provides robust protection under various conditions, yet it is readily cleaved by methods like catalytic hydrogenolysis, offering orthogonality to many N-terminal protecting groups.[3][4] The p-toluenesulfonate (tosylate) counter-ion enhances the compound's crystallinity and stability, while the protonated amino group prevents undesired side reactions. For use in coupling reactions, the free α-amino group is typically liberated in situ through neutralization with a non-nucleophilic base.
These attributes make this compound an invaluable starting material for synthesizing peptides and complex non-peptide molecules, including novel therapeutic agents and peptidomimetics.[1][5] This guide provides detailed protocols and technical insights into its application in three critical classes of coupling reactions: peptide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.
Part 1: Peptide Bond Formation: The Cornerstone of Peptide Synthesis
The most common application of this compound is as the amine component (C-terminal residue) in peptide synthesis. The core of this process is the neutralization of the tosylate salt to expose the nucleophilic α-amino group, which then attacks an activated carboxylic acid of an N-protected amino acid to form a peptide bond.
Causality Behind Experimental Choices
-
In Situ Neutralization: The tosylate salt is stable, but the free amine is required for nucleophilic attack. Adding a tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) just before the coupling reaction generates the free amine in situ.[6][7] This strategy minimizes the time the reactive free amine is present, reducing potential side reactions and racemization.
-
Coupling Reagents: A carboxylic acid must be "activated" to be sufficiently electrophilic for amide bond formation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[8][9] They react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[10]
-
Racemization Suppressants: The O-acylisourea intermediate can rearrange into an unreactive N-acylurea or lead to racemization of the activated amino acid via an oxazolone intermediate.[11] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial as they trap the O-acylisourea to form a more stable active ester, which is less prone to racemization and reacts efficiently with the amine component.[7][8][12]
-
Uronium/Phosphonium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combine activation and the benefits of an additive in a single structure.[9][13][14] HATU, in the presence of a base, forms a highly reactive OAt-active ester, leading to rapid and efficient couplings, especially for sterically hindered amino acids.[13][14]
Experimental Workflow: Peptide Coupling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents [patents.google.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Condensation Using DCC and HOBt | TCI AMERICA [tcichemicals.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Phenylalanine Derivatives
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide science, offering a powerful route to modulate the pharmacological profiles of therapeutic peptides. Phenylalanine derivatives, with their diverse functionalities, provide a versatile toolkit for enhancing peptide stability, receptor affinity, and overall efficacy. This comprehensive guide provides an in-depth exploration of solid-phase peptide synthesis (SPPS) with a focus on the effective incorporation of various phenylalanine derivatives. We will delve into the foundational principles of Fmoc-based SPPS, detail robust experimental protocols, and discuss the causal logic behind critical experimental choices, ensuring a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of Phenylalanine Derivatives in Peptide Drug Discovery
Native peptides often face limitations as therapeutic agents due to poor metabolic stability and suboptimal binding affinities.[1] The introduction of unnatural amino acids, such as phenylalanine derivatives, can overcome these hurdles.[2] Modifications to the phenyl ring can introduce steric bulk, alter electronic properties, or provide functional handles for further chemical modifications.[3] For instance, incorporating D-amino acids like 3-Methoxy-D-phenylalanine can sterically hinder protease recognition, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1] Chlorinated phenylalanine derivatives have been shown to enhance binding affinity by optimizing hydrophobic interactions within receptor binding pockets.[4] Furthermore, bulky groups like the tert-butyl group in Fmoc-Phe(4-tBu)-OH can disrupt aggregation-prone sequences and improve the solubility and stability of synthetic peptides.[3]
This guide will provide a detailed framework for the successful solid-phase synthesis of peptides containing these valuable building blocks.
Foundational Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for peptide synthesis, favored for its milder deprotection conditions compared to the Boc/Bzl strategy.[5][6] The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymeric support (resin).[7][8] The core principle of SPPS lies in its cyclical nature, where each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
The SPPS Cycle: A Step-by-Step Overview
The synthesis proceeds from the C-terminus to the N-terminus.[7] A typical cycle involves:
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF), to allow for efficient diffusion of reagents.[3]
-
Fmoc Deprotection: The temporary N-α-Fmoc protecting group is removed using a basic solution, most commonly 20% piperidine in DMF, to expose a free primary amine.[3][9]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.[3]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin to form a new peptide bond with the free amine.[3][10]
-
Washing: The resin is washed again to remove excess reagents and byproducts.[3]
This cycle is repeated for each amino acid in the desired sequence.
Core Experimental Protocols
The following protocols provide a generalized methodology for manual Fmoc-SPPS. Modifications for specific phenylalanine derivatives will be addressed in subsequent sections.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Fmoc-protected amino acids (including derivatives) | Peptide Synthesis Grade | Commercially available |
| SPPS Resin (e.g., Rink Amide, 2-Chlorotrityl) | Standard for SPPS | Commercially available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous, low amine content |
| Piperidine | Peptide Synthesis Grade | Reagent grade or higher |
| Coupling Reagents (e.g., HBTU, HATU, COMU) | Peptide Synthesis Grade | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Redistilled |
| Dichloromethane (DCM) | Reagent Grade | Anhydrous |
| Trifluoroacetic acid (TFA) | Reagent Grade | >99% purity |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent Grade | Commercially available |
Standard Fmoc-SPPS Cycle (0.1 mmol Scale)
This protocol outlines the fundamental steps for one coupling cycle.
1. Resin Preparation & Swelling:
-
Place the resin (e.g., Rink Amide for C-terminal amide) in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes.[3]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).[3][9]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid derivative (3 equivalents) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[1][3]
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[1][3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1][3]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.[3]
-
Perform a Kaiser test to confirm complete coupling (a negative result will show colorless or yellowish beads).[3]
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]
Incorporating Phenylalanine Derivatives: Specific Considerations and Protocols
The incorporation of modified phenylalanine derivatives may require adjustments to the standard protocol to overcome challenges such as steric hindrance and altered reactivity.
Sterically Hindered Derivatives (e.g., Fmoc-Phe(4-tBu)-OH)
The bulky tert-butyl group of Fmoc-Phe(4-tBu)-OH can lead to slow or incomplete coupling.[3]
Optimized Coupling Protocol:
-
Extended Coupling Time: Increase the coupling reaction time to 3-4 hours or perform the reaction overnight.
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), being mindful of potential side reactions.
-
More Potent Coupling Reagents: Utilize more reactive coupling reagents such as HATU or COMU, which generate more reactive OAt or Oxyma esters, respectively.[10][11]
Halogenated Phenylalanine Derivatives (e.g., Fmoc-4-bromo-phenylalanine)
The incorporation of halogenated derivatives like 4-bromo-phenylalanine generally proceeds efficiently with standard protocols. The primary consideration is the deprotection of the Fmoc group, which is a critical step to ensure high fidelity in the growing peptide chain.[9]
Fmoc Deprotection Monitoring:
While the Kaiser test is a reliable qualitative method, quantitative monitoring of Fmoc deprotection can be achieved by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.
D-Phenylalanine Derivatives (e.g., Fmoc-3-Methoxy-D-phenylalanine)
The incorporation of D-amino acids follows the same principles as their L-counterparts. The primary benefit of their inclusion is to enhance the peptide's resistance to enzymatic degradation.[1]
Protocol for Assessing Peptide Stability in Plasma:
-
Peptide Incubation: Prepare stock solutions of the test peptide (containing the D-amino acid) and a control peptide (all L-amino acids) and incubate them in human or rat plasma at 37°C.[1]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]
-
Sample Quenching and Protein Precipitation: Stop the enzymatic degradation by adding a suitable protein precipitating agent like acetonitrile (ACN).[1]
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.[1]
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½) in plasma.[1]
Peptide Cleavage, Purification, and Analysis
Cleavage from the Resin and Side-Chain Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the permanent side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][12]
Standard Cleavage Cocktail:
-
TFA/TIS/Water (95:2.5:2.5 v/v/v): This is a common cocktail for most peptides. TIS acts as a scavenger for carbocations generated during the cleavage of t-butyl-based protecting groups.[12]
Cleavage Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide product will contain impurities and must be purified, typically by RP-HPLC.[8][13]
General Purification Strategy:
-
Column: A C18 stationary phase is commonly used for peptide purification.[14]
-
Mobile Phases:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide and separate it from impurities.[13][15]
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
Analysis and Characterization
The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15]
Visualizing the Workflow
// Nodes Start [label="Start: Swollen Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA, Coupling Reagent, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="DMF/DCM Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycle [label="Repeat Cycle\n(n-1 times)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FinalDeprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Final Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage & Side-Chain Deprotection\n(TFA Cocktail)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Cycle; Cycle -> Deprotection [label="Next Amino Acid"]; Cycle -> FinalDeprotection [label="Last Amino Acid"]; FinalDeprotection -> Wash3; Wash3 -> Cleavage; Cleavage -> Purification; Purification -> End; } dot Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
// Nodes Start [label="Start: Test & Control Peptides", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate in Plasma at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Sampling [label="Time-Point Sampling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench & Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Interpretation\n(Calculate Half-Life)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Peptide Stability Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Incubation; Incubation -> Sampling; Sampling -> Quench; Quench -> Analysis; Analysis -> Data; Data -> End; } dot Caption: Workflow for determining peptide stability in a plasma matrix.[1]
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of the amino acid; Aggregation of the growing peptide chain.[3][16][17] | Use a more potent coupling reagent (e.g., HATU, COMU); Perform a double coupling; Increase reaction time and/or temperature. |
| Incomplete Fmoc Deprotection | Aggregation preventing reagent access. | Use a stronger deprotection agent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine as a scavenger.[18] |
| Peptide Aggregation | Formation of secondary structures (β-sheets) by hydrophobic residues.[17] | Use specialized resins (e.g., PEG-based); Incorporate backbone modifications like pseudoprolines.[7] |
| Side Reactions during Cleavage | Reactive carbocations generated from protecting groups. | Use an optimized scavenger cocktail (e.g., with TIS, water, EDT).[12] |
Conclusion
The incorporation of phenylalanine derivatives into peptides is a powerful strategy for enhancing their therapeutic potential. A thorough understanding of the principles of solid-phase peptide synthesis, coupled with optimized protocols for handling these unique building blocks, is essential for success. This guide provides a robust framework for researchers to confidently synthesize and purify peptides containing a variety of phenylalanine derivatives, paving the way for the development of novel and more effective peptide-based therapeutics.
References
- Application Notes and Protocols for Fmoc-protected 3-Methoxy-D-phenylalanine in Solid-Phase Peptide Synthesis. Benchchem.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry.
- Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. E-EROS Encyclopedia of Reagents for Organic Synthesis.
- Application Notes and Protocols: Deprotection of Fmoc Group from 4-bromo-phenylalanine in Solid-Phase Peptide Synthesis. Benchchem.
- Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research.
- Minimal Protection Strategies for SPPS. DriveHQ.
- Technical Support Center: Purification of p-Amino-D-phenylalanine Containing Peptides. Benchchem.
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- New Trends in Peptide Coupling Reagents. ResearchGate.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis.
- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Nature.
- Coupling Reagents. Aapptec.
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PubMed Central.
- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. ResearchGate.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. drivehq.com [drivehq.com]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
The Strategic Application of L-Phenylalanine Benzyl Ester p-Toluenesulfonate in Contemporary Drug Discovery
Abstract
L-Phenylalanine benzyl ester p-toluenesulfonate is a cornerstone chiral building block in the synthesis of complex therapeutic molecules. Its utility extends far beyond its conventional role as a C-terminally protected amino acid in peptide synthesis. This guide provides an in-depth exploration of its strategic applications, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists. We will delve into its pivotal role in both solid-phase and solution-phase peptide synthesis, its application in the construction of sophisticated peptidomimetics, and its function as a chiral auxiliary in stereoselective transformations. This document is designed to be a practical and authoritative resource, bridging fundamental principles with advanced, field-proven methodologies.
Introduction: Unveiling the Versatility of a Key Synthetic Intermediate
This compound, often abbreviated as H-Phe-OBzl·TsOH, is a crystalline solid valued for its stability, enhanced solubility in organic solvents, and predictable reactivity.[1][2] The molecule strategically combines three key functional components:
-
The L-Phenylalanine Core: A naturally occurring amino acid that provides a crucial chiral scaffold and a versatile side chain for molecular recognition and interaction with biological targets.
-
The Benzyl (Bzl) Ester: A robust protecting group for the carboxylic acid terminus. It is stable to a wide range of reaction conditions, particularly the basic conditions used for N-terminal deprotection in Fmoc-based peptide synthesis, yet can be selectively cleaved under reductive conditions (e.g., hydrogenolysis).[3]
-
The p-Toluenesulfonate (Tosylate/TsOH) Salt: This counterion enhances the compound's crystallinity and stability, facilitating easier handling and purification.[4] It also improves solubility in common organic solvents used in synthesis.
These features collectively make H-Phe-OBzl·TsOH an indispensable tool in the drug discovery workflow, from initial library synthesis to the development of complex lead candidates.
Core Application: A Workhorse in Peptide Synthesis
The most prevalent application of this compound is in the synthesis of peptides, where it serves as the C-terminal amino acid residue. Its benzyl ester protection is orthogonal to the commonly used N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, H-Phe-OBzl·TsOH is typically the starting point for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.
Protocol 1: Dipeptide Synthesis (Boc-Ala-Phe-OBzl) using EDC/HOBt Coupling
This protocol details the coupling of N-Boc-protected L-alanine with L-phenylalanine benzyl ester.
Materials:
-
Boc-L-Alanine
-
This compound (H-Phe-OBzl·TsOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization: In a round-bottom flask, dissolve H-Phe-OBzl·TsOH (1.0 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir at room temperature for 15 minutes to liberate the free amine.
-
Activation: In a separate flask, dissolve Boc-L-Alanine (1.05 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling: To the cooled Boc-L-Alanine solution, add EDC·HCl (1.1 eq.). Stir for 5 minutes, then add the neutralized H-Phe-OBzl solution from step 1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the dipeptide, Boc-Ala-Phe-OBzl.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Yield (%) | Key Considerations |
| EDC·HCl | HOBt | 75-90 | Cost-effective; water-soluble urea byproduct simplifies workup.[5] |
| HBTU | DIPEA | 85-95 | Fast reaction times; forms less reactive OBt ester.[6] |
| HATU | DIPEA | >90 | Highly efficient, especially for hindered couplings; forms more reactive OAt ester, reducing racemization risk. [6][7] |
| T3P | DIPEA | 80-95 | Effective for sterically demanding couplings; byproducts are water-soluble.[8] |
Note: Yields are representative and can vary based on the specific amino acids and reaction conditions.
Visualization: Solution-Phase Dipeptide Synthesis Workflow
Solid-Phase Peptide Synthesis (SPPS)
While less common for initiating a synthesis due to the pre-loaded nature of modern resins, L-phenylalanine benzyl ester can be utilized in fragment condensation strategies on solid support.[1][9] More frequently, a phenylalanine residue is introduced mid-sequence, and the principles of benzyl ester side-chain protection for other amino acids (like Asp or Glu) are analogous.
Advanced Applications in Peptidomimetic and Drug Synthesis
The true power of L-phenylalanine benzyl ester in drug discovery is demonstrated in its application beyond linear peptides. It is a key starting material for synthesizing non-natural amino acids and complex heterocyclic scaffolds.
Umpolung Amide Synthesis: Inverting Reactivity for Novel Scaffolds
Traditional amide bond formation involves a nucleophilic amine attacking an electrophilic carbonyl. The "Umpolung Amide Synthesis" (UmAS) inverts this polarity, offering a novel route to peptide bonds that can bypass challenges associated with standard coupling methods, such as epimerization.[10]
Protocol 2: Synthesis of an Arylglycine-Containing Dipeptide via UmAS
This protocol outlines the synthesis of a dipeptide where L-phenylalanine benzyl ester acts as the nucleophilic amine component in a non-traditional amide bond formation.[10]
Materials:
-
(R)-α-bromonitroalkane derivative (carbonyl precursor)
-
L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl)
-
Cesium Carbonate (Cs₂CO₃)
-
N-Iodosuccinimide (NIS)
-
2-Methyltetrahydrofuran (2-MeTHF) and Water
-
Saturated aqueous Na₂S₂O₃
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, combine the (R)-bromonitroalkane (1.0 eq.), H-Phe-OBzl·HCl (1.2 eq.), and Cs₂CO₃ (3.2 eq.).
-
Solvent Addition: Add deionized water and 2-MeTHF.
-
Initiation: Place an oxygen balloon on the flask and stir vigorously at room temperature for ~5-10 minutes.
-
Oxidant Addition: Add N-Iodosuccinimide (1.0 eq.) in one portion. The reaction mixture will typically change color.
-
Reaction: Stir the mixture for 24 hours at room temperature.
-
Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 1 hour.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product is then purified by chromatography.
Visualization: Umpolung Amide Synthesis (UmAS) Mechanism
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Asymmetric Synthesis with L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Amino Acid-Derived Auxiliaries in Modern Asymmetric Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for controlling stereochemical outcomes.[1] By physically blocking one face of a reactive intermediate, the auxiliary directs an incoming reagent to the opposite face, leading to the formation of one diastereomer in excess. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[1]
Among the diverse array of chiral auxiliaries, those derived from the natural chiral pool, such as amino acids, are particularly valuable due to their ready availability in high enantiomeric purity and relatively low cost.[2][3] L-Phenylalanine, with its well-defined stereocenter and sterically demanding benzyl side chain, serves as an excellent foundational scaffold for the design of effective chiral auxiliaries.
This guide provides a comprehensive overview and detailed protocols for the use of L-phenylalanine benzyl ester, prepared as its stable p-toluenesulfonate salt, as a precursor to a powerful chiral auxiliary for asymmetric synthesis. We will cover its preparation, its application in a representative diastereoselective alkylation of an enolate, and the methods for its subsequent cleavage to yield enantiomerically enriched carboxylic acids.
Part 1: Preparation of the Chiral Auxiliary Precursor
The journey begins with the synthesis of the chiral auxiliary precursor, L-Phenylalanine Benzyl Ester p-Toluenesulfonate. This salt form is a stable, crystalline solid that is convenient to handle and store. The most common and efficient method for its preparation is the Fischer-Speier esterification.[4]
Causality in Synthesis: The Critical Role of Solvent Choice
The direct esterification of L-phenylalanine with benzyl alcohol is catalyzed by a strong acid, typically p-toluenesulfonic acid (p-TsOH), which also serves to form the final salt. A critical aspect of this procedure is the removal of water to drive the equilibrium towards the ester product. Historically, this was achieved by azeotropic distillation with solvents like benzene or toluene.[4] However, these solvents present significant drawbacks:
-
Toxicity: Benzene is a known carcinogen, making its use highly undesirable.
-
Racemization: Toluene requires high reflux temperatures (azeotrope b.p. ~85°C), which can lead to significant racemization of the sensitive α-carbon of the amino acid ester.[4]
A superior, modern approach utilizes cyclohexane as the azeotroping solvent.[4] Its lower boiling azeotrope with water (~69°C) effectively removes water without providing enough thermal energy to cause significant epimerization, thus preserving the enantiomeric integrity of the starting material.
Protocol 1: Synthesis of this compound
This protocol is adapted from the optimized and safer procedure reported by Bolchi et al.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| L-Phenylalanine | 165.19 | 8.26 g | 50.0 mmol | 1.0 |
| p-TsOH·H₂O | 190.22 | 10.5 g | 55.0 mmol | 1.1 |
| Benzyl Alcohol | 108.14 | 27.0 g (26 mL) | 250 mmol | 5.0 |
| Cyclohexane | 84.16 | 80 mL | - | - |
| Ethyl Acetate | 88.11 | 80 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (8.26 g, 50.0 mmol), p-toluenesulfonic acid monohydrate (10.5 g, 55.0 mmol), benzyl alcohol (26 mL, 250 mmol), and cyclohexane (80 mL).
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (80 mL) to the flask and stir the resulting slurry vigorously for 1 hour to induce complete precipitation.
-
Collect the white, crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
-
Dry the solid under vacuum to a constant weight.
Expected Outcome:
-
Yield: 90-95%
-
Appearance: White crystalline solid
-
Enantiomeric Excess (e.e.): >99%
Part 2: Application in Asymmetric Alkylation
Once prepared, the L-phenylalanine benzyl ester must be N-acylated to be used as a chiral auxiliary for enolate chemistry. The acyl group provides the α-protons that will be deprotonated to form the chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this chiral enolate, where the bulky benzyl group of the phenylalanine auxiliary shields one face of the enolate.
Workflow for Asymmetric Alkylation
The overall process involves three key steps: N-acylation, diastereoselective alkylation, and auxiliary cleavage.
Caption: General workflow for asymmetric alkylation.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in the alkylation of N-acyl amino acid derivatives is attributed to the formation of a rigid, chelated (Z)-enolate. Upon treatment with a lithium base like LDA, the lithium cation is thought to coordinate to both the enolate oxygen and the carbonyl oxygen of the acyl group. In this conformation, the bulky benzyl side chain of the phenylalanine auxiliary effectively blocks the si-face of the enolate. Consequently, the electrophile (R-X) can only approach from the less sterically hindered re-face, leading to the preferential formation of a single diastereomer.
Caption: Proposed model for diastereoselective alkylation. (Note: Actual chemical structure images would replace placeholders in a real document.)
Protocol 2: Diastereoselective Alkylation of N-Propionyl-L-Phenylalanine Benzyl Ester
This is a representative protocol adapted from well-established principles of diastereoselective alkylation using similar chiral auxiliaries, such as those developed by Evans.[5][6]
Step A: N-Acylation
-
Freebase the this compound by dissolving it in dichloromethane (DCM) and washing with saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Dissolve the resulting oil (1.0 equiv) in dry DCM under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with 1 M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-propionyl-L-phenylalanine benzyl ester.
Step B: Alkylation
-
Dissolve the N-propionylated auxiliary (1.0 equiv) in dry THF (0.1 M) in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.05 equiv, freshly prepared or a titrated commercial solution) dropwise via syringe. Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.). Purification by column chromatography typically yields the major diastereomer in high purity.
Representative Data for Alkylation:
| Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Benzyl Bromide | LDA | -78 | ~85-95 | >95:5 |
| Allyl Iodide | LDA | -78 | ~80-90 | >95:5 |
| Methyl Iodide | NaHMDS | -78 | ~75-85 | >90:10 |
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to release the desired enantiomerically pure product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, primary alcohol).
Protocol 3A: Hydrogenolysis to Yield the Carboxylic Acid
Hydrogenolysis is a mild and effective method for cleaving benzyl esters, yielding the corresponding carboxylic acid and toluene as a byproduct.[7]
Procedure:
-
Dissolve the alkylated adduct (1.0 equiv) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Stir the suspension under an atmosphere of hydrogen gas (H₂, typically 1 atm via a balloon, or higher pressure in a Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Protocol 3B: Saponification with Lithium Hydroxide
Saponification with lithium hydroxide is a common method for hydrolyzing esters. Care must be taken to use mild conditions to avoid epimerization of the newly formed stereocenter.[8]
Procedure:
-
Dissolve the alkylated adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equiv) in water dropwise.
-
Stir the reaction at 0 °C, monitoring by TLC. Allow it to warm to room temperature if the reaction is sluggish.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble L-phenylalaninol (if the auxiliary is also hydrolyzed/reduced in a different cleavage pathway) or L-phenylalanine, which can potentially be recovered.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid.
Conclusion
This compound is a readily prepared, stable, and effective precursor for a chiral auxiliary in asymmetric synthesis. The protocols outlined provide a framework for its synthesis and application in diastereoselective alkylations, a fundamental C-C bond-forming reaction. The straightforward preparation, predictable stereochemical control based on well-understood mechanistic models, and reliable cleavage methods make this amino acid-derived auxiliary a valuable tool for chemists in academic and industrial research.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/31418525/]
- Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. [URL: https://www.researchgate.net/publication/235327297_31_Amino_Acid_Derived_Auxiliaries_Amino_Acids_as_Chiral_Auxiliaries]
- Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Amino-acids-as-chiral-auxiliaries-in-cyanuric-Batra-Bhushan/4b3c0663a8a3f8b8989f07a2c5a089d7b4e9e4e6]
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. [URL: https://www.mdpi.com/1420-3049/23/5/1211]
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino acid Synthesis: Focus on N-Benzoyl-L-proline. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-auxiliaries-in-asymmetric-amino-acid-synthesis-focus-on-n-benzoyl-l-proline/]
- Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. [URL: https://www.researchgate.net/publication/221915609_Selective_removal_of_a_benzyl_protecting_group_in_the_presence_of_an_aryl_chloride_under_gaseous_and_transfer_hydrogenolysis_conditions]
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. ResearchGate. [URL: https://www.researchgate.
- β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29772772/]
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/reagent-guides/hydrogenolysis/]
- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0388]
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/958569990868f00d2358823180436d4001c80998]
- Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [URL: https://www.researchgate.net/publication/373677464_The_mechanism_of_cleavage_of_Evans_chiral_auxiliaries_by_LiOOH_origins_of_the_different_regioselectivities_obtained_with_LiOH_LiOOH_LiOBn_and_LiSBn]
- Hydrogenolysis of Benzyl Ether. Ambeed.com. [URL: https://www.ambeed.com/knowledge/hydrogenolysis-of-benzyl-ether]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. link.springer.com. [URL: https://link.springer.com/chapter/10.1007/978-1-4615-3677-3_13]
- Hydrogenolysis of benzyl‐protected esters. ResearchGate. [URL: https://www.researchgate.net/figure/Hydrogenolysis-of-benzyl-protected-esters_tbl2_231365313]
- Enolate Alkylations. University of Minnesota. [URL: https://home.chem.umn.
- Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-b-keto-esters-via-a-diazo-b-hydroxy-esters_fig16_334575971]
- Hydrogenolysis of Benzyl Esters With Palladium-On-Carbon Catalysts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5881218/]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9867011/]
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal. [URL: https://research.rug.nl/en/publications/direct-catalytic-n-alkylation-of-%CE%B1-amino-acid-esters-and-amides]
- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [URL: https://aquila.usm.edu/honors_theses/484/]
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketoesters.shtm]
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [URL: https://sciforum.net/paper/view/4260]
- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8759325/]
- Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI. [URL: https://www.mdpi.com/1422-8599/9/1/25]
- Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. CORE. [URL: https://core.ac.uk/display/14493351]
- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [URL: https://air.unimi.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [URL: https://www.mdpi.com/1422-0067/24/2/1206]
- Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester. Google Patents. [URL: https://patents.google.
- LiOH-Mediated N-Monoalkylation of α-Amino Acid Esters and a Dipeptide Ester Using Activated Alkyl Bromides. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. renyi.hu [renyi.hu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. sciforum.net [sciforum.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis for the Purity Determination of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Introduction
L-Phenylalanine benzyl ester p-toluenesulfonate is a critical intermediate in pharmaceutical and biochemical research, primarily serving as a protected form of the amino acid L-phenylalanine in peptide synthesis.[1] Its tosylate salt form enhances stability and solubility, making it a valuable building block in the development of various therapeutic agents.[2] The purity of this compound is paramount, as impurities can lead to side reactions, impact the quality and efficacy of the final active pharmaceutical ingredient (API), and introduce potentially harmful substances.
This application note provides a comprehensive guide and a detailed protocol for the determination of the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is designed to be robust, specific, and capable of separating the main component from its potential impurities, including starting materials, by-products, and degradation products.
The primary impurities of concern include:
-
L-Phenylalanine: The starting amino acid.
-
Benzyl Alcohol: A reactant in the esterification process.
-
p-Toluenesulfonic Acid (p-TSA): Used as a catalyst and to form the salt.[1]
-
D-Phenylalanine Benzyl Ester p-Toluenesulfonate: The enantiomeric impurity.
-
Degradation Products: Primarily from the hydrolysis of the ester bond.
This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the quality control of this compound.
Scientific Principles and Method Rationale
The chosen analytical technique is reverse-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer on the column.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected due to its versatility and proven effectiveness in separating a wide range of organic molecules, including amino acid derivatives. The hydrophobicity of the C18 stationary phase will allow for good retention and separation of the relatively non-polar L-phenylalanine benzyl ester from more polar impurities like L-phenylalanine and p-toluenesulfonic acid.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase and an organic solvent (acetonitrile) is employed. Acetonitrile is chosen for its low UV cutoff and viscosity. The aqueous phase is acidified with trifluoroacetic acid (TFA) to improve peak shape by suppressing the ionization of any free carboxylic acids and to provide counter-ions for any basic components. The gradient starts with a higher proportion of the aqueous phase to retain and separate polar impurities and gradually increases the organic phase concentration to elute the more hydrophobic main component and any non-polar impurities.
-
Detection: UV detection is selected based on the presence of aromatic rings in L-phenylalanine benzyl ester and p-toluenesulfonic acid, which provides strong UV absorbance. The primary wavelength is set at 257 nm, which is an absorption maximum for phenylalanine, ensuring high sensitivity for the main analyte and related impurities containing the phenyl group.[3] A secondary wavelength of 210 nm can be used for more universal detection of other potential impurities.
Experimental Workflow
Caption: General workflow for the HPLC purity analysis of this compound.
Detailed Application Protocol
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | Reference Standard | Sigma-Aldrich, AK Scientific |
| L-Phenylalanine | ≥99% | Sigma-Aldrich |
| Benzyl Alcohol | ≥99% | Sigma-Aldrich |
| p-Toluenesulfonic Acid Monohydrate | ≥98% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade/Milli-Q | In-house system |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Thermo Scientific |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Elution | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 257 nm (primary), 210 nm (secondary for impurity profiling) |
| Run Time | 30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 2-4 as for the Standard Solution preparation.
Impurity Stock Solution (for method development and validation):
-
Prepare a stock solution containing L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid at a concentration of approximately 0.1 mg/mL each in the diluent. This can be used to determine the retention times of these impurities.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is functioning correctly.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
The SST acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| %RSD of Peak Area | ≤ 2.0% for five replicate injections of the standard |
| %RSD of Retention Time | ≤ 1.0% for five replicate injections of the standard |
digraph "System_Suitability_Test" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"];start [label="Start SST", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_blank [label="Inject Blank", fillcolor="#F1F3F4", fontcolor="#202124"]; inject_std [label="Inject Standard\n(5 replicates)", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_params [label="Calculate:\n- Tailing Factor\n- Theoretical Plates\n- %RSD (Area, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; check_criteria [label="Meet Acceptance\nCriteria?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass [label="Proceed to\nSample Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Troubleshoot\nSystem", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> inject_blank -> inject_std -> calculate_params -> check_criteria; check_criteria -> pass [label="Yes"]; check_criteria -> fail [label="No"]; }
Caption: Decision workflow for the System Suitability Test (SST).
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Perform the System Suitability Test as described above.
-
Once the SST criteria are met, inject the blank (diluent) followed by the sample solutions in duplicate.
-
A standard injection should be performed periodically (e.g., after every 6-10 sample injections) to monitor system performance.
Data Analysis and Calculations
Identify the peaks in the chromatogram based on their retention times compared to the standard and impurity stock solutions. The expected elution order is from most polar to least polar: p-Toluenesulfonic acid, L-Phenylalanine, Benzyl Alcohol, and L-Phenylalanine Benzyl Ester.
Purity Calculation (Area Percent):
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Calculation of Individual Impurities:
The amount of each individual impurity can be calculated using the area percent method.
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
For accurate quantification of impurities, a reference standard for each impurity should be used to determine their respective response factors.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples should be analyzed using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Column contamination- pH of mobile phase inappropriate- Column degradation | - Flush the column with a strong solvent- Ensure proper pH of the mobile phase- Replace the column |
| Fluctuating Retention Times | - Leak in the system- Inconsistent mobile phase composition- Temperature fluctuations | - Check for leaks- Prepare fresh mobile phase- Ensure stable column temperature |
| Ghost Peaks | - Contaminated mobile phase or diluent- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step in the autosampler method |
| Low Sensitivity | - Incorrect detection wavelength- Detector lamp aging- Sample degradation | - Verify the UV maximum of the analyte- Replace the detector lamp- Prepare fresh samples |
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
- National Institutes of Health. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- National Institutes of Health. (n.d.). UV Spectral Properties of Phenylalanine Powder.
- ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed.
- PhotochemCAD. (n.d.). L-Phenylalanine.
- National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- ResearchGate. (n.d.). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- ResearchGate. (n.d.). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
- ResearchGate. (n.d.). UV‐vis spectra comparison L‐Phenylalanine and L‐Phenylalanine hydrogel.
Sources
Application Note: High-Resolution NMR Spectroscopy of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Introduction: The Analytical Imperative
L-Phenylalanine benzyl ester p-toluenesulfonate is a crucial protected amino acid derivative, serving as a fundamental building block in peptide synthesis and various domains of pharmaceutical and biochemical research. Its structure combines the chirality and functionality of L-phenylalanine with a benzyl ester protecting group for the carboxylic acid and a p-toluenesulfonate (tosylate) salt form of the amine. This salt form often enhances crystallinity and stability, simplifying handling and purification.
Given its role as a high-purity intermediate, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise, non-destructive insights into the molecular structure at the atomic level. This guide offers a comprehensive framework for the acquisition, interpretation, and analysis of ¹H and ¹³C NMR spectra of this compound, designed for researchers, scientists, and professionals in drug development.
Molecular Architecture & NMR Fingerprinting
To effectively interpret the NMR spectra, the molecule (C₂₃H₂₅NO₅S, MW: 427.51)[1] is best analyzed by deconstructing it into its three constituent moieties: the L-phenylalanine backbone, the benzyl ester group, and the p-toluenesulfonate counter-ion. Each component presents a unique set of signals—a chemical fingerprint—in the NMR spectrum.
Diagram: Structural Overview for NMR Analysis
Caption: Key structural fragments of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts (δ) in a common solvent like DMSO-d₆. These values are predictive and can vary with solvent and concentration.[2][3]
| Moiety | Labeled Nucleus | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Causality & Expected Multiplicity |
| p-Toluenesulfonate | Tos-CH₃ | ~2.3 | ~21 | Singlet (s) . The methyl group is isolated. Its downfield shift is due to the aromatic ring. |
| Tos-Ring (Hortho) | ~7.5 | ~128 | Doublet (d) . These protons are ortho to the sulfonate group and couple with the meta protons. | |
| Tos-Ring (Hmeta) | ~7.1 | ~125 | Doublet (d) . These protons are meta to the sulfonate group and couple with the ortho protons. | |
| Tos-Cq-Me | - | ~145 | Quaternary carbon attached to the methyl group. | |
| Tos-Cq-S | - | ~138 | Quaternary carbon attached to the SO₃ group. | |
| L-Phenylalanine | NH₃⁺ | 8.0 - 8.5 | - | Broad Singlet (br s) . Exchangeable protons; signal may broaden or disappear with D₂O exchange. |
| Phe-Ring | 7.2 - 7.4 | ~127-130 | Multiplet (m) . Protons of the phenylalanine side chain's phenyl group. Signals often overlap.[4][5] | |
| α-H | ~4.4 | ~54 | Triplet (t) or Doublet of Doublets (dd) . Coupled to the two non-equivalent β-protons. | |
| β-H₂ | ~3.2 | ~37 | Multiplet (m) . Diastereotopic protons coupled to each other and the α-proton, forming a complex pattern. | |
| C=O (Ester) | - | ~169 | Carbonyl carbon of the ester, deshielded by two oxygen atoms. | |
| Phe-Cq | - | ~135 | Quaternary carbon of the phenylalanine side chain's phenyl group. | |
| Benzyl Ester | Bn-Ring | 7.3 - 7.5 | ~128-136 | Multiplet (m) . Protons of the benzyl ester's phenyl group, often overlapping with the Phe-Ring signals. |
| Bn-CH₂ | ~5.2 | ~67 | Singlet (s) or AB quartet . Methylene protons can be non-equivalent, appearing as two doublets if rotation is hindered. | |
| Bn-Cq | - | ~135 | Quaternary carbon of the benzyl ester's phenyl group. |
Experimental Protocols: From Sample to Spectrum
Protocol 1: High-Resolution Sample Preparation
Causality: The quality of the NMR spectrum is directly contingent on the quality of the sample preparation. A homogenous, particulate-free solution is essential to achieve a uniform magnetic field (high shim quality), which translates to sharp, well-resolved peaks.[6][7] The choice of solvent is critical; it must fully dissolve the salt without reacting with it, and its residual signals should not obscure important regions of the spectrum.[8][9]
Diagram: Sample Preparation Workflow
Caption: Standard operating procedure for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Solvent Selection:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. Its high polarity effectively dissolves the salt, and its residual proton peak (~2.50 ppm) and water peak (~3.33 ppm) rarely interfere with key signals. It also allows for the observation of exchangeable NH₃⁺ protons.
-
CD₃OD (Methanol-d₄): A good alternative. The NH₃⁺ protons will rapidly exchange with the solvent's deuterium, causing their signal to disappear. This can be useful for simplifying the spectrum.
-
CDCl₃ (Deuterated Chloroform): Generally poor choice due to the low solubility of the tosylate salt.[10]
-
D₂O (Deuterated Water): Can be used if the compound is sufficiently soluble, but will also lead to the exchange of NH₃⁺ protons.
-
-
Sample Concentration:
-
Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry glass vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent. c. Gently vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear and transparent. d. Prepare a filter by packing a small amount of glass wool or cotton into a Pasteur pipette. Filter the solution directly into a high-quality 5 mm NMR tube. This step is crucial to remove any dust or undissolved microparticulates that can severely degrade spectral resolution.[6] e. Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.[7] f. Securely cap the NMR tube, and carefully wipe the outside with a lint-free tissue (e.g., Kimwipe™) to remove any contaminants.
Protocol 2: NMR Data Acquisition
Causality: The acquisition parameters determine the quality, resolution, and quantitative reliability of the final spectrum. Parameters like acquisition time influence resolution, while the number of scans affects the signal-to-noise ratio. The relaxation delay is critical for ensuring that all nuclei have returned to equilibrium before the next pulse, which is essential for accurate integration.[12][13][14]
Diagram: Data Acquisition & Processing Workflow
Sources
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR assignment methods for the aromatic ring resonances of phenylalanine and tyrosine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. books.rsc.org [books.rsc.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine Benzyl Ester p-Toluenesulfonate
A Comprehensive Guide for Researchers in Drug Development and Peptide Chemistry
This document provides an in-depth guide to the proper storage, handling, and utilization of L-phenylalanine benzyl ester p-toluenesulfonate. As a critical building block in peptide synthesis, a thorough understanding of its properties and protocols is paramount for ensuring experimental success, reproducibility, and laboratory safety. These notes are designed for researchers, scientists, and drug development professionals who employ this reagent in their workflows.
Compound Profile and Significance
This compound is a salt form of the benzyl ester of the amino acid L-phenylalanine. The presence of the p-toluenesulfonate (tosylate) counterion enhances the compound's crystallinity and stability, making it easier to handle and store compared to the free base.[1] Its primary application lies in peptide synthesis, where the benzyl group serves as a protecting group for the carboxylic acid functionality of phenylalanine.[2] This protection prevents unwanted side reactions during the formation of peptide bonds. The benzyl ester can be selectively removed under specific conditions, typically through catalytic hydrogenolysis, to reveal the free carboxylic acid for further coupling or to yield the final peptide product.[3][4][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C₂₃H₂₅NO₅S | |
| Molecular Weight | 427.51 g/mol | |
| Melting Point | 155-158°C | |
| Solubility | Soluble in methanol.[1] Commonly used in peptide synthesis solvents like DMF, DCM, and NMP.[6][7] | |
| CAS Number | 1738-78-9 |
Storage and Handling: A Protocol for Maintaining Integrity and Safety
The stability and purity of this compound are directly influenced by its storage and handling. Adherence to the following protocols will mitigate degradation and ensure the safety of laboratory personnel.
Storage Conditions
-
Temperature: For long-term storage, it is recommended to store the compound at 2-8°C in a refrigerator. Some suppliers may recommend storage at -20°C for optimal preservation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric contaminants.[8]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
-
Location: Store in a dry, well-ventilated area away from incompatible materials.
Handling Procedures and Personal Protective Equipment (PPE)
Due to its fine crystalline nature and potential for irritation, appropriate handling procedures and PPE are mandatory.
-
Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation of dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or latex gloves.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill and Waste Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with appropriate absorbent materials.
-
Cleanup: Carefully sweep up the spilled solid, avoiding dust formation. Place the collected material into a labeled, sealed container for proper waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Application Protocols in Peptide Synthesis
The primary utility of this compound is as a protected amino acid in peptide synthesis. The following protocols provide a framework for its use in Solid-Phase Peptide Synthesis (SPPS) and the subsequent deprotection of the benzyl ester.
Protocol for Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound to a resin-bound amino acid using HBTU/HOBt as coupling reagents.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin-bound amino acid is Fmoc-protected, treat the resin with a 20% piperidine solution in DMF for 20-30 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add HBTU (3-5 equivalents) and HOBt (3-5 equivalents) to the solution.
-
Add DIPEA (6-10 equivalents) to the mixture. The solution will typically change color, indicating activation. Allow the activation to proceed for 5-10 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture gently for 2-4 hours at room temperature.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Experimental Workflow for SPPS Coupling
Caption: Workflow for coupling this compound in SPPS.
Protocol for Deprotection of the Benzyl Ester via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester protecting group from a peptide in solution phase.
Materials:
-
Peptide containing a C-terminal benzyl ester
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite® or a similar filtration aid
Procedure:
-
Dissolution: Dissolve the peptide-benzyl ester in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Hydrogenation:
-
Secure a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
-
Reaction Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product. The reaction is typically complete within 2-24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected peptide.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. alchemyst.co.uk [alchemyst.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. scbt.com [scbt.com]
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: A Comprehensive Guide to Reaction Conditions and Applications
Abstract
This technical guide provides an in-depth exploration of L-phenylalanine benzyl ester p-toluenesulfonate, a critical intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines detailed protocols for its synthesis via Fischer-Speier esterification, including both conventional and microwave-assisted methods. Furthermore, it delves into the strategic application of this compound as a carboxyl-protected amino acid building block and provides robust protocols for the subsequent deprotection of the benzyl ester. The causality behind experimental choices, such as solvent selection and catalyst use, is thoroughly discussed to provide researchers with a comprehensive understanding of the reaction landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a crystalline solid that serves as a stable and protected form of the essential amino acid L-phenylalanine.[1][2] Its primary utility lies in peptide synthesis, where the benzyl ester group effectively masks the carboxylic acid functionality, preventing unwanted side reactions during peptide bond formation.[3][4] The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity and stability, facilitating its handling and purification.[5]
The benzyl ester is a favored protecting group due to its general stability across a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most notably catalytic hydrogenolysis.[6][7] This strategic protection and deprotection are fundamental to the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in liquid-phase peptide synthesis.[8] This guide will provide a detailed examination of the synthesis, application, and deprotection of this pivotal compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification.[9] This reaction involves the acid-catalyzed esterification of L-phenylalanine with benzyl alcohol.[10][11] The equilibrium of this reaction is driven towards the product by the removal of water, typically through azeotropic distillation.[12]
Mechanistic Insight: The Fischer-Speier Esterification
The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic attack steps.[1][13] The mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of L-phenylalanine, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Benzyl Alcohol: The nucleophilic oxygen of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final benzyl ester.
The p-toluenesulfonic acid serves a dual role: as the catalyst for the esterification and as the counterion to form the stable tosylate salt of the product.[11]
Diagram 1: Simplified Mechanism of Fischer-Speier Esterification
Caption: Key steps in the acid-catalyzed synthesis of the ester.
Protocol 1: Conventional Synthesis with Azeotropic Water Removal
This protocol is based on the classical approach, employing an azeotropic solvent to remove water and drive the reaction to completion. Cyclohexane is recommended as a safer alternative to benzene or carbon tetrachloride.
Materials:
-
L-Phenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (5.0 eq).
-
Solvent Addition: Add cyclohexane to the flask (approximately 0.6 mL per mmol of L-phenylalanine).
-
Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for 4-6 hours or until no more water is collected.
-
Crystallization: Cool the reaction mixture to room temperature. Add ethyl acetate (approximately 1.6 mL per mmol of L-phenylalanine) to the flask and stir for 1 hour to induce crystallization.
-
Isolation and Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove residual benzyl alcohol and p-toluenesulfonic acid.
-
Drying: Dry the product under vacuum to a constant weight.
Expected Yield: >90%
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
L-Phenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine L-phenylalanine (1.0 eq), benzyl alcohol (5.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and proceed with crystallization and purification as described in Protocol 1 (steps 4-6).
Application in Peptide Synthesis
This compound is a cornerstone of the Boc/Bzl strategy in liquid-phase peptide synthesis.[8] The benzyl ester protects the C-terminus, allowing for the selective deprotection of the N-terminal protecting group (e.g., Boc) and subsequent coupling with the next N-protected amino acid.
Diagram 2: Workflow for a Single Peptide Coupling Cycle
Caption: A typical cycle in liquid-phase peptide synthesis.
Deprotection of the Benzyl Ester
The removal of the benzyl ester protecting group is a critical step to liberate the C-terminal carboxylic acid of the synthesized peptide. The most common and effective method is catalytic hydrogenolysis.[6][14]
Protocol 3: Catalytic Hydrogenolysis
This method involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.
Materials:
-
This compound (or the protected peptide)
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen source (hydrogen balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the benzyl ester-protected compound in methanol or ethanol in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected product.
Protocol 4: Catalytic Transfer Hydrogenation
This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in the presence of a palladium catalyst.[3][9][15] Formic acid or ammonium formate are common hydrogen donors.[7]
Materials:
-
This compound (or the protected peptide)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Formic acid or ammonium formate
-
Reaction flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve the benzyl ester-protected compound in methanol in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Catalyst and Donor Addition: Add 10% Pd/C (5-10 mol%) and the hydrogen donor (e.g., formic acid, 5-10 equivalents, or ammonium formate, 3-5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and filter through Celite to remove the catalyst. Evaporate the solvent to yield the deprotected product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Typical Value |
| Appearance | White crystalline solid[5] |
| Melting Point | 166-172 °C[5] |
| Optical Rotation | [α]D20 = -7 ± 1º (c=1 in 80% Acetic Acid)[5] |
| ¹H NMR | Expected signals for the phenylalanine, benzyl, and tosyl protons. A reference spectrum for the analogous L-alanine derivative can be consulted.[16][17] |
| HPLC | Purity should be ≥98%.[5][18][19] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[15]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This compound is a highly valuable and versatile compound in synthetic chemistry. The protocols and technical insights provided in this guide are designed to empower researchers to confidently synthesize, utilize, and deprotect this key building block in their peptide synthesis and other synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and the rationale for specific experimental conditions is crucial for achieving high yields and purity.
References
- ChemBK. This compound - Introduction.
- Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism.
- ScienceMotive. Fischer esterification Mechanism - Advantages and Applications. Published October 1, 2021.
- Bieg, T., & Szeja, W. (1985).
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
- Organic Chemistry Portal. Fischer Esterification.
- Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, (10), 751-752.
- Chemistry LibreTexts. 26.7: Peptide Synthesis. Updated September 30, 2024.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(11), 2230-2233.
- Serra, G. L., & Ganesan, A. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4743-4745.
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
- ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester p-toluenesulfonate salt (B).
- Common Organic Chemistry. Benzyl Protection.
- University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 11. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. helixchrom.com [helixchrom.com]
Protecting Group Strategies for Phenylalanine: An Application Guide for Researchers
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and purity.[1][2][3][] Phenylalanine, an essential aromatic amino acid, is a frequent constituent of biologically active peptides and pharmaceutical compounds.[] Its structure, comprising a primary amine, a carboxylic acid, and a benzyl side chain, necessitates a robust and versatile protecting group strategy to prevent unwanted side reactions during synthetic manipulations.[3][]
This comprehensive guide provides an in-depth analysis of protecting group strategies for phenylalanine, tailored for researchers, scientists, and drug development professionals. We will delve into the chemical logic behind the selection of protecting groups for the N-terminus and C-terminus, providing detailed, field-proven protocols for their installation and removal. The discussion will also touch upon the considerations for the benzyl side chain of phenylalanine, which, while generally unreactive, can influence the overall synthetic strategy.
I. The Principle of Orthogonal Protection in Phenylalanine Chemistry
Modern multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the precise and sequential construction of complex molecules.[1][2][6] For phenylalanine, this means that the protecting groups for the α-amino and α-carboxyl groups should be cleavable under distinct conditions. The most common orthogonal schemes in peptide synthesis are the Boc/Bn and Fmoc/tBu strategies.[1][2]
Caption: Orthogonality of common protecting groups for phenylalanine.
II. N-Terminal Protection Strategies
The protection of the α-amino group is the first critical step in activating a phenylalanine residue for peptide coupling. The choice of the N-protecting group dictates the overall synthetic strategy (e.g., Boc vs. Fmoc chemistry in SPPS).
A. Tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis. It is stable to a wide range of reaction conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[7][]
Table 1: Comparison of N-Terminal Protecting Groups for Phenylalanine
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Advantages | Limitations |
| Boc | Boc-O- | Di-tert-butyl dicarbonate (Boc)₂O | 50% TFA in DCM[9] or 1-2 M HCl in organic solvent[] | Good solubility, well-established protocols[7] | Requires strong acid for removal, potential for t-butylation of sensitive residues[] |
| Fmoc | Fmoc-O- | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | 20% Piperidine in DMF[10][11] | Mild, base-labile cleavage; orthogonal to acid-labile side-chain protecting groups | Piperidine is toxic; dibenzofulvene byproduct must be scavenged[10] |
| Cbz | Cbz-O- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[12][13] or strong acids (HBr/AcOH)[12] | Stable to acidic and basic conditions; useful in solution-phase synthesis | Not suitable for substrates with sulfur or other reducible groups; requires specialized equipment for hydrogenation |
This protocol describes the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate.
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) or another suitable base to maintain a basic pH.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane to the stirring solution at room temperature.
-
Reaction: Continue stirring the mixture for 4-12 hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar organic solvent like ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute solution of hydrochloric acid or citric acid.
-
Isolation: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-phenylalanine, typically as a white solid.[14]
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
-
Dissolution: Dissolve the N-Boc-L-phenylalanine derivative in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[9] For substrates sensitive to the tert-butyl carbocation byproduct, a scavenger such as triisopropylsilane (TIS) or anisole should be added.[]
-
Reaction: Stir the solution at room temperature for 30-60 minutes.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is often triturated with cold diethyl ether to precipitate the deprotected amine salt.
Caption: Protection and deprotection of phenylalanine with the Boc group.
B. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis. Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11] This allows for an orthogonal strategy with acid-labile side-chain protecting groups.
This protocol details the introduction of the Fmoc group onto L-phenylalanine.
-
Dissolution: Suspend L-phenylalanine (1 equivalent) in a mixture of acetone and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) to the suspension.
-
Reagent Addition: Slowly add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in acetone to the stirring mixture.
-
Reaction: Stir at room temperature for 4-24 hours.
-
Work-up: Remove the acetone under reduced pressure. Dilute the aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.
-
Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Fmoc-L-phenylalanine.
This is a standard protocol for Fmoc removal in solid-phase peptide synthesis.
-
Resin Swelling: Swell the Fmoc-Phe-loaded resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3-5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal.[10]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10][11]
Caption: Protection and deprotection of phenylalanine with the Fmoc group.
C. Carboxybenzyl (Cbz or Z) Group
The Cbz group, one of the earliest developed protecting groups for amines, is still widely used in solution-phase synthesis.[15][16] It is stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis.[12][13][17]
-
Dissolution: Dissolve L-phenylalanine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Reagent Addition: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) while vigorously stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidification: Acidify the aqueous layer to pH 2 with concentrated HCl, which will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Dissolution: Dissolve the N-Cbz-L-phenylalanine derivative in a suitable solvent like methanol, ethanol, or ethyl acetate.[12]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[12]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.[12]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected product.
III. C-Terminal Protection Strategies
Protecting the carboxylic acid functionality of phenylalanine is crucial to prevent its participation in undesired reactions, particularly during the activation of the carboxyl group of another amino acid for peptide bond formation.[2]
A. Methyl Ester (Me)
Methyl esters are simple to prepare but require relatively harsh conditions (saponification) for cleavage, which can be incompatible with other sensitive functional groups.
Table 2: Comparison of C-Terminal Protecting Groups for Phenylalanine
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Advantages | Limitations |
| Methyl Ester | -COOCH₃ | Methanol, SOCl₂ or HCl | Saponification (e.g., NaOH, LiOH) | Simple to introduce | Harsh cleavage conditions can cause epimerization or other side reactions |
| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C)[18] | Orthogonal to Boc and Fmoc; stable to acid and base | Cleavage conditions are incompatible with sensitive reducible groups |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, acid catalyst or t-butanol, DCC[6] | Strong acids (e.g., TFA)[6][19] | Orthogonal to Fmoc and Cbz; stable to base and hydrogenolysis | Cleavage conditions are the same as for Boc, limiting orthogonality in Boc-based strategies |
-
Suspension: Suspend L-phenylalanine (1 equivalent) in methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting solid is L-phenylalanine methyl ester hydrochloride, which can be recrystallized from methanol/diethyl ether.[20]
B. Benzyl Ester (Bn)
Benzyl esters are widely used due to their stability and orthogonality with Boc and Fmoc groups. They are cleaved under the same conditions as the Cbz group (catalytic hydrogenolysis).[18][21]
-
Azeotropic Removal of Water: A mixture of L-phenylalanine (1 equivalent), benzyl alcohol (excess), and an acid catalyst like p-toluenesulfonic acid in a solvent like toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
Reaction: Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture, wash with an aqueous solution of sodium bicarbonate, then with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be purified by chromatography or crystallization.
C. tert-Butyl Ester (tBu)
The tert-butyl ester is an important protecting group in Fmoc-based SPPS, as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final resin cleavage step.[6][19]
-
Suspension: Suspend L-phenylalanine (1 equivalent) in a suitable solvent like dichloromethane.
-
Reagent Addition: Add isobutylene gas under pressure in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, react with tert-butanol in the presence of a coupling agent like DCC and a catalyst like DMAP.[6]
-
Reaction: Stir under the appropriate conditions until the reaction is complete.
-
Work-up and Isolation: The work-up procedure will depend on the specific method used but generally involves neutralization, extraction, and purification by chromatography or crystallization.
IV. Side-Chain Considerations for Phenylalanine
The benzyl side chain of phenylalanine is generally considered non-reactive and does not typically require protection during standard peptide synthesis.[] Its hydrophobicity can contribute to the stability and structure of proteins.[] However, in certain specialized applications, such as the synthesis of peptides with modifications on the phenyl ring (e.g., p-amino-L-phenylalanine), side-chain protection becomes necessary.[22] In these cases, protecting groups orthogonal to the N- and C-terminal protecting groups must be chosen.
Conclusion
The successful synthesis of phenylalanine-containing peptides and complex organic molecules is critically dependent on a well-designed protecting group strategy. The choice between Boc, Fmoc, and Cbz for N-terminal protection, and methyl, benzyl, and tert-butyl esters for C-terminal protection, must be made in the context of the overall synthetic plan, with careful consideration of orthogonality and the chemical sensitivities of the target molecule. The protocols and comparative data presented in this guide provide a robust framework for researchers to make informed decisions and execute these crucial chemical transformations with precision and efficiency.
References
- PrepChem.com. Synthesis of DL-phenylalanine methyl ester hydrochloride.
- Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride.
- Pharmaffiliates. Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.
- ResearchGate. Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN 3.
- Google Patents. Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
- PubMed. Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. Protection of Functional Groups and Stannylation of Phenylalanine.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Springer Link. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ChemSpider. Boc deprotection of BocPhePheOEt.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- The Journal of Organic Chemistry. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker.
- Royal Society of Chemistry. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- AAPPTec. Amino Acid Sidechain Deprotection.
- ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- Organic Chemistry Portal. Benzyl Ethers.
- Royal Society of Chemistry. Green Chemistry.
- PubMed. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- Organic Chemistry Portal. tert-Butyl Esters.
- ResearchGate. Deprotection of the t-butyl ester group.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Liaoning Shihua University Journal. Study on Selective Deprotection Process of Boc-Phenylalanine Tert-Butyl Ester.
- Organic Chemistry Portal. Benzyl Esters.
- PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
- ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- AAPPTec. N-Terminal Deprotection - Fmoc removal.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. greentech.fr [greentech.fr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. tert-Butyl Esters [organic-chemistry.org]
- 20. prepchem.com [prepchem.com]
- 21. Benzyl Esters [organic-chemistry.org]
- 22. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Phenylalanine Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Phenylalanine Scaffold - A Cornerstone in Drug Design
Phenylalanine, an essential aromatic amino acid, represents a privileged scaffold in medicinal chemistry. Its unique structure, featuring a chiral center, a primary amine, a carboxylic acid, and a hydrophobic phenyl ring, provides a versatile template for the design of novel therapeutic agents. Nature itself has harnessed the phenylalanine framework in a vast array of biologically active compounds. In the realm of drug discovery, chemists continuously exploit this natural blueprint, modifying each component of the phenylalanine molecule to fine-tune its pharmacological properties. These modifications can enhance target specificity, improve metabolic stability, and modulate bioavailability, leading to the development of potent and selective drugs for a wide range of diseases.[1][2]
This technical guide provides an in-depth exploration of the applications of phenylalanine derivatives in medicinal chemistry. We will delve into their roles as anticancer agents, enzyme inhibitors, and neurological modulators. Furthermore, this guide will provide detailed, field-proven protocols for the synthesis and biological evaluation of a representative phenylalanine derivative, offering researchers the practical knowledge to advance their own drug discovery programs.
I. Phenylalanine Derivatives as Anticancer Agents: Targeting Tumor Proliferation and Survival
The development of phenylalanine derivatives as anticancer agents has a rich history, with a notable example being Melphalan, a nitrogen mustard derivative of L-phenylalanine.[3] The rationale behind its design was to leverage the increased uptake of amino acids by rapidly proliferating cancer cells to deliver a cytotoxic alkylating agent.[3][4] This concept of using a biomolecule to "Trojan horse" a cytotoxic payload continues to inspire the design of novel anticancer drugs.
A more contemporary and targeted approach involves the design of phenylalanine derivatives that inhibit specific signaling pathways crucial for cancer cell growth and survival. One such critical pathway is the interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) homolog.[5][6] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions.[7] Small-molecule inhibitors that disrupt the p53-MDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[6][8]
Phenylalanine derivatives have emerged as promising scaffolds for the development of p53-MDM2 inhibitors. The phenyl ring of phenylalanine can mimic the key interactions of the Phe19 residue of p53, which inserts into a hydrophobic pocket of MDM2.[9] By elaborating on the phenylalanine core, medicinal chemists can design potent and selective inhibitors that restore p53 function.
Application Note: A Phenylalanine-Based p53-MDM2 Inhibitor
A novel phenylalanine-derived compound, designated P5, isolated from Micromonospora sp., has demonstrated dual inhibitory activity against both MDM2 and its homolog MDMX.[5] This is significant as many initial p53-MDM2 inhibitors were ineffective against MDMX, a resistance mechanism in some tumors.[5] P5 exhibits nanomolar binding affinity to both MDM2 and MDMX and has been shown to reduce the viability of several human cancer cell lines in a concentration-dependent manner.[5]
The following sections will detail the synthesis of a conceptual phenylalanine-based scaffold amenable to elaboration into a p53-MDM2 inhibitor and a protocol to assess its cytotoxic effects on cancer cells.
II. Synthetic Protocol: Asymmetric Synthesis of a Protected β-Phenylalanine Derivative
β-Phenylalanine derivatives are of significant interest in medicinal chemistry due to their increased metabolic stability compared to their α-amino acid counterparts.[10] The following protocol describes a highly stereoselective conjugate addition approach to synthesize a protected β-phenylalanine derivative, a versatile intermediate for further chemical modification.[11]
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The use of (R)-(α-methylbenzyl)benzylamine as a chiral auxiliary is crucial for establishing the stereochemistry of the final product. The bulky benzyl groups direct the incoming electrophile to one face of the enolate intermediate, leading to a high degree of stereoselectivity.
-
Lithium Amide Base: Lithium amides are strong, non-nucleophilic bases that efficiently deprotonate the amine to form the reactive nucleophile for the conjugate addition.
-
Tandem Quench: The tandem quench with a proton source is a critical step to control the stereochemistry at the α-position.
Step-by-Step Methodology:
-
Preparation of the Lithium Amide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (R)-(α-methylbenzyl)benzylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve tert-butyl cinnamate (1.0 equivalent) in anhydrous THF at -78 °C.
-
Slowly add the pre-formed lithium amide solution to the solution of tert-butyl cinnamate via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Electrophilic Quench and Workup:
-
Quench the reaction at -78 °C by the rapid addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected β-phenylalanine derivative.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.
-
III. Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12] This assay is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13][14][15][16]
Self-Validating System:
This protocol includes essential controls to ensure the validity of the results:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effect of the solvent on cell viability.
-
Untreated Control: Cells that receive only culture medium. This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a p53 wild-type cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized phenylalanine derivative in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan Crystals:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
IV. Visualizations: Synthetic and Biological Pathways
Visual representations are invaluable tools for understanding complex chemical and biological processes. The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway for a protected β-phenylalanine derivative and the p53-MDM2 signaling pathway.
Caption: Asymmetric synthesis of a protected β-phenylalanine derivative.
Caption: Inhibition of the p53-MDM2 interaction by a phenylalanine derivative.
V. Broader Applications and Future Perspectives
The utility of phenylalanine derivatives extends far beyond anticancer agents. They are integral components of drugs targeting a multitude of diseases.
-
Enzyme Inhibitors: Phenylalanine analogues have been developed as potent inhibitors of various enzymes. For instance, derivatives of phenylalanine are key components of HIV protease inhibitors, which are crucial in the management of HIV/AIDS.[17][18] The hydrophobic phenyl ring of these inhibitors effectively mimics the natural substrate of the enzyme, leading to potent and selective inhibition. Furthermore, fluorinated phenylalanine derivatives have shown promise as enzyme inhibitors due to the unique electronic properties of fluorine.[4]
-
Neuropharmacology: The aromatic nature of phenylalanine allows for its derivatives to cross the blood-brain barrier, making them attractive candidates for neurological drugs. Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of stroke by modulating glutamatergic synaptic transmission.[15]
The modular nature of the phenylalanine scaffold ensures its continued relevance in drug discovery. Advances in synthetic methodologies, including biocatalytic approaches using enzymes like phenylalanine ammonia lyases, are enabling the synthesis of a wider diversity of phenylalanine derivatives with greater efficiency and stereocontrol.[19][20][21] The future of this field lies in the rational design of novel derivatives that target specific biological pathways with high precision, leading to the development of safer and more effective medicines.
VI. References
-
Baar, H. S., & Harding, H. (n.d.). Enzyme Inhibition by Phenylalanine and Its Derivatives.
-
ACS Publications. (n.d.). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Retrieved from [Link]
-
ACS Publications. (n.d.). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Yarotskyy, V., et al. (n.d.). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed.
-
ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation. Retrieved from [Link]
-
University of Delaware. (n.d.). Biosynthesis of Diverse Phenylalanine Derivatives From Aldehydes or Carboxylic Acids.
-
National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]
-
AACR Journals. (1964). Synthesis of and Tumor Inhibition by a Tryptophan Mustard. Retrieved from [Link]
-
ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]
-
Wiley Online Library. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity.
-
National Institutes of Health. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]
-
National Institutes of Health. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction.
-
National Institutes of Health. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Retrieved from [Link]
-
PubMed. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review.
-
International Online Medical Council. (n.d.). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery.
-
National Institutes of Health. (n.d.). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Retrieved from [Link]
-
Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]
-
Drug Design, Development and Therapy. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Retrieved from [Link]
-
ResearchGate. (2025). The effect of antibody to L-phenylalanine mustard conjugate on malignant cells selectively marked through 'early inflammatory-like' vascular permeability. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]
-
mediaTUM. (n.d.). Targeting the p53-MDM2 and p53-MDMX interaction as a therapeutic strategy for anticancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of HIV protease inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-HIV-1/HIV-2 activity of novel phenylalanine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. Retrieved from [Link]
Sources
- 1. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: L-Phenylalanine Benzyl Ester p-Toluenesulfonate Synthesis
Welcome to the technical support guide for the synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet critical esterification reaction. We will delve into the underlying chemistry, provide a robust experimental protocol, and address specific issues you may encounter to improve your synthesis yield and purity.
The Underlying Chemistry: Fischer-Speier Esterification
The synthesis of this compound is a classic example of a Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid (L-phenylalanine) and an alcohol (benzyl alcohol).[1][2][3]
The Role of Each Component:
-
L-Phenylalanine: The amino acid substrate containing the carboxylic acid group to be esterified.
-
Benzyl Alcohol: The alcohol that reacts with the carboxylic acid to form the benzyl ester. It often serves as both a reagent and a solvent.
-
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that serves as the catalyst.[4][5][6] Its primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][4][7]
-
Toluene or Cyclohexane: An inert, water-immiscible solvent used to facilitate the removal of water, a byproduct of the reaction.
The reaction is governed by Le Châtelier's principle. To drive the equilibrium towards the ester product and achieve a high yield, the water produced during the reaction must be continuously removed.[1][7][8] This is most effectively accomplished using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[9][10][11]
Reaction Mechanism
dot graph "Fischer_Esterification_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Fischer-Speier esterification mechanism.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while ensuring operational safety.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (per 10g Phe) | Molar Equivalents |
| L-Phenylalanine (Phe) | 165.19 | 10.0 g | 1.0 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 12.7 g | 1.1 |
| Benzyl Alcohol | 108.14 | 32.7 mL (34.1 g) | 5.2 |
| Toluene or Cyclohexane | - | 150 mL | - |
| Ethyl Acetate | - | As needed for wash | - |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[9][12] Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add L-phenylalanine (10.0 g), p-toluenesulfonic acid monohydrate (12.7 g), benzyl alcohol (32.7 mL), and toluene (150 mL).
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is approximately 85°C.
-
Monitoring the Reaction: Continue refluxing until water ceases to collect in the trap. The theoretical amount of water to be collected is approximately 2.2 mL (1.1 mL from the reaction and ~1.1 mL from the p-TsOH monohydrate). This typically takes 3-5 hours. The reaction mixture should become a clear, homogeneous solution.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. As it cools, the product will begin to precipitate. Cooling in an ice bath for an additional 30-60 minutes can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold ethyl acetate or diethyl ether (2 x 50 mL) to remove excess benzyl alcohol and residual toluene.
-
Drying: Dry the white, crystalline product under vacuum to a constant weight. A typical yield is 23-25 g (90-97%).
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Synthesis workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My yield is significantly lower than expected (<80%). What went wrong?
A1: Low yield is the most common issue and can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[2][3] If water is not efficiently removed, the reaction will not proceed to completion.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and that a vigorous reflux is maintained to facilitate azeotropic removal of water. Check for any leaks in the glassware joints. Extend the reflux time if necessary until no more water is collected.
-
-
Insufficient Catalyst: While p-TsOH is a catalyst, using a slightly super-stoichiometric amount (1.1 eq) helps to fully protonate the amino acid and drive the reaction, especially since the substrate has a basic amino group.
-
Solution: Double-check the mass and purity of your p-TsOH. Ensure you are using p-toluenesulfonic acid monohydrate and have accounted for the water of hydration in your calculations.
-
-
Loss During Workup: The product has some solubility in the workup solvents.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use cold washing solvents (ethyl acetate or ether) and use the minimum volume necessary to wash away impurities.
-
Q2: The reaction mixture remains cloudy or heterogeneous even after prolonged reflux. Why?
A2: This typically indicates a solubility issue or the presence of impurities.
-
Cause: L-phenylalanine has limited solubility in toluene at the start of the reaction. It should fully dissolve as it is converted to the more soluble ester salt. If it doesn't, the reaction may be stalled.
-
Solution: Ensure vigorous stirring to keep the L-phenylalanine suspended. Check that the heating is adequate to maintain a strong reflux. The use of a co-solvent is generally not recommended as it can interfere with the azeotrope.
-
Q3: My final product has a yellowish tint or an off-smell. What are the likely impurities?
A3: A pure product should be a white, odorless solid. Discoloration points to side reactions or residual starting materials.
-
Cause - Benzyl Alcohol Oxidation: If the reaction is overheated or exposed to air for extended periods at high temperatures, benzyl alcohol can oxidize to benzaldehyde, which has a characteristic almond-like smell and can cause yellowing.
-
Solution: Maintain the reaction temperature at the reflux point of the azeotrope and avoid excessive heating. While not strictly necessary for this robust reaction, running it under an inert atmosphere (e.g., nitrogen) can mitigate oxidative side reactions.
-
-
Cause - Residual Reagents: Insufficient washing can leave traces of benzyl alcohol or toluene.
-
Solution: Perform the washing steps diligently with a cold, appropriate solvent. A second recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if high purity is critical, though this may reduce the overall yield.
-
Q4: I am concerned about racemization. How can I ensure the enantiomeric purity of my product?
A4: Racemization is a valid concern, especially with amino acids under harsh conditions.
-
Cause: High reaction temperatures can promote racemization at the alpha-carbon of the amino acid. Solvents with very high boiling points are known to cause this issue.[13][14]
-
Solution: Using toluene (azeotrope b.p. ~85°C) or cyclohexane (azeotrope b.p. ~69°C) keeps the reaction temperature relatively low, minimizing the risk of racemization.[15] Avoid using higher boiling solvents like xylene. If enantiomeric purity is paramount, it should be verified by chiral HPLC analysis.
-
dot graph "Troubleshooting_Tree" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Can I use sulfuric acid instead of p-TsOH? A: Yes, sulfuric acid is a common catalyst for Fischer esterification.[3] However, p-TsOH is often preferred because it is a solid, making it easier to handle, and it tends to cause fewer charring-related side reactions than concentrated sulfuric acid.[4]
Q: Is it possible to perform this reaction without a Dean-Stark trap? A: While possible, it is not recommended for achieving high yields. Alternative methods for water removal include using a large excess of the alcohol reagent or adding a dehydrating agent like molecular sieves.[2][3] However, the azeotropic removal of water with a Dean-Stark trap is the most efficient and common industrial and laboratory practice for this type of reaction.[1]
Q: Why is the product isolated as a p-toluenesulfonate salt? A: Isolating the product as a tosylate salt offers several advantages. The salt is typically a stable, crystalline solid that is easy to handle, purify by filtration, and store.[14] The free amino ester is an oil and is less stable. The tosylate salt form protects the amine group and can be easily carried forward to the next synthetic step, such as in peptide synthesis, where the protecting group can be removed when needed.
Q: Can I use a different solvent, like benzene? A: Historically, benzene was frequently used for this reaction.[13] However, due to its high toxicity and carcinogenicity, it has been largely replaced by safer alternatives like toluene or cyclohexane, which have similar azeotropic properties with water.
References
- Dean–Stark apparatus - Wikipedia. (n.d.).
- Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba. (2024, April 28).
- Dean-Stark Apparatus - Orick Médico Sarl. (n.d.).
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
- Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC - NIH. (n.d.).
- l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. (n.d.).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (n.d.).
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net. (n.d.).
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin - AIR Unimi.
- General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Fischer Esterification - Chemistry Steps. (n.d.).
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]
- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. orickmedicosarl.com [orickmedicosarl.com]
- 11. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Welcome to the technical support guide for the synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common yet nuanced esterification. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and potential pitfalls, enabling you to troubleshoot effectively and ensure the synthesis of a high-purity, enantiomerically stable product.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<80%). What are the likely causes and how can I improve it?
Answer: Low yield in this Fischer-Speier esterification is almost always linked to an unfavorable equilibrium position. The reaction between L-phenylalanine and benzyl alcohol is reversible, and its success hinges on the efficient removal of the water by-product.
Probable Causes & Solutions:
-
Inefficient Water Removal: The primary reason for low conversion is the presence of water in the reaction flask, which pushes the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly.[1][2] The azeotropic solvent (ideally cyclohexane) should be refluxing vigorously enough to carry water vapor into the condenser, where it collects in the trap. Check for leaks in the glassware setup that could allow atmospheric moisture to enter. The collection of a theoretical amount of water is a good indicator of reaction completion.[3]
-
-
Product Hydrolysis: If the reaction is run for an excessively long time after all the starting material has been consumed, the acidic conditions (from p-toluenesulfonic acid) and the collected water can begin to hydrolyze the newly formed ester back to L-phenylalanine.[4][5]
-
Solution: Monitor the reaction progress. This can be done by observing the volume of water collected in the Dean-Stark trap. Once the water collection ceases, the reaction is typically complete. Over-refluxing provides no benefit and increases the risk of side reactions.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: A common and effective approach is to use a slight excess of p-toluenesulfonic acid (p-TsOH) (~1.2 equivalents) to act as both a catalyst and the salt former, and a larger excess of benzyl alcohol (e.g., 5 equivalents), which can also serve as a co-solvent.[6]
-
Question 2: My final product shows significant racemization (low enantiomeric excess). What causes this and how can I prevent it?
Answer: Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization occurs via the enolization of the carbonyl group under acidic conditions, which is facilitated by heat. The choice of solvent plays a critical role here.
Probable Causes & Solutions:
-
High Reaction Temperature / Incorrect Solvent Choice: The use of high-boiling azeotropic solvents, most notably toluene, is a primary cause of racemization.[6][7] The higher reflux temperature of the toluene-water azeotrope provides sufficient energy to promote the abstraction of the α-proton, leading to a planar enol intermediate and subsequent loss of stereochemistry.
-
Solution: Avoid using toluene. The ideal solvent is cyclohexane . The cyclohexane-water azeotrope boils at a lower temperature (~69 °C) than the toluene-water azeotrope (~85 °C), which is generally insufficient to cause significant racemization of L-phenylalanine.[6] Studies have demonstrated that cyclohexane consistently yields products with high enantiomeric purity.[6]
-
-
Prolonged Exposure to Heat: Even at lower temperatures, extended reaction times can lead to cumulative racemization.
-
Solution: As mentioned previously, monitor the reaction and stop the heating once water formation is complete.
-
Question 3: I'm observing a persistent impurity that is difficult to remove by simple recrystallization. What could it be?
Answer: This issue often points to the formation of side products that have similar polarities or crystallization properties to the desired product.
Probable Causes & Solutions:
-
Diketopiperazine (DKP) Formation: This is a classic side reaction where the N-terminus of one L-phenylalanine benzyl ester molecule attacks the carbonyl carbon of a second molecule, leading to the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and the elimination of two molecules of benzyl alcohol.[8][9][10]
-
Solution: DKP formation is temperature-dependent. Maintaining the lowest effective reflux temperature by using cyclohexane as the solvent helps minimize this side reaction. Additionally, ensuring a prompt work-up and crystallization after the reaction is complete can prevent the crude solution from sitting under conditions that favor DKP formation.
-
-
Dibenzyl Ether Formation: Under strong acid catalysis (p-TsOH) and heat, the excess benzyl alcohol can undergo self-condensation to form dibenzyl ether and water.
-
Solution: This impurity is less polar than the product. Careful recrystallization, potentially using a multi-solvent system like ethyl acetate/cyclohexane, can help separate it.[6] Avoid excessively high catalyst loading or "hot spots" in the reaction flask by ensuring uniform heating and stirring.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the dual role of p-toluenesulfonic acid (p-TsOH) in this synthesis? A1: p-Toluenesulfonic acid serves two critical functions. First, it is a strong acid catalyst that protonates the carbonyl oxygen of the L-phenylalanine carboxylic acid, activating it for nucleophilic attack by benzyl alcohol.[11][12][13] Second, after the ester is formed, the p-TsOH provides the tosylate counter-ion, allowing the product to be isolated as a stable, crystalline, and easily handled p-toluenesulfonate salt.[6][7]
Q2: Why is a Dean-Stark apparatus essential for this reaction? A2: The esterification is an equilibrium-limited reaction. The Dean-Stark apparatus exploits the principles of azeotropic distillation to continuously remove water as it is formed.[1][14] The solvent (e.g., cyclohexane) forms a minimum-boiling azeotrope with water. This vapor mixture condenses and collects in the graduated trap. Since water is denser than cyclohexane, it separates into a lower layer, while the cyclohexane overflows and returns to the reaction flask. This sequestration of water effectively drives the reaction forward to completion.[2][15]
Q3: How do I properly set up and use a Dean-Stark apparatus for this synthesis? A3: The setup consists of a round-bottom flask, the Dean-Stark trap, and a reflux condenser, assembled vertically. The reaction mixture is placed in the flask. The solvent (cyclohexane) should be less dense than water. Heat the flask to achieve a steady reflux. The condensed azeotrope will collect in the trap, and you will see the water phase separate and accumulate at the bottom. The volume of collected water serves as a direct measure of the reaction's progress.
Q4: Can I use a different acid catalyst, like sulfuric acid? A4: While sulfuric acid can catalyze the esterification, it is generally not recommended for this specific synthesis. p-TsOH is preferred because it is a solid, making it easier to handle and measure, and it is less prone to causing charring and other oxidative side reactions that can occur with concentrated sulfuric acid at elevated temperatures.[12] Furthermore, the tosylate salt product is often more crystalline and easier to purify than the corresponding bisulfate salt.
Part 3: Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol is designed to maximize yield while minimizing side reactions, particularly racemization.[6]
Materials:
-
L-Phenylalanine (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (1.2 equiv)
-
Benzyl alcohol (5.0 equiv)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
To the flask, add L-phenylalanine (0.05 mol, 8.26 g), p-toluenesulfonic acid monohydrate (0.06 mol, 11.41 g), benzyl alcohol (0.25 mol, 27.03 g), and cyclohexane (30 mL).
-
Heat the mixture to a vigorous reflux using a heating mantle with constant stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for approximately 4-5 hours, or until water no longer collects in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethyl acetate (80 mL) to the cooled mixture and stir vigorously for 1 hour to induce precipitation.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual benzyl alcohol.
-
Dry the solid product under vacuum to yield this compound. (Typical yield: >90%).
Data Summary: Solvent Effects
The choice of solvent has a profound impact on the stereochemical outcome of the synthesis.
| Solvent | Azeotrope Boiling Point (°C) | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Cyclohexane | ~69 °C | 94% | >99% | [6] |
| Toluene | ~85 °C | High | Can be as low as 73% (significant racemization) | [6] |
Table 1: Comparison of cyclohexane and toluene as azeotropic solvents in the synthesis of this compound.
Part 4: Visualizations
Key Reaction Pathways
The following diagram illustrates the desired esterification reaction alongside the two most critical side reactions: racemization and diketopiperazine (DKP) formation.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: A logical workflow for troubleshooting common issues.
References
- Title: Organic Syntheses Procedure, Vol. 94, p. 388 (2017) Source: Organic Syntheses URL:[Link]
- Title: One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents Source: ResearchG
- Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: National Institutes of Health (PMC) URL:[Link]
- Title: Benzyl Esters Source: Organic Chemistry Portal URL:[Link]
- Title: General method to prepare amino acids benzyl esters and to isolate them...
- Title: Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride Source: University of Sheffield URL:[Link]
- Title: Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts Source: ResearchG
- Title: A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst Source: ResearchG
- Title: Esterification for the introductory organic laboratory course: A modified Dean-Stark trap Source: ACS Publications - Journal of Chemical Educ
- Title: How to avoid racemization of phenylalanine methyl ester during reaction with 3,5-dinitrobenzoyl chloride?
- Title: Preparation of diketopiperazines Source: Google Patents URL
- Title: Purification of L-phenylalanine Source: Google Patents URL
- Title: Dean–Stark appar
- Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]
- Title: Ester to Acid - Common Conditions Source: The Synthetic Organic Chemist's Companion URL:[Link]
- Title: Diketopiperazines Source: Baran Lab, Scripps Research URL:[Link]
- Title: P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate Source:
- Title: Recovery of L-phenylalanine from its racemic mixtures Source: Google Patents URL
- Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amid
- Title: A Simple Dean-Stark Apparatus Explained Source: YouTube URL:[Link]
- Title: Mechanism of p-Toluenesulfonic acid Source: toluenesulfonicacid-ptbba URL:[Link]
- Title: hydrolysis of esters Source: Chemguide URL:[Link]
- Title: Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation Source: National Institutes of Health (PMC) URL:[Link]
- Title: Dean-Stark apparatus | Resource Source: RSC Educ
- Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: National Institutes of Health (PMC) URL:[Link]
- Title: Preparation and Hydrolysis of Benzyl Esters Source: Scite.ai URL:[Link]
- Title: Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 Degrees C Source: PubMed URL:[Link]
- Title: p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production Source: J-Stage URL:[Link]
- Title: Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides Source: ResearchG
- Title: Esterification and Dean-Stark to determine end of reaction Source: Reddit URL:[Link]
Sources
- 1. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
<_ _>
Welcome to the technical support center for the purification of L-phenylalanine benzyl ester p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate.[1][2] Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: The product fails to crystallize or precipitates as an oil.
Q: I've completed the synthesis of this compound, but upon cooling and addition of an anti-solvent, the product either remains in solution or separates as an oil. What's going wrong?
A: This is a common and frustrating issue often rooted in supersaturation problems, the presence of impurities, or an inappropriate solvent system. Let's break down the potential causes and solutions.
Causality and Solution Workflow:
-
Impurity Interference: Residual starting materials like benzyl alcohol or p-toluenesulfonic acid, or byproducts from the reaction, can act as crystallization inhibitors.[1]
-
Solution: Before attempting crystallization, ensure the crude product is appropriately worked up. An aqueous wash (e.g., with sodium bicarbonate solution) can help remove excess acid, followed by a wash with brine to remove residual water-soluble impurities. If the product is an oil after solvent evaporation, consider a preliminary purification by silica gel chromatography.[3]
-
-
Incorrect Solvent/Anti-Solvent Ratio: The choice and ratio of the solvent system are critical for successful crystallization. The ideal system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solution: A well-established method involves dissolving the crude product in a suitable solvent like ethyl acetate and then inducing precipitation by adding an anti-solvent such as cyclohexane or diethyl ether.[1] Experiment with the ratios. Start by dissolving the crude material in a minimal amount of the primary solvent (e.g., ethyl acetate) at a warm temperature. Then, slowly add the anti-solvent (e.g., cyclohexane) dropwise while stirring until the solution becomes faintly turbid. This indicates the point of incipient precipitation.
-
-
Cooling Rate: Rapid cooling can lead to the formation of a supersaturated solution that oils out rather than forming crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.
-
-
Seeding: Sometimes, crystallization needs a "nudge."
-
Solution: If you have a small amount of pure, solid this compound, add a single, tiny crystal (a "seed crystal") to the cooled, saturated solution. This provides a template for crystal growth. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.
-
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or toluene/cyclohexane mixture[3]) with gentle heating.
-
While the solution is warm, add an anti-solvent (e.g., cyclohexane or diethyl ether[1]) dropwise until the solution becomes persistently turbid.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Diagram: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Issue 2: Low Yield After Purification.
Q: I've successfully crystallized my product, but the final yield is significantly lower than expected. What are the common causes of yield loss?
A: Low yield can be attributed to several factors, from incomplete reaction to losses during the workup and purification steps.
Causality and Solution Workflow:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure all the limiting starting material has been consumed before proceeding with the workup.
-
-
Losses During Workup: The product can be lost during aqueous extractions if its solubility in the aqueous phase is significant.
-
Solution: When performing aqueous washes, it's good practice to back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Excessive Washing of Crystals: Washing the filtered crystals with too much solvent or with a solvent in which the product has some solubility will dissolve some of the product.
-
Solution: Wash the crystals with a minimal amount of cold anti-solvent. The lower temperature reduces the solubility of the product in the wash solvent.
-
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., during a hot filtration to remove solid impurities), the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtrations to prevent premature crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the recrystallization of this compound?
A1: The choice of solvent is crucial for effective purification. Generally, a binary solvent system is employed. Common and effective systems include:
-
Ethyl acetate/Cyclohexane: The product is typically soluble in ethyl acetate and insoluble in cyclohexane, making this a good choice for inducing crystallization.[1]
-
Toluene/Cyclohexane: This system has also been reported to be effective for the crystallization of similar compounds.[3]
-
Ethanol/Diethyl Ether: Similar to the above, ethanol can be used as the primary solvent with diethyl ether as the anti-solvent.
The ideal ratio will depend on the specific impurities present and should be determined empirically for each batch.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
| Analytical Technique | Information Provided |
| Melting Point | A sharp melting point range close to the literature value (166-172 °C[2]) indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful technique for quantifying purity and detecting impurities.[4] A single, sharp peak at the expected retention time is indicative of a pure sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR can confirm the chemical structure of the compound and identify any organic impurities. |
| Optical Rotation | For chiral compounds like this, measuring the specific rotation can confirm the enantiomeric purity. The expected value is approximately [α]D20 = -7 ± 1º (c=1 in 80% Acetic Acid).[2] |
Q3: Are there any specific safety precautions I should take when working with p-toluenesulfonic acid and its derivatives?
A3: Yes, p-toluenesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some p-toluenesulfonate esters can be genotoxic, so it is crucial to handle them with care and minimize exposure.[4] Always work in a well-ventilated fume hood.
Q4: Can racemization occur during the synthesis and purification process?
A4: Racemization is a potential concern, especially under harsh reaction conditions (e.g., high temperatures or prolonged exposure to strong acids or bases). The use of toluene as a solvent at reflux has been shown to cause racemization in some amino acid benzyl esters.[1] It is advisable to use milder conditions and solvents like cyclohexane to minimize this risk.[1] Chiral HPLC analysis can be used to confirm the enantiomeric excess of the final product.[1]
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2020). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Amino Acids, 52(4), 635-643.
Sources
Technical Support Center: Preventing Racemization During Amino Acid Esterification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during the esterification of amino acids. Racemization, the conversion of a chiral amino acid into an equal mixture of both enantiomers, can severely compromise the biological activity and therapeutic efficacy of synthesized peptides and pharmaceuticals. This resource provides in-depth, experience-driven answers to common issues, troubleshooting advice, and validated protocols to ensure your work maintains the highest level of enantiomeric purity.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand the primary chemical pathway responsible for racemization during the activation of the carboxyl group. The most common mechanism involves the formation of a planar, achiral intermediate called an oxazolone (or azlactone).
The Oxazolone Formation Pathway:
-
Activation: The process begins with the activation of the N-protected amino acid's carboxyl group. This is a necessary step for forming an ester or a peptide bond.
-
Cyclization: The carbonyl oxygen of the N-protecting group (or the preceding amino acid residue) attacks the activated carboxyl group.
-
Proton Abstraction: A base present in the reaction mixture abstracts the acidic proton from the α-carbon.
-
Intermediate Formation: This leads to the formation of a planar, resonance-stabilized oxazolone intermediate. Because this intermediate is flat, it loses its original stereochemistry.
-
Re-protonation: When the ring opens or is attacked by a nucleophile (like an alcohol for esterification), the proton can be added back to the α-carbon from either face of the planar molecule, resulting in a mixture of L- and D-enantiomers.[1]
Sources
Technical Support Center: Troubleshooting Peptide Coupling with Phenylalanine Esters
Welcome to the Technical Support Center dedicated to addressing the specific challenges encountered during the peptide coupling of phenylalanine esters. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to navigate common experimental hurdles. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Q: I am observing a significant amount of unreacted starting material (phenylalanine ester) in my reaction mixture. What are the likely causes and how can I improve my coupling efficiency?
A: Low coupling efficiency is a frequent challenge, often stemming from a combination of factors related to steric hindrance and reagent potency. The bulky benzyl side chain of phenylalanine can sterically hinder the approach of the activated carboxylic acid, making peptide bond formation more difficult compared to less bulky amino acids.[1][2]
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: The choice of coupling reagent is critical.[3] For sterically hindered couplings involving phenylalanine esters, standard carbodiimide reagents like DCC or DIC alone may be insufficient.[3][4]
-
Recommendation: Utilize more potent uronium/aminium or phosphonium salt-based coupling reagents.[4][5]
-
Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[5] HATU is often considered superior for many challenging couplings.[5][6] COMU offers comparable efficiency to HATU with the added benefits of being less hazardous and more soluble.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful choices.[5][7] PyAOP, in particular, can lead to higher coupling yields.[5]
-
-
-
Optimize Reaction Conditions:
-
Temperature: While room temperature is common, for difficult couplings, a slight increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be mindful that elevated temperatures can also increase the risk of racemization.[8]
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal reaction duration.[7]
-
-
Solvent Selection: Ensure your phenylalanine ester and other reactants are fully solubilized. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for peptide coupling.[7] If solubility is an issue in DCM, switching to or using a mixture with DMF can be beneficial.
Logical Workflow for Troubleshooting Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Racemization of the Phenylalanine Residue
Q: My final peptide product shows diastereomeric impurities. How can I minimize or prevent racemization of the phenylalanine stereocenter during coupling?
A: Racemization, or epimerization, is a significant side reaction in peptide synthesis that compromises the chiral integrity of the amino acid residue.[8][9][10] This is particularly concerning as diastereomers can be difficult to separate and may have different biological activities.[8][9] The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemical purity.[9][11]
Strategies to Suppress Racemization:
-
Use of Additives: The addition of hydroxylamine derivatives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is crucial.[5][12] These additives react with the activated carboxylic acid to form active esters that are less prone to racemization than the initial activated species.[5][12]
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[13]
-
Recommendation: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in the minimum necessary amount.[4][12] Stronger, less hindered bases like triethylamine can accelerate racemization.[12] In cases with a high risk of racemization, the even weaker base sym-collidine has been recommended.[4]
-
-
Temperature Control: Perform the activation and coupling at low temperatures.
-
Protocol: Activate the carboxylic acid at 0 °C before adding the phenylalanine ester. Low temperatures disfavor the formation of the oxazolone intermediate.
-
-
Pre-activation Time: Minimize the time the carboxylic acid remains in its highly activated state before the addition of the amine component.[13] Prolonged pre-activation increases the opportunity for racemization.
Comparative Data on Coupling Reagents and Racemization:
| Coupling Reagent Combination | Relative Racemization Risk | Typical Reaction Time | Notes |
| DCC/HOBt | Low | 12-24 hours | Insoluble DCU byproduct can complicate purification.[3] |
| DIC/HOBt | Low | 12-24 hours | Soluble DIU byproduct is easier to remove.[4] |
| HBTU/DIPEA | Moderate | 1-4 hours | Faster reaction times but requires careful base control.[3] |
| HATU/DIPEA | Low to Moderate | 30 min - 4 hours | Generally less racemization than HBTU due to the HOAt moiety.[3][6] |
| PyBOP/DIPEA | Moderate | 1-4 hours | Effective for hindered couplings.[3] |
Logical Pathway for Minimizing Racemization:
Caption: Stepwise approach to minimize racemization.
Issue 3: Diketopiperazine (DKP) Formation
Q: I am trying to synthesize a dipeptide with a C-terminal phenylalanine methyl ester and I am observing a significant amount of a cyclic byproduct. What is this and how can I prevent its formation?
A: The cyclic byproduct you are observing is likely a diketopiperazine (DKP). This is a common side reaction, especially at the dipeptide stage, involving the intramolecular cyclization of the dipeptide ester.[13][14] The free N-terminal amine of the dipeptide attacks the ester carbonyl, forming a stable six-membered ring.[11] This is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids like phenylalanine.[14]
Prevention Strategies for DKP Formation:
-
Protecting Group Strategy: The most effective way to prevent DKP formation is to avoid having a free N-terminal amine at the dipeptide stage.
-
Recommendation: Synthesize the tripeptide before deprotecting the N-terminal of the first amino acid. This moves the vulnerable dipeptide stage to a point where the N-terminus is protected.
-
-
Coupling the Next Amino Acid Immediately: After the deprotection of the N-terminal of the dipeptide, proceed immediately with the coupling of the third amino acid. Do not allow the deprotected dipeptide ester to stand for extended periods.
-
Use of Bulky Protecting Groups: In solid-phase peptide synthesis (SPPS), using a sterically bulky resin like 2-chlorotrityl chloride resin can inhibit DKP formation.[14]
Experimental Workflow to Avoid DKP Formation:
Caption: Workflow to mitigate diketopiperazine formation.
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with HATU
This protocol is a general guideline for coupling an N-protected amino acid to a phenylalanine ester using HATU.
-
Preparation of the Amine Component:
-
If your phenylalanine methyl ester is in the hydrochloride salt form (H-Phe-OMe·HCl), dissolve it (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq.) to neutralize the salt and stir for 10-15 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Cool this solution to 0 °C.
-
Add DIPEA (2.2 eq.) to the carboxylic acid solution and stir for 5-10 minutes to pre-activate the amino acid.[13]
-
-
Coupling Reaction:
-
Add the amine solution from step 1 to the activated carboxylic acid solution from step 2 at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.[13]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or analytical HPLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.[15]
-
Protocol 2: Monitoring Coupling Reactions on Solid Phase (Kaiser Test)
The Kaiser test is a sensitive method for detecting free primary amines on the resin, indicating an incomplete coupling reaction.[16]
-
Sample Preparation:
-
Take a small sample of resin beads (a few milligrams) from the reaction vessel.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.
-
-
Heating:
-
Heat the sample at 100-120 °C for 3-5 minutes.
-
-
Observation:
References
- BenchChem. (2025). Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester.
- BenchChem. (2025). Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Phenylalanylphenylalanine Methyl Ester.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (2023).
- ACS Publications. (n.d.).
- Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (n.d.).
- PubMed. (2023).
- Google Patents. (n.d.).
- NIH. (2023).
- BenchChem. (2025). Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester.
- ResearchGate. (n.d.). (PDF)
- Amino Acid Deriv
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Influence of the N-protecting group.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of p-Amino-D-phenylalanine Containing Peptides.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
Optimizing Deprotection of Benzyl Esters: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzyl Ester Deprotection. This guide is designed to provide in-depth, field-tested insights and troubleshooting strategies to help you navigate the complexities of removing this common carboxylic acid protecting group. As Senior Application Scientists, we understand that achieving high yields and purity requires a nuanced understanding of the underlying chemistry. This resource is structured to address your most pressing questions and provide robust, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for benzyl ester deprotection, and how do I select the most appropriate one for my substrate?
Choosing the right deprotection strategy is critical and depends on your substrate's stability, the presence of other functional groups, and the desired reaction scale. The three main approaches are catalytic hydrogenolysis, acidic cleavage, and oxidative cleavage.[1]
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method, yielding the carboxylic acid and volatile toluene as the only byproduct.[2][3][4] It is particularly favored for its mild conditions.[5]
-
Acidic Cleavage: This method is an excellent alternative when your substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups) but is stable in strong acid.[6][7]
-
Oxidative Cleavage: While less common for simple benzyl esters, certain substituted benzyl ethers can be cleaved oxidatively, offering an alternative pathway when other methods fail.[6]
To aid in your decision-making process, consult the following workflow:
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Troubleshooting Guide: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the workhorse for benzyl ester deprotection, but it's not without its challenges. Below are common issues and their solutions.
Q2: My hydrogenolysis reaction is stalled or incomplete. What are the likely causes and how can I fix it?
An incomplete reaction is a frequent issue. The root cause often lies with the catalyst, mass transfer limitations, or the substrate itself.
Troubleshooting Incomplete Hydrogenolysis
Caption: A logical approach to troubleshooting incomplete hydrogenolysis.
In-depth Explanation:
-
Catalyst Poisoning: Heterogeneous catalysts like Pd/C are notoriously sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and some nitrogen or phosphorus-containing functionalities.[8][9][10] These materials can irreversibly bind to the active sites on the palladium surface, rendering the catalyst inactive. If poisoning is suspected, increasing the catalyst loading can sometimes overcome the issue by providing more active sites.[3][11] However, for severe cases, switching to a non-catalytic method is often more effective.
-
Catalyst Quality: The activity of Pd/C can vary significantly between suppliers and even between batches.[11] An old or poorly stored catalyst may have reduced activity. For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) is often more active and can succeed where standard Pd/C fails.[3][9][11]
-
Mass Transfer: Hydrogenolysis is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). The reaction rate can be limited by the diffusion of hydrogen gas into the solvent and to the catalyst surface.[3][11] Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.[1][3][12] Increasing the hydrogen pressure can also improve the reaction rate.[1][11]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar solvents like methanol and ethanol are generally good choices.[3][12] The general order of solvent efficiency for debenzylation with Pd/C is often cited as: toluene < methanol < ethanol.[3]
Q3: I'm observing side reactions, particularly the reduction of other functional groups. How can I improve selectivity?
A common challenge is the undesired reduction of other sensitive groups like alkenes, alkynes, nitro groups, or certain heterocycles.[11]
-
Switch to Transfer Hydrogenation: This is often a milder alternative to using hydrogen gas.[6][11] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[3][7][11] The in-situ generation of hydrogen can sometimes lead to higher selectivity.
-
Catalyst Modification: In some cases, catalyst additives can inhibit unwanted side reactions. For instance, ammonia or pyridine can be used to suppress benzyl ether hydrogenolysis while allowing other reductions to proceed.[13] While this is the opposite of what is typically desired for benzyl ester cleavage, it highlights the principle of catalyst modulation.
-
Careful Catalyst Selection: While Pd/C is standard, other catalysts may offer different selectivity profiles. For example, nickel boride has been shown to chemoselectively cleave benzyl esters in the presence of benzyl ethers.[13]
Table 1: Comparison of Common Hydrogenolysis Conditions
| Method | Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C[3] | H₂ (1 atm)[3] | MeOH or EtOAc, rt[7] | Mild, high yielding, clean byproducts (toluene)[7] | Catalyst can be poisoned; may reduce other functional groups; H₂ gas safety concerns[7] |
| Transfer Hydrogenolysis | 10% Pd/C[7] | Ammonium formate, 1,4-cyclohexadiene[3][11] | MeOH, rt to reflux[3][7] | Avoids H₂ gas; can be milder and more selective[7][11] | Requires higher catalyst loading; potential for side reactions from the hydrogen donor[7] |
| Pearlman's Catalyst | 20% Pd(OH)₂/C[3] | H₂ or transfer donor | MeOH or EtOAc, rt[3] | More active than Pd/C for hindered substrates[3] | Higher cost |
Alternative Deprotection Protocols
When hydrogenolysis is not viable, acidic or Lewis acid-mediated cleavage provides a robust alternative.
Q4: My substrate is sensitive to reduction. What are the best conditions for acidic cleavage?
Trifluoroacetic acid (TFA) is a common choice for acid-catalyzed deprotection. However, the carbocation generated during the cleavage can lead to side reactions.
Protocol 1: TFA-Mediated Deprotection of Benzyl Esters
-
Dissolve the benzyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a cation scavenger, such as triethylsilane (TES) or anisole (1.5-5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq).[7]
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA.
-
Purify the crude product by chromatography or recrystallization.
Mechanism of Acidic Cleavage and the Role of Scavengers
Caption: Role of a scavenger in trapping the benzyl cation.
The key to successful acidic cleavage is managing the highly reactive benzyl carbocation intermediate. Without a scavenger, this cation can re-alkylate the starting material or other electron-rich aromatic rings in the molecule (Friedel-Crafts alkylation).[14] Scavengers like anisole or triethylsilane are electron-rich and readily trap the benzyl cation, preventing these side reactions.[15]
Q5: Can Lewis acids be used for selective deprotection?
Yes, certain Lewis acids exhibit excellent chemoselectivity. Tin(IV) chloride (SnCl₄), for example, has been shown to cleave benzyl esters while leaving benzyl ethers, amines, and amides intact.[14][15] This makes it a valuable tool for complex molecules with multiple protecting groups.[14]
Protocol 2: Selective Deprotection with SnCl₄
-
Dissolve the benzyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add SnCl₄ (1.0-2.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding it to a vigorously stirred mixture of ice and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting carboxylic acid.
Table 2: Comparison of Non-Hydrogenolysis Deprotection Methods
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acidic Cleavage | TFA, Scavenger[7] | DCM, 0 °C to rt[7] | Effective for reduction-sensitive substrates[7] | Harshly acidic; requires scavenger to prevent side reactions; not suitable for acid-labile groups[7] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄[7] | DCM, 0 °C to rt[7] | High selectivity for benzyl esters over benzyl ethers and other groups[7][14] | Stoichiometric amounts of Lewis acid required; workup can be challenging[7] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | MeOH, rt[13] | Chemoselective for benzyl esters over alkyl esters and benzyl ethers[7][13] | Stoichiometric reagent is required[7] |
References
- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- ResearchGate. (2007). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals.
- ResearchGate. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- Reddit. (n.d.). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound?.
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- Semantic Scholar. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals.
- Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters.
- NIH National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- NIH National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst.
- YouTube. (2018). benzyl ether cleavage.
- NIH National Center for Biotechnology Information. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Benzyl Esters [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: L-Phenylalanine Benzyl Ester p-Toluenesulfonate
Welcome to the technical support center for L-phenylalanine benzyl ester p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your starting material and the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What is the recommended procedure for storing this compound?
For long-term storage, it is recommended to store the compound at 0-8°C, under an inert atmosphere, and protected from light and moisture.[1][2] The p-toluenesulfonate salt form is a crystalline and stable solid, which enhances its shelf-life compared to the free base.[3]
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways are hydrolysis of the benzyl ester and racemization of the chiral center. Hydrolysis results in the formation of L-phenylalanine and benzyl alcohol, while racemization leads to the formation of the D-enantiomer.
Q3: Is this compound sensitive to air and moisture?
Yes, it is recommended to handle this compound under an inert atmosphere as it can be air and moisture sensitive.[2][4] Exposure to moisture can accelerate hydrolysis.
Q4: What solvents are compatible with this compound?
It is soluble in some organic solvents like ethanol, acetone, and dichloromethane.[5] For peptide synthesis, solvents such as DMF, NMP, and DCM are commonly used. However, the choice of solvent can impact stability, particularly concerning racemization at elevated temperatures.
Q5: Can I dissolve the compound in an aqueous solution for my experiments?
Dissolving this compound in aqueous solutions, especially under acidic or basic conditions, is not recommended for prolonged periods as it can promote hydrolysis of the benzyl ester.
II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section provides a structured approach to identifying and addressing common stability-related problems encountered during the use of this compound.
Issue 1: Unexpected Impurities Detected by HPLC Analysis
Observation: Your HPLC analysis of the starting material or a reaction mixture shows unexpected peaks that are not attributable to your starting material, reagents, or expected products.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis: The most common impurity is L-phenylalanine, resulting from the cleavage of the benzyl ester.
-
Verification: Spike your sample with an authentic sample of L-phenylalanine to see if the retention time of the impurity peak matches.
-
Solution:
-
Ensure rigorous anhydrous conditions during your experiments. Use dry solvents and handle the compound under an inert atmosphere.
-
Avoid prolonged exposure to aqueous or protic solvents.
-
If your reaction is performed in a protic solvent, minimize the reaction time and temperature.
-
-
-
Racemization: The presence of the D-enantiomer can be a critical issue in stereospecific synthesis.
-
Verification: Use a chiral HPLC method to resolve the L- and D-enantiomers.
-
Solution:
-
Avoid high temperatures during your reactions. Racemization is known to be exacerbated by heat, especially in solvents like toluene.
-
If your protocol involves heating, consider using a solvent less prone to causing racemization, such as cyclohexane.
-
-
Issue 2: Poor Yield or Incomplete Reaction in Peptide Coupling
Observation: Your peptide coupling reaction using this compound results in a low yield of the desired peptide, and a significant amount of unreacted starting material is observed.
Potential Causes & Troubleshooting Steps:
-
Degraded Starting Material: The purity of your this compound may be compromised.
-
Verification: Before starting your synthesis, always check the purity of the compound by HPLC.
-
Solution: If the purity is low, consider purifying the material by recrystallization or purchasing a new batch from a reputable supplier.
-
-
In-situ Degradation: The reaction conditions may be causing the degradation of the amino acid ester.
-
Verification: Analyze a sample of the reaction mixture at an early time point to assess the stability of the starting material under the reaction conditions.
-
Solution:
-
If hydrolysis is occurring, ensure all reagents and solvents are anhydrous.
-
If racemization is a concern and your reaction requires elevated temperatures, explore alternative coupling reagents that are effective at lower temperatures.
-
-
Issue 3: Inconsistent Experimental Results
Observation: You are experiencing variability in your experimental outcomes, such as reaction yields or product purity, when using different batches of this compound.
Potential Causes & Troubleshooting Steps:
-
Batch-to-Batch Variability: The purity and stability of the compound can vary between different lots.
-
Verification: Always perform a quality control check (e.g., HPLC, melting point) on each new batch of the compound before use.
-
Solution: Source your material from a reliable supplier that provides a detailed certificate of analysis for each batch.
-
-
Improper Storage and Handling: Inconsistent storage conditions can lead to varying degrees of degradation.
-
Solution: Implement and strictly follow a standardized protocol for the storage and handling of this compound in your laboratory, as outlined in the FAQ section.
-
III. Experimental Protocols for Stability Assessment
To empower you to assess the stability of this compound under your specific experimental conditions, we provide the following detailed protocols for forced degradation studies.
Protocol 1: Forced Degradation Study
This study will help you understand the degradation profile of your compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 M HCl.
- Incubate at 40°C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 M NaOH.
- Incubate at room temperature.
- Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
- Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
Thermal Degradation (in Solution):
- Incubate the stock solution at 60°C.
- Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
-
Thermal Degradation (Solid State):
- Place a known amount of the solid compound in an oven at 60°C.
- At specified time points (e.g., 1, 3, 7 days), dissolve a sample in the HPLC mobile phase for analysis.
3. HPLC Analysis:
-
Use a stability-indicating HPLC method to analyze the samples from the forced degradation study. This method should be able to separate the parent compound from its potential degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temp. | 25°C |
Protocol 2: Chiral HPLC for Racemization Analysis
This protocol is essential for determining the enantiomeric purity of your this compound.
1. Sample Preparation:
-
Dissolve a small amount of the compound in the mobile phase.
2. Chiral HPLC Analysis:
-
Utilize a chiral stationary phase column capable of separating the L- and D-enantiomers of phenylalanine derivatives.
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Isocratic mixture of hexane and isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25°C |
IV. Visualizing Degradation Pathways and Troubleshooting
The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
V. References
-
This compound - ChemBK. Available at: [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1567–1577. Available at: [Link]
-
Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Preparation of the p-toluenesulfonates of the benzyl esters of some amino acids. The Journal of Organic Chemistry, 22(11), 1515–1521.
-
beta-Alanine benzyl ester p-toluenesulfonate salt SDS, 27019-47-2 Safety Data Sheets. Available at: [Link]
-
L-PHENYLALANINE FOR BIOCHEMISTRY - Loba Chemie. Available at: [Link]
-
l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams - CP Lab Safety. Available at: [Link]
-
Grosse, S., De Pra, M., & Steiner, F. (2019). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific Application Note 73116.
-
Asakura, T., Ohnishi, M., & Ogawa, Y. (1991). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1096(3), 234–240.
-
General method to prepare amino acids benzyl esters and to isolate them... - ResearchGate. Available at: [Link]
-
Lapadatescu, C., et al. (2000). Kinetics of l-phenylalanine consumption and benzyl alcohol, benzaldehyde, benzoic acid, and mycelial dry weight accumulation in cultures of B. adusta. ResearchGate.
-
Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... - ResearchGate. Available at: [Link]
-
Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - ResearchGate. Available at: [Link]
-
(PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - ResearchGate. Available at: [Link]
-
Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts - ResearchGate. Available at: [Link]
-
Benzyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. Available at: [Link]
-
All's swell: Greener replacements for hazardous solvents in peptide synthesis. Available at: [Link]
Sources
L-Phenylalanine Benzyl Ester p-Toluenesulfonate: Technical Support Center
Welcome to the technical support resource for L-phenylalanine benzyl ester p-toluenesulfonate (L-Phe-OBzl·TosOH). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and handling of this critical synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and handling of this compound.
Q1: What are the most common impurities I should expect in my sample of L-Phe-OBzl·TosOH?
A1: The impurity profile is typically linked to the synthetic route, which is most often a Fischer-Speier esterification. The primary impurities to be aware of are:
-
Starting Materials: Unreacted L-phenylalanine, excess benzyl alcohol, and p-toluenesulfonic acid (p-TsOH).
-
Enantiomeric Impurity: D-phenylalanine benzyl ester p-toluenesulfonate, which arises from racemization during the reaction.[1][2]
-
Solvent Residues: Trace amounts of solvents used during the reaction (e.g., cyclohexane) or precipitation (e.g., ethyl acetate).[1]
-
Genotoxic Impurities: Alkyl p-toluenesulfonates (e.g., methyl, ethyl, or isopropyl p-toluenesulfonates) can form if corresponding alcohols are present as contaminants in the reaction. These are potent carcinogens and require careful monitoring.[3]
Q2: My product appears as an oil or fails to solidify completely. What is the likely cause?
A2: This is a common issue often caused by the presence of excess benzyl alcohol or residual reaction solvent, which can act as a eutectic contaminant, depressing the melting point and preventing proper crystallization. Inadequate removal of water during the azeotropic distillation can also lead to incomplete reaction and a complex mixture.
Q3: What is the expected appearance and melting point for high-purity L-Phe-OBzl·TosOH?
A3: High-purity this compound should be a white, crystalline solid powder.[1][4] Reported melting points vary slightly between suppliers but typically fall within the range of 166-172 °C.[5] A significantly lower or broader melting range is a strong indicator of impurities.
Q4: How stable is this compound and what are the optimal storage conditions?
A4: The compound is relatively stable at room temperature but can be sensitive to heat and light over extended periods.[4] For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C, protected from light and moisture.[4][6]
Part 2: Troubleshooting Guide for Impurity Identification & Mitigation
This section provides a deeper dive into specific experimental issues and offers a logical workflow for diagnosing and resolving them.
Issue 1: Chiral HPLC/SFC analysis shows an enantiomeric impurity.
-
Observation: A peak corresponding to the D-enantiomer is observed in the chromatogram.
-
Causality: Racemization of the α-carbon is the primary cause. The proton on the α-carbon of the amino acid is acidic and can be abstracted under certain conditions, leading to a loss of stereochemical integrity. This process is significantly accelerated by heat and the choice of solvent.[2] Specifically, using toluene as the azeotropic solvent is known to cause significant racemization, whereas solvents like cyclohexane result in high enantiomeric purity.[1]
-
Troubleshooting Steps:
-
Review Reaction Conditions: Confirm the solvent and temperature used for the synthesis. If toluene or another high-boiling point solvent was used, this is the most likely cause.
-
Optimize Synthesis: Re-synthesize the compound using cyclohexane as the azeotropic solvent to minimize racemization.[1][2]
-
Purification (Challenging): Enantiomeric separation via preparative chiral chromatography is possible but often costly and complex. Preferential crystallization can sometimes be effective if the racemate and enantiomers have different solubilities, but re-optimization of the synthesis is the most robust solution.
-
Issue 2: HPLC-UV/LC-MS analysis reveals unexpected, potentially hazardous peaks.
-
Observation: Small, unidentified peaks are present in the chromatogram, particularly when using highly sensitive detection methods required for genotoxic impurity analysis.
-
Causality: These peaks could be genotoxic p-toluenesulfonate esters. These form when p-toluenesulfonic acid reacts with small alcohol impurities (methanol, ethanol, isopropanol) that may be present in the starting materials or solvents.[3] Given the regulatory scrutiny of such impurities (Threshold of Toxicological Concern often set at 1.5 µ g/day ), their identification is critical.[3]
-
Troubleshooting Steps:
-
High-Purity Reagents: Ensure that all starting materials, especially the benzyl alcohol and reaction solvents, are of high purity and free from contamination with other lower-aliphatic alcohols.
-
Analytical Confirmation: Use a validated HPLC-UV or LC-MS method specifically designed for the detection of alkyl p-toluenesulfonates.[3] Spike the sample with known standards of methyl, ethyl, and isopropyl p-toluenesulfonate to confirm the identity of the impurity peaks.
-
Purification: These impurities can often be removed through careful recrystallization. Their polarity differs sufficiently from the desired product to allow for separation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for identifying and addressing common impurities.
Caption: Troubleshooting workflow for L-Phe-OBzl·TosOH impurities.
Part 3: Key Experimental Protocols
Protocol 1: Purity Verification by HPLC
This protocol provides a general framework. The exact column and mobile phase should be optimized for your specific system.
-
System: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Diode Array Detector).
-
Column for Achiral Analysis: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Example Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Column for Chiral Analysis: A chiral stationary phase column (e.g., cellulose or amylose-based).[1]
-
Mobile Phase (Chiral): Typically a mix of hexane and an alcohol like isopropanol or ethanol.[1] The exact ratio must be optimized.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Prep: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of the initial mobile phase composition.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing starting materials, solvent residues, and some side products.
-
Solvent Selection: A common and effective method involves dissolving the crude product in a minimal amount of a hot solvent mixture and allowing it to cool slowly. A mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane is often a good starting point.[1][7]
-
Procedure: a. Place the crude L-Phe-OBzl·TosOH solid in an Erlenmeyer flask. b. Add a small amount of ethyl acetate and heat the mixture gently (e.g., in a 50-60 °C water bath) with stirring until the solid dissolves completely. Use the absolute minimum amount of hot solvent required. c. If any insoluble material remains, perform a hot filtration to remove it. d. Slowly add a non-polar solvent (e.g., cyclohexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). e. Add a few more drops of hot ethyl acetate until the solution becomes clear again. f. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation. h. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold cyclohexane. i. Dry the crystals under high vacuum to remove all residual solvent.
-
Validation: Assess the purity of the recrystallized material using the HPLC method described above and by measuring its melting point.
Summary of Common Impurities and Analytical Methods
| Impurity | Source | Recommended Analytical Method | Mitigation Strategy |
| L-Phenylalanine | Incomplete reaction | RP-HPLC, ¹H NMR | Drive reaction to completion, Recrystallization |
| Benzyl Alcohol | Excess reagent | RP-HPLC, ¹H NMR | Recrystallization, Vacuum drying |
| p-Toluenesulfonic Acid | Excess reagent/catalyst | RP-HPLC, ¹H NMR | Recrystallization, Aqueous wash (of free base) |
| D-Enantiomer | Racemization during synthesis | Chiral HPLC/SFC | Use cyclohexane solvent, avoid high heat[1] |
| Alkyl Tosylates | Alcohol impurities in reagents | HPLC-UV, LC-MS[3] | Use high-purity reagents, Recrystallization |
| Residual Solvents | Reaction or workup | ¹H NMR, GC-HS | Proper drying under vacuum |
References
- ChemBK.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- ResearchGate.
- Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Improving Protected Amino Acid Solubility
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide direct, actionable solutions to one of the most common and frustrating challenges in peptide synthesis: the poor solubility of protected amino acids. In solid-phase peptide synthesis (SPPS), inefficient dissolution can lead to failed couplings, incomplete deprotections, and ultimately, compromised purity and yield.[1]
This resource combines troubleshooting guides in a direct question-and-answer format with foundational knowledge in our FAQs section. Here, we will explore the underlying causes of solubility issues and provide field-proven strategies to overcome them, ensuring your syntheses proceed smoothly and efficiently.
Section 1: Immediate Troubleshooting Guide
This section addresses specific, urgent problems encountered during experimental work.
Q1: My Fmoc-amino acid won't dissolve in DMF. What are my immediate options?
This is a very common issue. Poor solubility can be due to the amino acid itself, the solvent quality, or ambient conditions.[2]
Immediate Actions:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This is a highly effective method for breaking up aggregates and enhancing dissolution without significant heating.[2]
-
Gentle Warming: Warm the solution to 30-40°C. This can significantly increase solubility, but avoid prolonged or excessive heat, which could degrade the Fmoc-amino acid.[2]
-
Vortexing: Vigorous mixing can sometimes be sufficient to aid dissolution for moderately soluble compounds.[2]
-
Solvent Quality Check: Ensure you are using high-purity, peptide-synthesis-grade, anhydrous DMF. Degraded DMF containing dimethylamine can not only affect solubility but also cause premature Fmoc deprotection.[2]
If these steps fail, consider using a stronger solvent system as detailed below.
Q2: I'm working with a notoriously difficult amino acid like Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH and it's crashing out of solution. What should I do?
Unprotected Fmoc-Asn-OH and Fmoc-Gln-OH have very poor solubility. While the trityl (Trt) side-chain protecting group significantly improves solubility compared to the unprotected versions, they can still be challenging.[3]
Recommended Solvents & Additives:
-
Switch to NMP or DMSO: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are stronger polar aprotic solvents than DMF and are excellent choices for difficult-to-dissolve amino acids.[2][4] A 50:50 mixture of DMF:DMSO can also be effective.[5]
-
Use a Co-solvent: Adding a small amount of DMSO to your DMF solution can often be enough to achieve complete dissolution.[2]
Q3: My peptide sequence is highly hydrophobic and I'm seeing aggregation on-resin. How can I improve the solubility of the incoming protected amino acid and the growing peptide chain?
On-resin aggregation is a major hurdle, especially with sequences rich in hydrophobic or β-branched amino acids (Val, Ile, Leu).[6] This aggregation hinders reagent access, leading to incomplete reactions.[7]
Strategies to Disrupt Aggregation:
-
The "Magic Mixture": This well-known solvent system consists of DCM/DMF/NMP (1:1:1) and is famous for its ability to solubilize hydrophobic peptides.[6]
-
Chaotropic Salts: The addition of chaotropic agents disrupts hydrogen bonds that lead to aggregation.[6] Consider adding LiCl (to 0.4 M) or KSCN to your coupling mixture. These salts break up the secondary structures (β-sheets) that cause insolubility.[8]
-
Alternative "Green" Solvents: Research has identified greener alternatives that can also offer excellent solvating properties. Binary mixtures like DMSO/ethyl acetate (EtOAc) or N-butylpyrrolidinone (NBP) have shown promise and may be effective for your sequence.[9][10][11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding protected amino acid solubility.
Q1: Which factors have the biggest impact on the solubility of a protected amino acid?
Solubility is a multi-faceted issue governed by several key factors:[1]
-
Amino Acid Side Chain: Hydrophobic side chains (e.g., Val, Leu, Phe, Trp) and β-branched residues are prone to forming aggregates.[6]
-
Protecting Groups: The α-amino protecting group (e.g., Fmoc, Boc) and side-chain protecting groups (e.g., Trt, tBu, Pbf) add considerable hydrophobicity and steric bulk, significantly influencing solubility. For example, the aromatic nature of the Fmoc group can lead to π-stacking and aggregation.
-
Solvent Properties: The choice of solvent is critical. Polar aprotic solvents like DMF, NMP, and DMSO are standards in SPPS because they are effective at solvating the protected amino acids and swelling the resin support.[12]
-
Temperature: Solubility generally increases with temperature. However, this must be balanced against the thermal stability of the reagents.[13]
Q2: What are the best all-purpose solvents for dissolving protected amino acids in SPPS?
The "best" solvent is sequence-dependent, but there is a standard hierarchy.
| Solvent | Type | Common Usage & Notes |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | The most widely used solvent in SPPS. Good for most standard amino acids but can be insufficient for "difficult sequences".[12] Subject to increasing regulatory restrictions.[11] |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | A stronger solvent than DMF, often used as a direct replacement when solubility issues arise.[10][12] Also facing regulatory scrutiny.[10] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | An excellent, highly polar solvent capable of dissolving many compounds that are insoluble in DMF or NMP. Often used as a co-solvent.[2][9] Note: Cys and Met containing peptides can be unstable in DMSO. |
| DCM (Dichloromethane) | Non-polar Aprotic | Primarily used for resin washing and swelling, but also a component of solvent mixtures for hydrophobic sequences.[12] |
Q3: When should I consider using backbone protection or pseudoproline dipeptides?
When dealing with long or exceptionally aggregation-prone sequences, backbone protection is a powerful, proactive strategy rather than a simple troubleshooting step.
-
Pseudoproline Dipeptides: These are used to introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation. They are particularly effective when your sequence contains Ser or Thr residues. Incorporating a pseudoproline dipeptide every 6-8 residues can dramatically improve synthesis efficiency and the solubility of the crude product.
-
Dmb/Hmb Protected Amino Acids: Incorporating derivatives like Fmoc-Ala-(Dmb)Gly-OH or using Hmb-protected amino acids serves a similar purpose, protecting a backbone amide bond to prevent aggregation. These modifications improve solvation and lead to higher purity crude products that are easier to purify.[14]
Section 3: Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: Systematic Solvent Screening for a Difficult Fmoc-Amino Acid
This protocol provides a workflow for identifying a suitable solvent system when standard dissolution in DMF fails.
Objective: To determine an effective solvent or solvent mixture for a poorly soluble Fmoc-amino acid at a target concentration (e.g., 0.5 M).
Materials:
-
Poorly soluble Fmoc-amino acid
-
Peptide-synthesis grade DMF, NMP, and DMSO
-
Anhydrous LiCl
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath
Workflow Diagram:
Caption: A decision workflow for troubleshooting protected amino acid solubility.
Procedure:
-
Baseline (DMF):
-
Weigh the amount of Fmoc-amino acid required for your target concentration into a clean vial.
-
Add the calculated volume of DMF.
-
Vortex for 1 minute.
-
Sonicate for 10 minutes.
-
Gently warm to 35°C for 5 minutes. If the solid persists, proceed to the next step.
-
-
Test 1: NMP:
-
Repeat Step 1 using NMP as the solvent. NMP has stronger solvating properties than DMF.[12] If soluble, you have found a suitable solvent. If not, proceed.
-
-
Test 2: DMSO:
-
Repeat Step 1 using DMSO. DMSO is a highly polar solvent capable of dissolving very recalcitrant compounds.[2] If soluble, you can proceed, but be mindful of potential side reactions with Cys or Met residues.
-
-
Test 3: Co-Solvents (DMF/DMSO):
-
Prepare a 4:1 (v/v) mixture of DMF and DMSO.
-
Repeat Step 1 with this solvent mixture. The addition of a small amount of DMSO can dramatically improve solubility.[2]
-
-
Test 4: Chaotropic Salts (DMF/LiCl):
-
Prepare a 0.4 M solution of LiCl in DMF.
-
Attempt to dissolve your Fmoc-amino acid in this solution following Step 1. The Li+ ions will help disrupt intermolecular hydrogen bonding.[6]
-
By systematically following this workflow, you can efficiently identify an effective solvent system, saving time and valuable reagents.
References
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
- RSC Publishing. (2021, April 19).
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
- APPLITECH.
- Red Glead Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. [Link]
- Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
- PubMed. (1984, December). Prediction and improvement of protected peptide solubility in organic solvents. [Link]
- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]
- ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
- ResearchGate. (2025, August 6). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. [Link]
- ResearchGate. (PDF) Controlling Segment Solubility In Large Protein Synthesis. [Link]
- The Chemical Society of Japan. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. [Link]
- Reddit. (2013, May 23).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. reddit.com [reddit.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 10. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. tandfonline.com [tandfonline.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up L-phenylalanine Benzyl Ester p-Toluenesulfonate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of L-phenylalanine benzyl ester p-toluenesulfonate. This resource is designed to provide in-depth guidance and troubleshooting solutions for common issues encountered during the scale-up of this important chemical transformation. As Senior Application Scientists, we have compiled this information based on established protocols and extensive field experience to ensure you can achieve reliable and high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: The synthesis is a classic example of a Fischer-Speier esterification.[1][2] In this acid-catalyzed reaction, L-phenylalanine (a carboxylic acid) reacts with benzyl alcohol to form L-phenylalanine benzyl ester and water.[3] p-Toluenesulfonic acid (p-TsOH) serves a dual role: it acts as a strong acid catalyst to protonate the carbonyl group of the amino acid, making it more susceptible to nucleophilic attack by the alcohol, and it forms a stable, crystalline salt with the resulting amino acid ester, facilitating its isolation and purification.[2][4][5] The reaction is reversible, and to drive it to completion, the water byproduct is continuously removed.[6][7]
Q2: Why is the removal of water crucial for achieving a high yield?
A2: The esterification reaction is an equilibrium process.[4][8] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials (L-phenylalanine and benzyl alcohol) through hydrolysis, thereby reducing the yield of the desired ester.[7] By continuously removing water as it forms, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, leading to a higher conversion rate.[6]
Q3: What is a Dean-Stark apparatus, and why is it recommended for this synthesis?
A3: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture through azeotropic distillation.[9][10] It is particularly effective for esterification reactions.[11] In this synthesis, a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is used.[1] As the reaction mixture is heated to reflux, the vapor, containing the solvent and water, rises into the condenser.[7] Upon condensation, the immiscible liquids separate in the graduated arm of the Dean-Stark trap. Since water is denser than common azeotropic solvents, it collects at the bottom, while the solvent overflows and returns to the reaction flask. This continuous removal of water drives the reaction to completion.[8]
Q4: Can I use other solvents besides toluene or cyclohexane?
A4: While toluene and cyclohexane are commonly used, other solvents that form a heterogeneous azeotrope with water can be considered. The choice of solvent can impact the reaction temperature and potentially the enantiomeric purity of the product. For instance, using toluene, which has a higher boiling point, has been shown to cause racemization in some cases, whereas cyclohexane has been demonstrated to maintain high enantiomeric excess.[3] It is crucial to select a solvent that is immiscible with water and has a suitable boiling point for the reaction conditions.
Q5: Is it possible to perform this synthesis without a Dean-Stark apparatus?
A5: While a Dean-Stark apparatus is highly efficient, other methods for water removal exist. These include the use of desiccants like molecular sieves added directly to the reaction mixture or reactive distillation techniques.[6] However, for scaling up, azeotropic distillation with a Dean-Stark apparatus is generally the most practical and effective method for continuous water removal.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1.1: Incomplete Reaction
-
Explanation: The esterification reaction is an equilibrium process. If water is not efficiently removed, the reaction will not proceed to completion.
-
Solution:
-
Ensure Proper Function of the Dean-Stark Apparatus: Verify that there are no leaks in your glassware setup.[7] Ensure a sufficient flow of cold water through the condenser to effectively condense the azeotrope.[7]
-
Optimize Reaction Time: On a larger scale, reactions may require longer reflux times to go to completion. Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.[7] A typical reaction time is around 4 hours under reflux.[3]
-
Sufficient Catalyst: Ensure you are using a sufficient amount of p-toluenesulfonic acid. A slight excess (e.g., 1.2 equivalents) is often used to both catalyze the reaction and form the salt.[3]
-
Possible Cause 1.2: Inactive Catalyst
-
Explanation: p-Toluenesulfonic acid is hygroscopic and can absorb moisture from the air, reducing its catalytic activity.
-
Solution: Use fresh or properly stored p-toluenesulfonic acid monohydrate.[2] If the catalyst is old, its purity should be checked.
Possible Cause 1.3: Sub-optimal Reaction Temperature
-
Explanation: The reaction needs to be maintained at the reflux temperature of the chosen azeotropic solvent to ensure efficient distillation of the water-solvent azeotrope.[1]
-
Solution: Monitor the reaction temperature and ensure it corresponds to the boiling point of the azeotrope. Use an appropriate heating source (e.g., heating mantle) to maintain a steady reflux.
Problem 2: Difficulty in Product Crystallization and Isolation
Possible Cause 2.1: Improper Solvent for Precipitation
-
Explanation: The this compound salt needs to be precipitated from the reaction mixture. The choice of anti-solvent is critical for efficient crystallization.
-
Solution: After cooling the reaction mixture to room temperature, add a suitable anti-solvent like ethyl acetate to induce precipitation.[3] Diethyl ether has also been used historically, but ethyl acetate is often preferred for safety and efficiency.[5] Stirring the mixture for a period (e.g., 1 hour) after adding the anti-solvent can promote crystal growth.[3]
Possible Cause 2.2: Presence of Excess Benzyl Alcohol
-
Explanation: A large excess of benzyl alcohol in the reaction mixture can sometimes hinder crystallization by keeping the product dissolved.
-
Solution: While an excess of benzyl alcohol is used to drive the reaction, an excessive amount should be avoided. A typical molar ratio is around 5 equivalents of benzyl alcohol to the amino acid.[3] If crystallization is problematic, you can try to remove some of the excess benzyl alcohol under reduced pressure before adding the anti-solvent, but be cautious not to distill the product.
Problem 3: Product is Oily or Fails to Solidify
Possible Cause 3.1: Impurities Present
-
Explanation: The presence of unreacted starting materials or byproducts can inhibit crystallization, resulting in an oily product.
-
Solution:
-
Ensure Complete Reaction: As mentioned in Problem 1, ensure the reaction has gone to completion.
-
Washing the Crude Product: After filtering the precipitated solid, wash it thoroughly with a suitable solvent (e.g., ethyl acetate or cyclohexane) to remove residual benzyl alcohol and other soluble impurities.[3]
-
Recrystallization: If the product remains oily, recrystallization from an appropriate solvent system (e.g., acetone-ether) can be an effective purification step.[12]
-
Problem 4: Racemization of the Product
Possible Cause 4.1: High Reaction Temperature
-
Explanation: Prolonged heating at high temperatures can sometimes lead to racemization of the chiral center in the amino acid.
-
Solution:
-
Choice of Solvent: As noted earlier, using a solvent with a lower boiling azeotrope, such as cyclohexane (b.p. of azeotrope ~69 °C), can minimize the risk of racemization compared to toluene (b.p. of azeotrope ~85 °C).[3]
-
Minimize Reaction Time: Do not reflux the reaction for an unnecessarily long time. Monitor the completion of the reaction and proceed with the work-up as soon as it is finished.
-
Experimental Protocols & Data
Optimized Protocol for Scaling Up this compound Synthesis
This protocol is adapted from established literature procedures and optimized for scalability and enantiomeric purity.[3]
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane. The amount of cyclohexane should be sufficient to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to a steady reflux. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for approximately 4 hours, or until no more water collects in the trap.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate (a volume approximately 2-3 times that of the cyclohexane used) and stir the mixture for 1 hour. A white precipitate should form.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with fresh ethyl acetate and then dry the product under vacuum to obtain pure this compound.
Table 1: Comparison of Solvents for Enantiomeric Purity
| Solvent | Azeotrope Boiling Point (°C) | Reported Enantiomeric Excess (e.e.) of Product | Reference |
| Cyclohexane | ~69 | >99% | [3] |
| Toluene | ~85 | Can lead to significant racemization (e.g., 27% e.e.) | [3] |
| Benzene | ~69 | High e.e. (95.6%), but is a hazardous solvent | [3] |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Workflow for this compound synthesis.
Catalytic Mechanism of Esterification
Caption: Mechanism of p-TsOH catalyzed esterification.
References
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.
- u:cris-Portal. (n.d.). Salts of amino acids: Crystallization, Structure and Properties.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- University of Illinois. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
- BenchChem. (n.d.). Technical Support Center: Driving Esterification Equilibrium by Water Removal.
- BenchChem. (n.d.). Technical Support Center: Removal of Water Byproduct in Esterification Reactions.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- RSC Publishing. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- ResearchGate. (n.d.). Salts of Amino Acids: Crystallization, Structure and Properties.
- Fine Chemicals. (n.d.). Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid.
- PMC - NIH. (n.d.). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities.
- ResearchGate. (2025). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
- Scientific.Net. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
- Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
- MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
- ChemBK. (2024). This compound.
- AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.
- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. nbinno.com [nbinno.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. orickmedicosarl.com [orickmedicosarl.com]
- 11. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Benzyl Ester Hydrogenolysis
Welcome to the Technical Support Center for benzyl ester hydrogenolysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical deprotection strategy. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of catalyst selection and reaction optimization.
Section 1: Fundamentals of Benzyl Ester Hydrogenolysis
This section addresses foundational questions regarding the mechanism and standard conditions for benzyl ester deprotection.
Q1: What is the fundamental mechanism of palladium-catalyzed benzyl ester hydrogenolysis?
A1: Benzyl ester hydrogenolysis is a catalytic reduction process. The reaction proceeds via a heterogeneous catalytic cycle on the surface of a palladium catalyst. The generally accepted mechanism involves several key steps:
-
Adsorption: Both hydrogen gas (H₂) and the benzyl ester substrate adsorb onto the active sites of the palladium catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium hydride (Pd-H) species on the surface.
-
C-O Bond Cleavage: The benzyl C-O bond of the ester interacts with the activated surface, leading to its cleavage. This is the "hydrogenolysis" step, where hydrogen breaks a bond.
-
Product Formation: The reaction generates the deprotected carboxylic acid and toluene as a byproduct.
-
Desorption: The final products desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.[1]
This entire process is contingent on the efficient mass transfer of reactants to the catalyst surface.
Q2: What are the standard "go-to" catalysts for benzyl ester hydrogenolysis, and what are their typical loadings?
A2: The most widely used catalyst for this transformation is 10% Palladium on activated carbon (Pd/C) .[2] It is effective for a broad range of substrates, relatively inexpensive, and easy to handle and remove by filtration.
For more challenging substrates, Pearlman's catalyst (20% Palladium Hydroxide on carbon, Pd(OH)₂/C) is a superior alternative.[2] It is generally more active than Pd/C and can succeed where Pd/C fails, particularly with sterically hindered substrates or molecules prone to catalyst inhibition.[2][3]
-
Typical Catalyst Loading: A standard starting point is 5-10 mol% of palladium relative to the substrate.[2] For difficult or slow reactions, this can be increased to 20-50 mol%.[2][4]
A noteworthy observation is that a 1:1 combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst used alone, often shortening reaction times significantly.[3]
Section 2: Troubleshooting Common Issues
This section provides a direct, problem-solving approach to the most common challenges encountered during experiments.
Q3: My hydrogenolysis reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix it?
A3: This is the most frequent issue encountered. A stalled reaction is almost always due to catalyst inactivation, poor mass transfer, or substrate reactivity. A systematic approach to troubleshooting is essential.
Detailed Breakdown of Causes & Solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to deactivation by heteroatoms.[2]
-
Poisons: Functional groups containing sulfur (thiols, thioethers), phosphorus (phosphines), and sometimes basic nitrogen atoms can irreversibly bind to the palladium surface, blocking active sites.[5][6]
-
Solutions:
-
Increase Catalyst Loading: This provides more active sites, overcoming minor poisoning.[4]
-
Acid Additive for Amines: For substrates with basic nitrogen atoms, adding a stoichiometric equivalent of a mild acid like acetic acid can protonate the nitrogen, preventing it from binding to the catalyst.[2][4]
-
Alternative Deprotection: For potent poisons like thiols, hydrogenolysis is often unviable. Consider alternative methods like oxidative or acidic cleavage.[6][7]
-
-
-
Poor Mass Transfer: As a heterogeneous reaction, reactants must diffuse to the catalyst surface.
-
Cause: Inadequate stirring fails to keep the catalyst suspended, drastically reducing the available surface area.
-
Solution: Ensure vigorous stirring that creates a vortex and maintains a uniform black suspension of the catalyst.[4] Increasing hydrogen pressure can also improve the rate by increasing the concentration of dissolved hydrogen.[2]
-
-
Poor Catalyst Quality: The activity of Pd/C can degrade over time or vary significantly between suppliers.
-
Cause: Old or improperly stored catalyst may have reduced activity.
-
Solution: Always use a fresh bottle of catalyst from a reputable supplier for difficult reactions. If standard Pd/C is ineffective, switching to the more active Pearlman's catalyst (Pd(OH)₂/C) is a primary troubleshooting step.[4]
-
Q4: My reaction is producing side products. How can I improve selectivity?
A4: Lack of selectivity is a major concern when other reducible functional groups are present in the molecule.
-
Common Side Reactions:
-
Reduction of Alkenes/Alkynes: These are often reduced faster than benzyl ester cleavage.
-
Reduction of Nitro or Azide Groups: These functional groups are readily reduced under hydrogenolysis conditions.[2]
-
Aromatic Ring Saturation: In some cases, the benzyl group or other aromatic rings in the molecule can be hydrogenated to cyclohexyl derivatives.[8][9] This is more common with platinum or ruthenium catalysts but can occur with palladium under harsh conditions.[10]
-
Dehalogenation: Aromatic chlorides or bromides can be reductively cleaved.[11]
-
Strategies for Improving Selectivity:
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method than using high-pressure hydrogen gas.[2] Hydrogen donors like ammonium formate, formic acid, or 1,4-cyclohexadiene are used in place of H₂ gas. CTH can sometimes preserve sensitive groups like alkenes.[2][12]
-
Catalyst Pre-treatment: To prevent unwanted aromatic ring saturation, a catalyst pre-treatment strategy can be employed. Stirring the Pd/C catalyst in an acidic aqueous DMF mixture before the reaction can create a more selective catalyst for hydrogenolysis over hydrogenation.[10]
-
Use of Inhibitors: In specific cases, additives can be used to selectively poison the catalyst against certain reactions. For example, specially prepared catalysts like Pd/C(en) (treated with ethylenediamine) can hydrogenate functional groups like olefins and nitro groups while leaving O-benzyl groups untouched.[13] Ammonia or pyridine can also inhibit benzyl ether hydrogenolysis.[14]
| Parameter | Standard Hydrogenolysis (H₂ Gas) | Catalytic Transfer Hydrogenation (CTH) | Rationale for Choice |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium formate, formic acid, 1,4-cyclohexadiene | CTH avoids handling flammable H₂ gas and can be milder.[2] |
| Pressure | 1 atm (balloon) to >10 bar | Atmospheric | CTH is ideal for standard lab glassware without specialized pressure reactors. |
| Selectivity | Good, but can reduce many functional groups | Often higher; can be tuned to avoid reducing some groups | Choose CTH for substrates with sensitive functional groups (e.g., some alkenes, halides).[2] |
| Typical Solvents | MeOH, EtOH, EtOAc, THF[15] | MeOH, EtOH[2] | Methanol and ethanol are excellent solvents for both methods. |
Section 3: Catalyst Selection and Experimental Protocols
This section provides guidance on choosing the right catalyst from the start and offers detailed experimental procedures.
Q5: How do I choose the best palladium catalyst and hydrogen source for my specific substrate?
A5: The optimal choice depends on the substrate's structure and the presence of other functional groups.
Q6: Can you provide a detailed, step-by-step protocol for a standard hydrogenolysis?
A6: Protocol 1: General Procedure using Palladium on Carbon and Hydrogen Gas. [2]
This protocol is suitable for standard, unproblematic benzyl esters.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl ester substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). A typical concentration is 10-20 mL of solvent per gram of substrate.
-
Inerting: Securely seal the flask with a septum. Purge the flask with nitrogen or argon for several minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).
-
Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The success of the reaction depends on keeping the catalyst suspended.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.
Q7: Can you provide a protocol for Catalytic Transfer Hydrogenation (CTH)?
A7: Protocol 2: General Procedure using Ammonium Formate. [2]
This protocol is an excellent alternative to using hydrogen gas, especially for substrates requiring milder conditions.
-
Reaction Setup: To a round-bottom flask with a stir bar, add the benzyl ester substrate (1.0 eq) and dissolve it in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reactions are often complete within a few hours.
-
Workup: Upon completion, cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[2]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified further if necessary.
References
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - Semantic Scholar. (n.d.).
- Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). Scilit.
- Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters - Benchchem. (n.d.).
- Hydrogenolysis of Benzyl Ether - Ambeed.com. (n.d.).
- Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.).
- Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ResearchGate. (n.d.).
- Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? : r/Chempros - Reddit. (2025, May 1).
- Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006, August 16). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC - PubMed Central. (n.d.).
- Benzyl Deprotection Mechanism (H2 + Pd/C) - Common Organic Chemistry. (n.d.).
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups - ChemRxiv. (n.d.).
- Studies on the hydrogenolysis of benzyl ethers | Request PDF - ResearchGate. (2025, August 6).
- Benzyl Esters - Organic Chemistry Portal. (n.d.).
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. (n.d.).
- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl - Benchchem. (n.d.).
- Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters - Benchchem. (n.d.).
- Benzyl Protection - Common Organic Chemistry. (n.d.).
- Benzyl ether cleavage in presence of thiourea? : r/Chempros - Reddit. (2022, September 12).
Sources
- 1. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. nacatsoc.org [nacatsoc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Esters [organic-chemistry.org]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Monitoring L-phenylalanine benzyl ester p-toluenesulfonate Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring the synthesis of L-phenylalanine benzyl ester p-toluenesulfonate using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide field-proven solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for TLC analysis of this compound reactions?
A standard mobile phase for separating amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. A common ratio is 12:3:5 (v/v/v).[1] This solvent system provides a good balance of polarity to effectively separate the starting L-phenylalanine, the benzyl ester product, and potential byproducts on a silica gel plate. For more polar compounds that may remain at the baseline, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane can be effective.[2]
Q2: How can I visualize the spots on the TLC plate?
Since L-phenylalanine and its benzyl ester are typically colorless, visualization reagents are necessary.[3]
-
UV Light (Non-Destructive): Both the starting material and the product contain aromatic rings, making them UV-active.[4][5][6] When viewed under a short-wave UV lamp (254 nm), these compounds will appear as dark spots on a fluorescent green background.[4][5][7] This method is non-destructive and should be the first visualization technique employed.[4][5]
-
Ninhydrin Stain (Destructive): Ninhydrin is an excellent reagent for detecting free amino groups.[8][9][10] The starting material, L-phenylalanine, will react with ninhydrin upon heating to produce a characteristic purple or pink spot.[3][11] The product, L-phenylalanine benzyl ester, should also react with ninhydrin due to its free amino group. A typical ninhydrin stain is prepared by dissolving 0.3g of ninhydrin in 100 mL of n-butanol with the addition of 3 mL of acetic acid.[8]
-
Potassium Permanganate (Destructive): This stain is useful for visualizing compounds that can be oxidized.[10] It will appear as yellow spots on a purple background.[10]
Q3: What are the expected Rf values for the starting material and the product?
The Rf (retention factor) value is dependent on the specific TLC conditions (stationary phase, mobile phase, temperature). However, a general trend can be predicted. The product, L-phenylalanine benzyl ester, is less polar than the starting amino acid, L-phenylalanine. Therefore, the product should have a higher Rf value and travel further up the TLC plate. The starting material, being more polar, will have a lower Rf value. An Rf value of 0 indicates that the solute has remained on the stationary phase, while an Rf of 1 suggests it has no affinity for the stationary phase and moves with the solvent front.[12]
Q4: My spots are streaking. What could be the cause?
Streaking is a common issue in TLC and can be caused by several factors:[13]
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[14][15] Try diluting your sample or applying a smaller spot.[13][14]
-
Highly Polar Compounds: Compounds with strongly acidic or basic groups can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine or ammonia) to the mobile phase can often resolve this issue.[14]
-
Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for your compounds.[15]
Q5: I don't see any spots on my TLC. What should I do?
The absence of spots can be perplexing, but there are several troubleshooting steps you can take:
-
Insufficient Concentration: Your sample may be too dilute.[14][15] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[14][15]
-
Incorrect Visualization Method: Not all compounds are visible under UV light.[14] If you don't see spots with UV, try using a chemical stain like ninhydrin or potassium permanganate.[14]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of moving up the plate.[15][16]
-
Reaction Failure: It is also possible that the reaction did not proceed as expected, resulting in no product.[15]
Troubleshooting Guides
Problem: Poor Separation of Spots
Poor resolution between the starting material and the product can make it difficult to monitor the reaction's progress.
Causality and Solution:
-
Optimizing the Mobile Phase: The polarity of the eluent is crucial for good separation.[14]
-
If spots are too close to the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., acetic acid or water in the butanol/acetic acid/water system).[14]
-
If spots are too close to the solvent front (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.[14]
-
-
Choosing the Right TLC Plate: While silica gel is standard, for highly polar compounds, a reversed-phase TLC plate (like C18) might provide better separation.[14]
-
Proper Spotting Technique: To ensure sharp, well-defined spots, apply small, concentrated spots using a capillary tube.[3] Large, diffuse spots can lead to overlapping and poor resolution.[3]
| Mobile Phase Composition (n-Butanol:Acetic Acid:Water) | Expected Observation | Action |
| High n-Butanol, Low Acetic Acid/Water | Spots remain near the baseline (low Rf) | Increase the proportion of acetic acid and/or water |
| Low n-Butanol, High Acetic Acid/Water | Spots move close to the solvent front (high Rf) | Decrease the proportion of acetic acid and/or water |
| Balanced Polarity (e.g., 12:3:5) | Good separation between starting material and product | Optimal for monitoring the reaction |
Problem: Unexpected Spots on the TLC Plate
The appearance of extra spots can indicate side reactions or impurities.
Causality and Solution:
-
Potential Side Reactions: The esterification of L-phenylalanine can sometimes be accompanied by side reactions. One possibility is the formation of a diketopiperazine, a cyclic dipeptide, from the self-condensation of the amino acid ester.
-
Impurities in Starting Materials: Ensure the purity of your L-phenylalanine and benzyl alcohol. TLC analysis of the starting materials can help identify any pre-existing impurities.
-
Handling Contamination: Accidental contamination of the TLC plate with other organic compounds can lead to extraneous spots.[16] Handle plates carefully, holding them by the edges.[17]
Problem: Faint or No Spots
This issue often points to problems with sample concentration or visualization.
Causality and Solution:
-
Sample Concentration: The concentration of your reaction mixture may be too low for detection by TLC.[15]
-
Action: Before spotting, perform a mini-workup of a small aliquot of the reaction mixture to remove non-volatile components that could interfere with the TLC. If the sample is still too dilute, carefully concentrate it.
-
-
Visualization Method Sensitivity:
-
Compound Volatility: Although less likely with these specific compounds, volatile substances can evaporate from the TLC plate before or during development.[14]
Experimental Protocols
Detailed TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the silica gel TLC plate.[17]
-
Spotting: Use a capillary tube to apply small, concentrated spots of your reaction mixture, the L-phenylalanine starting material, and a co-spot (a mixture of the starting material and the reaction mixture) onto the baseline.[3] Ensure the spots are small and do not diffuse widely.[3]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the baseline.[15] Allow the solvent to travel up the plate until it is about 1 cm from the top.[17]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[17]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[4][5]
-
Submerge the plate in a ninhydrin staining solution, then gently heat it with a heat gun until colored spots appear.[3]
-
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Principle of TLC separation for the reaction mixture.
References
- ChemBAM. (n.d.). TLC troubleshooting.
- Das, S., & Laskar, S. (2009). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Journal of the Indian Chemical Society, 86(8), 865-867.
- CP Lab Safety. (n.d.). Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain], 500 mL.
- University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips.
- Cegielska, B., & Kacprzak, K. M. (2008). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 82(3), 807-810.
- BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Unknown. (n.d.). TLC Stains.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates.
- Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). TLC Tips.
- Analytics Vidhya. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain.
- Labster. (n.d.). TLC Visualization Methods.
- Unknown. (n.d.). TLC VISUALIZATION SOLUTIONS.
- Unknown. (2020). Thin Layer Chromatography.
- Unknown. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
- pharmashare.in. (2023). Troubleshooting TLC.
- ResearchGate. (2022). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?.
- ChemBK. (2024). This compound.
- ResearchGate. (2011). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Laskar, S., & Sinhababu, A. (2004). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 81(1), 73-74.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Beilstein Journal of Organic Chemistry, 14, 1823–1828.
- Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory).
- CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids.
- Medenica, M., Ivanovic, D., & Maskovic, A. (2007). Optimization of the TLC Separation of Seven Amino Acids.
- ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Wikipedia. (n.d.). Aspartame.
- MySkinRecipes. (n.d.). This compound.
- Kao, M. H., & Fang, J. M. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 164–174.
- Chromatography Forum. (2005). [TLC] Analysis of amino esters by TLC.
- Unknown. (n.d.). Rf value.
- ResearchGate. (2018). Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents.
- ResearchGate. (2008). Dependence of retention, RF , for L--phenylalanine dissolved in () ethanol.
- ResearchGate. (1987). Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 degrees C.
- Al-Hadedi, A., & Bardaweel, S. K. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 13(10), 1157–1172.
Sources
- 1. crsubscription.com [crsubscription.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. microbiozindia.com [microbiozindia.com]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pharmashare.in [pharmashare.in]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. As researchers, scientists, and drug development professionals, you are keenly aware that the path to a pure peptide is often obstructed by "difficult sequences."[1][2] Chief among these challenges is steric hindrance, a phenomenon that can dramatically reduce synthesis efficiency and purity.
This guide is structured to function as a troubleshooting hub. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions when your synthesis encounters obstacles. We will explore the causes of steric hindrance, diagnose its symptoms, and provide a validated arsenal of solutions.
Section 1: Troubleshooting Guide - Symptom-Based Problem Solving
The first step in resolving a failed synthesis is a proper diagnosis.[3] Steric hindrance often manifests as incomplete or failed coupling reactions, leading to a predictable set of impurities.
Symptom 1: Mass Spectrometry reveals significant deletion sequences (M-X), especially at or after β-branched or α,α-disubstituted amino acids.
Probable Cause: Incomplete acylation due to steric hindrance. This is common with residues like Val, Ile, Thr, or Aib (α-aminoisobutyric acid).[4][5] The bulky side chains physically block the incoming activated amino acid, preventing efficient peptide bond formation. This issue is often compounded when such residues appear consecutively (e.g., Val-Val).
Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient for sterically demanding couplings.[5] More potent in situ activating reagents are required.
-
Aminium/Uronium Reagents: HATU, HCTU, and COMU are highly efficient reagents that form reactive OAt or Oxyma esters.[6] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by its HOAt component.
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for clean reactions and high solubility in DMF.
-
-
Increase Reaction Time and/or Temperature:
-
Double Coupling: After a standard coupling time (e.g., 1-2 hours), perform a second coupling with fresh reagents.[3]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1][7] Microwave-assisted peptide synthesis (MAPS) is particularly effective, as it allows for rapid and uniform heating, significantly accelerating coupling reactions.[8][9] Temperatures of 70-90°C can dramatically improve outcomes for difficult sequences.[1][10]
-
-
Perform a Mid-Synthesis Control Check: Before proceeding, it's crucial to confirm the completion of a difficult coupling.
-
The Kaiser test is a reliable method for detecting primary amines but is not suitable for N-terminal proline or other secondary amines.[11]
-
For secondary amines, the isatin test or chloranil test should be used.[11] If the test indicates incomplete coupling, a second coupling should be performed. If unreacted amine is still present, the chain should be capped with acetic anhydride to prevent the formation of deletion peptides.[11]
-
Symptom 2: Resin beads are clumping, and the resin bed volume shrinks significantly during synthesis.
Probable Cause: On-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets), stabilized by inter-chain hydrogen bonds.[12] This aggregation causes the peptide to become poorly solvated, making reactive sites inaccessible and leading to failed couplings and deprotections.[13] This is common in hydrophobic sequences.[3]
Solutions:
-
Incorporate Structure-Disrupting Elements: The most effective strategy is to proactively disrupt the hydrogen bonding network that enables aggregation.
-
Pseudoproline Dipeptides: These are Ser, Thr, or Cys residues reversibly protected as an oxazolidine or thiazolidine ring.[14][15] This ring structure introduces a "kink" into the peptide backbone, similar to proline, which effectively breaks up β-sheet formation.[15][16] They are introduced as dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH) to avoid the difficult coupling onto the hindered secondary amine.[17]
-
Backbone Protection (Hmb/Dmb): For sequences lacking Ser/Thr/Cys, 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be used.[18] These groups are temporarily attached to the backbone amide nitrogen, physically preventing hydrogen bond formation.[19] Dmb is often incorporated as a dipeptide to circumvent the challenge of coupling onto the protected secondary amine.[18][19]
-
-
Optimize Synthesis Solvents:
-
Choose an Appropriate Resin:
-
For long or aggregation-prone peptides, a low-substitution resin (0.1 to 0.4 mmol/g) is recommended to increase the distance between peptide chains.[20]
-
Resins with polyethylene glycol (PEG) grafts (e.g., TentaGel) improve solvation of the growing peptide chain in a "solution-like" environment, which can mitigate aggregation.[21]
-
Section 2: Technical FAQs
Q1: What is the fundamental difference between aminium (HATU) and phosphonium (PyBOP) reagents?
A1: Both are highly effective in situ activating reagents. The primary difference lies in their byproducts and potential side reactions. Aminium reagents like HBTU or HCTU can, in rare cases where activation is slow, lead to guanidinylation of the N-terminal amine, which terminates the chain. Phosphonium reagents like PyBOP do not have this side reaction, generally leading to cleaner reactions, though their solutions in DMF are less stable over time. HATU and other HOAt-based reagents are more reactive than their HOBt-based counterparts (like HBTU) because the HOAt leaving group is more electron-withdrawing.[22]
Q2: When should I choose a pseudoproline dipeptide versus a Dmb/Hmb protected residue?
A2: The choice depends on your peptide sequence. Pseudoproline dipeptides are the simplest and most effective solution, but their use is limited to sequences containing Ser, Thr, or Cys.[17] If your aggregation-prone sequence lacks these residues but contains a Gly, a Dmb-dipeptide is an excellent alternative.[18] Hmb-protected amino acids can be used for other residues, but coupling onto the Hmb-protected secondary amine can be difficult, although an intramolecular acyl transfer mechanism assists the reaction.[18][23] For maximum effect, these structure-disrupting elements should be incorporated approximately every 6-7 residues within a difficult sequence.[18]
Q3: Can I just run all my syntheses at high temperature to avoid hindrance issues?
A3: While elevated temperatures are a powerful tool, they are not a universal solution and can introduce side reactions. High temperatures can increase the risk of racemization, especially for sensitive amino acids like Cys and His.[1] Furthermore, some protecting groups may become less stable at higher temperatures. It is best used as a targeted strategy for known difficult couplings rather than a default protocol.
Q4: My coupling test is positive (incomplete), I've recoupled, and it's still positive. What now?
A4: This is a strong indicator of severe aggregation.[11] At this point, further coupling attempts are unlikely to succeed. The best course of action is to cap the unreacted amines using acetic anhydride to prevent the formation of N-1 deletion peptides. For future attempts at synthesizing this sequence, you must proactively incorporate strategies to prevent aggregation from the start, such as using pseudoproline dipeptides, backbone protection, or a PEG-based resin.[21]
Section 3: Key Protocols & Data
Data Presentation: Comparison of Coupling Reagents
| Reagent Name | Type | Key Advantage | Optimal Use Case |
| DCC/DIC | Carbodiimide | Economical, effective for simple couplings.[6] | Routine synthesis of non-hindered sequences. |
| HBTU/TBTU | Aminium (HOBt-based) | Robust, widely used, good for standard SPPS.[6][24] | General-purpose workhorse for automated synthesis. |
| HATU | Aminium (HOAt-based) | Highly reactive, superior for hindered couplings.[6] | Coupling β-branched, Aib, or N-methyl amino acids.[6] |
| COMU | Aminium (Oxyma-based) | High reactivity comparable to HATU, safer (non-explosive byproduct).[6] | High-throughput and microwave-assisted synthesis.[6] |
| PyBOP | Phosphonium | Forms no guanidinylation byproducts, very soluble. | Fragment condensation, cyclization, and difficult couplings. |
Experimental Protocol: Pseudoproline Dipeptide Coupling
This protocol outlines a manual coupling step for incorporating a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 eq.) and HATU (5 eq.) in a minimal volume of DMF.
-
Base Addition: Add DIPEA (10 eq.) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform an isatin or chloranil test to confirm the absence of the secondary amine.[11]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
Protocol adapted from literature procedures.
Section 4: Visualizing the Workflow
Troubleshooting Decision Tree for Failed Couplings
This diagram provides a logical workflow for diagnosing and addressing issues related to steric hindrance and aggregation.
Caption: Troubleshooting workflow for difficult couplings.
Mechanism of Pseudoproline Action
This diagram illustrates how a pseudoproline dipeptide disrupts the formation of β-sheets that cause aggregation.
Caption: Pseudoprolines introduce a kink, blocking aggregation.
References
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. URL
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BOC Sciences. URL
- What do you do when your peptide synthesis fails? Biotage. URL
- Peptide Coupling Reagents Guide. Sigma-Aldrich. URL
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Steric Hindrance Effect in High-Temper
- Peptide Design: Principles & Methods. Thermo Fisher Scientific - US. URL
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. URL
- The road to the synthesis of “difficult peptides”. Chemical Society Reviews (RSC Publishing). URL
- Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed. URL
- Coupling Reagents. Aapptec Peptides. URL
- Hmb and Dmb Protected Deriv
- Pseudoproline Dipeptides. Aapptec Peptides. URL
- Peptide synthesis: Top Tricks and Tips. Bitesize Bio. URL
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- (PDF) Steric Hindrance Effect in High-Temperature Reactions.
- Automated synthesis of backbone protected peptides. PMC - PubMed Central - NIH. URL
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. URL
- Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing). URL
- Planning a Peptide Synthesis. AAPPTec. URL
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. URL
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. URL
- Pseudoproline. Wikipedia. URL
- Peptide Coupling Reagents, More than a Letter Soup.
- Introduction to Peptide Synthesis. Master Organic Chemistry. URL
- The application of Dmb backbone protection.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. URL
- Microwave-Assisted Peptide Synthesis: A Faster Approach. Synbio Technologies. URL
- Pseudoproline Dipeptides. Sigma-Aldrich. URL
- Microwave-assisted peptide synthesis.
- Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides. URL
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. URL
- strategies to overcome steric hindrance in N-methyl
- Comparative study of conventional and microwave assisted synthesis. Novabiochem. URL
- Resin Selection for Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides: Application Notes and Protocols. Benchchem. URL
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 14. chempep.com [chempep.com]
- 15. Pseudoproline - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Managing the Hygroscopic Nature of p-Toluenesulfonic Acid (PTSA)
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for p-Toluenesulfonic Acid (PTSA). As a cornerstone catalyst in modern organic synthesis, PTSA's efficacy is intrinsically linked to its anhydrous state. However, its pronounced hygroscopic nature presents a common yet critical challenge for researchers in pharmaceutical and chemical development. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and manage moisture-related issues effectively in your experiments.
Section 1: The Fundamental Challenge - Understanding PTSA's Affinity for Water
p-Toluenesulfonic acid is a strong organic acid that is solid and therefore conveniently weighed, making it a popular choice over mineral acids.[1][2] However, its powerful affinity for water means it readily absorbs moisture from the atmosphere.[1][3][4] This property, known as hygroscopy, leads to the common commercial availability of PTSA as a stable monohydrate (TsOH·H₂O), which contains approximately 9.5% water by weight.
The sulfonic acid group (-SO₃H) is highly polar and readily forms hydrogen bonds with water molecules.[5] This interaction is so favorable that anhydrous PTSA, if left exposed to the ambient atmosphere, will progressively absorb water until it reaches the equilibrium state of the monohydrate.
Why is this a critical issue?
-
Catalyst Inhibition: In many acid-catalyzed reactions, water can act as a competing nucleophile or a catalyst poison, slowing down or completely halting the desired transformation.
-
Equilibrium Shift: For reversible reactions like Fischer esterifications and acetalizations, water is a byproduct.[6] The presence of additional water from the catalyst can unfavorably shift the reaction equilibrium, drastically reducing product yield.[6][7]
-
Stoichiometric Inaccuracy: Using hydrated PTSA without accounting for the water content leads to incorrect molar ratios of the catalyst, affecting reaction kinetics and reproducibility.
This guide will equip you with the knowledge and protocols to mitigate these challenges.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the lab.
Q1: My reaction is sluggish, or the yield is significantly lower than expected. Could my PTSA be the culprit?
A: Absolutely. This is the most common symptom of using "wet" PTSA in a moisture-sensitive reaction. The water introduced by the catalyst can interfere with the catalytic cycle. For instance, in an esterification, water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[6]
-
Troubleshooting Steps:
-
Verify the Anhydrous State of PTSA: Before questioning other reaction parameters, confirm your catalyst is dry. If it hasn't been recently dried or was stored improperly, assume it is hydrated.
-
Implement Water Removal Techniques: For equilibrium reactions, consider using a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion.[7][8]
-
Ensure a Fully Anhydrous System: Confirm that your solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7]
-
Caption: Troubleshooting workflow for low reaction yields.
Q2: How should I properly store p-toluenesulfonic acid?
A: Proper storage is your first line of defense against hydration.
-
Standard Storage: Always store PTSA in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizers.[3][9][10]
-
Enhanced Protection: For frequent use or in humid environments, place the tightly sealed container inside a desiccator with an active drying agent (e.g., silica gel or calcium chloride).[7]
-
High-Sensitivity Applications: For reactions that are extremely sensitive to moisture, storing and weighing the PTSA inside a glovebox with a controlled inert atmosphere is the best practice.[7]
Q3: I only have PTSA monohydrate, but my procedure specifies anhydrous PTSA. Can I use it?
A: You can, but you must remove the water of hydration first. Using the monohydrate directly in a moisture-sensitive reaction is a common cause of failure. The most reliable method for preparing anhydrous PTSA in a lab setting is by azeotropic distillation.[1][11][12] See Protocol 1 below for a detailed procedure. For reactions that are not sensitive to water, you can use the monohydrate, but you must adjust the mass to account for the water molecule to ensure the correct molar quantity of the acid catalyst.[13]
Q4: I tried to dry my PTSA by heating it and it turned pink. Have I decomposed it?
A: A slight pink or yellowish tinge upon heating for drying is a common observation and does not typically indicate significant decomposition.[8] However, it is crucial to distinguish this from charring, which would appear as a dark brown or black discoloration and suggests degradation. To avoid decomposition, use azeotropic distillation with a solvent like toluene, which allows for water removal at a temperature below the decomposition point of PTSA.[8][12]
Section 3: Key Experimental Protocols
Protocol 1: Drying of p-Toluenesulfonic Acid Monohydrate via Azeotropic Distillation
This protocol describes the effective removal of water from PTSA monohydrate to generate anhydrous PTSA for moisture-sensitive applications. The principle relies on forming a low-boiling azeotrope of water and an immiscible organic solvent (toluene), which allows for the physical separation of water.[12][14]
Materials:
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Toluene (anhydrous grade)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware (flask, Dean-Stark trap, condenser), ensuring it is oven- or flame-dried and cooled under an inert gas stream to eliminate surface moisture.[7]
-
Charging the Flask: To the round-bottom flask, add the p-toluenesulfonic acid monohydrate and a sufficient volume of toluene to allow for efficient stirring and reflux (typically 3-5 mL of toluene per gram of PTSA).
-
Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope (boiling point ~85°C) will distill and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases, with the denser water collecting at the bottom of the trap and the lighter toluene overflowing back into the flask.[15]
-
Completion: Continue the reflux until no more water collects in the trap. The volume of collected water should correspond to the theoretical amount from the monohydrate (approximately 0.095 mL per gram of PTSA·H₂O).
-
Use: The resulting anhydrous solution of PTSA in toluene can be cooled and used directly in the subsequent reaction. Alternatively, the toluene can be removed under reduced pressure to yield solid anhydrous PTSA. If isolating the solid, it must be handled under an inert atmosphere to prevent rehydration.[7]
Caption: Workflow for drying PTSA via azeotropic distillation.
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration
For the most precise quantification of water in your PTSA, Karl Fischer (KF) titration is the gold standard.[16][17] It is a highly specific and accurate method for determining trace amounts of water.
Principle: The KF reaction is a redox titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
General Procedure (Consult your specific instrument manual for detailed operation):
-
Reagent Preparation: Use commercially available Karl Fischer reagents. The titrator vessel will be filled with the KF solvent (anode solution).
-
Titrator Conditioning: The instrument will first titrate any ambient moisture within the solvent to a stable, dry endpoint.
-
Sample Introduction: Accurately weigh a sample of PTSA (e.g., 0.5 g) and introduce it directly into the conditioned titration vessel.[16] The sample must be fully dissolved for all water to be accessible.
-
Titration: The instrument will automatically titrate the sample with the KF reagent (cathode solution) until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the sample weight, typically providing a result as a percentage or in ppm.
Section 4: Data & Properties
Understanding the physical properties of both the anhydrous and monohydrate forms is crucial for accurate experimental design.
| Property | p-Toluenesulfonic Acid (Anhydrous) | p-Toluenesulfonic Acid Monohydrate | Reference(s) |
| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S·H₂O | [1][3] |
| Molar Mass | 172.20 g/mol | 190.22 g/mol | [1] |
| Appearance | White crystalline solid | White crystalline solid | [3][5] |
| Melting Point | 38 °C | 103-106 °C | [1][3] |
| Theoretical Water Content | 0% | ~9.48% | [7] |
Section 5: Safety First - Handling p-Toluenesulfonic Acid
PTSA is a corrosive strong acid and requires careful handling to prevent injury.[3][18]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, acid-resistant gloves, and a lab coat.[9][10] Work should be performed in a well-ventilated chemical fume hood.[3]
-
Skin/Eye Contact: PTSA will cause severe chemical burns upon contact.[3][18] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][10]
-
Inhalation: Inhaling PTSA dust can irritate the respiratory system.[18] Avoid generating dust during handling.[10]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a designated waste container.[9]
By understanding the chemical principles behind PTSA's hygroscopic nature and adhering to the rigorous protocols outlined above, you can ensure the reliability and success of your moisture-sensitive reactions.
References
- Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. [Link]
- Integra Chemical Company.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: p-TOLUENE SULFONIC ACID. [Link]
- Solubility of Things. p-Toluenesulfonic acid. [Link]
- Cole-Parmer.
- Chemistry Stack Exchange. (2015, May 20). Why is the melting point of p-toluenesulfonic acid monohydrate higher than that of anhydrous p-toluenesulfonic acid?[Link]
- ResearchGate. (2017, October 12).
- PubChem. p-Toluenesulfonic acid. [Link]
- Carl ROTH. (2024, September 18).
- ResearchGate. (2022, November 22).
- Chemsrc. p-Toluenesulfonic acid. [Link]
- ACS Publications. (2017, February 28).
- MicroSolv.
- Wikipedia. p-Toluenesulfonic acid. [Link]
- Google Patents.
- European Patent Office.
- ResearchGate. (2017, February 3). Can anyone suggest that if i try to remove water from para toluene sulphonic acid monohydrate by heating at 50 oC on Roti, will it degrade the PTSA?[Link]
- Google Patents.
- Lab Manager. (2014, October 28).
- Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]
- ResearchGate. (2023, September 19).
- Centers for Disease Control and Prevention. (1998, January 15). p-TOLUENESULFONIC ACID 5043. [Link]
- University of Rochester, Department of Chemistry.
- ResearchGate. (2016).
- p-toluenesulfonicacid-ptbba. (2024, April 28). Mechanism of p-Toluenesulfonic acid. [Link]
- Google Patents.
Sources
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. exsyncorp.com [exsyncorp.com]
- 3. capitalresin.com [capitalresin.com]
- 4. p-Toluenesulfonic acid | CAS#:104-15-4 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. integraclear.com [integraclear.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. EP0361839A2 - Dehydration process using azeotropic distillation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mcckf.com [mcckf.com]
- 18. nj.gov [nj.gov]
Validation & Comparative
A Researcher's Guide to L-Phenylalanine Benzyl Ester: A Comparative Analysis of the p-Toluenesulfonate and Hydrochloride Salts
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules, the choice of starting materials is paramount. L-Phenylalanine benzyl ester, a critical building block, is commonly available as two different salt forms: the p-toluenesulfonate (tosylate) and the hydrochloride. This guide provides an in-depth technical comparison of these two salts, offering insights into their respective properties and performance to inform your experimental design and selection process.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these salts is crucial for their effective use in the laboratory. The choice of salt can impact solubility, handling, and storage requirements.
| Property | L-Phenylalanine Benzyl Ester p-Toluenesulfonate | L-Phenylalanine Benzyl Ester Hydrochloride |
| Molecular Formula | C₂₃H₂₅NO₅S | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 427.51 g/mol | 291.77 g/mol |
| Appearance | White to light yellow powder | White crystalline powder |
| Melting Point | 155-172 °C | 197-200 °C |
| Solubility | Soluble in some organic solvents like ethanol, acetone, and dichloromethane.[1] | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] A detailed study showed its solubility in various solvents, with the order being methanol > ethanol > n-propanol > n-butanol > n-pentanol > i-butanol > i-propanol > acetone > acetonitrile > ethyl acetate.[3] |
The Role of the Counter-Ion: A Tale of Two Salts
The primary difference between these two compounds lies in the counter-ion: the bulky, organic p-toluenesulfonate versus the small, inorganic chloride. This seemingly minor variation has significant implications for the reactivity, stability, and handling of the L-phenylalanine benzyl ester.
The Tosylate Salt: A Good Leaving Group in Disguise
The p-toluenesulfonate anion is renowned in organic chemistry as an excellent leaving group. This is due to the resonance stabilization of the negative charge across the sulfonyl group and the aromatic ring. While in the context of the amino acid salt, it is not directly participating in a substitution reaction, its inherent stability can influence the overall properties of the compound.
The synthesis of the tosylate salt often involves the reaction of L-phenylalanine with benzyl alcohol and p-toluenesulfonic acid, with azeotropic removal of water.[4] This method can be highly efficient; however, researchers should be aware of the potential for racemization, particularly when using high-boiling point solvents like toluene.[5][6] One study demonstrated that using cyclohexane as the azeotroping solvent can mitigate this issue and yield enantiomerically pure product.[5][6]
The Hydrochloride Salt: Enhancing Stability and Solubility
Hydrochloride salts are frequently employed in the pharmaceutical industry to improve the stability and aqueous solubility of drug candidates.[7] The chloride ion is a simple, non-reactive counter-ion that protonates the free amine of the L-phenylalanine benzyl ester, rendering it more stable and often easier to handle.[8] However, a potential drawback of hydrochloride salts is their tendency towards hygroscopicity, which is the absorption of moisture from the atmosphere.[3] This can affect the accuracy of weighing and may necessitate storage in a desiccator.
Performance in Peptide Synthesis: A Comparative Workflow
Both the tosylate and hydrochloride salts of L-phenylalanine benzyl ester serve as crucial intermediates in peptide synthesis. The benzyl ester protects the carboxylic acid group, while the protonated amine is shielded from unwanted side reactions. The general workflow for incorporating these building blocks into a growing peptide chain is similar.
Figure 1. A generalized workflow for the use of L-phenylalanine benzyl ester salts in peptide synthesis.
In Situ Amine Deprotection
Prior to the coupling reaction, the protonated amine of the salt must be neutralized to generate the free amine, which acts as the nucleophile. This is typically achieved in situ by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base and the stoichiometry are critical to prevent side reactions and ensure complete deprotonation without causing epimerization.
Peptide Bond Formation
Once the free amine is generated, the coupling reaction with the next N-protected amino acid can proceed. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly employed. The efficiency of this step is not expected to be significantly different between the two salts, as the reactive species (the free amine of L-phenylalanine benzyl ester) is the same.
C-Terminal Benzyl Ester Deprotection
After the desired peptide sequence has been assembled, the C-terminal benzyl ester protecting group is removed. The most common and effective method for this is catalytic hydrogenation.[9] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and does not affect most other protecting groups used in peptide synthesis.
Experimental Considerations and Protocol Design
When choosing between the tosylate and hydrochloride salt, several practical aspects should be considered:
-
Solvent Selection: The hydrochloride salt offers a broader range of solubility in common organic solvents, which can provide greater flexibility in designing your reaction conditions.[2][3]
-
Hygroscopicity: If precise measurements are critical and you are working in a humid environment, the potentially lower hygroscopicity of the tosylate salt may be advantageous. For the hydrochloride salt, ensure proper storage in a desiccator and minimize exposure to the atmosphere.
-
Potential for Racemization: While racemization is a concern during the synthesis of the tosylate salt, once purified, both salts are generally stable under standard storage conditions.[5][6] However, the choice of base and reaction conditions during the in situ deprotection and coupling steps is crucial to maintain chiral integrity for both salts.
Illustrative Experimental Protocol: Deprotection of the Amine for Peptide Coupling
This protocol outlines the general steps for the in situ generation of the free amine from either the tosylate or hydrochloride salt of L-phenylalanine benzyl ester, making it ready for a subsequent peptide coupling reaction.
Figure 2. A schematic of the in situ deprotection of L-phenylalanine benzyl ester salts.
Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound or hydrochloride (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). The concentration will depend on the specific coupling reaction but is typically in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to minimize potential side reactions and epimerization.
-
Base Addition: Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise to the stirred solution. The slight excess of base ensures complete neutralization of the salt.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 15-30 minutes. During this time, the free amine of L-phenylalanine benzyl ester is generated.
-
Coupling: The resulting solution containing the free amine is now ready for the subsequent addition of the N-protected amino acid and the chosen coupling reagents to proceed with the peptide bond formation.
Conclusion: Making an Informed Decision
The choice between this compound and its hydrochloride salt is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of your synthesis and laboratory conditions.
-
The p-toluenesulfonate salt may be preferred when minimal hygroscopicity is a priority and when there is a need to avoid chloride ions in the reaction mixture. However, careful consideration of the synthetic route of the starting material is necessary to ensure its enantiomeric purity.
-
The hydrochloride salt offers the advantages of generally higher stability and broader solubility in a range of organic solvents.[2][3][8] Its potential hygroscopicity can be managed with proper handling and storage procedures.
Ultimately, both salts are highly effective reagents for the incorporation of the L-phenylalanine benzyl ester moiety in peptide synthesis and other organic transformations. By understanding the nuances of their chemical and physical properties, researchers can make an informed choice that best suits their experimental goals, leading to more efficient and successful synthetic outcomes.
References
- ChemBK. This compound - Introduction.
- Chem-Impex. L-Phenylalanine benzyl ester hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Peptide Synthesis: The Importance of L-Phenylalanine Benzyl Ester Hydrochloride.
- Common Organic Chemistry. Benzyl Protection.
- MDPI. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Chirality, 29(5), 237-243.
- Huang, H., Ma, Z., Qiu, J., He, H., Guo, Y., Hu, S., ... & Wang, P. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol+ Acetone Binary Solvent System from 283.15 to 323.15 K.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.
- Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on the synthesis of L-histidine-containing peptides. The Journal of Organic Chemistry, 22(11), 1515-1521.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
- ResearchGate. Equilibrium hygroscopicity curves (a) for structurally similar amino...
- National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ResearchGate. Deprotection of benzyl in ester substrates.
- Royal Society of Chemistry. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?
- Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Peptide Synthesis: The Importance of L-Phenylalanine Benzyl Ester Hydrochloride.
- Organic Syntheses. Organic Syntheses Procedure.
- Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
- CNGBdb. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
- Google Patents. US9598353B2 - Process for the racemization of α-amino acids.
- National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Comparative Guide to Benzyl Ester and Other Protecting Groups for Carboxylic Acids
In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic selection of a protecting group for a carboxylic acid is a critical decision that profoundly influences reaction outcomes. An ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule. This guide provides an in-depth, objective comparison of the benzyl ester protecting group with other commonly employed alternatives, namely methyl, ethyl, tert-butyl, and silyl esters. We will explore their relative stabilities, deprotection methodologies, and provide field-proven insights to aid researchers in making informed decisions for their synthetic strategies.
The Benzyl Ester: A Versatile Workhorse
The benzyl ester is a widely utilized protecting group for carboxylic acids due to its robust stability under a variety of non-reductive reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This unique cleavage method provides a valuable dimension of orthogonality in complex synthetic routes.[2]
Key Characteristics of Benzyl Esters:
-
Stability: Benzyl esters are generally stable to acidic and basic conditions, making them compatible with a wide range of synthetic transformations.[3] They are also stable to many nucleophilic reagents.[4]
-
Introduction: The formation of a benzyl ester is typically achieved by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst, or with benzyl bromide under basic conditions.[5]
-
Deprotection (Cleavage): The hallmark of the benzyl ester is its removal by catalytic hydrogenolysis.[6] This is most commonly performed using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1] This method is exceptionally clean, yielding the deprotected carboxylic acid and toluene, a volatile byproduct that is easily removed.[1] Alternative methods include transfer hydrogenation using hydrogen donors like ammonium formate or 1,4-cyclohexadiene, which can be advantageous for substrates sensitive to gaseous hydrogen.[1][7] Cleavage can also be effected by strong acids, but this is less common and limited to substrates that can withstand such harsh conditions.[8]
A Comparative Analysis of Carboxylic Acid Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the sequence of planned reactions. The concept of orthogonal protection , where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthesis.[2][3]
Methyl and Ethyl Esters: The Classical Choice
Methyl and ethyl esters are among the simplest and most common protecting groups for carboxylic acids.[4][9]
-
Stability: They are stable under acidic and neutral conditions but are readily cleaved by base-catalyzed hydrolysis (saponification).[3][10]
-
Introduction: These esters are typically formed through Fischer esterification, reacting the carboxylic acid with an excess of methanol or ethanol in the presence of a strong acid catalyst.[5]
-
Deprotection: Cleavage is most commonly achieved by hydrolysis with aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10] Acid-catalyzed hydrolysis is also possible but often requires harsher conditions.[11]
-
Comparison with Benzyl Ester: The key difference lies in their deprotection methods. The base-lability of methyl and ethyl esters provides orthogonality to the hydrogenolysis-labile benzyl ester. For instance, a molecule containing both a methyl ester and a benzyl ester can have the methyl ester selectively removed with base, leaving the benzyl ester intact.
tert-Butyl Ester: Acid-Labile Protection
The tert-butyl (t-Bu) ester offers a distinct advantage due to its unique cleavage mechanism.[3]
-
Stability: tert-Butyl esters are stable to basic and nucleophilic conditions, a significant advantage over simple alkyl esters.[3][12]
-
Introduction: They are typically prepared by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst.
-
Deprotection: The defining feature of the tert-butyl ester is its facile cleavage under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13] The mechanism involves the formation of a stable tert-butyl cation, which is then quenched to form isobutylene.[14]
-
Comparison with Benzyl Ester: The acid-lability of the tert-butyl ester provides excellent orthogonality with the benzyl ester. A synthetic intermediate bearing both groups can be selectively deprotected at the tert-butyl ester position using acid, without affecting the benzyl ester. Conversely, the benzyl group can be removed via hydrogenolysis while the tert-butyl ester remains. This orthogonal relationship is frequently exploited in peptide synthesis.[15]
Silyl Esters: Mild and Labile Protection
Silyl esters, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters, are known for their high lability.[16]
-
Stability: Silyl esters are generally very sensitive to both acidic and basic conditions, and even to mild nucleophiles.[17][18] Their stability increases with the steric bulk of the silyl group (TMS < TES < TBS < TBDPS).[16] Historically, their lability has limited their widespread use, though highly sterically hindered "supersilyl" esters have shown remarkable stability.[17]
-
Introduction: They are formed by reacting the carboxylic acid with the corresponding silyl chloride in the presence of a base.
-
Deprotection: Cleavage is readily achieved under very mild conditions, such as treatment with fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or mild aqueous acid.[4][18]
-
Comparison with Benzyl Ester: Silyl esters are significantly more labile than benzyl esters. Their utility lies in situations requiring a very easily removable protecting group. They do not offer the same degree of stability as benzyl esters for multi-step syntheses involving a wide range of reagents.
Quantitative Data Summary
The following table provides a comparative overview of the stability of these common carboxylic acid protecting groups under various reaction conditions.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| Benzyl Ester | Stable (mild), Labile (strong)[3] | Generally Stable[3] | Labile [3][6] | Labile[3] |
| Methyl/Ethyl Ester | Stable (mild), Labile (strong)[3] | Labile [3][10] | Stable[3] | Labile [3] |
| tert-Butyl Ester | Labile [3][13] | Generally Stable[3] | Stable[3] | Stable[3] |
| Silyl Ester | Labile [3][18] | Labile [3][18] | Stable[3] | Labile [3] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key protection and deprotection reactions are outlined below.
Protocol 1: Benzylation of a Carboxylic Acid using Benzyl Bromide
This protocol describes a general procedure for the protection of a carboxylic acid as a benzyl ester.
Materials:
-
Carboxylic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl ester can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the cleavage of a benzyl ester using hydrogen gas and a palladium catalyst.[1]
Materials:
-
Benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate in a reaction flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).[1]
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.
Visualization of Workflows
The following diagrams illustrate the chemical transformations involved in the protection and deprotection of a carboxylic acid using a benzyl ester and a tert-butyl ester, highlighting their orthogonal nature.
Caption: Protection and deprotection workflows for benzyl and tert-butyl esters.
Caption: Orthogonal deprotection strategy for a dicarboxylic acid.
Conclusion: A Strategic Choice
The selection of a carboxylic acid protecting group is a nuanced decision that hinges on the specific demands of a synthetic route. The benzyl ester stands out for its broad stability and its unique susceptibility to cleavage by catalytic hydrogenolysis, offering a powerful tool for orthogonal protection strategies. While simple alkyl esters like methyl and ethyl esters are useful for their base-lability, and tert-butyl esters are invaluable for their acid-lability, the benzyl ester provides a distinct deprotection pathway that is often indispensable in the synthesis of complex molecules. A thorough understanding of the comparative stability and reactivity of these protecting groups, as detailed in this guide, empowers researchers to design more efficient, selective, and successful synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- (n.d.). Protecting Groups.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- National Institutes of Health. (n.d.). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal.
- National Institutes of Health. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
- Oxford Learning Link. (2015). Appendix 6: Protecting groups.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- ACS Publications. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- ResearchGate. (n.d.). Deprotection of benzyl in ester substrates.
- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization.
- Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl₃-N,N-dimethylaniline.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Wikipedia. (n.d.). Protecting group.
- ACS Publications. (n.d.). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain.
- ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Scribd. (n.d.). Unit 1. Chemoselectivity and Protecting Groups.
- ACS Publications. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- (n.d.). PROTECTING GROUPS.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ACS Publications. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis.
- Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- (n.d.). Chem 6352 - Protecting Groups.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. Methyl Esters [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. may.chem.uh.edu [may.chem.uh.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Efficacy of L-Phenylalanine Benzyl Ester p-Toluenesulfonate in Dipeptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The choice of a C-terminal protecting group for the incoming amino acid is critical, influencing not only the yield and purity of the resulting dipeptide but also the propensity for side reactions such as racemization. This guide provides an in-depth technical comparison of L-phenylalanine benzyl ester p-toluenesulfonate and its utility in dipeptide synthesis, benchmarked against common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols.
The Rationale for C-Terminal Protection: The Benzyl Ester Advantage
In solution-phase peptide synthesis, the carboxyl group of the C-terminal amino acid must be protected to prevent its participation in the coupling reaction, which could lead to unwanted polymerization or side reactions. The ideal protecting group should be stable under the coupling conditions and readily removable under conditions that do not affect the newly formed peptide bond or other protecting groups in the molecule.[1][2]
The benzyl ester (OBzl) is a widely employed C-terminal protecting group, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[1][2] L-phenylalanine benzyl ester, often used as its p-toluenesulfonate (tosylate) salt for improved handling and stability, offers several key advantages:
-
Stability: The benzyl ester is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid in dichloromethane).[1]
-
Facile Removal: It is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which are neutral conditions that are orthogonal to many other protecting groups.[3]
-
Steric Influence: The bulky nature of the benzyl group can, in some cases, influence the conformational properties of the growing peptide chain and may reduce the likelihood of certain side reactions like diketopiperazine formation compared to smaller esters.
Comparative Efficacy in Dipeptide Synthesis: L-Phenylalanine Benzyl Ester vs. Alternatives
To objectively assess the efficacy of this compound, we will compare its performance in a model dipeptide synthesis, specifically the coupling of Boc-L-Alanine to form Boc-L-Alanyl-L-phenylalanine. The primary benchmarks for comparison will be reaction yield, purity, and the potential for racemization. Our main comparator will be the methyl ester (OMe), a common and less sterically hindered alternative.
| Parameter | L-Phenylalanine Benzyl Ester (Phe-OBzl) | L-Phenylalanine Methyl Ester (Phe-OMe) | Key Considerations & Rationale |
| Typical Reaction Yield | 81-92%[4] | ~85%[3] | The yields for benzyl and methyl esters are often comparable under optimized conditions. The slightly higher yields sometimes observed with benzyl esters may be attributed to favorable solubility of the protected dipeptide, aiding in purification. |
| Coupling Conditions | Boc-Ala-OH, EDC, HOBt, in DCM/DMF | Boc-Ala-OH, EDC, HOBt, in DCM/DMF | The use of carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for minimizing racemization with both esters.[2][5][6] |
| Racemization Potential | Low, especially with HOBt additive | Low to moderate, influenced by base and activation method | Phenylalanine is susceptible to racemization. The formation of a 5(4H)-oxazolone intermediate is a primary mechanism for the loss of stereochemical integrity.[7][8] The use of coupling additives like HOBt is crucial to suppress this side reaction.[7] |
| Deprotection Method | Catalytic Hydrogenation (H₂/Pd-C) | Saponification (e.g., NaOH) followed by acidification | The orthogonality of benzyl ester deprotection is a significant advantage. Saponification of methyl esters can sometimes lead to side reactions, including racemization of the C-terminal residue. |
| Handling & Stability | Crystalline p-toluenesulfonate salt | Often handled as the hydrochloride salt | Both salts are stable, crystalline solids that are easy to handle and weigh accurately. |
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps for reaction, work-up, and purification.
Protocol 1: Synthesis of Boc-L-Alanyl-L-phenylalanine Benzyl Ester (Boc-Ala-Phe-OBzl)
This protocol details the coupling of Boc-L-Alanine with this compound using EDC and HOBt.
Materials:
-
Boc-L-Alanine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add anhydrous DCM and cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0 °C to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Alanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C.
-
Coupling Reaction: To the solution from step 2, add EDC·HCl (1.1 eq) and stir for 15 minutes at 0 °C. To this activated mixture, add the cold solution of the free amine from step 1.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Phe-OBzl.
Protocol 2: Deprotection of the Benzyl Ester
-
Hydrogenolysis: Dissolve the purified Boc-Ala-Phe-OBzl in methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-Ala-Phe-OH.
Critical Discussion: Causality of Experimental Choices
-
Choice of Coupling Reagents: The combination of a carbodiimide (like EDC) and an additive (like HOBt) is a cornerstone of modern peptide synthesis for a reason.[9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization via oxazolone formation. HOBt intercepts this intermediate to form an active ester, which is more stable and less prone to racemization, yet sufficiently reactive to couple with the amine component.[7]
-
Racemization Control: Phenylalanine, being an aromatic amino acid, has a more acidic α-proton, making it more susceptible to racemization during the activation step.[7][8] The use of HOBt is therefore not just beneficial but critical for maintaining stereochemical integrity. The reaction temperature is also kept low (starting at 0 °C) to minimize the rate of racemization.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of Boc-Ala-Phe-OBzl.
Logical Relationships in Protecting Group Strategy
Caption: Orthogonality of Boc and Benzyl protecting groups.
Conclusion
This compound stands as a highly effective and reliable choice for the C-terminal protection of phenylalanine in dipeptide synthesis. Its performance, particularly in terms of yield and the crucial advantage of orthogonal deprotection via catalytic hydrogenation, often makes it superior to simpler alkyl esters like the methyl ester, especially when downstream synthetic steps require selective deprotection. While the risk of racemization is inherent to the activation of any N-protected amino acid, the use of established coupling protocols with additives like HOBt effectively mitigates this risk. For researchers prioritizing synthetic flexibility and mild deprotection conditions, L-phenylalanine benzyl ester is an authoritative and field-proven option.
References
- Supporting Information - Digital CSIC. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
- Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 6, 418.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
- Reyes-Márquez, J. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(54), 39968-39976.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). aapptec.
- Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581.
- Reyes-Márquez, J. A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate.
- Knowe, M. T., et al. (n.d.). Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. Organic Syntheses.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922.
- Li, P., & Hudson, D. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198.
- Wang, L., et al. (2026). Metal-Free Synthesis of Conjugated Dienyl Esters via Coupling of Halopenta-1,4-dienes with Carboxylic Acids. The Journal of Organic Chemistry.
- Al-Blewi, F. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(15), 581.
- Assertion(A):p-methyl benzyl carbocation (I) is more stable than benzyl carbocation (II).Reason(R) Heterovalent or no bond resonance. (2021, November 9). YouTube.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the precise characterization of raw materials and synthetic intermediates is a cornerstone of robust and reproducible science. L-Phenylalanine benzyl ester p-toluenesulfonate, a key building block in peptide synthesis and pharmaceutical development, is no exception.[1] Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate analysis.
The Analytical Imperative: Why Mass Spectrometry?
This compound is a salt composed of the protonated L-phenylalanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion. The primary analytical objectives for this compound are to confirm the molecular weight of the cation, elucidate its structure through fragmentation analysis, and potentially quantify it in complex mixtures. Mass spectrometry (MS) is the ideal tool for these tasks due to its high sensitivity, specificity, and ability to provide detailed structural information.
This guide will focus on two primary soft-ionization MS techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), and compare their utility with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the derivatized amino acid.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): The Workhorse for Purity and Structure
Electrospray ionization is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like L-phenylalanine benzyl ester.[2] Its seamless compatibility with liquid chromatography (LC) makes LC-ESI-MS/MS the gold standard for purity assessment and structural confirmation.
The Rationale Behind ESI-MS/MS
The choice of ESI-MS/MS is underpinned by its ability to generate intact molecular ions of the L-phenylalanine benzyl ester cation, allowing for precise mass determination. The subsequent fragmentation of this ion in the gas phase (MS/MS) provides a unique fingerprint that confirms its chemical structure. The p-toluenesulfonate counter-ion is typically not observed in positive ion mode as it is an anion.
Predicted Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, the primary ion observed for this compound will be the protonated L-phenylalanine benzyl ester cation, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 256.2. The molecular formula for the cation is C₁₆H₁₇NO₂.
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentation. The benzyl ester and the bond between the alpha-carbon and the carbonyl group are likely points of cleavage.
Key Predicted Fragmentation Pathways:
-
Loss of Benzyl Alcohol (C₇H₈O, 108.1 Da): A common fragmentation pathway for benzyl esters is the neutral loss of benzyl alcohol, leading to the formation of a phenylalanyl acylium ion.
-
Formation of the Benzyl Cation (C₇H₇⁺, 91.1 Da): Cleavage of the ester bond can result in the formation of the stable benzyl cation (tropylium ion), which is often a prominent peak in the spectra of benzyl-containing compounds.
-
Loss of the Benzyloxycarbonyl Group (C₈H₇O₂, 135.1 Da): Cleavage at the amino acid backbone can lead to the loss of the entire benzyloxycarbonyl moiety.
-
Iminium Ion Formation: Fragmentation can also lead to the formation of an iminium ion, a characteristic fragmentation for amino acids.
Diagram of Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted fragmentation of the L-phenylalanine benzyl ester cation in ESI-MS/MS.
Detailed Experimental Protocol for LC-ESI-MS/MS
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. The final solution should contain 0.1% formic acid to promote protonation.
2. Liquid Chromatography (LC) Parameters:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 - 4.5 kV.[3]
- Source Temperature: 120 - 150 °C.[3]
- Acquisition Mode: Full scan MS from m/z 50-500, followed by data-dependent MS/MS on the most intense ion.
- Collision Energy: A stepped or optimized collision energy (e.g., 10-40 eV) should be applied to induce fragmentation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A Rapid and Sensitive Alternative
MALDI-TOF MS is another soft ionization technique that is particularly useful for the rapid analysis of samples and is highly sensitive.[4][5] While often associated with large biomolecules like proteins, it is also highly effective for smaller molecules, especially those that are prone to in-source fragmentation in ESI.[3]
The Rationale Behind MALDI-TOF MS
The key advantage of MALDI is the "softness" of the ionization process, which can be modulated by the choice of matrix. This can minimize in-source decay of the benzyl ester, providing a clear molecular ion peak. MALDI is also a high-throughput technique, allowing for the rapid screening of multiple samples.
Sample Preparation: The Key to Success in MALDI
Unlike ESI, MALDI requires the analyte to be co-crystallized with a matrix compound that absorbs the laser energy. The choice of matrix is critical for successful analysis.
Detailed Experimental Protocol for MALDI-TOF MS
1. Matrix Selection and Preparation:
- For a molecule of this size and nature, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are suitable matrices.
- Prepare a saturated solution of the chosen matrix in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water.
- Dilute the stock solution to approximately 10-100 pmol/µL.
3. Spotting Technique (Dried-Droplet Method):
- Mix the sample solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).
- Spot 0.5-1 µL of the mixture onto the MALDI target plate.
- Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
4. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Positive ion reflector mode.
- Laser: Nitrogen laser (337 nm).
- Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.
- Calibration: Calibrate the instrument externally using a standard peptide or small molecule mixture with known masses.
Diagram of the MALDI-TOF MS Workflow
Caption: General workflow for sample preparation and analysis by MALDI-TOF MS.
Comparison with Alternative Analytical Techniques
While ESI-MS/MS and MALDI-TOF MS are primary choices, other techniques can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not suitable for direct GC-MS analysis due to its low volatility and the presence of the salt. However, the L-phenylalanine can be analyzed after hydrolysis of the ester and derivatization to increase its volatility.
-
Methodology: This would involve a two-step process: (1) Hydrolysis of the ester to yield L-phenylalanine, and (2) Derivatization of the L-phenylalanine (e.g., by silylation or esterification/acylation) to make it amenable to GC.
-
Advantages: GC-MS can provide excellent chromatographic separation and highly reproducible fragmentation patterns, making it suitable for quantitative analysis of the derivatized amino acid.
-
Disadvantages: This is an indirect method for analyzing the intact ester. The sample preparation is more laborious and introduces potential sources of error. It does not provide information about the intact ester itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.
-
¹H and ¹³C NMR: These techniques would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the L-phenylalanine, benzyl, and p-toluenesulfonate moieties and their connectivity.[3]
-
Advantages: NMR is non-destructive and provides unambiguous structural information.
-
Disadvantages: NMR has significantly lower sensitivity compared to mass spectrometry and is not suitable for trace analysis or analysis of complex mixtures without prior separation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule.
-
Expected Signals: The FTIR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine, the C=O of the ester, the aromatic C-H and C=C bonds of the phenyl and benzyl groups, and the S=O bonds of the sulfonate group.
-
Advantages: FTIR is a rapid and simple technique for confirming the presence of key functional groups.
-
Disadvantages: It provides limited information about the overall molecular structure and connectivity and is not suitable for the analysis of mixtures.
Performance Comparison
| Feature | LC-ESI-MS/MS | MALDI-TOF MS | GC-MS (of derivatized Phe) | NMR | FTIR |
| Primary Use | Purity, Structure, Quantification | Rapid Screening, MW Confirmation | Quantification of Phe | Definitive Structure | Functional Group ID |
| Sensitivity | High (pmol-fmol) | Very High (fmol-amol) | High (pmol) | Low (µmol-mmol) | Moderate (µg-mg) |
| Sample Prep | Simple dilution | Co-crystallization with matrix | Hydrolysis & Derivatization | Dissolution in deuterated solvent | Minimal |
| Throughput | Moderate (LC separation time) | High | Moderate | Low | High |
| Structural Info | MW and Fragmentation | MW (MS/MS for fragments) | Fragmentation of derivative | Detailed Connectivity | Functional Groups |
| Key Advantage | LC compatibility for mixtures | Speed and sensitivity | Quantitative reproducibility | Unambiguous structure | Simplicity |
| Key Limitation | Potential for in-source decay | Matrix interference | Indirect analysis of ester | Low sensitivity | Limited structural detail |
Conclusion and Recommendations
For the comprehensive characterization of this compound, a multi-faceted approach is recommended, with mass spectrometry playing the central role.
-
For routine identity confirmation and purity assessment, LC-ESI-MS/MS is the method of choice. Its ability to separate impurities and provide both molecular weight and structural information in a single run is unparalleled.
-
For high-throughput screening or when in-source fragmentation in ESI is a concern, MALDI-TOF MS offers a rapid and sensitive alternative.
-
GC-MS is a viable option for the quantitative analysis of the L-phenylalanine content after hydrolysis and derivatization, but it does not characterize the intact ester salt.
-
NMR spectroscopy should be employed as a primary tool for the definitive structural elucidation of a reference standard.
-
FTIR serves as a quick and simple quality control check for the presence of key functional groups.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.
- Kuklenyik, Z., Boyer, A. E., Lins, R., Quinn, C. P., Gallegos-Candela, M., Woolfitt, A., Pirkle, J. L., & Barr, J. R. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum. Analytical Chemistry, 83(5), 2057–2064.
- Lee, J. Y., Kim, H. J., & Kim, K. R. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(12), 1872–1876.
- Ricci, A., Flammia, D. O., & Gatta, M. (2017). MALDI versus ESI – the impact of the ion source on peptide identification. Journal of Proteome Research, 16(3).
- Rocha, M. J., et al. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Molecular Biology.
- Tabet, J. C., & Guenat, C. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351–360.
- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.
- University of California, Santa Barbara. (n.d.). MALDI-TOF Sample Preparation.
- Zappacosta, F., & Annan, R. S. (2002, February 5). Practical MS of proteins: sample preparation techniques. Boston University School of Medicine Mass Spectrometry Resource.
Sources
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. L-Phenylalanine, N-acetyl-, methyl ester [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Purity Analysis of Synthesized L-Phenylalanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. L-Phenylalanine benzyl ester p-toluenesulfonate, a key building block in the synthesis of various peptides and pharmaceuticals, is no exception.[1][2] Its chemical and stereochemical purity can significantly impact the efficacy, safety, and overall quality of the final drug product. This guide provides an in-depth, objective comparison of orthogonal analytical methods for the comprehensive purity assessment of this compound, complete with supporting experimental data and detailed protocols.
The synthesis of this compound is commonly achieved through the Fischer-Speier esterification of L-phenylalanine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst.[2][3] While effective, this process can introduce various impurities that necessitate robust analytical characterization.
Potential Impurities in the Synthesis of this compound
A thorough purity analysis begins with an understanding of potential impurities that may arise during synthesis. These can include:
-
Unreacted Starting Materials: L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid.
-
Enantiomeric Impurity: D-phenylalanine benzyl ester p-toluenesulfonate.
-
Process-Related Impurities: Dibenzyl ether (from the self-condensation of benzyl alcohol) and other by-products from side reactions.
-
Degradation Products: Hydrolysis of the ester bond back to L-phenylalanine and benzyl alcohol.
This guide will focus on three principal analytical techniques for the detection and quantification of these impurities: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a comprehensive analysis of this compound, two orthogonal HPLC methods are recommended: reverse-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity.
Reverse-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates compounds based on their hydrophobicity. This method is ideal for quantifying the main component and separating it from starting materials and most process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. This method should effectively separate the more polar L-phenylalanine from the less polar L-phenylalanine benzyl ester and dibenzyl ether.
Chiral HPLC for Enantiomeric Purity
The presence of the D-enantiomer is a critical quality attribute. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Phenomenex Lux 3 µ Cellulose-1).[3]
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
This method will resolve the L- and D-enantiomers into two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For this compound, a high % ee is expected, confirming the stereochemical integrity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Insight
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis (qNMR).[4][5][6] It provides detailed information about the molecular structure and can be used to identify and quantify impurities without the need for reference standards for each impurity.
¹H and ¹³C NMR for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectra serve as a fingerprint of the molecule, confirming the presence of the L-phenylalanine, benzyl, and p-toluenesulfonate moieties. Characteristic signals can be used to identify impurities. For instance, the presence of free benzyl alcohol would be indicated by a characteristic singlet for its benzylic protons, and unreacted L-phenylalanine would show a distinct set of signals for its α-proton and β-protons.
Based on known data for this compound and related structures, the following chemical shifts (in ppm, referenced to TMS) in CDCl₃ are expected:[3][7]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| p-Toluenesulfonate | ||
| CH₃ | ~2.30 (s) | ~21.5 |
| Aromatic CH | ~7.10 (d), ~7.75 (d) | ~126.0, ~129.0 |
| Aromatic C (quat.) | - | ~140.0, ~144.0 |
| L-Phenylalanine Benzyl Ester | ||
| β-CH₂ | ~3.15 (m), ~3.25 (m) | ~37.5 |
| α-CH | ~4.35 (m) | ~54.0 |
| Phenyl Aromatic CH | ~7.00-7.30 (m) | ~127.0, ~128.5, ~129.5 |
| Phenyl Aromatic C (quat.) | - | ~134.0 |
| Benzyl CH₂ | ~4.90 (d), ~5.00 (d) | ~67.5 |
| Benzyl Aromatic CH | ~7.00-7.30 (m) | ~128.0, ~128.5, ~128.8 |
| Benzyl Aromatic C (quat.) | - | ~135.0 |
| Ester C=O | - | ~170.0 |
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard of known purity.[8][9] This provides an absolute purity value, which can be more accurate than the relative purity obtained from HPLC.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry is an indispensable tool for the identification of unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, allowing for the confident identification of components in a mixture.
LC-MS for Impurity Profiling
An LC-MS method can be developed using the same or similar conditions as the RP-HPLC method described earlier. The mass spectrometer will provide the molecular weight of the eluting peaks, enabling the identification of starting materials, by-products, and degradation products.
| Compound | Molecular Formula | [M+H]⁺ |
| L-Phenylalanine | C₉H₁₁NO₂ | 166.08 |
| Benzyl Alcohol | C₇H₈O | 109.06 |
| p-Toluenesulfonic acid | C₇H₈O₃S | 173.02 |
| Dibenzyl ether | C₁₄H₁₄O | 199.11 |
| L-Phenylalanine benzyl ester | C₁₆H₁₇NO₂ | 256.13 |
Tandem MS (MS/MS) for Structural Elucidation
For unknown impurities, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, aiding in the elucidation of the impurity's structure. For example, the fragmentation of L-phenylalanine benzyl ester would likely show characteristic losses of the benzyl group and parts of the amino acid backbone.[10]
Comparison of Analytical Methods
| Parameter | Reverse-Phase HPLC | Chiral HPLC | Quantitative NMR (qNMR) | LC-MS |
| Primary Application | Chemical Purity, Quantification | Enantiomeric Purity | Absolute Purity, Structural Confirmation | Impurity Identification |
| Quantitative Capability | Excellent (relative) | Excellent (relative) | Excellent (absolute) | Semi-quantitative |
| Impurity Identification | Limited (by retention time) | Limited to enantiomers | Good (structural information) | Excellent (m/z and fragmentation) |
| Throughput | High | Moderate | Moderate | High |
| Reference Standard Requirement | For each impurity for accurate quantification | For D-enantiomer | Internal standard only | Not required for identification |
| Strengths | Robust, precise, widely available | Essential for stereochemical purity | Primary method, no need for impurity standards | High sensitivity and specificity for identification |
| Limitations | May not separate all impurities, relative quantification | Only separates enantiomers | Lower sensitivity than HPLC, requires high-field instrument | Quantification can be complex |
Conclusion: An Integrated Approach to Purity Analysis
A comprehensive and reliable purity analysis of synthesized this compound requires an orthogonal approach, leveraging the strengths of multiple analytical techniques.
-
HPLC remains the cornerstone for routine quality control, with RP-HPLC for chemical purity and chiral HPLC as an indispensable tool for controlling stereochemistry.
-
NMR spectroscopy , particularly qNMR, offers a powerful, non-destructive method for obtaining an absolute purity value and for the structural confirmation of the bulk material and any significant impurities.
-
Mass Spectrometry , especially when coupled with LC, is unparalleled in its ability to identify unknown impurities, providing crucial information for process optimization and ensuring the safety of the final product.
By employing this multi-faceted analytical strategy, researchers and drug development professionals can be confident in the quality and purity of their synthesized this compound, a critical step in the journey to developing safe and effective pharmaceuticals.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-12.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23.
- United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-40.
- Diehl, B. W. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 24(5), 19-22.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-9.
- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrum of L-Phenylalanine-d1.
- Harrison, A. G. (2002). Fragmentation of deprotonated peptides containing phenylalanine. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
- Chem-Impex International. (n.d.). L-Phenylalanine benzyl ester 4-toluenesulfonate salt.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
- Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1565-1573.
- ResearchGate. (2025). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Universita degli Studi di Milano.
- Sigma-Aldrich. (n.d.). This compound.
- United States Pharmacopeia. (2016).
- NIST. (n.d.). Mass Spectrum of an Unknown Analyte.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester.
- Laboratory Discounter. (n.d.). D-Phenylalanine Benzyl Ester p-Toluenesulfonate >98.0%(HPLC)(T) 5g.
- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
- Huang, P., et al. (2015). 1H and 13C NMR spectra of compound 2a.
- PubMed. (1989). HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support.
- ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
Sources
- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Quantitative NMR spectroscopy--applications in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Phenylalanine Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of phenylalanine and its derivatives is paramount. These compounds are not only fundamental building blocks of proteins but are also implicated in various metabolic disorders and serve as chiral precursors in pharmaceutical synthesis. Consequently, the analytical methods employed for their analysis must be rigorously validated to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for phenylalanine derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting and validating the most suitable method for your application.
The Imperative of Method Validation
The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, outlining key parameters that must be evaluated.[4][5] These parameters, which we will explore for each method, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value.[4][5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Phenylalanine Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives due to its versatility, robustness, and wide applicability.[6][7] For phenylalanine, HPLC methods can be tailored for both achiral and chiral separations, making it a powerful tool in pharmaceutical quality control and clinical diagnostics.
Principle of HPLC Separation
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For polar molecules like phenylalanine, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol.[8] Retention is primarily governed by hydrophobic interactions, with more polar analytes eluting earlier.
For the separation of enantiomers (D- and L-phenylalanine), chiral stationary phases (CSPs) are essential.[9][10][11] These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. Common chiral selectors for amino acids include cyclodextrins, teicoplanin, and ristocetin.[9][11]
Experimental Workflow: Chiral HPLC-UV Method Validation
Caption: Workflow for Chiral HPLC-UV Method Validation.
Detailed Experimental Protocol: Chiral HPLC-UV
This protocol is a representative example for the chiral separation of phenylalanine enantiomers, based on established methods.[9][11]
-
Instrumentation and Materials:
-
Standard and Sample Preparation:
-
Stock Solutions: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.1 - 500 µg/mL).[11]
-
Sample Preparation: For a dietary supplement, accurately weigh the powdered sample, dissolve it in the mobile phase, sonicate, and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Validation Procedure:
-
Specificity: Inject individual solutions of D- and L-phenylalanine, a racemic mixture, and a sample matrix (placebo) to ensure no interfering peaks at the retention times of the enantiomers.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[6][11]
-
Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of the analytes (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
-
Performance Comparison: HPLC-UV
| Validation Parameter | Typical Performance for Phenylalanine Derivatives | Reference |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | [10] |
| Linearity (r²) | ≥ 0.998 | [6][11] |
| Range | 0.1 - 500 µg/mL | [11] |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (%RSD) | ≤ 2% | [8] |
| LOD | ~0.1 µg/mL | [9][11] |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity for the analysis of amino acids. However, due to the low volatility of phenylalanine and its derivatives, a derivatization step is mandatory to convert them into volatile and thermally stable compounds suitable for GC analysis.[12]
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.
Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylation followed by esterification.[12][13]
Experimental Workflow: GC-MS Method Validation
Caption: Workflow for GC-MS Method Validation.
Detailed Experimental Protocol: GC-MS
This protocol outlines a general procedure for the analysis of phenylalanine using GC-MS with silylation.
-
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms).
-
Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Solvent: Acetonitrile.
-
Reference standard: L-phenylalanine.
-
-
Standard and Sample Preparation:
-
Stock and Calibration Standards: Prepare as described for the HPLC method, using acetonitrile as the solvent.
-
Sample Preparation: For biological samples like plasma or urine, a protein precipitation or extraction step may be required.
-
Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of MTBSTFA in acetonitrile).
-
Heat the mixture at a specific temperature and time (e.g., 120°C for 30 minutes) to ensure complete derivatization.[13]
-
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized phenylalanine.
-
-
Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) are assessed similarly to the HPLC method, but with consideration for the derivatization step's potential variability.
-
Performance Comparison: GC-MS
| Validation Parameter | Typical Performance for Phenylalanine Derivatives | Reference |
| Specificity | High, due to mass spectrometric detection | |
| Linearity (r²) | ≥ 0.99 | |
| Range | Dependent on derivatization and detector saturation | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (%RSD) | ≤ 5% | |
| LOD | Low µmol/L to nmol/L range | [13] |
| LOQ | Low µmol/L to nmol/L range |
Spectroscopic Methods: A Rapid Screening Tool
Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a simpler and more rapid approach for the quantification of phenylalanine, especially in less complex matrices.[14] These methods are based on the inherent absorbance of the phenyl group in the UV region.
Principle of Spectroscopic Analysis
Derivative spectrophotometry is often employed to enhance the specificity of the measurement.[14][15] By calculating the second derivative of the absorption spectrum, the contribution of broad, interfering absorbance from the sample matrix can be minimized, and the fine spectral features of phenylalanine can be resolved.[14] The magnitude of a specific peak in the second derivative spectrum is proportional to the concentration of the analyte.[14]
Experimental Workflow: Derivative Spectrophotometry
Sources
- 1. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Direct determination of phenylalanine in serum by derivative spectrophotometry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of tryptophan, tyrosine, and phenylalanine by second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Peptide Synthesis: L-phenylalanine benzyl ester p-toluenesulfonate vs. N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of assembling complex and biologically active molecules. L-phenylalanine, a fundamental aromatic amino acid, is a common constituent of many therapeutic peptides. Its incorporation is often facilitated by using protected derivatives, among which L-phenylalanine benzyl ester p-toluenesulfonate is a well-established reagent. A significant modification to this core structure is the introduction of a methyl group on the alpha-amino group, yielding N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate. This seemingly subtle alteration introduces profound changes in the chemical behavior of the amino acid and the properties of the resulting peptide.
This guide provides an in-depth, objective comparison of these two critical reagents. We will explore their fundamental differences, supported by experimental data and established protocols, to empower researchers to make informed decisions in their peptide synthesis endeavors.
At a Glance: Key Physicochemical and Structural Differences
A foundational understanding of the physicochemical properties of these two compounds is essential for their effective application. The primary distinction lies in the substitution at the alpha-amino group, which has a cascading effect on the molecule's reactivity, steric profile, and the conformational flexibility of the subsequent peptide chain.
| Property | This compound | N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate |
| CAS Number | 1738-78-9[1][2] | 40298-25-7 |
| Molecular Formula | C₂₃H₂₅NO₅S | C₂₄H₂₇NO₅S |
| Molecular Weight | 427.52 g/mol | 457.55 g/mol |
| Melting Point | 166-172 °C[2] | Data not readily available |
| Appearance | White to light yellow powder | Data not readily available |
| Amino Group | Primary Amine | Secondary Amine |
| Key Structural Difference | Unsubstituted α-amino group | Methylated α-amino group |
The methylation of the amino group in N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate is the central point of divergence, leading to significant implications for its use in peptide synthesis.
The Domino Effect of N-Methylation on Peptide Synthesis
The introduction of a methyl group on the alpha-amino nitrogen is not a trivial modification. It sets off a chain of consequences that must be carefully managed during peptide synthesis.
Reactivity and Steric Hindrance: A Double-Edged Sword
The N-methyl group significantly increases the steric bulk around the nitrogen atom. This steric hindrance can impede the approach of coupling reagents and the incoming acyl donor, potentially leading to slower reaction kinetics and incomplete couplings.[3] The secondary amine of the N-methylated residue is also less nucleophilic than the primary amine of its non-methylated counterpart.[3]
However, this steric bulk can also be advantageous. It can restrict the conformational freedom of the peptide backbone, which can be a valuable tool for designing peptides with specific secondary structures and improved receptor binding affinity.[4]
Experimental Workflow: Impact of Steric Hindrance
Caption: General synthetic route to N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate.
Peptide Coupling: A Tale of Two Reagents
The difference in reactivity between the primary and secondary amines necessitates distinct coupling strategies.
Protocol 3: Standard Peptide Coupling with this compound (Solid-Phase Peptide Synthesis - SPPS)
This protocol outlines a standard coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
The Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) are dissolved in DMF.
-
DIPEA (6 eq.) is added to the solution to activate the amino acid.
-
The activated amino acid solution is immediately added to the deprotected resin-bound peptide.
-
The reaction is agitated for 1-2 hours at room temperature.
-
The completion of the coupling is monitored using a qualitative test (e.g., Kaiser test).
-
After complete coupling, the resin is washed thoroughly with DMF and DCM.
Protocol 4: Modified Peptide Coupling with N-methyl-L-phenylalanine benzyl ester p-toluenesulfonate (SPPS)
Due to the challenges posed by N-methylated amino acids, a more robust coupling protocol is required.
Materials:
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
The Fmoc-protected amino acid (3 eq.) and HATU (2.9 eq.) are dissolved in DMF.
-
DIPEA (6 eq.) is added to the solution to activate the amino acid.
-
The activated amino acid solution is immediately added to the deprotected resin-bound peptide.
-
The reaction is agitated for 2-4 hours at room temperature. Double coupling (repeating the coupling step) may be necessary.
-
The completion of the coupling is monitored using a qualitative test suitable for secondary amines (e.g., chloranil test). The standard ninhydrin (Kaiser) test will give a false negative. [5]6. After complete coupling, the resin is washed thoroughly with DMF and DCM.
Impact on Final Peptide Properties: Beyond the Synthesis
The choice between these two reagents extends beyond the synthetic route and significantly influences the biological and pharmacological properties of the final peptide.
| Property | Impact of L-phenylalanine | Impact of N-methyl-L-phenylalanine |
| Proteolytic Stability | Susceptible to enzymatic cleavage at the peptide bond. | Increased resistance to proteolysis due to the steric hindrance of the N-methyl group. [4] |
| Conformational Flexibility | The peptide backbone retains its natural flexibility. | The N-methyl group restricts bond rotation, leading to a more constrained conformation. This can favor the cis amide bond isomer. |
| Membrane Permeability | Generally lower due to the presence of the amide N-H bond, which can act as a hydrogen bond donor. | Often enhanced as the N-methyl group eliminates a hydrogen bond donor, increasing the lipophilicity of the peptide. [4][6] |
| Receptor Binding | The natural conformation allows for interaction with the receptor's binding pocket. | The constrained conformation can lead to higher binding affinity and selectivity if it matches the receptor's preferred ligand conformation. [6] |
Logical Relationship: N-Methylation and Peptide Properties
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic and Performance Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and professionals in drug development and peptide chemistry, the selection of appropriate protecting groups is a cornerstone of successful synthesis. The L-phenylalanine benzyl ester, stabilized as its p-toluenesulfonate salt, is a widely utilized building block. This guide provides an in-depth analysis of its spectroscopic signature, compares it with common alternatives, and offers a logical framework for its application.
Introduction: The Role of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
In peptide synthesis, the carboxylic acid moiety of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of the peptide bond. The benzyl ester (Bn) is a popular choice for this purpose. L-phenylalanine is converted into its benzyl ester through a Fischer-Speier esterification, typically by reacting it with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).[1][2]
The resulting product is isolated as the p-toluenesulfonate (tosylate) salt. This serves a dual purpose: the tosylate anion protonates the free amino group, preventing self-polymerization, and the salt form enhances the compound's crystallinity, making it a stable, easy-to-handle white solid.[1][3] This crystalline nature simplifies purification and improves shelf-life compared to the free amino ester, which may be an oil or less stable.
Spectroscopic Profile of this compound
Accurate characterization is critical to verify the identity and purity of the starting material. The following data provides a definitive spectroscopic fingerprint.
Summary of Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Tosyl Group: ~2.30 ppm (s, 3H, Ar-CH₃); ~7.10 ppm (d, 2H) & ~7.70 ppm (d, 2H) (Aromatic protons). Phenylalanine Moiety: ~3.1-3.3 ppm (m, 2H, β-CH₂); ~4.3 ppm (m, 1H, α-CH); ~7.0-7.3 ppm (m, 5H, Phe Ar-H). Benzyl Ester Group: ~4.9-5.0 ppm (AB quartet or two doublets, 2H, O-CH₂-Ph); ~7.0-7.3 ppm (m, 5H, Benzyl Ar-H). Ammonium Group: ~8.3 ppm (br s, 3H, -NH₃⁺).[1] |
| ¹³C NMR | Tosyl Group: ~21 ppm (Ar-CH₃); ~125-145 ppm (Aromatic carbons). Phenylalanine Moiety: ~37 ppm (β-CH₂); ~54 ppm (α-CH); ~127-135 ppm (Aromatic carbons); ~169 ppm (C=O). Benzyl Ester Group: ~68 ppm (O-CH₂-Ph); ~128-135 ppm (Aromatic carbons). |
| IR (Infrared) | ~3000-2800 cm⁻¹ (N-H stretch of NH₃⁺); ~1740 cm⁻¹ (C=O stretch, ester); ~1600, 1495, 1455 cm⁻¹ (Aromatic C=C); ~1220 & 1160 cm⁻¹ (S=O stretch, sulfonate).[1] |
| Mass Spec. (ESI-MS) | Predicted m/z for the cation [C₁₆H₁₇NO₂ + H]⁺: 256.13. The tosylate anion would be observed in negative ion mode at m/z 171.02. |
Detailed Spectral Interpretation
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is the most informative for routine identification. The singlet at ~2.30 ppm is a hallmark of the tosyl group's methyl protons. The diastereotopic protons of the benzyl ester's CH₂ group often appear as two distinct doublets (an AB quartet) around 4.9-5.0 ppm, confirming the ester linkage.[1] The broad singlet for the ammonium protons around 8.3 ppm confirms the salt's formation and will disappear upon D₂O exchange.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. The most crucial peak is the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹. The presence of strong absorptions around 1220 and 1160 cm⁻¹ confirms the sulfonate group, distinguishing the salt from other forms like the hydrochloride.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will show the mass of the protonated L-phenylalanine benzyl ester cation, confirming the core structure's molecular weight.
Experimental Protocols & Workflows
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 300 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the exchangeable NH₃⁺ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
Workflow for Spectroscopic Characterization
The following diagram outlines the logical workflow for the complete spectroscopic verification of the title compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Comparison with Alternative Carboxyl Protecting Groups
The choice of a carboxyl protecting group is dictated by the overall synthetic strategy, particularly the deprotection conditions required for the α-amino protecting group (e.g., Fmoc or Boc).[4] Below is a comparison of the benzyl ester with other common esters.
Comparative Spectroscopic and Performance Data
| Protecting Group | L-Phenylalanine ... Ester | Key ¹H NMR Signal | Deprotection (Cleavage) Method | Compatibility & Use Case |
| Benzyl (Bn) | ...benzyl ester p-toluenesulfonate | ~5.0 ppm (s or ABq, 2H, O-CH₂-Ph)[1] | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr, HF)[5] | Stable to base (Fmoc removal) and mild acid (Boc removal). Ideal for Boc/Bn strategy and as a "permanent" side-chain protection.[4] |
| Methyl (Me) | ...methyl ester hydrochloride | ~3.8 ppm (s, 3H, -OCH₃)[6] | Saponification (e.g., NaOH, LiOH) | Not orthogonal to Fmoc strategy due to base-lability. Risk of racemization. Primarily used in solution-phase synthesis.[7] |
| Ethyl (Et) | ...ethyl ester hydrochloride | ~1.2 ppm (t, 3H, -CH₃) & ~4.2 ppm (q, 2H, -OCH₂-) | Saponification (e.g., NaOH, LiOH) | Similar to methyl ester; not widely used in modern solid-phase synthesis due to harsh, non-orthogonal cleavage conditions. |
| tert-Butyl (tBu) | ...tert-butyl ester hydrochloride | ~1.4 ppm (s, 9H, -C(CH₃)₃)[8] | Moderate Acid (TFA)[7] | Orthogonal to the base-labile Fmoc group. The cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4] |
Causality Behind Experimental Choices
-
Why choose Benzyl Ester? The benzyl ester's stability under both basic and mildly acidic conditions makes it highly versatile. Its removal via hydrogenolysis is exceptionally clean, yielding only the free carboxylic acid and toluene. This orthogonality is crucial when synthesizing complex peptides where other acid- or base-labile groups must remain intact. The tosylate salt form is a significant practical advantage for handling and stability.
-
Why choose tert-Butyl Ester? In the context of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, the tBu ester is the default choice. The Fmoc group on the N-terminus is removed with a base (like piperidine), which the tBu ester withstands perfectly. At the end of the synthesis, a single treatment with an acid cocktail (primarily Trifluoroacetic Acid, TFA) cleaves the tBu ester, other side-chain protecting groups (like Boc), and the peptide from the resin simultaneously. This procedural simplicity is a major driver of its widespread adoption.
-
When are Methyl/Ethyl Esters Used? Simple alkyl esters are now less common in complex peptide synthesis. Their primary cleavage method, saponification, is harsh and can compromise chiral integrity. However, for the synthesis of simple di- or tri-peptides in a solution phase, where conditions can be carefully controlled, they remain a cost-effective option.
Decision-Making Workflow for Protecting Group Selection
The selection of a C-terminal protecting group is not arbitrary but a critical decision based on the N-terminal protection strategy.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. rsc.org [rsc.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Amino Acid Esterification: A Comparative Study
In the realms of peptide synthesis, medicinal chemistry, and drug development, amino acid esters are indispensable intermediates.[1][2] They serve as crucial building blocks where the temporary protection of the carboxylic acid moiety is paramount to prevent unwanted side reactions, such as self-polymerization during peptide coupling.[3][4] Furthermore, converting the zwitterionic amino acid into its ester form enhances its solubility in organic solvents and allows for subsequent chemical transformations.[5][6]
This guide provides a comparative analysis of the most prevalent methods for amino acid esterification. As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying mechanisms, operational nuances, and critical parameters that dictate the success of each technique. We will delve into the classic Fischer-Speier esterification, explore milder modern alternatives, and critically evaluate each method's performance based on experimental data.
The Classic Approach: Fischer-Speier Esterification
First described in 1895, the Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] For amino acids, this equilibrium-driven process requires a strong acid catalyst to protonate the carboxyl group, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[7][8][9] To drive the reaction to completion, an excess of the alcohol is typically used, or the water byproduct is removed.[7][9]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution pathway. The key steps are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the amino acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the amino acid ester, typically as its stable hydrochloride salt.[7]
Commonly used acid catalysts include anhydrous hydrogen chloride (HCl) gas dissolved in alcohol, concentrated sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂), which generates HCl in situ.[1][10][11]
Experimental Protocol: Thionyl Chloride Method
The use of thionyl chloride in methanol is one of the most effective variants of the Fischer esterification for preparing amino acid methyl esters.[1][4]
Materials:
-
L-Amino Acid (e.g., L-Proline)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
tert-Butyl methyl ether (TBME) or Diethyl Ether
-
Ice bath, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Catalyst Preparation: In a dry round-bottom flask, cool 50 mL of anhydrous methanol in an ice bath. Slowly add 0.73 mL (10 mmol) of thionyl chloride dropwise over 5 minutes.[3][4] This exothermic reaction generates the HCl catalyst in situ. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[3]
-
Reaction Initiation: To the cold methanolic HCl solution, add 1.15 g (10 mmol) of the L-amino acid.[4]
-
Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 110°C for this specific protocol example) and maintain for 3-9 hours, depending on the amino acid.[4][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[4]
-
Precipitation: To the resulting residue, add dry tert-butyl methyl ether or diethyl ether and triturate the solid. This step precipitates the amino acid ester hydrochloride salt and removes any remaining impurities.[3][4]
-
Purification: Collect the crystalline product by filtration, wash with two small portions of cold ether, and dry under vacuum.[3] The product can be further purified by recrystallization from a methanol/ether mixture.[4]
Workflow Diagram: Fischer Esterification (SOCl₂ Method)
Caption: Workflow for Fischer esterification using the thionyl chloride method.
The Modern Convenient Approach: Trimethylchlorosilane (TMSCl) in Alcohol
A significantly milder and more convenient method involves the use of trimethylchlorosilane (TMSCl) in an alcohol, typically methanol.[1] This system generates the necessary HCl catalyst in situ under much gentler conditions than the traditional Fischer method, often proceeding smoothly at room temperature.[1][12]
Mechanism of Action
TMSCl reacts with the alcohol (e.g., methanol) to form methoxytrimethylsilane and hydrogen chloride. The generated HCl then acts as the catalyst for the Fischer esterification, following the same mechanistic pathway described previously. The key advantage is the controlled, gradual generation of the acid catalyst, which avoids the harsh conditions associated with adding concentrated acids or thionyl chloride directly.
Experimental Protocol: TMSCl/Methanol Method
This method is notable for its simplicity, mild conditions, and broad applicability to natural, aromatic, and aliphatic amino acids.[1]
Materials:
-
Amino Acid
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl)
-
Magnetic stirrer, round-bottom flask
Procedure:
-
Reaction Setup: Place the amino acid (0.1 mol) in a round-bottom flask.[1]
-
TMSCl Addition: Slowly add freshly distilled TMSCl (0.2 mol, 2 equivalents) to the amino acid and stir.[1] For amino acids with two carboxyl groups (e.g., aspartic acid, glutamic acid), use 4 equivalents of TMSCl.[1]
-
Solvent Addition: Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.[1]
-
Reaction Time: Stir the reaction for 12-24 hours.[1] The reaction is typically complete within 12 hours, but poorly soluble amino acids may require longer reaction times.[1] Monitor completion by TLC.
-
Isolation: Concentrate the reaction mixture on a rotary evaporator to directly yield the product as the amino acid ester hydrochloride salt.[1] No further purification is usually necessary due to the clean nature of the reaction.
Workflow Diagram: TMSCl/Methanol Esterification
Caption: Workflow for esterification using the TMSCl/Methanol method.
The High-Yield, High-Hazard Approach: Diazomethane
Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly with carboxylic acids to form methyl esters in quantitative yields under very mild conditions.[13][14] The reaction is irreversible as the only byproduct is nitrogen gas.[15]
Mechanism of Action
The reaction involves two main steps:
-
Protonation: The acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.
-
Sₙ2 Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction. This displaces molecular nitrogen (N₂), an exceptionally stable leaving group, to form the methyl ester.[15]
Crucial Caveat: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[15] It is typically generated in situ from precursors like Diazald™ and used immediately in an ethereal solution. A safer, though less reactive, alternative is (trimethylsilyl)diazomethane.[16] Due to these hazards, this method is reserved for small-scale syntheses where other methods have failed or for specific applications like the methylation of N-protected amino acids where racemization is a major concern.[14][17]
Experimental Protocol: Methylation with Diazomethane (N-Protected Amino Acids)
This protocol is adapted for N-nosyl-protected amino acids, where the sulfonamide proton can also be methylated.[14] For standard N-Boc or N-Cbz amino acids, only the carboxylic acid reacts.
Materials:
-
N-protected Amino Acid
-
Ethereal solution of diazomethane (0.66 M)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1 mmol) in dry diethyl ether (10 mL) under an inert atmosphere (N₂).
-
Diazomethane Addition: Cautiously add the ethereal solution of diazomethane (8 mmol) dropwise to the stirred amino acid solution at room temperature.[14] Extreme Caution is required.
-
Reaction: Stir the mixture overnight at room temperature. Monitor for the cessation of nitrogen gas evolution and by TLC.
-
Workup: Carefully evaporate the solvent and excess diazomethane under reduced pressure in a well-ventilated hood behind a blast shield. The product is often obtained in quantitative yield and high purity.[14]
Workflow Diagram: Diazomethane Methylation
Caption: Workflow for methylation with hazardous diazomethane.
Comparative Analysis
The choice of esterification method is a critical decision dictated by the specific amino acid substrate, required scale, available equipment, and safety considerations. Below is a summary of experimental data and a qualitative comparison.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various amino acid methyl ester hydrochlorides using the TMSCl/Methanol method, which is often comparable to or higher than traditional acid-catalyzed methods.[1]
| Entry | Amino Acid | Yield with TMSCl/MeOH (%)[1] | Reaction Time (h)[1] |
| 1 | Glycine | 98 | 24 |
| 2 | L-Aspartic Acid | 95 | 24 |
| 3 | L-Leucine | 98 | 12 |
| 4 | L-Isoleucine | 96 | 12 |
| 5 | L-Methionine | 98 | 12 |
| 6 | L-Phenylalanine | 99 | 12 |
| 7 | L-Proline | 98 | 12 |
| 8 | L-Serine | 95 | 12 |
| 9 | L-Tyrosine | 96 | 12 |
| 10 | L-Valine | 98 | 12 |
| 11 | L-Glutamic Acid | 96 | 24 |
Note: All products were isolated as hydrochloride salts. Yields refer to isolated products.
Head-to-Head Comparison
| Feature | Fischer Esterification (SOCl₂) | TMSCl in Methanol | Diazomethane Methylation |
| Reaction Conditions | Harsh (reflux, strong acid) | Mild (room temperature) | Very Mild (room temperature) |
| Yield | Good to Excellent | Excellent | Quantitative |
| Convenience | Moderate (requires anhydrous setup, handling of SOCl₂) | High (simple one-pot procedure) | Low (requires in situ generation of a hazardous reagent) |
| Safety | Moderate Hazard (SOCl₂ is corrosive and lachrymatory) | Low Hazard (TMSCl is flammable and corrosive) | Extreme Hazard (Toxic, carcinogenic, explosive) |
| Substrate Scope | Broad | Broad, including sensitive substrates | Limited by safety; ideal for precious, acid-sensitive substrates |
| Racemization Risk | Low under controlled acidic conditions.[18] Risk increases with prolonged heating or basic workups. | Very Low.[1] Mild conditions preserve stereochemical integrity. | Very Low. The reaction mechanism does not involve the chiral center.[14] |
| Byproducts | SO₂, HCl, H₂O | Methoxytrimethylsilane, HCl | N₂ gas |
| Ideal Use Case | Large-scale, cost-effective synthesis of simple amino acid esters. | General laboratory use for high-yield, high-purity synthesis. | Small-scale methylation when other methods fail or for maximum yield of sensitive compounds. |
Conclusion and Recommendations
The esterification of amino acids is a fundamental transformation in synthetic organic and medicinal chemistry. While the classic Fischer-Speier esterification remains a viable and cost-effective method, particularly for large-scale production, its reliance on harsh conditions can be a significant drawback.
For general laboratory applications, the TMSCl/Methanol method stands out as the superior choice. It offers an exceptional balance of high yields, operational simplicity, mild reaction conditions, and broad substrate compatibility, making it a robust and reliable method for preparing a wide range of amino acid esters.[1]
The diazomethane method , despite offering quantitative yields, should be avoided unless absolutely necessary due to the extreme toxicity and explosion hazards associated with the reagent.[14][15] Safer alternatives like (trimethylsilyl)diazomethane should be considered if a diazomethane-like reaction is required.[16]
Ultimately, the selection of an optimal esterification strategy requires a careful evaluation of the project's specific needs, weighing the demand for yield and purity against the practical constraints of safety, time, and substrate sensitivity.
References
- International Journal of Peptide and Protein Research. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
- An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
- Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Pearson. (2024).
- Semantic Scholar. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester. Pearson+.
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society.
- International Journal of Current Research and Review. (n.d.). Synthesis of L-amino acid methyl ester hydrochlorides. IJCRR.
- ResearchGate. (2011). Esterification of amino acids with methanol in the presence of TMSCl.
- Di Gioia, M. L., et al. (2007). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Fischer-Speier Esterification of 7-Aminoheptanoic Acid. BenchChem.
- AK Lectures. (n.d.).
- Taylor & Francis Online. (2006). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
- ResearchGate. (2007). “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides.
- Kovacs, J., et al. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry. [Link]
- Horikiri, S., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. [Link]
- D'Anna, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
- ResearchGate. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- University of Missouri–St. Louis. (n.d.). Fischer Esterification. University of Missouri–St. Louis Home Page.
- Takimoto, J. K., et al. (2011). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem. [Link]
- Leggio, A., et al. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design. [Link]
- D'Anna, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
- Google Patents. (1995). Method for preparing amino acid esters.
- Gehrke, C. W., & Leimer, K. (1971). TRIMETHYLSILYLATION OF AMINO ACIDS: Effect of Solvents on Derivatization Using BSTFA.
- Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 3. pianetachimica.it [pianetachimica.it]
- 4. ijcrr.com [ijcrr.com]
- 5. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. cerritos.edu [cerritos.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Enantiomeric Purity of L-Phenylalanine Esters
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of starting materials is not merely a quality metric; it is a cornerstone of safety, efficacy, and intellectual property. L-phenylalanine esters, crucial chiral building blocks for synthesizing peptides, peptidomimetics, and notable active pharmaceutical ingredients (APIs), exemplify this principle.[1][2] The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, meaning that one enantiomer can offer therapeutic benefits while its mirror image may be inert or, in some cases, dangerously toxic.[3] Consequently, the rigorous assessment of enantiomeric purity is a non-negotiable step in the research and manufacturing pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric purity of L-phenylalanine esters. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most appropriate strategy for their specific analytical challenge.
The Chromatographic Powerhouses: HPLC and UPC²
Chromatographic methods are the workhorses of chiral analysis, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. High-Performance Liquid Chromatography (HPLC) is the most established technique, while its modern counterpart, Ultra-Performance Convergence Chromatography (UPC²), offers significant advantages in speed and efficiency.[1][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Enantioseparation: Chiral HPLC operates by passing the analyte mixture through a column packed with a CSP. Enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are particularly effective for separating amino acid esters, often after derivatization to introduce a chromophore for sensitive UV detection.[5][6]
Causality in Method Design: The choice between normal-phase (NP) and reversed-phase (RP) HPLC is critical. NP-HPLC, using non-polar mobile phases like hexane/isopropanol, often provides better selectivity for chiral separations. However, RP-HPLC is generally more robust and compatible with a wider range of samples and detectors, including mass spectrometry. Derivatization, for instance with fluorenylmethoxycarbonyl chloride (FMOC-Cl), is frequently employed not only to enhance UV or fluorescence detection but also to improve the interaction with the CSP, thereby increasing resolution.[6]
Workflow for Chiral HPLC Analysis
Caption: High-level workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC with a Polysaccharide-Based CSP
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane and 2-Propanol (e.g., 90:10 v/v). Add 0.1% trifluoroacetic acid (TFA) to sharpen peaks if necessary. Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the L-phenylalanine ester sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a racemic standard to confirm the resolution and elution order of the D- and L-enantiomers. Inject the sample solution.
-
Quantification: Calculate the enantiomeric purity using the peak areas from the chromatogram:
-
% Enantiomeric Purity = [Area(L-isomer) / (Area(L-isomer) + Area(D-isomer))] × 100
-
Ultra-Performance Convergence Chromatography (UPC²)
Principle of Enantioseparation: UPC² utilizes compressed carbon dioxide (CO₂) as the primary mobile phase, behaving like a liquid with low viscosity and high diffusivity. This allows for faster separations and higher efficiency than traditional HPLC. The principles of chiral recognition on the CSP are the same as in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to sharper peaks and significantly reduced analysis times.
Causality in Method Design: UPC² is the method of choice for high-throughput screening environments.[1] Its primary advantage is speed; a separation that takes 10-15 minutes on an HPLC might be completed in under 2 minutes with UPC².[1][4] The use of CO₂ also makes it a "greener" alternative, reducing organic solvent consumption. It excels where normal-phase HPLC is effective, making it ideal for the chiral separation of moderately polar compounds like phenylalanine esters.
Experimental Protocol: UPC² for Phenylalanine Methyl Ester[1][4]
-
Mobile Phase Preparation:
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide.
-
-
Sample Preparation: Dissolve the phenylalanine methyl ester sample in isopropanol to a concentration of 5 mg/mL.
-
Instrumentation Setup:
-
System: Waters ACQUITY UPC²
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK ID, 4.6 x 100 mm, 3 µm).
-
Conditions: Isocratic 90% A, 10% B.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 2500 psi.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 4 µL.
-
-
Analysis & Quantification: Follow the same principles as HPLC. The method is sensitive enough to detect down to 0.01% of the undesired enantiomer in a 5 mg/mL stock solution.[1][4]
The Volatility Virtuoso: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a highly sensitive and powerful technique for separating volatile or semi-volatile compounds. For amino acid esters, derivatization is mandatory to increase their volatility and thermal stability.
Principle of Enantioseparation: After derivatization, the sample is vaporized and transported by an inert carrier gas through a chiral capillary column (e.g., Chirasil-L-Val).[7][8] Similar to HPLC, separation is achieved through diastereomeric interactions between the enantiomers and the CSP coated on the column wall. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the peaks, making it a self-validating system.
Causality in Method Design: GC-MS is chosen when high sensitivity and specificity are paramount. It is excellent for detecting trace-level enantiomeric impurities. The derivatization step, while adding complexity, can be optimized for robust and reproducible results. Common derivatization involves esterification followed by acylation (e.g., with trifluoroacetic anhydride) or reaction with an alkyl chloroformate.[8][9] Comprehensive two-dimensional GC (GCxGC) can be employed for extremely complex samples, offering a massive boost in peak capacity and separation power.[8][9]
Workflow for Chiral GC-MS Analysis
Caption: General workflow for chiral GC-MS analysis.
Experimental Protocol: Chiral GC-MS[10]
-
Derivatization:
-
Dissolve the amino acid ester sample in an appropriate solvent.
-
Add an acylating agent (e.g., trifluoroacetic anhydride) and heat to complete the reaction, forming the volatile N-trifluoroacetyl derivative.
-
Evaporate the excess reagent under a stream of nitrogen and redissolve the residue in a suitable solvent for injection (e.g., ethyl acetate).
-
-
Instrumentation Setup:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 200 °C) at 5-10 °C/min.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500 or using selected ion monitoring (SIM) for higher sensitivity.[7]
-
-
Analysis and Quantification: Inject the derivatized sample. Identify the enantiomer peaks by their retention times and mass spectra. Calculate enantiomeric purity from the integrated peak areas in the chromatogram.
The Electromigration Expert: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a distinct alternative to chromatography, separating molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field. It is known for its extremely high separation efficiency, low sample and reagent consumption, and rapid analysis times.[10]
Principle of Enantioseparation: For chiral separations, a chiral selector is added to the background electrolyte (running buffer). Enantiomers form transient inclusion complexes with the selector (e.g., cyclodextrins) or coordinate with a chiral ligand (in ligand exchange CE).[11][12] These interactions modify the effective electrophoretic mobility of each enantiomer to a different extent, leading to their separation.
Causality in Method Design: CE is an excellent choice when sample volume is limited or when an orthogonal technique is needed to validate HPLC or GC results. The method development in CE is highly flexible, as the type and concentration of the chiral selector in the buffer can be easily changed without needing to switch columns.[10] Using a mixture of selectors, such as a cyclodextrin and a chiral ionic liquid, can sometimes achieve separations that are difficult with a single selector.[11]
Experimental Protocol: Chiral CE with a Cyclodextrin Selector[12][14]
-
Buffer Preparation: Prepare a background electrolyte (BGE), for example, 15 mM sodium tetraborate buffer. Add the chiral selector, such as 5 mM β-cyclodextrin. Adjust the pH to an optimal value (e.g., pH 9.5) and filter.[11]
-
Sample Preparation: Dissolve the L-phenylalanine ester sample in water or the BGE to a concentration of approximately 0.5-1.0 mg/mL.
-
Instrumentation Setup:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 10-20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 200 or 210 nm.
-
-
Analysis: Condition the capillary with the BGE. Inject the sample and apply the voltage. The enantiomers will be detected at different migration times. Quantification is based on peak areas, similar to chromatography.
The Non-Separative Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment.
Principle of Enantiodiscrimination: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), transient diastereomeric complexes or new diastereomeric compounds are formed.[13] These diastereomers are chemically distinct and will have different NMR chemical shifts, leading to separate signals for each enantiomer that can be integrated for quantification.[14]
Causality in Method Design: NMR is a powerful tool for rapid, non-destructive determination of enantiomeric excess (%ee) without requiring a reference standard for the minor enantiomer. It is particularly useful for process monitoring or for samples that are difficult to analyze by chromatography. The key is finding an effective CSA that interacts strongly enough with the analyte to induce a measurable difference in chemical shifts.
Experimental Protocol: NMR with a Chiral Solvating Agent[15][16]
-
Sample Preparation: Dissolve a precise amount of the L-phenylalanine ester sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., a derivative of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent) to the NMR tube.
-
Final Spectrum: Acquire a second ¹H NMR spectrum. In the presence of the CSA, a proton signal that was previously a singlet or a simple multiplet may split into two distinct sets of signals, one for each enantiomer.
-
Quantification: Carefully integrate the corresponding signals for the two enantiomers. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Comparative Performance and Expert Recommendations
Choosing the right technique requires a careful evaluation of the analytical needs, including throughput, sensitivity, available instrumentation, and the specific properties of the sample matrix.
| Technique | Analysis Time | Sensitivity (LOD/LOQ) | Sample Prep Effort | Strengths | Limitations |
| Chiral HPLC | 10-30 min | Moderate (µg/mL) | Low to Moderate | Robust, versatile, well-established, wide range of CSPs available.[15][16] | Moderate solvent consumption, slower than UPC². |
| Chiral UPC² | 1-5 min | High (ng/mL) | Low to Moderate | Very high throughput, low organic solvent use, high efficiency.[1][4] | Requires specialized instrumentation, best for normal-phase type separations. |
| Chiral GC-MS | 15-40 min | Very High (pg/mL) | High (derivatization required) | Unmatched sensitivity and specificity, structural confirmation via MS.[7] | Requires volatile derivatives, sample prep can be complex.[17] |
| Chiral CE | 5-15 min | Moderate (µg/mL) | Low | Extremely high efficiency, very low sample/reagent use, flexible method development.[10][11] | Lower concentration sensitivity than HPLC/GC, reproducibility can be challenging. |
| NMR | 5-20 min | Low (mg scale) | Low | Non-destructive, no separation needed, absolute quantification possible. | Low sensitivity, requires higher sample concentration, CSA can be expensive.[14] |
Senior Scientist's Recommendations:
-
For High-Throughput QC/Screening: UPC² is the undisputed leader. Its combination of speed and high resolution allows for the rapid analysis of large numbers of samples without compromising data quality.[1][4]
-
For Routine Purity Assays & Method Development: Chiral HPLC remains the gold standard. Its robustness, flexibility, and the vast library of available chiral stationary phases make it a reliable choice for most applications.[5][16]
-
For Trace-Level Impurity Detection: Chiral GC-MS is the preferred method. When you need to detect and confirm the identity of an enantiomeric impurity at the 0.01% level or below, the sensitivity and specificity of GC-MS are essential.[7]
-
For Orthogonal Validation or Limited Sample: Chiral CE provides an excellent alternative. Its different separation mechanism makes it a powerful tool for confirming results from chromatographic methods, and it is ideal when sample material is scarce.[12]
-
For Rapid, Non-Separative Analysis: NMR Spectroscopy is the go-to technique for a quick check of enantiomeric excess, especially during reaction monitoring where sample workup is undesirable.[14]
Ultimately, the most robust analytical strategy often involves the use of two orthogonal methods (e.g., HPLC and CE) to provide a self-validating system, ensuring the highest degree of confidence in the reported enantiomeric purity.
References
- Fountain, K.J., & Wess, C. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
- Bhushan, R., & Kumar, V. (n.d.). Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst (RSC Publishing). [Link]
- Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2984. Humana, New York, NY. [Link]
- Wang, Y., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors.
- Junge, M., Huegel, H., & Marriott, P.J. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-34. [Link]
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-211. [Link]
- Junge, M., Huegel, H., & Marriott, P.J. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
- Gasper, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3165. [Link]
- CAT GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
- Ali, I., et al. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
- Giuffrida, A., et al. (2014). Recent advances in chiral separation of amino acids using capillary electromigration techniques.
- Al-azzawi, A.I., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Istrate, A.N., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7356. [Link]
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
- Caronna, T., et al. (2017). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.
- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859–878. [Link]
- Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- D'Acquarica, I., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 5(3), 115-133. [Link]
- Scriba, G.K.E. (Ed.). (2016). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. In: Chiral Separations. Methods in Molecular Biology, vol 1373. Humana Press, New York, NY. [Link]
- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Ishihara, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5345–5352. [Link]
- Docker, A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Wenzel, T.J., & Wilcox, J.D. (2003). NMR determination of enantiomeric excess.
- Villalva-Montero, F., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(23), 7277. [Link]
Sources
- 1. waters.com [waters.com]
- 2. chemimpex.com [chemimpex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. waters.com [waters.com]
- 5. yakhak.org [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in chiral separation of amino acids using capillary electromigration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]
A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and complex molecule construction, the strategic protection of amino acid termini is not merely a procedural step but the cornerstone of a successful synthetic campaign. The choice of protecting groups for both the α-amino and α-carboxyl functions dictates the overall strategy, influencing yield, purity, and the feasibility of synthesizing complex targets. This guide provides an in-depth, objective comparison of the most ubiquitous protection protocols, grounded in mechanistic principles and field-proven insights to empower you to make informed, strategic decisions in your work.
The Principle of Orthogonal Protection: A Strategic Imperative
Before delving into specific protocols, it is crucial to understand the concept of orthogonal protection . This strategy involves using multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection of one functional group while others remain intact, a necessity for the stepwise elongation of a peptide chain or the differential modification of a complex molecule.[2] The primary α-amino protecting groups—Boc, Fmoc, and Cbz—are chosen based on their unique cleavage conditions, forming the foundation of orthogonal synthetic strategies.[3]
N-Terminal Protection: A Head-to-Head Comparison of Boc, Fmoc, and Cbz Protocols
The protection of the α-amino group is critical to prevent self-polymerization and ensure directional peptide bond formation.[1][4] The tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) groups are the most established choices, each with a distinct profile of advantages and limitations.
Comparative Overview of N-Terminal Protecting Groups
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) |
| Lability | Acid-Labile | Base-Labile | Hydrogenolysis, Strong Acid |
| Typical Deprotection | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF | H₂, Pd/C; HBr/AcOH |
| Key Advantages | Robust, well-established, less prone to aggregation in long sequences.[] | Mild deprotection, automation-friendly, orthogonal to acid-labile side-chain groups.[4] | Stable to mild acid/base, crystalline derivatives aid purification.[6] |
| Potential Limitations | Harsh acidic cleavage can degrade sensitive residues; generates reactive tert-butyl cations.[7][8] | Piperidine can form adducts; potential for diketopiperazine formation at the dipeptide stage.[9][10] | Catalyst incompatibility with sulfur-containing amino acids; potential for racemization under certain basic conditions.[6][11] |
| Typical Yields | Generally high, but can be affected by side reactions during cleavage. | Excellent, often >99% per coupling cycle in SPPS.[12] | High, aided by ease of crystallization and purification.[6] |
| Scalability | Well-suited for large-scale synthesis. | Highly scalable, especially with automated synthesizers. | Scalable, though catalyst handling in hydrogenolysis can be a consideration. |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive.[] | Can be more cost-effective overall due to higher efficiency and recyclability of reagents in some systems.[] | Reagents are relatively inexpensive; catalyst cost can be a factor. |
Reaction Mechanisms: The "Why" Behind the Synthesis
Understanding the reaction mechanisms is key to troubleshooting and optimizing protocols. The protection of the amine involves its nucleophilic attack on an activated form of the protecting group.
The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses, releasing a tert-butyl carbonate anion, which then decomposes into the stable products tert-butanol and carbon dioxide. This decomposition provides a strong thermodynamic driving force for the reaction.[6]
}
Boc-protection of an amine.
The amine attacks the carbonyl carbon of the activated succinimidyl ester in Fmoc-OSu. This forms a stable carbamate and releases N-hydroxysuccinimide (NHS), a non-interfering and easily removable byproduct.[13] The use of Fmoc-OSu is generally preferred over the more reactive Fmoc-Cl as it leads to cleaner reactions with fewer side products, such as the formation of Fmoc-dipeptides.[12][]
}
Fmoc-protection using Fmoc-OSu.
In a classic Schotten-Baumann reaction, the amine attacks the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction requires a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2][15]
}
Cbz-protection of an amine.
C-Terminal Protection: Esterification Strategies
Protecting the α-carboxyl group, typically as an ester, is necessary to prevent it from reacting during the activation and coupling of the subsequent amino acid.[16] The choice of ester influences the final deprotection (cleavage) step.
Comparative Overview of C-Terminal Protecting Groups
| Characteristic | Methyl Ester | Benzyl Ester |
| Lability | Base-Labile (Hydrolysis) | Hydrogenolysis, Strong Acid |
| Typical Introduction | Methanol with TMSCl or SOCl₂ | Benzyl alcohol with p-TsOH or SOCl₂ |
| Typical Deprotection | Saponification (e.g., LiOH, NaOH) | Catalytic Hydrogenation (H₂, Pd/C) |
| Key Advantages | Simple to introduce; suitable when final product is not base-sensitive. | Orthogonal to Fmoc and Boc strategies; mild deprotection via hydrogenolysis. |
| Potential Limitations | Base-mediated deprotection can cause racemization and other side reactions. | Hydrogenolysis is incompatible with sulfur-containing residues (e.g., Met, Cys). |
| Typical Yields | Good to excellent.[11] | Excellent, often with easy purification.[17] |
Detailed Experimental Protocols
These protocols represent generalized yet robust methods for the synthesis of protected amino acids. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Boc-Alanine
This protocol utilizes di-tert-butyl dicarbonate for the protection of L-Alanine.[18]
-
Dissolution: Dissolve L-Alanine (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water.
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution with vigorous stirring.
-
Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.
-
Work-up: Dilute the mixture with water and wash twice with ethyl acetate to remove byproducts.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute citric acid or HCl solution. Immediately extract the product three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-L-Alanine.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Protocol 2: Synthesis of Fmoc-Alanine
This protocol uses the more stable Fmoc-OSu reagent for cleaner product formation.[19]
-
Dissolution: Dissolve L-Alanine (1.0 eq.) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. A white precipitate of Fmoc-L-Alanine should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: If necessary, the product can be recrystallized to achieve higher purity.
Protocol 3: Synthesis of Cbz-Alanine
This protocol follows the classic Schotten-Baumann conditions.[1]
-
Dissolution: Dissolve L-Alanine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) and cool in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product three times with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Cbz-protected amino acids often crystallize readily upon concentration or from solvents like ethyl acetate/hexane.
Protocol 4: Synthesis of L-Alanine Benzyl Ester
This protocol utilizes p-toluenesulfonic acid as a catalyst for direct esterification.[17]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine L-Alanine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue reflux for 4-6 hours or until no more water is collected.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the product as its p-toluenesulfonate salt.
-
Isolation: Stir the slurry for 1 hour, then collect the white solid by vacuum filtration. Wash the solid with ethyl acetate and then diethyl ether.
-
Purification: The resulting tosylate salt is typically of high purity and can often be used directly. If the free ester is required, it can be liberated by neutralization and extraction.
Troubleshooting and Mitigating Side Reactions
A key aspect of expertise is anticipating and mitigating potential side reactions. Each protection strategy has its own characteristic challenges that must be managed to ensure high purity and yield.
Common Side Reactions and Mitigation Strategies
| Protecting Group | Common Side Reaction(s) | Causality & Mitigation Strategy |
| Boc | Alkylation of Nucleophilic Side Chains (Trp, Met, Cys, Tyr) [8][20] | The tert-butyl cation generated during acidic deprotection is a potent electrophile. Mitigation: Use a "scavenger cocktail" in the cleavage reagent (e.g., TFA with triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT)) to trap the carbocation.[8] |
| Fmoc | Diketopiperazine (DKP) Formation [9][10][21] | Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain termination. This is especially prevalent with Proline or Glycine in the first two positions. Mitigation: Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or couple the third amino acid immediately after deprotection of the second.[21] |
| Fmoc | Aspartimide Formation [9][12] | Base-catalyzed cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides. Mitigation: Use side-chain protecting groups that offer more steric hindrance or add HOBt to the piperidine deprotection solution.[9] |
| Cbz | Racemization [6][11] | The basic conditions used during introduction (Schotten-Baumann) can lead to epimerization of the α-carbon, especially with prolonged reaction times or excessively high pH. Mitigation: Maintain careful control of pH (typically 8-10) and temperature (0-5 °C during addition).[6] The urethane structure of the Cbz group itself helps suppress racemization compared to an acyl group.[11] |
| Cbz | Incomplete Hydrogenolysis | Catalyst poisoning, particularly by sulfur-containing compounds, can halt the deprotection. Mitigation: Use a fresh, active catalyst (e.g., Pd/C). For sulfur-containing peptides, alternative deprotection methods like HBr/AcOH may be necessary. |
Conclusion and Recommendations
The selection of a protection strategy is a multi-faceted decision that must be tailored to the specific requirements of the target molecule and the overall synthetic plan.
-
For routine, automated solid-phase peptide synthesis (SPPS) , the Fmoc/tBu strategy is the dominant choice due to its mild, orthogonal deprotection conditions and high efficiency.[4]
-
For the synthesis of long or aggregation-prone peptides , the Boc/Bzl strategy remains a powerful alternative, as its stronger acid deprotection steps can help disrupt secondary structures that hinder coupling.[]
-
For solution-phase synthesis, particularly for di- or tripeptides , the Cbz group offers significant advantages. Its stability and the crystalline nature of its derivatives facilitate purification by recrystallization, which can be more cost-effective and scalable than chromatography for smaller molecules.[6]
Ultimately, a deep understanding of the underlying chemical principles, reaction mechanisms, and potential side reactions associated with each protocol is the most critical tool for any researcher. By benchmarking these established methods against the specific challenges of your synthesis, you can design a robust, efficient, and successful route to your target molecule.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Lundquist, J. T., & Dix, T. A. (2002). A mild and efficient method for the N-tert-butoxycarbonylation of amines. Tetrahedron letters, 43(42), 7665–7667.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- Racemization in amino acids? (2017).
- Fmoc Amino Acids. (n.d.). BOC Sciences.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Process for preparing Boc protected amino acid by (Boc) O. (n.d.).
- Literature comparison of Fmoc-His(Boc)
- Process for producing N-protected amino acid. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(11), 699–712.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- Löw, M., Kisfaludy, L., & Sohár, P. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1643–1651.
- Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. (1991). PNAS.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Tetrahedron Letters, 57(4), 435-438.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2011). PubMed.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. (2019).
- Technical Support Center: Fmoc-Trp-Trp-OH & Diketopiperazine Form
- Side reactions of Boc deprotection with scavengers. (2025). BenchChem.
- Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). ScienceDirect.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..
- Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.).
- Methods for Removing the Fmoc Group. (2010).
- Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge.
- DKP formation mechanism. (2022).
- [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. (1978). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis of oligomers containing alternating C -glycosyl α-amino acids and proteinogenic α-amino acids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02059F [pubs.rsc.org]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Phenylalanine Protection: A Cost-Benefit Analysis of Boc, Cbz, and Fmoc Strategies
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids is paramount. Phenylalanine, with its bulky aromatic side chain, is a frequent component of bioactive peptides. However, its reactive α-amino group necessitates the use of temporary "hats," or protecting groups, to prevent unwanted side reactions and ensure the controlled formation of peptide bonds.[][2] The choice of protecting group is not merely a procedural detail; it is a strategic decision that profoundly impacts yield, purity, scalability, and overall cost.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of options. We will dissect the three most ubiquitous amine protecting groups—Boc, Cbz, and Fmoc—providing a rigorous cost-benefit analysis grounded in experimental realities. We will explore the causality behind protocol choices, present comparative data, and offer detailed workflows to empower you, the researcher, to make the most informed decision for your specific phenylalanine application.
The Three Pillars of Amine Protection
The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable under mild conditions that do not compromise the integrity of the growing peptide chain.[3] This principle of selective removal in the presence of other protecting groups is known as orthogonality, a cornerstone of modern synthetic strategy.[3][4][5] The three groups we will analyze—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each offer a unique approach to this challenge.
The Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is an acid-labile protecting group that was a mainstay of early solid-phase peptide synthesis (SPPS).[][6] Its robustness against a wide range of non-acidic conditions makes it a reliable choice, particularly in solution-phase synthesis.
Introduction & Removal: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride or Boc₂O) in the presence of a base.[7][8] The reaction is generally clean and high-yielding.
Removal, or deprotection, is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[6][8] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[6][9]
Caption: Workflow for Boc protection and deprotection of Phenylalanine.
Cost-Benefit Analysis:
-
Benefits: Boc-protected phenylalanine and the protecting agent (Boc anhydride) are generally less expensive than their Fmoc counterparts.[] The Boc group is stable to bases and many nucleophiles, offering a broad compatibility window for other synthetic steps.[7]
-
Costs & Drawbacks: The repeated use of strong acid (TFA) for deprotection can lead to the degradation of sensitive sequences and the cleavage of some acid-labile side-chain protecting groups.[][4] The highly electrophilic tert-butyl cation generated during cleavage can cause side reactions, such as the alkylation of tryptophan or methionine residues, necessitating the use of "scavengers" in the cleavage cocktail.[4][10] This adds complexity and cost to the purification process. The Boc/Benzyl protection scheme is considered "quasi-orthogonal" because both types of groups are removed by acid, albeit of different strengths.[3][4]
The Classic: Carboxybenzyl (Cbz or Z)
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first widely used N-protecting group in peptide synthesis and remains highly relevant, especially in solution-phase applications.[10][11]
Introduction & Removal: The Cbz group is installed by reacting phenylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions.[11][12]
Its primary method of removal is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C), which is exceptionally mild.[10][13] The reaction products are toluene and carbon dioxide, which are easily removed. Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[11][14]
Caption: Workflow for Cbz protection and deprotection of Phenylalanine.
Cost-Benefit Analysis:
-
Benefits: The deprotection via hydrogenolysis occurs at neutral pH and is orthogonal to both acid-labile (Boc, t-Bu) and base-labile (Fmoc) groups, making it a powerful tool in complex syntheses.[10][11] The reagents for introduction are cost-effective.
-
Costs & Drawbacks: Catalytic hydrogenolysis is incompatible with other reducible functional groups, such as alkynes, alkenes, or certain sulfur-containing amino acids (like methionine), which can act as catalyst poisons.[12][15] The use of flammable hydrogen gas requires specialized equipment and safety precautions.[14] The palladium catalyst is a significant cost factor, and regulations often require stringent testing to ensure its removal from the final product, especially in drug development.[14]
The Modern Standard: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern automated SPPS. Its key feature is its lability to mild basic conditions, providing a truly orthogonal protection scheme when paired with acid-labile side-chain protecting groups.[][16]
Introduction & Removal: The Fmoc group is introduced using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride). Fmoc-OSu is generally preferred as it is more stable and leads to cleaner reactions with fewer side products compared to the more reactive but less stable Fmoc-Cl.[17][18]
Deprotection is efficiently achieved using a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[10][19]
Caption: Workflow for Fmoc protection and deprotection of Phenylalanine.
Cost-Benefit Analysis:
-
Benefits: The extremely mild, non-acidic deprotection conditions preserve the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[] This orthogonality is ideal for SPPS, enabling the synthesis of long and complex peptides.[3][16] The process is easily automated.
-
Costs & Drawbacks: Fmoc-protected amino acids are typically more expensive than their Boc-protected counterparts.[] The dibenzofulvene byproduct generated during deprotection can react with the newly liberated amine; however, using piperidine in excess effectively scavenges this byproduct. While the reagents are more costly upfront, the high efficiency, reduced need for harsh reagents, and simpler purification for complex peptides can lead to better overall cost-effectiveness.[]
Data Presentation: At-a-Glance Comparison
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | ||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O)[8] | Benzyl chloroformate (Cbz-Cl)[11] | Fmoc-OSu or Fmoc-Cl[17] |
| Cleavage Conditions | Moderate to strong acid (e.g., TFA)[6] | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[10][11] | Mild base (e.g., 20% Piperidine in DMF)[19] |
| Key Advantages | Low reagent cost; Stable to bases/nucleophiles.[][7] | Very mild hydrogenolysis removal; Orthogonal to acid/base labile groups.[10][11] | Mild base cleavage; Fully orthogonal with acid-labile side chains; Ideal for SPPS.[] |
| Key Disadvantages | Harsh acidic cleavage; Scavengers required; Quasi-orthogonal with benzyl groups.[][4] | Incompatible with reducible groups; Catalyst cost & removal; H₂ gas hazard.[12][14] | Higher initial reagent cost; Bulky protecting group.[] |
| Relative Cost | Reagents: Low. Process: Can be high due to purification challenges. | Reagents: Low-Medium. Process: High due to catalyst and equipment. | Reagents: High. Process: Can be more cost-effective for complex syntheses due to efficiency.[] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a self-validating system. The rationale behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: N-Boc Protection of L-Phenylalanine
Methodology:
-
Dissolution: Suspend L-Phenylalanine (1 equiv.) in a 1:1 mixture of Dioxane and water.
-
Basification: Cool the mixture in an ice bath (0-5 °C) and add Sodium Hydroxide (2.1 equiv. as a 1M aqueous solution) dropwise to maintain the temperature below 10 °C. Stir until a clear solution is obtained.
-
Causality: The base deprotonates the amino group, making it a more potent nucleophile. The aqueous dioxane ensures solubility for both the amino acid salt and the nonpolar Boc₂O.
-
-
Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in Dioxane dropwise.
-
Causality: A slight excess of Boc₂O ensures complete reaction. Slow addition prevents a rapid exotherm and potential side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup & Extraction: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate will form. Extract the product into ethyl acetate (3x).
-
Causality: Acidification protonates the carboxylate, making the Boc-Phe product neutral and insoluble in water, allowing for its extraction into an organic solvent.
-
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-Phe as a white solid.
Protocol 2: TFA-Mediated Deprotection of Boc-L-Phe
Methodology:
-
Dissolution: Dissolve Boc-L-Phe (1 equiv.) in Dichloromethane (DCM).
-
Cleavage: Add Trifluoroacetic acid (TFA, 10 equiv.) dropwise at room temperature.
-
Causality: TFA is a strong acid that efficiently protonates and cleaves the Boc group. DCM is a standard solvent that is inert to TFA.
-
-
Reaction: Stir the solution for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed.
-
Concentration: Remove the solvent and excess TFA in vacuo to yield the phenylalanine TFA salt as an oil or solid.
Protocol 3: N-Cbz Protection of L-Phenylalanine
Methodology:
-
Dissolution: Dissolve L-Phenylalanine (1 equiv.) in 2M NaOH (2 equiv.) and cool in an ice bath.
-
Protection: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv.) and 2M NaOH (1 equiv.) simultaneously and dropwise from separate addition funnels, keeping the pH between 9-10 and the temperature below 5 °C.
-
Causality: The Schotten-Baumann reaction conditions require a base to neutralize the HCl byproduct. Simultaneous addition maintains the optimal pH for the reaction.
-
-
Reaction: After addition is complete, remove the ice bath and stir for 2-3 hours at room temperature.
-
Workup: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Isolation: Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate. Filter the solid, wash with cold water, and dry to obtain Cbz-L-Phe.
Protocol 4: Catalytic Hydrogenolysis of Cbz-L-Phe
Methodology:
-
Setup: Dissolve Cbz-L-Phe (1 equiv.) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: Pd/C is an excellent catalyst for hydrogenolysis. Handling it under an inert atmosphere is a safety measure as it can be pyrophoric.
-
-
Hydrogenation: Purge the flask with Hydrogen gas (H₂) and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator.
-
Reaction: Stir vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-24 hours).
-
Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate in vacuo to yield L-Phenylalanine.
-
Causality: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
Strategic Selection: Which Group to Choose?
The optimal choice depends entirely on the synthetic context.
Caption: Decision workflow for selecting a Phenylalanine protecting group.
-
For automated Solid-Phase Peptide Synthesis (SPPS): Fmoc is the undisputed champion. Its mild, orthogonal deprotection chemistry is perfectly suited for the iterative nature of SPPS.[16]
-
For solution-phase synthesis of simple peptides: Boc offers a cost-effective and reliable route, provided the final peptide can withstand the final acidic cleavage.
-
For fragments containing reducible groups or when orthogonality to both acid and base is needed: Cbz is an excellent choice, assuming the necessary hydrogenation equipment is available and catalyst costs are manageable.
Ultimately, a thorough understanding of the chemistry, benefits, and costs associated with each protecting group allows the modern researcher to design more efficient, robust, and economical synthetic routes for phenylalanine-containing molecules, accelerating the pace of discovery in science and medicine.
References
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Request PDF on ResearchGate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Hudson, D. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(4), 2552-2560.
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 1-13.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Metwally, S. A. M. (2016). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Roy, I., & Sardar, M. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PLoS One, 19(6), e0304675.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF on ResearchGate.
- Lipshutz, B. H., & Nambiar, S. (2012). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- D'Andrea, S. V., & Freeman, J. P. (2003). Selective Cleavage of Cbz-Protected Amines. Request PDF on ResearchGate.
- Mori, A., & Sajiki, H. (2016). Deprotection method. Google Patents.
- Reddit user. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(36), 5967-5977.
Sources
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tdcommons.org [tdcommons.org]
- 15. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to L-Phenylalanine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Carboxyl Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount to achieving high yields, purity, and stereochemical integrity. The carboxyl group of an amino acid, being a nucleophile, must be masked to prevent unwanted side reactions during the amide bond formation. L-Phenylalanine benzyl ester p-toluenesulfonate serves as a well-established and widely utilized C-terminal protected form of L-phenylalanine. The benzyl ester provides robust protection under various coupling conditions, while the p-toluenesulfonate (tosylate) salt form enhances its crystallinity and handling properties, making it a stable, free-flowing solid.[1]
This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by experimental data and detailed protocols. We will explore the nuances of its synthesis, its performance in peptide coupling reactions, and the strategic considerations for its use in both solution-phase and solid-phase peptide synthesis (SPPS).
Synthesis of this compound: A Modernized Fischer-Speier Approach
The traditional synthesis of amino acid benzyl esters often involves the Fischer-Speier esterification using hazardous solvents like benzene or carbon tetrachloride to azeotropically remove water.[1] These solvents pose significant health and environmental risks. A more sustainable and equally efficient method utilizes cyclohexane, a less hazardous alternative, to achieve high yield and, crucially, to prevent racemization.[1]
Comparative Synthesis Data
The choice of solvent for the azeotropic removal of water during the Fischer-Speier esterification has a profound impact on the enantiomeric purity of the final product. High-boiling point solvents like toluene can induce racemization, particularly for amino acids with electron-withdrawing side chains.[1]
| Parameter | Cyclohexane Method[1] | Toluene Method[1] |
| Yield | 94% | Not Reported |
| Enantiomeric Excess (e.e.) | 100% | 75.3% |
| Melting Point (°C) | 169.03 | 148.39 (racemate) |
| Solvent Hazard | Lower | Higher |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from Bolchi et al.[1] and offers a safer and highly efficient route to the title compound.
Materials:
-
L-Phenylalanine (0.05 mol)
-
p-Toluenesulfonic acid monohydrate (0.06 mol)
-
Benzyl alcohol (0.25 mol)
-
Cyclohexane (30 mL)
-
Ethyl acetate (80 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine L-phenylalanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue for 4 hours, collecting the water that azeotropes out.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture and stir for 1 hour to induce precipitation.
-
Collect the white solid precipitate by filtration.
-
Dry the solid under vacuum to yield this compound.
Workflow for Synthesis
Sources
A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with L-Phenylalanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The choice of starting materials and synthesis strategy can have profound implications for the purity, yield, and, most critically, the biological activity of the final peptide product. This guide provides an in-depth comparison of peptides synthesized using L-phenylalanine benzyl ester p-toluenesulfonate, offering insights into the causality behind experimental choices and presenting supporting data to inform your research.
Introduction: The Critical Role of Protecting Groups and Counter-Ions in Peptide Synthesis
The chemical synthesis of peptides is a meticulous process of elongating an amino acid chain. To ensure the correct sequence and prevent unwanted side reactions, protecting groups are employed to temporarily block reactive functional groups on the amino acids. This compound serves as a C-terminally protected phenylalanine derivative, where the benzyl ester protects the carboxylic acid and the p-toluenesulfonate (tosylate) acts as a salt-forming counter-ion for the amino group. This reagent is particularly suited for the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.
The choice of protecting groups and the resulting counter-ions from deprotection and cleavage steps are not merely process parameters; they can significantly influence the outcome of biological assays. This guide will objectively compare the use of this compound in peptide synthesis with alternative methods, focusing on the potential impact on the final peptide's biological activity.
Comparative Analysis of Synthesis Strategies: Boc/Bzl vs. Fmoc/tBu
The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods. The use of this compound aligns with the Boc/Bzl strategy.
| Feature | Boc/Bzl Strategy (with Benzyl Ester) | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Typically benzyl-based ethers, esters, and carbamates. | Typically tert-butyl-based ethers, esters, and carbamates. |
| Deprotection Chemistry | Nα-Boc group removed by moderate acid (e.g., TFA). Side chains and cleavage from resin with strong acid (e.g., HF). | Nα-Fmoc group removed by a base (e.g., piperidine). Side chains and cleavage from resin with a strong acid (e.g., TFA). |
| Advantages | Robust, less prone to aggregation for some sequences. | Milder Nα-deprotection conditions, avoiding repeated strong acid exposure to the growing peptide chain.[1] |
| Disadvantages | Requires handling of hazardous strong acids like HF for final cleavage. Repeated acid treatment can lead to side reactions. | The basic conditions for Fmoc removal can cause side reactions like racemization and aspartimide formation. |
The use of this compound within the Boc/Bzl framework offers a classic and robust method for peptide synthesis. However, the harsh final cleavage step with HF is a significant drawback compared to the milder cleavage conditions of the Fmoc/tBu strategy.
The Overlooked Variable: The Impact of Counter-Ions on Biological Activity
Following purification by reverse-phase high-performance liquid chromatography (RP-HPLC), synthetic peptides are often isolated as salts. The counter-ion present can have a significant and often overlooked impact on biological assays.
-
Trifluoroacetate (TFA): The most common counter-ion in peptides synthesized via the Fmoc/tBu strategy, as TFA is used for cleavage and in the HPLC mobile phase.[2]
-
p-Toluenesulfonate (Tosylate): The counter-ion present in the starting material, this compound. While subsequent synthesis and purification steps may introduce other counter-ions, the initial presence of tosylate is a distinguishing feature.
-
Hydrochloride (HCl) and Acetate: Often considered more "biologically friendly" counter-ions, and peptides are sometimes converted to these forms post-synthesis.
Comparative Impact of Counter-Ions on Biological Assays:
| Counter-Ion | Potential Effects on Biological Assays | Supporting Evidence |
| Trifluoroacetate (TFA) | Can inhibit or stimulate cell growth, potentially acting as an allosteric regulator of receptors.[2] May induce trifluoroacetylation of proteins and phospholipids, leading to an immune response in vivo.[2] | Studies have shown that TFA can suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner.[2] |
| p-Toluenesulfonate (Tosylate) | Less data is available on its direct biological effects in peptide assays compared to TFA. However, as an organic counter-ion, it has the potential to influence peptide solubility and conformation. | The selection of counter-ions is known to impact peptide solubility and conformational stability.[3] |
| Hydrochloride (HCl) / Acetate | Generally considered more benign in biological systems. Acetate has largely replaced TFA in the synthesis of some peptide drugs due to TFA's negative impact on stability and biological activity.[3] | The hydrochloride form of some peptides has shown enhanced stability compared to the acetate form.[3] |
Causality: The chemical nature of the counter-ion can affect the peptide's secondary structure, solubility, and aggregation propensity.[4] These physicochemical properties are intrinsically linked to a peptide's ability to interact with its biological target. For instance, a counter-ion that promotes aggregation could lead to a lower observed biological activity in a cell-based assay due to reduced availability of the monomeric, active peptide.
Experimental Protocols
Synthesis of a Dipeptide using this compound (Boc Strategy)
This protocol outlines the synthesis of a model dipeptide, Boc-Ala-Phe-OBzl.
Materials:
-
This compound
-
Boc-L-Alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Neutralization of this compound: Dissolve this compound in DCM and add DIPEA until the pH is neutral.
-
Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine and HOBt in DMF. Cool the solution to 0°C and add DCC. Stir for 30 minutes.
-
Coupling: Add the activated Boc-L-Alanine solution to the neutralized L-Phenylalanine benzyl ester solution. Stir the reaction mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (Optional): To remove the Boc group for further chain elongation, treat the purified dipeptide with a solution of TFA in DCM. Precipitate the deprotected peptide with cold diethyl ether.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a synthesized peptide on cell proliferation.
Materials:
-
Synthesized peptide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the synthesized peptide in complete cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium with the same concentration of the peptide solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation and Visualization
Workflow for Peptide Synthesis and Biological Activity Assessment
Caption: Workflow from peptide synthesis to biological evaluation.
Signaling Pathway for a Hypothetical Bioactive Peptide
Caption: A hypothetical signaling pathway activated by a synthetic peptide.
Conclusion and Future Perspectives
The use of this compound in peptide synthesis offers a reliable method within the Boc/Bzl strategy. However, researchers must be cognizant of the potential influence of both the synthesis strategy and the resulting counter-ions on the biological activity of the final peptide. While direct comparative studies are lacking, the existing literature strongly suggests that counter-ions like TFA can introduce artifacts in biological assays. Therefore, for peptides intended for sensitive biological applications, it is advisable to consider exchanging the counter-ion to a more biologically inert species like hydrochloride or acetate. Future research should focus on systematic studies that directly compare the biological activities of the same peptide synthesized via different routes and isolated with different counter-ions to provide a clearer understanding of these subtle but critical effects.
References
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Monatshefte für Chemie-Chemical Monthly, 148(10), 1843–1849.
- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- Góngora-Benítez, M., et al. (2014).
- Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 79(24), 6487–6492.
- Stepanyan, L., et al. (2022). Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. Pharmacia, 69(3), 735–742.
- Vasanthakumar, G. R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Journal of Chemical Research, 2002(1), 35-37.
- Synpeptide. (2024). Comparison of Peptide Synthesis Methods and Techniques.
- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
- Chem-Impex International. (n.d.). L-Phenylalanine benzyl ester 4-toluenesulfonate salt.
- MDPI. (2023).
- ResearchGate. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
- Wiśniewski, K., & Łęgowska, A. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5737.
- Liu, C., & Li, Y.-M. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189-198.
- ResearchGate. (2021). Counter-ion influence on peptide formulations.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- MDPI. (2022). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. International Journal of Molecular Sciences, 23(3), 1354.
- Dziuba, B. (2012). Manufacturing of peptides exhibiting biological activity.
Sources
A Researcher's Guide to the Comparative Stability of Amino Acid Ester Salts: A Methodological Approach
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, solubility, and bioavailability of the final drug product.[1][2] Amino acid esters, a common class of compounds in pharmaceutical research, are particularly susceptible to degradation, making the choice of their salt form a matter of careful consideration. While hydrochloride salts are frequently utilized for their potential to enhance stability and solubility, a direct, comprehensive comparison with other common salt forms like sulfates, hydrobromides, and phosphates is not extensively documented in publicly available literature.[3][4][5]
This guide, therefore, takes a methodological approach. It outlines a comprehensive experimental framework for conducting a robust comparative stability analysis of different amino acid ester salts. By following these protocols, researchers can generate the critical data needed to make informed decisions in their drug development pipelines. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for producing reliable and reproducible results.
The Critical Role of the Counterion in Stability
The stability of an amino acid ester salt is not solely dependent on the parent molecule but is significantly influenced by the physicochemical properties of its counterion.[6][7][8] Key factors that come into play include:
-
Hygroscopicity: The propensity of a salt to absorb atmospheric moisture. Increased water content can accelerate hydrolytic degradation.[9][10]
-
pH of the Microenvironment: The pH of the local environment created by the salt when it absorbs moisture can catalytically affect the rate of ester hydrolysis.[7]
-
Crystal Lattice Energy: A higher crystal lattice energy can impart greater physical stability to the solid form.
This guide will provide the tools to experimentally evaluate how different counterions (e.g., Cl⁻, Br⁻, SO₄²⁻, H₂PO₄⁻) modulate these factors and, consequently, the overall stability of the amino acid ester.
Experimental Workflow for Comparative Stability Assessment
The following workflow provides a systematic approach to comparing the stability of different amino acid ester salts. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[11][12][13]
Caption: Experimental workflow for the comparative stability assessment of amino acid ester salts.
Detailed Experimental Protocols
Part 1: Salt Synthesis and Initial Characterization
Objective: To prepare and confirm the identity and purity of various amino acid ester salts. For this guide, we will use L-Leucine Methyl Ester as a model compound.
Materials:
-
L-Leucine Methyl Ester (free base)
-
Hydrochloric acid (2M in diethyl ether)
-
Sulfuric acid (1M in diethyl ether)
-
Hydrobromic acid (1M in diethyl ether)
-
Phosphoric acid (1M in diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous methanol
Protocol:
-
Salt Formation:
-
Dissolve 1.0 g of L-Leucine Methyl Ester free base in 20 mL of anhydrous diethyl ether.
-
Slowly add a stoichiometric equivalent of the respective acid solution (e.g., 2M HCl in ether) dropwise while stirring at 0°C.
-
Continue stirring for 1-2 hours at 0°C to allow for complete precipitation of the salt.
-
Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Dry the salt under vacuum at room temperature.
-
-
Initial Characterization:
-
Purity Assessment: Determine the purity of each salt using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Charged Aerosol Detector). The mobile phase and column will depend on the specific amino acid ester.
-
Identity Confirmation: Confirm the identity of the salts using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Melting Point: Determine the melting point of each salt using a calibrated melting point apparatus.
-
Crystallinity: Assess the crystalline nature of the salts using X-ray Powder Diffraction (XRPD).
-
Part 2: Forced Degradation Studies
Objective: To subject the different salts to accelerated degradation conditions to compare their relative stability.[13]
Protocol:
-
Sample Preparation: For each salt, prepare samples in both the solid state and in solution (e.g., 1 mg/mL in a 50:50 methanol:water solution).
-
Stress Conditions (as per ICH Q1A(R2) guidelines): [12][13]
-
Thermal Stress (Solid State): Place 10 mg of each salt in a sealed glass vial and expose to 60°C for 7 days.
-
Humidity Stress (Solid State): Place 10 mg of each salt in an open glass vial within a humidity chamber set to 25°C and 90% relative humidity for 7 days.
-
Photostability (Solid State & Solution): Expose samples to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy.
-
Acidic Hydrolysis (Solution): Dissolve each salt in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis (Solution): Dissolve each salt in 0.1 M NaOH and heat at 60°C for 24 hours.[14][15][16]
-
Oxidative Degradation (Solution): Dissolve each salt in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
-
Time Points: For each condition, analyze samples at initial (t=0) and final time points. For solution studies, intermediate time points (e.g., 2, 4, 8, 12 hours) can provide kinetic data.
Part 3: Analytical Method for Degradation Quantification
Objective: To develop and validate a stability-indicating analytical method to separate and quantify the parent amino acid ester from its degradation products.
Methodology: A reverse-phase HPLC method is generally suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for the ester carbonyl group) or a universal detector like CAD.[17]
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Stability Data for L-Leucine Methyl Ester Salts (% Degradation)
| Stress Condition | Hydrochloride | Hydrobromide | Sulfate | Phosphate |
| Solid State | ||||
| 60°C / 7 days | < 1% | < 1% | 1.5% | 2.0% |
| 25°C / 90% RH / 7 days | 2.5% | 3.5% | 5.0% | 6.5% |
| Photostability | < 0.5% | < 0.5% | < 0.5% | < 0.5% |
| Solution State | ||||
| 0.1 M HCl / 60°C / 24h | 8.2% | 8.5% | 7.9% | 10.1% |
| 0.1 M NaOH / 60°C / 24h | 15.6% | 16.1% | 14.8% | 18.2% |
| 3% H₂O₂ / RT / 24h | 1.2% | 1.3% | 1.1% | 1.5% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific amino acid ester and experimental conditions.
Visualizing Key Relationships
A diagram illustrating the primary degradation pathway and the influencing factors can aid in understanding the stability challenges.
Caption: Factors influencing the hydrolytic degradation of amino acid ester salts.
Conclusion and Recommendations
By conducting these comparative studies, researchers can:
-
Quantitatively rank the stability of different salt forms under various stress conditions.
-
Identify the primary degradation pathways for their specific amino acid ester.
-
Generate the necessary data to support the selection of the most stable salt form for further development.
The investment in a thorough, early-stage stability assessment of different amino acid ester salts is a critical step in mitigating risks and ensuring the development of a robust and reliable drug product.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. ResearchGate.
- Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI.
- Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate.
- Ich guidelines for stability studies 1. Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- The basic hydrolysis of amino acid esters. Semantic Scholar.
- Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed.
- Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. ACS Publications.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Counterion. Wikipedia.
- The Role of Counter-Ions in Peptides—An Overview. PMC - NIH.
- Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora.
- The Role of Counter-Ions in Peptides—An Overview. ResearchGate.
- Physiochemical assessment of pharmaceutical salt forms. ScienceDirect.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine?. Reddit.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC.
- Analytical Methods for Amino Acids. Shimadzu.
- Effect of Salts on the Stability and Folding of Staphylococcal Nuclease. ResearchGate.
- Difference between amino acid free base and its hydrochloride salt?. ResearchGate.
- Method development for amino acid analysis. ResearchGate.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
- Standardised methods for amino acid analysis of food. British Journal of Nutrition.
- Increased thermal stability of proteins in the presence of amino acids. PubMed.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. pharmtech.com [pharmtech.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counterion - Wikipedia [en.wikipedia.org]
- 9. globethesis.com [globethesis.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. snscourseware.org [snscourseware.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 17. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their synthesis and application to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of L-phenylalanine benzyl ester p-toluenesulfonate, a compound frequently utilized as a building block in peptide synthesis.[1][2] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
This document is structured to provide immediate, actionable intelligence, moving from initial hazard assessment and personal protection to detailed, step-by-step disposal workflows. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is critical. While some safety data sheets (SDS) for similar compounds suggest that they are not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is a best practice to handle all chemical substances with a degree of caution.[3][4] The toxicological properties of many compounds have not been fully investigated, and it is prudent to minimize exposure.[3][5]
Key Hazard Considerations:
-
Inhalation: Avoid creating and inhaling dust from the solid compound.[3][4][5]
-
Skin and Eye Contact: Direct contact may cause irritation.[6]
-
Ingestion: Avoid ingestion of the chemical.[3]
-
Environmental Release: The compound should not be released into the environment.[3][7]
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound for disposal purposes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects eyes from accidental splashes or airborne dust particles.[8] |
| Hand Protection | Nitrile rubber or neoprene gloves | Prevents direct skin contact with the chemical.[8] |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Work in a well-ventilated area or chemical fume hood | Minimizes the potential for inhalation of airborne dust.[8] |
Step-by-Step Disposal Workflow
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following workflow is designed for small quantities typically found in a research laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[9] Commingling incompatible chemicals can lead to dangerous reactions.
Procedure:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with the full chemical name: "this compound". Include the hazard characteristics if known (e.g., "Irritant").
-
Transfer of Waste: Carefully transfer the solid this compound waste into the designated container using a clean scoop or spatula. Avoid generating dust during the transfer.[3][5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, or paper towels used for cleaning up minor spills, must also be placed in the designated hazardous waste container.[8]
Storage of Chemical Waste
Pending pickup by a licensed waste disposal vendor, the storage of the containerized waste must adhere to safety regulations.
Procedure:
-
Secure Closure: Ensure the lid of the waste container is securely closed to prevent any accidental spills or release of vapors.
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area, as determined by your institution's policies. This area should be well-ventilated and away from general laboratory traffic.
-
Incompatible Materials: Do not store the waste container near incompatible materials, such as strong oxidizing agents or strong acids.[3]
Final Disposal Arrangements
The final disposal of chemical waste must be handled by a licensed and reputable hazardous waste management company.[9]
Procedure:
-
Contact EHS: Notify your institution's EHS department that you have a container of this compound waste ready for pickup.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS department. This documentation is crucial for tracking the waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management.[10]
-
Handover: Follow your institution's specific procedures for the handover of the waste container to the authorized disposal personnel.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small, contained spill of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container.[3][8] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Regulatory Framework
The disposal of chemical waste in a laboratory setting is governed by a hierarchy of regulations. In the United States, the primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) for laboratories, which should include procedures for waste disposal.[11][12][13] It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations, as well as your own institution's specific policies.
References
- OSHA. (n.d.). Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- EPA. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- EPA. (n.d.). Hazardous Waste. U.S. Environmental Protection Agency.
- ChemBK. (2024, April 9). This compound.
- EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- CP Lab Safety. (n.d.). D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams.
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding. AIR Unimi.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. air.unimi.it [air.unimi.it]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.es [fishersci.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. m.youtube.com [m.youtube.com]
- 11. osha.gov [osha.gov]
- 12. mastercontrol.com [mastercontrol.com]
- 13. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
A Senior Application Scientist's Guide to Handling L-Phenylalanine Benzyl Ester p-Toluenesulfonate
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. L-phenylalanine benzyl ester p-toluenesulfonate is a key building block in peptide synthesis, but its crystalline, powder form demands meticulous handling to mitigate risks. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the causality of chemical hazards and proven laboratory best practices. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Immediate Safety & Hazard Assessment
This compound is classified as an irritant.[1] The primary hazards associated with this compound in its solid form are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): The powder is abrasive and chemically irritating to the eyes, potentially causing significant damage.
-
Respiratory Tract Irritation (H335): Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
The physical nature of the compound—a fine, light powder—increases the risk of it becoming airborne during handling, such as weighing or transferring between containers.[2][3][4] Therefore, all control measures are designed to contain the solid and prevent its inhalation or contact with skin and eyes.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active strategy to create a barrier between you and the chemical hazard. The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI-certified safety glasses with side shields.[5][6] | Nitrile gloves (inspect before use).[7][8] | Fastened, knee-length lab coat.[5][9] | Not typically required. |
| Weighing & Transfer | ANSI-certified chemical splash goggles.[5][9][10] | Nitrile gloves (double-gloving recommended).[3] | Fastened, knee-length lab coat.[5][9] | Required if not in a fume hood or ventilated enclosure. Use an N95 respirator.[11] |
| Solution Preparation | Chemical splash goggles and a face shield if splashing is likely.[8][10] | Nitrile gloves. Change immediately if contaminated. | Chemical-resistant apron over a lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or disposable gown. | N95 respirator or higher, depending on spill size. |
Causality Behind PPE Choices:
-
Goggles over Safety Glasses: When handling powders, fine particles can easily circumvent the protection offered by standard safety glasses. Goggles provide a complete seal around the eyes, which is critical to prevent serious eye irritation.[5][10]
-
Nitrile Gloves: Nitrile provides a good balance of chemical resistance and dexterity for handling powders and preparing solutions.[7][8] Double-gloving during weighing operations minimizes the risk of contamination when removing the outer pair after handling the primary container.[3]
-
Lab Coat and Apron: A buttoned lab coat prevents skin contact on the arms and torso.[9] Adding a chemical-resistant apron during solution preparation provides an extra layer of protection against splashes of the dissolved compound.
-
Respiratory Protection: The primary engineering control is a fume hood or ventilated balance enclosure to capture airborne particles at the source.[2][5][9] An N95 respirator should be used as a secondary measure if these controls are unavailable or insufficient, protecting against the inhalation of irritating dust.[11]
Operational Plan: From Receipt to Disposal
This step-by-step workflow is designed to minimize exposure at every stage of handling.
Step 1: Preparation and Area Designation
-
Consult the SDS: Before any work begins, thoroughly read the Safety Data Sheet provided by the manufacturer for the specific product lot.
-
Designate an Area: All handling of the solid compound must occur within a certified chemical fume hood or an exhausted balance enclosure.[2][3] This is the most critical engineering control.
-
Prepare Surfaces: Cover the work surface with absorbent bench paper to contain any minor spills and simplify cleanup.[4]
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers ready within the designated area to minimize movement and potential for contamination.
Step 2: Weighing and Transferring the Solid
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Minimize Dust Generation: Use spatulas to carefully transfer the powder. Avoid pouring the powder directly from the bottle, as this can create dust clouds.[4] If possible, use anti-static weigh boats to prevent the powder from scattering.[3]
-
Tare and Measure: Place a lidded container on the balance and tare it. Remove the container from the balance, add the powder inside the fume hood, and then close the lid.[3] Return the closed container to the balance to take the final weight. This "lidded transfer" technique prevents contamination of the balance and surrounding area.
-
Immediate Cleanup: Use a disposable tool to clean the spatula. Dispose of the weigh boat and any contaminated bench paper immediately into a designated hazardous waste bag.
Step 3: Solution Preparation
-
Perform in Hood: All solution preparation should be done in a chemical fume hood.
-
Add Solvent to Solid: Slowly add the desired solvent to the container with the pre-weighed solid. This prevents the powder from becoming airborne, which can happen if the solid is added to the solvent.
-
Control Exotherms: Be aware of any potential heat generation upon dissolution and control the addition rate as needed.
Disposal and Decontamination Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with the powder (e.g., gloves, weigh paper, paper towels, disposable spatulas) must be placed in a clearly labeled, sealed hazardous waste container.[5][9]
-
Liquid Waste: Unused solutions or waste from the reaction should be collected in a compatible, sealed hazardous waste container. The container must be labeled with the full chemical name.
-
Decontamination: Clean all non-disposable equipment and the work surface thoroughly. A wet-wiping method is preferred over dry sweeping to avoid generating dust.[3][4] Use a towel wetted with a solvent in which the compound is soluble (e.g., ethanol, acetone), followed by a standard laboratory cleaner.[12] All cleaning materials must be disposed of as hazardous waste.[9]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[9][13] If breathing is difficult, seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the powder with a wet paper towel (to prevent dust) and place it in the hazardous waste container. Decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5][9]
By integrating these expert-level protocols and understanding the "why" behind each step, you can ensure a safe and efficient laboratory environment, allowing you to focus on your critical research with confidence.
References
- Duke University. (n.d.). Working Safely with Toxic Powders. Duke Safety.
- Syracuse University. (n.d.). Irritants. Environmental Health & Safety Services.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Environmental Health & Safety.
- SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
- CP Lab Safety. (n.d.). D-Phenylalanine Benzyl Ester p-Toluenesulfonate, min 98%, 100 grams.
- ChemBK. (2024). This compound.
- Bolchi, C., et al. (2019). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. ResearchGate.
Sources
- 1. 1738-78-9 this compound salt AKSci J99121 [aksci.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. fishersci.es [fishersci.es]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. pppmag.com [pppmag.com]
- 11. gerpac.eu [gerpac.eu]
- 12. chembk.com [chembk.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
